4-Hydroxy-3-nitrobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-3-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO5/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3,9H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYSWXFQLFLJTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20210609 | |
| Record name | 4-Hydroxy-3-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20210609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
616-82-0 | |
| Record name | 4-Hydroxy-3-nitrobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=616-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-3-nitrobenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-HYDROXY-3-NITROBENZOIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78436 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hydroxy-3-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20210609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-3-nitrobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.541 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-HYDROXY-3-NITROBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8SL84Q8B6C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Hydroxy-3-nitrobenzoic Acid for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Synthetic Building Block
4-Hydroxy-3-nitrobenzoic acid, identified by its CAS number 616-82-0 , is a trifunctional aromatic compound of significant interest in the realms of organic synthesis, medicinal chemistry, and materials science.[1][2] Its structure, featuring a carboxylic acid, a hydroxyl group, and a nitro group on a benzene ring, provides a rich chemical scaffold for the development of a diverse array of more complex molecules.[1] This guide offers a comprehensive technical overview of this compound, from its fundamental properties to its synthesis, analysis, and critical role as a versatile intermediate in various scientific endeavors, particularly in the pursuit of novel therapeutic agents.
Core Properties and Characterization of this compound
A thorough understanding of the physicochemical properties of a compound is paramount for its effective utilization in research and development. This compound typically presents as a yellow to light brown crystalline powder.[3]
| Property | Value | Source(s) |
| CAS Number | 616-82-0 | |
| Molecular Formula | C₇H₅NO₅ | [4] |
| Molecular Weight | 183.12 g/mol | [4] |
| Melting Point | 183-186 °C | [3] |
| Appearance | Yellow to light brown powder | [3] |
| Solubility | Soluble in ethanol and acetone; sparingly soluble in water. | [5] |
Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons, as well as the acidic protons of the hydroxyl and carboxyl groups. The chemical shifts and coupling patterns are dictated by the electronic environment of each proton.[6][7]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments within the molecule, offering further structural confirmation.[4][7]
-
Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the key functional groups. The spectrum of this compound will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid and phenol, the C=O stretch of the carboxylic acid, and the N-O stretches of the nitro group.[4]
Synthesis of this compound: A Detailed Protocol and Mechanistic Insight
The most prevalent method for the synthesis of this compound is the electrophilic nitration of 4-hydroxybenzoic acid.[8] The hydroxyl group is an activating, ortho-, para-directing group, while the carboxylic acid group is a deactivating, meta-directing group. The nitration occurs at the position ortho to the powerful activating hydroxyl group.
Experimental Protocol: Nitration of 4-Hydroxybenzoic Acid
This protocol is a generalized procedure based on established methods.[8]
Materials:
-
4-Hydroxybenzoic acid
-
Nitric acid (25-35%)
-
Sodium nitrite (catalytic amount)
-
Deionized water
-
Ice
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
Dropping funnel
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer, prepare a suspension of finely divided 4-hydroxybenzoic acid in 25-35% nitric acid. The use of finely divided starting material is crucial for a clean and efficient reaction.[8]
-
Initiation of Nitration: Cool the suspension in an ice bath to maintain a temperature between 20 and 40°C. Add a catalytic amount of sodium nitrite to initiate the nitration reaction. The temperature may rise due to the exothermic nature of the reaction; careful cooling is necessary to prevent side reactions.[9]
-
Reaction Monitoring: Stir the reaction mixture vigorously at 20-40°C. The reaction is typically complete within 2-3 hours.
-
Work-up and Isolation: Upon completion, dilute the reaction mixture with cold water to precipitate the product.[9] Collect the solid this compound by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid thoroughly with cold deionized water to remove any residual acid. The product can be further purified by recrystallization from a suitable solvent system, such as dilute ethanol, if necessary.
Causality Behind Experimental Choices:
-
Finely Divided Starting Material: Using finely divided 4-hydroxybenzoic acid increases the surface area available for reaction, leading to a higher yield and purity of the desired product.[8]
-
Temperature Control: Maintaining the reaction temperature between 20 and 40°C is critical. Higher temperatures can lead to the formation of undesired byproducts through over-nitration or decarboxylation.[8]
-
Catalytic Sodium Nitrite: The addition of a nitrite source can facilitate the in situ formation of the nitronium ion (NO₂⁺), the active electrophile in this reaction.
Sources
- 1. nbinno.com [nbinno.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 616-82-0 [chemicalbook.com]
- 4. This compound | C7H5NO5 | CID 12033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. This compound(616-82-0) 1H NMR spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. DE2316495B2 - PROCESS FOR THE PREPARATION OF this compound - Google Patents [patents.google.com]
- 9. prepchem.com [prepchem.com]
An In-depth Technical Guide to the Physical Properties of 4-Hydroxy-3-nitrobenzoic Acid
Prepared by: Gemini, Senior Application Scientist
Introduction
4-Hydroxy-3-nitrobenzoic acid (4H3NBA), a substituted aromatic carboxylic acid, is a compound of significant interest in various fields of chemical and pharmaceutical research. Its molecular structure, featuring a carboxylic acid group, a hydroxyl group, and a nitro group attached to a benzene ring, imparts a unique combination of chemical reactivity and physical characteristics. This guide provides a comprehensive overview of the core physical properties of 4H3NBA, offering both established data and detailed experimental protocols for their validation. The methodologies described are grounded in established analytical principles, ensuring reliability and reproducibility for researchers, scientists, and drug development professionals.
Chemical Structure:
Caption: 2D structure of this compound.
Core Physicochemical Properties
The fundamental physical and chemical identifiers for this compound are summarized below. These values are compiled from various chemical data repositories and provide a foundational understanding of the compound.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 616-82-0 | [1] |
| Molecular Formula | C₇H₅NO₅ | [2] |
| Molecular Weight | 183.12 g/mol | [1][2] |
| Appearance | Yellow to light brown crystalline solid | [N/A] |
| Melting Point | 183-186 °C | [N/A] |
| Boiling Point | 354.3 °C at 760 mmHg (estimated) | [N/A] |
| Density | ~1.6 g/cm³ (estimated) | [N/A] |
| pKa | 3.94 ± 0.10 | [N/A] |
Solubility Profile
The solubility of a compound is a critical parameter in drug development, influencing formulation, bioavailability, and administration routes. 4H3NBA exhibits a distinct solubility profile.
-
Aqueous Solubility : The compound has limited solubility in water. The presence of the aromatic ring reduces its ability to form favorable hydrogen bonds with water molecules.
-
Organic Solubility : It is more soluble in polar organic solvents such as ethanol, acetone, methanol, and dimethyl sulfoxide (DMSO).
-
pH-Dependent Solubility : The solubility of 4H3NBA is significantly influenced by pH. As an acid, it will deprotonate in alkaline conditions to form the more soluble carboxylate salt, thereby increasing its solubility in basic solutions.
This pH-dependent behavior is a direct consequence of the acidic proton of the carboxylic acid group, which has a pKa of approximately 3.94.
Spectroscopic and Structural Characterization
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of 4H3NBA.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an ideal solvent for this compound due to its high polarity, which effectively dissolves the polar analyte, and its deuterated nature, which prevents solvent signals from obscuring the analyte's proton signals.[3][4][5] The labile protons of the carboxylic acid and hydroxyl groups are readily observable in DMSO-d₆, which is a significant advantage over other solvents where proton exchange can broaden or obscure these signals.[6]
-
¹³C NMR : Spectra in DMSO-d₆ provide clear signals for the seven distinct carbon atoms in the molecule.[3]
-
-
Infrared (IR) Spectroscopy : The IR spectrum of 4H3NBA is characterized by key absorption bands corresponding to its functional groups. Data is available from the NIST WebBook, typically obtained via KBr wafer techniques.[7] Expected characteristic peaks include:
-
A broad O-H stretch from the carboxylic acid.
-
An O-H stretch from the phenolic hydroxyl group.
-
A C=O stretch from the carbonyl of the carboxylic acid.
-
Asymmetric and symmetric N-O stretches from the nitro group.
-
C=C stretches from the aromatic ring.
-
-
Mass Spectrometry (MS) : Electron ionization (EI) mass spectrometry data shows a molecular ion peak corresponding to its molecular weight.[7]
Crystal Structure
The three-dimensional arrangement of 4H3NBA in the solid state has been determined by X-ray crystallography. The data is publicly available through the Crystallography Open Database (COD), with specific records identified as 4500307, 4502400, and 7214133.[1] This structural information is invaluable for understanding intermolecular interactions, polymorphism, and solid-state stability.
Experimental Methodologies for Property Determination
To ensure the trustworthiness of physical property data, standardized and validated experimental protocols are essential. The following sections detail the methodologies for determining key physical properties of 4H3NBA.
Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)
Expertise & Experience: Differential Scanning Calorimetry (DSC) is the preferred method for determining the melting point of pure crystalline solids.[8][9] It offers high precision and provides additional information, such as the enthalpy of fusion (ΔHfus), which is a measure of the energy required to melt the substance. The protocol involves a heat/cool/heat cycle to erase the sample's prior thermal history, ensuring the observed melting is an intrinsic material property.[10]
Caption: Workflow for Melting Point Determination using DSC.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5–15 mg of pure 4H3NBA using an analytical balance.[10]
-
Transfer the sample into a hermetic aluminum DSC pan.
-
Securely crimp the lid to seal the pan.
-
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20 cm³/min to prevent oxidative degradation.[10]
-
-
Thermal Program:
-
Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).
-
To remove thermal history, perform a preliminary heat/cool/heat cycle (e.g., heat to 200 °C, cool to 25 °C, heat again) at a rate of 20 °C/min.[10]
-
For the measurement scan, heat the sample at a controlled linear rate (e.g., 10 °C/min) through its melting range to a temperature sufficiently above the melt (e.g., 200 °C).
-
-
Data Analysis:
Protocol: pKa Determination via Potentiometric Titration
Expertise & Experience: Potentiometric titration is a highly accurate and standard method for pKa determination.[12][13] The procedure involves monitoring the pH of a solution of the analyte as a titrant (a strong base in this case) is added incrementally. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acidic (protonated) and conjugate base (deprotonated) forms are equal. This method is self-validating as the shape of the titration curve provides a clear indication of the acid-base transition.[14]
Caption: Workflow for pKa Determination via Potentiometric Titration.
Step-by-Step Methodology:
-
Reagent and Sample Preparation:
-
Prepare standardized solutions of 0.1 M NaOH and 0.1 M HCl.
-
Prepare a ~1 mM solution of 4H3NBA in deionized water. Due to limited solubility, a co-solvent like methanol may be used, but the pKa value will then be an apparent pKa (psKa) for that specific solvent mixture.[13]
-
Prepare a 0.15 M KCl solution to maintain constant ionic strength.[15]
-
-
Instrument Calibration:
-
Calibrate a pH meter and electrode system using at least two standard buffers (e.g., pH 4.00, 7.00, and 10.00) that bracket the expected pKa.[15]
-
-
Titration Procedure:
-
Place a known volume (e.g., 20 mL) of the 4H3NBA solution into a beaker with a magnetic stir bar.[15]
-
Add KCl solution to maintain constant ionic strength.
-
If necessary, acidify the solution to a pH of ~2.0 with 0.1 M HCl to ensure the analyte is fully protonated.[14][15]
-
Immerse the calibrated pH electrode in the solution.
-
Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.1 mL).
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[15]
-
Continue the titration until the pH reaches ~12 to ensure the full titration curve is captured.[14][15]
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added.
-
Determine the equivalence point (Ve) from the inflection point of the sigmoid curve, often found by calculating the first or second derivative of the curve.[13]
-
The volume at the half-equivalence point is V½ = Ve / 2.
-
The pKa is the pH value on the titration curve that corresponds to the volume V½.
-
Perform the titration in triplicate to ensure reliability and calculate the average pKa and standard deviation.[15]
-
Protocol: Spectroscopic Analysis (UV-Vis)
Expertise & Experience: UV-Vis spectrophotometry is a powerful technique for characterizing compounds with chromophores, such as the aromatic ring system in 4H3NBA.[16] The presence of a chromophore near an ionizable group often results in different absorption spectra for the protonated and deprotonated forms.[12] This protocol describes how to obtain the absorption spectrum, which is useful for quantitative analysis and can also be used as an alternative method for pKa determination.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a stock solution of 4H3NBA of known concentration in a suitable solvent (e.g., methanol or ethanol). The solvent must be transparent in the UV region of interest.[16]
-
Create a dilute working solution from the stock solution to ensure the absorbance falls within the linear range of the instrument (typically 0.1 to 1.0 AU).
-
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up as per the manufacturer's instructions.[17]
-
Select a matched pair of quartz cuvettes.
-
-
Measurement:
-
Fill one cuvette with the solvent (blank) and the other with the sample solution.
-
Place the blank cuvette in the spectrophotometer and perform a baseline correction or "zero" the instrument across the desired wavelength range (e.g., 200-400 nm).
-
Replace the blank with the sample cuvette.
-
Scan the sample across the wavelength range and record the absorbance spectrum.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
The spectrum, particularly the position and intensity of λmax, is a characteristic physical property of the compound under the specific solvent and concentration conditions. This data is foundational for developing quantitative analytical methods based on the Beer-Lambert Law.[17]
-
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling.
-
Hazard Classifications : Causes skin irritation (Skin Irrit. 2), causes serious eye irritation (Eye Irrit. 2), and may cause respiratory irritation (STOT SE 3). [N/A]
-
Signal Word : Warning.
-
Personal Protective Equipment (PPE) : Use of safety goggles, chemical-resistant gloves, and a dust mask (or work in a fume hood) is mandatory to avoid contact and inhalation.
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
This guide has detailed the essential physical properties of this compound, providing a robust dataset for scientific applications. By integrating established values with field-proven, step-by-step experimental protocols for DSC, potentiometric titration, and UV-Vis spectroscopy, this document serves as a practical and authoritative resource. The emphasis on the causality behind methodological choices and the inclusion of self-validating systems empowers researchers to confidently characterize this compound and apply it effectively in their work.
References
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
-
De Vrieze, M., et al. (2013). Development of Methods for the Determination of pKa Values. PMC. Available at: [Link]
-
D'Amelia, R., et al. (N/A). DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. Hofstra University. Available at: [Link]
-
Fiveable. (N/A). DMSO-d6 Definition. Fiveable. Available at: [Link]
-
Creative Bioarray. (N/A). Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available at: [Link]
-
Özeroğlu, C., & Karahan, M. (2011). Potentiometric Titrations of Para and Nitro Substituted Aromatic Acids and their Mixtures in Methylethylketone. ResearchGate. Available at: [Link]
-
Brennan, N.F. (2006). UV/VIS SPECTROSCOPY. University of Pretoria. Available at: [Link]
-
ECETOC. (N/A). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. Available at: [Link]
-
Gorecki, T., & Poerschmann, J. (1998). Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. ACS Publications. Available at: [Link]
-
Yılmaz, B., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available at: [Link]
-
Mesbah Energy. (2021). DMSO-d6: Significance and symbolism. Mesbah Energy. Available at: [Link]
-
University of Colorado Boulder. (N/A). UV-Vis Spectroscopy. University of Colorado Boulder. Available at: [Link]
-
IUPAC. (2016). Critical compilation of acid pKa values in polar aprotic solvents. IUPAC. Available at: [Link]
-
Chemistry For Everyone. (2024). How To Do UV Vis Spectroscopy?. YouTube. Available at: [Link]
-
D'Amelia, R., et al. (2007). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons. ACS Publications. Available at: [Link]
-
University of Victoria. (N/A). Differential Scanning Calorimetry. University of Victoria. Available at: [Link]
-
Wikipedia. (N/A). Differential scanning calorimetry. Wikipedia. Available at: [Link]
-
PharmaeliX. (2021). pKa Value Determination Guidance 2024. PharmaeliX. Available at: [Link]
-
Mesbah Energy. (2021). DMSO-D6 Preparations and applications Dimethyl sulfoxide. Mesbah Energy. Available at: [Link]
-
Duke Kunshan University. (N/A). Differential Scanning Calorimetry (DSC). Duke Kunshan University. Available at: [Link]
-
Popović, G., et al. (2015). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. SCIndeks. Available at: [Link]
-
PubChem. 4-Amino-3-hydroxybenzoic acid. National Center for Biotechnology Information. Available at: [Link]
-
Abraham, R.J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. PubMed. Available at: [Link]
-
Babij, N.R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available at: [Link]
-
NIST. This compound. NIST Chemistry WebBook. Available at: [Link]
-
FDA. This compound. Global Substance Registration System. Available at: [Link]
-
Crystallography Open Database. (N/A). Search results. Crystallography Open Database. Available at: [Link]
Sources
- 1. This compound | C7H5NO5 | CID 12033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. DMSO-d6: Significance and symbolism [wisdomlib.org]
- 5. DMSO-D6 Preparations and applications Dimethyl sulfoxide - Mesbah Energy [irisotope.com]
- 6. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound [webbook.nist.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 10. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 11. dnas.dukekunshan.edu.cn [dnas.dukekunshan.edu.cn]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. repository.up.ac.za [repository.up.ac.za]
- 17. youtube.com [youtube.com]
4-Hydroxy-3-nitrobenzoic acid synthesis pathway
An In-depth Technical Guide to the Synthesis of 4-Hydroxy-3-nitrobenzoic Acid
Abstract
This compound is a pivotal chemical intermediate with significant applications in the synthesis of pharmaceuticals, dyes, and high-performance polymers.[1] This technical guide provides a comprehensive overview of its synthesis, designed for researchers, chemists, and drug development professionals. The primary focus is on the most prevalent and efficient synthesis pathway: the direct electrophilic nitration of 4-hydroxybenzoic acid. This document elucidates the underlying reaction mechanisms, provides detailed, field-proven experimental protocols, and discusses the critical parameters that govern reaction yield and product purity. Furthermore, an alternative synthesis strategy involving the nitration of a 4-hydroxybenzoic acid ester is presented and compared. The guide is structured to deliver not just procedural steps, but also the causal reasoning behind them, ensuring a deep, actionable understanding of the synthesis process.
Introduction: The Chemical and Its Significance
Chemical Profile
This compound (CAS No: 616-82-0) is an aromatic compound characterized by a benzoic acid core substituted with a hydroxyl group at position 4 and a nitro group at position 3.[2] It typically appears as a yellow to light brown crystalline powder.[3] The strategic placement of the electron-withdrawing nitro group and the electron-donating hydroxyl group makes it a versatile precursor for further functionalization.
-
Molecular Formula: C₇H₅NO₅[2]
-
Molecular Weight: 183.12 g/mol [2]
-
Melting Point: Approximately 182-183°C[4]
Industrial and Research Significance
The value of this compound lies in its role as a key building block. The nitro group can be readily reduced to an amine, yielding 3-amino-4-hydroxybenzoic acid, a monomer used in the production of advanced, temperature-resistant polymers and a precursor in various pharmaceutical syntheses.[1][4] Its derivatives are also used in the manufacturing of optical brighteners and dyes.[1]
Precursor Synthesis: Accessing 4-Hydroxybenzoic Acid
A robust synthesis of the final product begins with a high-quality starting material. 4-Hydroxybenzoic acid (p-hydroxybenzoic acid) is most commonly synthesized industrially via the Kolbe-Schmitt reaction.[5][6]
Mechanism and Regioselectivity
The Kolbe-Schmitt reaction is a carboxylation process that utilizes a phenoxide salt and carbon dioxide under heat and pressure.[7] The choice of alkali metal is crucial for regioselectivity. While using sodium phenoxide primarily yields the ortho-isomer (salicylic acid), the use of potassium phenoxide favors the formation of the thermodynamically more stable para-isomer, 4-hydroxybenzoic acid.[6][7][8] This selectivity is key to efficiently producing the correct precursor. The reaction proceeds via the nucleophilic attack of the electron-rich phenoxide ring on the electrophilic carbon of CO₂.[9]
Experimental Protocol: Kolbe-Schmitt Synthesis of 4-Hydroxybenzoic Acid
This protocol is a representative procedure based on established methodologies.[6]
Materials:
-
Potassium hydroxide (KOH)
-
Phenol
-
Carbon Dioxide (CO₂)
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
Water
Procedure:
-
Phenoxide Formation: Carefully prepare potassium phenoxide by reacting phenol with a stoichiometric amount of potassium hydroxide in an appropriate solvent, followed by drying.
-
Carboxylation: Place the dry, powdered potassium phenoxide into a high-pressure autoclave.
-
Seal the reactor and purge it with an inert gas (e.g., nitrogen) before introducing carbon dioxide.
-
Heat the autoclave to 180-250°C and pressurize with CO₂ to 5-10 atm or higher.[6]
-
Maintain these conditions with vigorous stirring for several hours until the reaction is complete, as monitored by appropriate analytical methods (e.g., TLC, HPLC).
-
Work-up: Cool the reactor to room temperature and carefully vent the excess CO₂. Dissolve the solid product (potassium 4-hydroxybenzoate) in hot water.
-
Acidification: While stirring, slowly acidify the aqueous solution with a strong acid (e.g., H₂SO₄) to a pH of approximately 2. This will precipitate the 4-hydroxybenzoic acid.[6]
-
Isolation: Filter the precipitate, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield the final product.
Primary Synthesis Pathway: Direct Nitration of 4-Hydroxybenzoic Acid
The most direct and widely documented method for synthesizing this compound is the electrophilic aromatic substitution of 4-hydroxybenzoic acid using nitric acid.[1]
Mechanistic Rationale: The Role of Directing Groups
The regiochemical outcome of this reaction is governed by the directing effects of the substituents on the benzene ring.
-
The hydroxyl (-OH) group is a strongly activating, ortho, para-director.
-
The carboxylic acid (-COOH) group is a deactivating, meta-director.
Since the hydroxyl group is a more powerful activating group, it dictates the position of electrophilic attack. The para position is already occupied by the carboxyl group, so the incoming electrophile (the nitronium ion, NO₂⁺) is directed to one of the two equivalent ortho positions, resulting in the desired 3-nitro product.
Caption: Mechanism of electrophilic nitration of 4-hydroxybenzoic acid.
Critical Parameters and Self-Validating Controls
Achieving high yield and purity requires precise control over reaction conditions to prevent the formation of isomers, polynitrated compounds, and decarboxylation byproducts.[1][4]
-
Temperature: This is arguably the most critical parameter. The reaction is exothermic. Maintaining a temperature range of 20-40°C is essential. Lower temperatures slow the reaction, while higher temperatures significantly increase the rate of side reactions.[1] A self-validating system involves using a cooling bath and monitoring the internal temperature continuously, adding reagents slowly to manage the exotherm.
-
Physical Form of Substrate: Using finely divided 4-hydroxybenzoic acid ensures a larger surface area, promoting a more homogeneous and controlled reaction.[1] A patented method achieves this by precipitating the acid in situ from its salt form just before nitration.[1]
-
Nitric Acid Concentration: A concentration of 25-35% nitric acid is often cited as optimal.[1] Higher concentrations increase reactivity but also the risk of dangerous, uncontrolled reactions and byproduct formation.
-
Catalytic Nitrite: The addition of a catalytic amount of an alkali nitrite (e.g., sodium nitrite) can initiate the reaction at lower temperatures by helping to generate the active nitrating species.[1] The onset of the reaction is often indicated by a slight, controllable temperature rise.
Detailed Experimental Protocol
This protocol is adapted from a patented industrial process, emphasizing safety and purity.[1]
Materials:
-
4-Hydroxybenzoic acid dipotassium salt (or free acid)
-
62% Nitric Acid (HNO₃)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice bath/chiller
Procedure:
-
Substrate Preparation: In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve the 4-hydroxybenzoic acid dipotassium salt in water. Alternatively, create a suspension of finely ground 4-hydroxybenzoic acid in dilute (25-35%) nitric acid.
-
Precipitation (if starting from salt): To the solution of the dipotassium salt, slowly add 62% nitric acid while stirring vigorously in a cooling bath. The 4-hydroxybenzoic acid will precipitate in a finely divided form. Ensure the temperature does not exceed 35°C during this step.[1]
-
Initiation: Once the substrate is suspended, add a small, catalytic amount of sodium nitrite. An exotherm should be observed, indicating the start of nitration.
-
Reaction: Maintain the reaction temperature between 36-38°C using the cooling bath. The reaction is typically complete after the exotherm subsides (approximately 2-3 hours).[1]
-
Quenching and Precipitation: Once the reaction is complete, dilute the mixture by adding it to a larger volume of cold water (e.g., 20°C) to ensure full precipitation of the product.
-
Isolation and Washing: Stir the resulting slurry for an hour, then isolate the solid product by filtration. Wash the filter cake thoroughly with water until the washings are free of nitrate (as tested with an appropriate indicator).
-
Drying: Dry the purified this compound under vacuum. The product obtained by this method is often of high purity, suitable for subsequent reactions without further purification.[1]
Caption: Experimental workflow for the direct nitration of 4-hydroxybenzoic acid.
Alternative Pathway: The Ester Protection Strategy
An alternative approach involves first esterifying the carboxylic acid, then performing the nitration, followed by hydrolysis of the ester back to the carboxylic acid.
Rationale and Comparison
The primary rationale for this multi-step approach is to mitigate the side reactions associated with the free carboxylic acid group, particularly decarboxylation at elevated temperatures.[4] While this method adds two steps to the overall process (esterification and hydrolysis), it can lead to cleaner reactions and potentially higher overall yields, especially if the direct nitration is not well-controlled.[10]
Caption: Logical comparison of direct vs. ester-protection synthesis pathways.
Data Summary: Pathway Comparison
| Parameter | Direct Nitration | Ester Protection Strategy | Rationale / Causality |
| Number of Steps | 1 (Core Synthesis) | 3 (Esterification, Nitration, Hydrolysis) | Ester route is longer but may offer better control. |
| Key Challenge | Decarboxylation, Over-nitration | Incomplete reactions in any of the three steps. | Direct nitration is sensitive to temperature; the ester route distributes complexity.[1][4] |
| Typical Yield | High (with precise control) | High | Both can be high-yielding, but the ester route may be more robust to process deviations.[10] |
| Purity Control | Requires strict temperature control.[1] | Can yield very pure intermediates and final product.[10] | Protecting the carboxyl group prevents one major side reaction pathway. |
| Atom Economy | Higher | Lower | Additional reagents and steps for esterification/hydrolysis reduce overall atom economy. |
Safety and Handling
-
Nitric Acid: Concentrated nitric acid is a strong oxidizing agent and is highly corrosive. Handle with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.
-
Exothermic Reaction: The nitration reaction is exothermic and can run away if not properly cooled. Never add the nitrating agent all at once. Ensure a cooling bath is in place and functional before starting the reaction.
-
Product Hazards: this compound is classified as a skin and eye irritant and may cause respiratory irritation.[2] Handle the powdered product with appropriate containment and PPE.
Conclusion
The synthesis of this compound is most efficiently achieved through the direct nitration of 4-hydroxybenzoic acid. The success of this method is critically dependent on rigorous control of reaction parameters, particularly temperature and the physical form of the starting material, to prevent side reactions. The detailed protocol based on industrial best practices provides a reliable pathway to a high-purity product.[1] For applications where the absolute highest purity is required and process robustness is favored over step economy, the alternative route via an alkyl ester intermediate offers a valid and effective strategy.[10] Both pathways underscore the principles of electrophilic aromatic substitution and demonstrate the critical interplay between reaction kinetics and thermodynamics in synthetic organic chemistry.
References
-
Wikipedia. Kolbe–Schmitt reaction . Wikipedia. [Link]
-
L.S. College, Muzaffarpur. Kolbe–Schmitt reaction . L.S. College, Muzaffarpur. [Link]
- Google Patents. DE2316495B2 - PROCESS FOR THE PREPARATION OF this compound.
- Google Patents. US3929864A - Process for preparing this compound alkyl esters.
-
BYJU'S. Kolbe Reaction Mechanism . BYJU'S. [Link]
-
Testbook. Kolbe's Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ . Testbook. [Link]
-
YouTube. 2, 3, and 4 hydroxybenzoic acid syntheses . YouTube. [Link]
-
European Patent Office. EP 0206635 B1 - Preparation of 3-amino-4-hydroxybenzoic acids . European Patent Office. [Link]
-
PrepChem.com. Preparation of 3-hydroxy-4-nitrobenzoic acid . PrepChem.com. [Link]
-
National Institutes of Health. This compound . PubChem. [Link]
-
ResearchGate. Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks . ResearchGate. [Link]
-
Filo. Mechanism of 4-Amino-3-hydroxybenzoic Acid Formation . Filo. [Link]
-
IntechOpen. Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis . IntechOpen. [Link]
- Google Patents. CN105669462A - 3-Hydroxyl-4-nitrobenzoic acid and preparation method thereof.
-
International Journal of Pharmaceutical Sciences Review and Research. A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives . [Link]
- Google Patents. US2445242A - Process for producing a 4-amino salicylic acid.
Sources
- 1. DE2316495B2 - PROCESS FOR THE PREPARATION OF this compound - Google Patents [patents.google.com]
- 2. This compound | C7H5NO5 | CID 12033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 616-82-0 [chemicalbook.com]
- 4. data.epo.org [data.epo.org]
- 5. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. byjus.com [byjus.com]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. aakash.ac.in [aakash.ac.in]
- 10. US3929864A - Process for preparing this compound alkyl esters - Google Patents [patents.google.com]
A Comprehensive Technical Guide to 4-Hydroxy-3-nitrobenzoic Acid for Advanced Research and Development
This guide serves as a detailed technical resource for researchers, scientists, and drug development professionals working with 4-Hydroxy-3-nitrobenzoic acid. It moves beyond basic data to provide insights into its synthesis, characterization, applications, and handling, grounded in established scientific literature and safety protocols. The structure is designed to logically flow from fundamental properties to practical applications, ensuring a thorough understanding for its use in a laboratory and developmental setting.
Core Identity and Physicochemical Profile
This compound is a substituted aromatic carboxylic acid that serves as a versatile intermediate in organic synthesis. Its chemical structure, featuring hydroxyl, nitro, and carboxylic acid functional groups, provides multiple reaction sites for building more complex molecules. The official IUPAC name for this compound is This compound .[1][2]
It is also known by several synonyms, including 3-Nitro-4-hydroxybenzoic acid and its CAS Registry Number, 616-82-0.[1][2] A comprehensive summary of its key physicochemical properties is presented below, compiled from authoritative chemical databases.
| Property | Value | Source(s) |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 616-82-0 | NIST WebBook, Sigma-Aldrich[2] |
| Molecular Formula | C₇H₅NO₅ | PubChem, NIST WebBook[1][2] |
| Molecular Weight | 183.12 g/mol | PubChem, Sigma-Aldrich[1] |
| Appearance | Yellow to light brown solid powder | ChemicalBook, Sigma-Aldrich[3] |
| Melting Point | 183-186 °C (lit.) | Sigma-Aldrich |
| Linear Formula | HOC₆H₃(NO₂)CO₂H | Sigma-Aldrich |
| InChI Key | QRYSWXFQLFLJTC-UHFFFAOYSA-N | PubChem, Sigma-Aldrich[1] |
Synthesis Pathway: Nitration of 4-Hydroxybenzoic Acid
The primary and most efficient route for the industrial and laboratory synthesis of this compound is the electrophilic aromatic substitution (nitration) of 4-hydroxybenzoic acid. The hydroxyl and carboxyl groups on the starting material direct the position of the incoming nitro group. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the carboxylic acid is a deactivating, meta-directing group. The powerful activating effect of the hydroxyl group preferentially directs the nitration to the position ortho to it (position 3).
A proven method for achieving high yield and purity involves the careful control of reaction temperature and the concentration of the nitrating agent, nitric acid.[4] Using finely divided 4-hydroxybenzoic acid ensures a greater surface area for the reaction, promoting a more uniform and complete conversion while minimizing side reactions.[4]
Experimental Protocol: High-Purity Synthesis
This protocol is adapted from established industrial methods designed for high yield and purity, minimizing the formation of by-products.[4]
Materials:
-
4-Hydroxybenzoic acid (finely milled)
-
25-35% (w/w) Nitric Acid (HNO₃)
-
Distilled water
-
Ice bath
-
Reaction vessel with stirring capability and temperature control
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, place the reaction vessel in an ice bath to pre-chill.
-
Charge Reagents: Add the 25-35% nitric acid solution to the reaction vessel.
-
Substrate Addition: While vigorously stirring the nitric acid, slowly add the finely divided 4-hydroxybenzoic acid in portions. The slow addition is critical to maintain temperature control.
-
Temperature Control: Maintain the internal reaction temperature between 20°C and 40°C throughout the addition.[4] This temperature range is a crucial parameter; lower temperatures can lead to an impractically slow reaction rate, while higher temperatures increase the risk of decarboxylation and the formation of dinitrated by-products.
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture at 20-40°C until the reaction is complete. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: Once the reaction is complete, the product, which is sparingly soluble under these conditions, will precipitate out of the solution.
-
Filtration and Washing: Isolate the precipitated solid by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold distilled water to remove any residual nitric acid and other water-soluble impurities.
-
Drying: Dry the purified yellow-to-brown solid product under a vacuum. The resulting this compound is typically of high purity and can be used directly for subsequent reactions without further purification.[4]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Spectroscopic and Analytical Characterization
Structural confirmation and purity assessment of this compound are routinely performed using a combination of spectroscopic and analytical techniques. The data presented here are representative values obtained from public spectral databases.
| Technique | Key Data and Interpretation | Source(s) |
| ¹H NMR | Spectra will show characteristic signals for the three aromatic protons on the benzene ring, as well as exchangeable protons from the hydroxyl and carboxylic acid groups. Full spectra are available for review in databases. | ChemicalBook[5] |
| ¹³C NMR | The spectrum will display seven distinct carbon signals, corresponding to the six carbons of the benzene ring and the carboxyl carbon. | PubChem[1] |
| IR Spectroscopy | Key vibrational bands include a broad O-H stretch from the carboxylic acid and phenol, a C=O stretch (~1700 cm⁻¹), and characteristic N-O stretches for the nitro group (~1530 and 1350 cm⁻¹). | NIST WebBook, ChemicalBook[2][6] |
| Mass Spectrometry (EI) | The molecular ion peak [M]⁺ is observed at m/z 183. Other significant fragments may be observed corresponding to the loss of functional groups. | PubChem, NIST WebBook[1][2] |
Applications in Chemical Synthesis and Drug Discovery
This compound is not typically used as an active pharmaceutical ingredient (API) itself but serves as a crucial building block in the synthesis of a wide range of target molecules. Its functional groups allow for diverse subsequent chemical modifications.
-
Intermediate for Pharmaceuticals: The nitro group can be readily reduced to an amine, yielding 3-Amino-4-hydroxybenzoic acid, a key precursor for various pharmaceuticals and complex heterocyclic systems.[4]
-
Precursor for Dyes and Optical Brighteners: Its aromatic structure and functional groups make it a valuable intermediate in the synthesis of azo dyes and other coloring agents.[4][7]
-
Reagent in Biochemical Assays: It has been utilized as a standard in chymotrypsin assays.[3]
-
Polymer Science: The molecule is a precursor for temperature-resistant plastics and fibers.[4]
Role as a Synthetic Intermediate
Caption: Synthetic utility of this compound.
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant. All handling should be performed in a well-ventilated area, preferably a chemical fume hood, while wearing appropriate personal protective equipment (PPE).
GHS Hazard and Precautionary Information
| Classification | Code | Description | Source(s) |
| Hazard Statements | H315 | Causes skin irritation. | PubChem, Sigma-Aldrich[1] |
| H319 | Causes serious eye irritation. | PubChem, Sigma-Aldrich[1] | |
| H335 | May cause respiratory irritation. | PubChem, Sigma-Aldrich[1] | |
| Precautionary Statements | P261 | Avoid breathing dust. | Sigma-Aldrich |
| P280 | Wear protective gloves/eye protection/face protection. | Sigma-Aldrich | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | Sigma-Aldrich | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Sigma-Aldrich |
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: For operations generating significant dust, use a NIOSH-approved respirator (e.g., N95 dust mask).
-
Skin and Body Protection: Lab coat.
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and bases.[8]
References
-
This compound. PubChem, National Institutes of Health. [Link]
-
Benzoic acid, 4-hydroxy-3-nitro-, methyl ester. PubChem, National Institutes of Health. [Link]
-
This compound. NIST Chemistry WebBook. [Link]
- Process for preparing this compound alkyl esters.
- PROCESS FOR THE PREPARATION OF this compound.
-
Electronic Supplementary Material (ESI) for RSC Advances. Royal Society of Chemistry. [Link]
-
Preparation of 3-hydroxy-4-nitrobenzoic acid. PrepChem.com. [Link]
-
4-Nitrobenzoic acid. Wikipedia. [Link]
-
Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Journal of Chemical and Pharmaceutical Research. [Link]
Sources
- 1. This compound | C7H5NO5 | CID 12033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound | 616-82-0 [chemicalbook.com]
- 4. DE2316495B2 - PROCESS FOR THE PREPARATION OF this compound - Google Patents [patents.google.com]
- 5. This compound(616-82-0) 1H NMR [m.chemicalbook.com]
- 6. This compound(616-82-0) IR Spectrum [m.chemicalbook.com]
- 7. jocpr.com [jocpr.com]
- 8. fishersci.com [fishersci.com]
4-Hydroxy-3-nitrobenzoic acid molecular weight
An In-Depth Technical Guide to the Molecular Weight and Characterization of 4-Hydroxy-3-nitrobenzoic Acid
Abstract
This technical guide provides a comprehensive analysis of this compound (4H3NBA), a pivotal chemical intermediate in various scientific and industrial domains. The primary focus is the elucidation and verification of its molecular weight, supported by a detailed exploration of its physicochemical properties, synthesis protocols, and analytical characterization methodologies. Tailored for researchers, scientists, and drug development professionals, this document synthesizes theoretical calculations with practical, field-proven experimental workflows. It details step-by-step protocols for synthesis and analysis, explains the causality behind experimental choices, and underscores the compound's application as a precursor in the development of dyes, polymers, and pharmacologically active molecules. All data and protocols are grounded in authoritative sources to ensure scientific integrity and reproducibility.
Core Physicochemical Properties: A Foundation in Molecular Weight
This compound, with the CAS Number 616-82-0, is a substituted aromatic carboxylic acid.[1] Its chemical identity and reactivity are dictated by the interplay of three functional groups on a benzene ring: a carboxyl group (-COOH), a hydroxyl group (-OH), and a nitro group (-NO₂). This specific arrangement governs its utility as a versatile chemical building block.
Molecular Formula and Weight
The molecular formula of this compound is C₇H₅NO₅.[2] Based on this composition, its molecular weight is a fundamental parameter for all stoichiometric calculations in synthesis and quantitative analysis.
-
Average Molecular Weight: 183.12 g/mol .[1][2][3] This value is calculated using the weighted average of the natural abundances of the isotopes of each element. It is the standard value used for macroscopic calculations, such as preparing solutions of a specific molarity.
-
Monoisotopic Mass: 183.01677226 Da.[2] This is the mass of the molecule calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). This value is critical for high-resolution mass spectrometry, which can distinguish between molecules with the same nominal mass but different isotopic compositions.
The relationship between the molecular structure, formula, and resulting molecular weight is fundamental to its chemical identity.
Caption: Logical flow from chemical structure to molecular weight.
Summary of Physicochemical Data
For ease of reference, the key quantitative properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 183.12 g/mol | [1][2][4][5] |
| Molecular Formula | C₇H₅NO₅ | [2][4] |
| CAS Number | 616-82-0 | [1] |
| Appearance | Yellow to light brown solid powder | [4][5] |
| Melting Point | 183-186 °C | [1][5] |
| Boiling Point | 316.77 °C (estimated) | [6] |
| Solubility | Slightly soluble in Acetonitrile, DMSO, Methanol | [6] |
| InChIKey | QRYSWXFQLFLJTC-UHFFFAOYSA-N | [1][5] |
Synthesis and Purification: From Precursor to Product
The most common and industrially relevant method for producing this compound is the electrophilic nitration of p-hydroxybenzoic acid.[7] This reaction leverages the activating, ortho-para directing effect of the hydroxyl group to guide the nitro group to the position ortho to it.
Causality in Synthesis: Controlling the Nitration Reaction
The choice of nitrating agent and reaction conditions is critical to maximize yield and purity. Using nitric acid of a specific concentration (e.g., 25-35%) and maintaining a controlled temperature (e.g., 20-40 °C) are deliberate choices to prevent undesirable side reactions such as over-nitration or decarboxylation, which can occur under more aggressive conditions.[7] The use of finely divided starting material ensures a greater surface area for the reaction, leading to a more uniform and complete conversion.[7]
Caption: General workflow for the synthesis of 4H3NBA.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol is adapted from established industrial processes and is designed for laboratory-scale synthesis.[7]
-
Preparation: In a reaction vessel equipped with a stirrer and external cooling, prepare a suspension of finely divided p-hydroxybenzoic acid in water.
-
Nitration: While maintaining the temperature between 20-40 °C using a cooling bath, slowly add 25-35% (w/w) nitric acid to the suspension over a period of 1-2 hours with vigorous stirring. The controlled addition is crucial to manage the exothermic nature of the reaction.
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture at the same temperature for an additional 2-3 hours to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Quench the reaction by pouring the mixture into a beaker of crushed ice. The product will precipitate as a yellow solid.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper. This step removes any unreacted nitric acid and other water-soluble impurities.
-
Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.
Analytical Validation: Confirming Identity, Purity, and Molecular Weight
A multi-technique approach is essential for the unambiguous confirmation of this compound. This self-validating system ensures that the synthesized material meets the required specifications of identity, purity, and correct molecular weight.
Caption: Integrated analytical workflow for compound validation.
Mass Spectrometry: Direct Verification of Molecular Weight
High-Resolution Mass Spectrometry (HRMS) is the definitive technique for confirming the molecular weight and elemental composition.
-
Technique: Electrospray Ionization (ESI) is typically used, often in negative mode, due to the acidic nature of the molecule.
-
Expected Result: In negative mode ESI-MS, the primary ion observed would be the deprotonated molecule [M-H]⁻. For 4H3NBA, this corresponds to a measured m/z value that should match the calculated exact mass of C₇H₄NO₅⁻ (182.0101). A match within a narrow mass tolerance (e.g., < 5 ppm) provides high confidence in the compound's identity.
Purity Assessment via High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A reverse-phase method is highly effective for this compound.[8]
Experimental Protocol: HPLC Analysis
-
Instrumentation: HPLC system with a UV detector.
-
Stationary Phase: C18 HPLC column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile) and acidified water (e.g., with 0.1% phosphoric or formic acid).[8] A typical starting condition could be 50:50 Acetonitrile:Water with 0.1% acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte has strong absorbance, such as 230 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase. Filter through a 0.45 µm syringe filter before injection.
-
Validation: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The method should show a sharp, symmetrical peak for the main component, well-resolved from any impurity peaks.
Applications in Research and Drug Development
The utility of this compound stems from its trifunctional nature, allowing it to serve as a versatile scaffold in organic synthesis.
-
Intermediate for Dyes and Polymers: It is a documented precursor for dyes and temperature-resistant plastics.[7] The nitro and carboxyl groups can be chemically modified to build larger, more complex structures, such as in the synthesis of azo dyes.[9]
-
Pharmaceutical Synthesis: The molecule is a key building block for pharmacologically active compounds. For example, it can be used to synthesize benzimidazole derivatives, a class of compounds with a wide range of biological activities.[5] The nitro group can be readily reduced to an amine, which can then be used in further coupling reactions, making it a critical intermediate in multi-step syntheses.
-
Biochemical Reagents: It has been used as a standard in chymotrypsin assays, highlighting its role in fundamental biochemical research.[4]
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety.
-
Hazard Identification: The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards.[1][2][10]
-
Recommended Handling:
-
Always handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5] For weighing and transferring solid material, a dust mask (e.g., N95) is recommended.[5]
-
Avoid all personal contact with the substance.[11]
-
-
Storage:
Conclusion
This compound is a well-characterized compound whose molecular weight of 183.12 g/mol serves as a cornerstone for its application in synthesis and analysis. Its value to researchers and developers is derived from its predictable reactivity and its role as a versatile intermediate. The robust analytical methodologies outlined in this guide, from mass spectrometry for molecular weight verification to HPLC for purity assessment, provide a framework for ensuring the quality and integrity of this important chemical. Adherence to established synthesis protocols and safety procedures is paramount for its effective and safe utilization in the laboratory and beyond.
References
-
PubChem. Benzoic acid, 4-hydroxy-3-nitro-, methyl ester. National Center for Biotechnology Information.
-
PubChem. This compound. National Center for Biotechnology Information.
-
Sigma-Aldrich. This compound. Merck KGaA.
-
ChemicalBook. This compound.
-
Fisher Scientific. This compound, 98%.
-
ChemicalBook. This compound CAS#: 616-82-0.
-
Apollo Scientific. This compound.
-
Google Patents. DE2316495B2 - PROCESS FOR THE PREPARATION OF this compound.
-
Google Patents. US3929864A - Process for preparing this compound alkyl esters.
-
SIELC Technologies. This compound.
-
Guidechem. How to synthesize 4-Hydroxy-3-NitrobenzalDehyde.
-
Sigma-Aldrich. This compound 98%.
-
Benchchem. An In-Depth Technical Guide to the Synthesis of 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid.
-
ChemicalBook. This compound - Safety Data Sheet.
-
Chemical Safety. chemical label this compound.
-
ChemicalBook. 3-Hydroxy-4-nitrobenzoic acid synthesis.
-
ChemicalBook. This compound synthesis.
-
NINGBO INNO PHARMCHEM CO.,LTD. Procuring this compound: A Guide for Chemical Buyers.
-
AMI Scientific. This compound TCI Analytical reagent.
-
Benchchem. Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4-Methyl-3-nitrobenzoic Acid.
-
Journal of Organic and Pharmaceutical Chemistry. Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules.
-
ChemicalBook. This compound(616-82-0) 1H NMR spectrum.
-
HELIX Chromatography. HPLC Methods for analysis of 4-Hydroxybenzoic acid.
Sources
- 1. 4-羟基-3-硝基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | C7H5NO5 | CID 12033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 98% | Fisher Scientific [fishersci.ca]
- 4. This compound | 616-82-0 [chemicalbook.com]
- 5. 4-ヒドロキシ-3-ニトロ安息香酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound CAS#: 616-82-0 [m.chemicalbook.com]
- 7. DE2316495B2 - PROCESS FOR THE PREPARATION OF this compound - Google Patents [patents.google.com]
- 8. This compound | SIELC Technologies [sielc.com]
- 9. jocpr.com [jocpr.com]
- 10. chemical-label.com [chemical-label.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Introduction: The Significance of a Fundamental Physical Constant
An In-depth Technical Guide to the Melting Point of 4-Hydroxy-3-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the realm of chemical analysis and drug development, the melting point stands as a critical, albeit fundamental, physical property. It serves as an initial gatekeeper for compound identification and a sensitive indicator of purity. For a given crystalline solid, the temperature at which it transitions to a liquid phase is a distinct characteristic influenced by the strength of its crystal lattice forces. A pure substance typically exhibits a sharp, well-defined melting point, whereas the presence of impurities will invariably lead to a depression and broadening of this melting range.[1][2]
This guide provides a comprehensive examination of the melting point of this compound, a valuable intermediate in the synthesis of pharmaceuticals, dyes, and high-performance polymers.[3] We will delve into its reported physical properties, the theoretical underpinnings that govern its melting behavior, a rigorous experimental protocol for its determination, and the interpretation of the resulting data.
Physicochemical Profile: this compound
A thorough understanding of a molecule's properties begins with its fundamental identity. This compound is a substituted benzoic acid derivative whose functional groups—a hydroxyl (-OH), a nitro (-NO₂), and a carboxylic acid (-COOH)—dictate its chemical behavior and physical characteristics, including its melting point.
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| Synonyms | 3-Nitro-4-hydroxybenzoic acid | [4] |
| CAS Number | 616-82-0 | [4][5] |
| Molecular Formula | C₇H₅NO₅ | [4][5] |
| Molecular Weight | 183.12 g/mol | [4][5] |
| SMILES String | C1=CC(=C(C=C1C(=O)O)[O-])O | [4] |
| Appearance | Yellow to light brown powder | [6] |
Reported Melting Point Data
The literature and commercial suppliers report a consistent, yet slightly varied, melting point for this compound. This variation can stem from the purity of the sample and the specific methodology used for determination.
| Melting Point Range (°C) | Purity | Source |
| 183-186 °C | 98% | Sigma-Aldrich[6] |
| 182-184 °C | 98% | Fisher Scientific[7] |
| 182-183 °C | Not specified | European Patent Office[8] |
This narrow range of reported values underscores the compound's identity, with high-purity samples expected to melt consistently within this window.
Theoretical Framework: Factors Governing the Melting Point
The melting point of an organic compound is not an arbitrary number; it is a direct consequence of its molecular structure and the intermolecular forces that bind the molecules together in a solid-state lattice.[9][10]
-
Intermolecular Forces: The energy required to disrupt the crystal lattice and induce melting is proportional to the strength of the intermolecular forces.[9][11] For this compound, these are significant:
-
Hydrogen Bonding: The carboxylic acid and hydroxyl groups are potent hydrogen bond donors and acceptors. This leads to strong, directional interactions between molecules, requiring substantial thermal energy to overcome.[1][12]
-
Dipole-Dipole Interactions: The polar nitro group (NO₂) creates a strong dipole moment in the molecule, leading to electrostatic attractions that further stabilize the crystal lattice.
-
Van der Waals Forces: Present in all molecules, these forces increase with molecular size and surface area, contributing to the overall lattice energy.[9]
-
-
Molecular Packing and Symmetry: Symmetrical molecules tend to pack more efficiently and tightly into a crystal lattice.[10] This dense packing maximizes intermolecular contact, resulting in a more stable crystal that requires a higher temperature to melt.[1] The planar nature of the benzene ring in this compound facilitates efficient stacking.
-
Impurities: The presence of impurities disrupts the uniform crystal lattice, weakening the intermolecular forces.[1] This makes the lattice easier to break apart, resulting in a lower melting point. Furthermore, as the compound melts, the impurities become more concentrated in the remaining solid, causing a gradual melting process over a wider temperature range. This phenomenon is known as melting point depression.[1][2]
-
Polymorphism: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[13] Different polymorphs of the same compound will have different lattice energies and, consequently, different melting points. While specific polymorphs for this compound are not widely reported, it remains a critical consideration when unexpected melting behavior is observed.
Experimental Protocol: Accurate Melting Point Determination
The capillary method is the standard technique recognized by most pharmacopeias for melting point determination.[14][15] Adherence to a precise protocol is essential for obtaining accurate and reproducible results.
Step 1: Sample Preparation
-
Ensure Purity and Dryness: The sample must be free of solvents. If necessary, dry the sample under a vacuum.
-
Create a Fine Powder: The sample must be a fine, homogeneous powder to ensure uniform heat transfer within the capillary tube.[14] Crush any coarse crystals using a mortar and pestle.
Step 2: Capillary Tube Loading
-
Press the open end of a thin-walled capillary tube into the powdered sample, forcing a small amount of material into the tube.
-
Invert the tube and tap it gently on a hard surface to pack the sample tightly into the sealed end.
-
Repeat until a packed column of 2-3 mm in height is achieved.[15] A densely packed sample is crucial for accurate measurement.
Step 3: Measurement
-
Instrument Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.
-
Initial Rapid Heating: If the approximate melting point is unknown, perform a rapid determination by heating quickly to establish a rough value.[2]
-
Accurate Determination: For a precise measurement, begin with a new sample. Rapidly heat the block to about 15-20 °C below the expected melting point.
-
Slow Heating Rate: Decrease the heating rate to 1-2 °C per minute.[2] A slow ramp rate is critical to allow the temperature of the sample and the thermometer to equilibrate, ensuring an accurate reading.
-
Observation and Recording:
-
Record the temperature (T₁) at which the first drop of liquid appears. This is the beginning of the melting range.
-
Record the temperature (T₂) at which the last solid crystal liquefies. This is the end of the melting range, also known as the clear point.[15]
-
-
Repeatability: Perform at least two careful determinations. Consistent values should be obtained.
Step 4: Mixed Melting Point Technique (for Identity Confirmation)
To confirm that an unknown sample is identical to a known reference standard, a mixed melting point determination is invaluable.
-
Thoroughly mix the unknown sample with an equal amount of the known reference standard.
-
Determine the melting point of this mixture.
-
Interpretation:
Interpreting the Results: A Self-Validating System
The data obtained from a melting point experiment provides immediate feedback on the sample's purity and identity.
| Observation | Interpretation | Actionable Insight |
| Sharp, narrow range (0.5-2 °C) within literature values (e.g., 183-185 °C) | The sample is of high purity. | The material is suitable for use in subsequent applications. Identity is likely correct. |
| Broad, depressed range (e.g., 175-181 °C) | The sample is impure.[2] | The material requires further purification (e.g., recrystallization) before use. |
| Sharp range, but different from literature value | The sample may be a different compound or an uncharacterized polymorph. | Verify identity using other analytical techniques (e.g., NMR, IR spectroscopy). |
| Sample decomposes (darkens, effervesces) before melting | The compound is thermally unstable at its melting point. | Report the decomposition temperature. This is a characteristic property. |
Conclusion
The melting point of this compound, consistently reported in the 182-186 °C range, is a direct reflection of its molecular structure, which is rich in features that promote strong intermolecular forces. Its accurate determination via the capillary method is a fundamental skill for any researcher. By understanding the theoretical principles and adhering to a meticulous experimental protocol, scientists can leverage this simple yet powerful technique to confidently assess the identity and purity of this important chemical intermediate, ensuring the integrity and success of their research and development endeavors.
References
-
Unacademy. (n.d.). Factors Affecting Melting Point: Definition, Examples, Diagrams. Retrieved from [Link]
-
Chemistry For Everyone. (2025, January 31). What Affects Melting Point Of Organic Compounds? YouTube. Retrieved from [Link]
-
Sciencing. (2022, March 24). What Factors Affect Melting Point? Retrieved from [Link]
-
Open Oregon Educational Resources. (n.d.). 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. Retrieved from [Link]
-
Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]
-
thinkSRS.com. (n.d.). Melting Point Determination. Retrieved from [Link]
-
University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzoic acid, 4-hydroxy-3-nitro-, methyl ester. PubChem. Retrieved from [Link]
- Papenfuss, T. (1975). Process for preparing this compound alkyl esters. U.S. Patent No. 3,929,864. Google Patents.
-
Mettler Toledo. (n.d.). What is Melting Point? Retrieved from [Link]
-
SSERC. (n.d.). Melting point determination. Retrieved from [Link]
-
PrepChem.com. (n.d.). B--Preparation of this compound. Retrieved from [Link]
-
lookchem.com. (n.d.). Cas 619-14-7,3-Hydroxy-4-nitrobenzoic acid. Retrieved from [Link]
-
European Patent Office. (1989). Preparation of 3-amino-4-hydroxybenzoic acids. EP 0206635 B1. Retrieved from [Link]
- Google Patents. (n.d.). DE2316495B2 - PROCESS FOR THE PREPARATION OF this compound.
-
PrepChem.com. (n.d.). Preparation of 3-hydroxy-4-nitrobenzoic acid. Retrieved from [Link]
-
Cheméo. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, May 22). Polymorphism and Conformational Equilibrium of Nitro-Acetophenone in Solid State and under Matrix Conditions. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Hydroxy-3-nitrobenzenesulfonic acid. PubChem. Retrieved from [Link]
Sources
- 1. sciencing.com [sciencing.com]
- 2. SSERC | Melting point determination [sserc.org.uk]
- 3. DE2316495B2 - PROCESS FOR THE PREPARATION OF this compound - Google Patents [patents.google.com]
- 4. This compound | C7H5NO5 | CID 12033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. This compound | 616-82-0 [chemicalbook.com]
- 7. This compound, 98% | Fisher Scientific [fishersci.ca]
- 8. data.epo.org [data.epo.org]
- 9. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 10. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 11. Factors Affecting Melting Point: Definition, Examples, Diagrams [unacademy.com]
- 12. youtube.com [youtube.com]
- 13. Polymorphism and Conformational Equilibrium of Nitro-Acetophenone in Solid State and under Matrix Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. thinksrs.com [thinksrs.com]
- 15. mt.com [mt.com]
A Comprehensive Technical Guide to the Solubility of 4-Hydroxy-3-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
4-Hydroxy-3-nitrobenzoic acid, a key chemical intermediate, plays a significant role in the synthesis of a wide array of organic compounds, including pharmaceuticals, dyes, and advanced materials. Understanding its solubility is paramount for optimizing reaction conditions, developing robust purification strategies, and formulating final products. This in-depth technical guide provides a comprehensive overview of the solubility of this compound, delving into its physicochemical properties, experimental solubility determination, and the application of thermodynamic models. While quantitative solubility data for this specific compound is not extensively available in public literature, this guide equips researchers with the foundational knowledge and practical methodologies to determine and interpret its solubility profile.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is the cornerstone for predicting and interpreting its solubility behavior.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅NO₅ | [1][2] |
| Molecular Weight | 183.12 g/mol | [3][2] |
| Appearance | Yellow to light brown crystalline powder | [4] |
| Melting Point | 183-186 °C | |
| pKa | 3.94 ± 0.10 | [5] |
| LogP (Octanol/Water Partition Coefficient) | 2.0 (estimated) | [6] |
| CAS Number | 616-82-0 | [3][2] |
The presence of both a hydroxyl (-OH) and a carboxylic acid (-COOH) group, along with a nitro (-NO₂) group on the benzene ring, dictates the polarity and hydrogen bonding capabilities of the molecule. The carboxylic acid group, with a pKa of 3.94, indicates that the molecule is a weak acid.[5] This is a critical parameter as it governs the pH-dependent solubility in aqueous solutions. At pH values above the pKa, the carboxylic acid group will deprotonate, forming the more soluble carboxylate salt. The nitro group, being electron-withdrawing, increases the acidity of the carboxylic acid and the phenolic proton compared to their unsubstituted counterparts. The molecule's crystal structure also plays a vital role in its solubility, as the energy required to overcome the crystal lattice forces directly impacts the dissolution process.[3]
Solubility Profile: A Qualitative and Comparative Overview
While specific quantitative solubility data for this compound is scarce, its general solubility characteristics can be inferred from available information and by comparing it with structurally related compounds.
General Solubility Behavior
This compound exhibits limited solubility in water.[7] This is attributed to the hydrophobic nature of the benzene ring, which counteracts the hydrophilic character of the polar functional groups. Its solubility is significantly higher in organic solvents, particularly polar aprotic and protic solvents that can engage in hydrogen bonding and dipole-dipole interactions.[7]
-
Slightly Soluble In: Acetonitrile, Dimethyl Sulfoxide (DMSO), Methanol.[5]
-
More Soluble In: Ethanol, Acetone.[7]
The Critical Influence of pH on Aqueous Solubility
The solubility of this compound in aqueous media is highly dependent on the pH of the solution.[7] As a carboxylic acid, its solubility dramatically increases in alkaline conditions due to the ionization of the carboxylic acid group to form the highly polar and water-soluble carboxylate anion.
Caption: pH-dependent equilibrium of this compound.
Comparative Solubility with Other Nitrobenzoic Acids
To gain further insight, it is useful to compare the solubility of this compound with other nitrobenzoic acid isomers. A study on 3-nitrobenzoic acid and 3,5-dinitrobenzoic acid revealed that their solubility in various solvents generally follows the order: methanol > ethanol > ethyl acetate > acetonitrile > dichloromethane > toluene > water.[8] The presence of the additional hydroxyl group in this compound is expected to increase its polarity and potential for hydrogen bonding, likely enhancing its solubility in polar protic solvents like alcohols compared to its non-hydroxylated counterparts. For instance, 4-nitrobenzoic acid is reported to be soluble in methanol and ethanol.[9]
Experimental Determination of Solubility
For researchers requiring precise solubility data, experimental determination is essential. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid in a solvent.
The Shake-Flask Method: A Step-by-Step Protocol
This protocol outlines the standard procedure for determining the equilibrium solubility of this compound.
Materials and Apparatus:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Screw-capped vials or flasks
-
Constant temperature orbital shaker or water bath
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE or nylon)
-
Volumetric flasks and pipettes
-
Quantification instrument (e.g., HPLC-UV or UV-Vis spectrophotometer)
Protocol:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume or weight of the chosen solvent in a series of vials. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.
-
Equilibration: Tightly seal the vials and place them in a constant temperature shaker. Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that equilibrium is achieved. To confirm that equilibrium has been reached, samples can be taken at different time intervals (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same temperature for a sufficient time to allow the undissolved solid to settle.
-
Sample Collection and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter into a pre-weighed vial or volumetric flask. This step is critical to remove any undissolved microcrystals, which would otherwise lead to an overestimation of solubility.
-
Quantification: Accurately dilute the filtered sample with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
Sources
- 1. This compound [webbook.nist.gov]
- 2. scbt.com [scbt.com]
- 3. This compound | C7H5NO5 | CID 12033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. This compound CAS#: 616-82-0 [m.chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. researchgate.net [researchgate.net]
- 9. 4-Nitrobenzoic Acid | C7H5NO4 | CID 6108 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Hydroxy-3-nitrobenzoic Acid: From Discovery to Modern Synthesis and Applications
This guide provides a comprehensive technical overview of 4-hydroxy-3-nitrobenzoic acid, a valuable intermediate in the chemical and pharmaceutical industries. We will explore its historical discovery, delve into the mechanistic details of its synthesis, provide actionable experimental protocols, and discuss its key properties and applications. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this important chemical entity.
The Genesis of this compound: A Historical Perspective
The journey of this compound begins in the late 19th century, a period of foundational advancements in organic chemistry. Early reports of its synthesis emerged from the pioneering work documented in the Berichte der Deutschen Chemischen Gesellschaft. Specifically, publications in 1887 and 1896 are frequently cited as the first descriptions of the nitration of 4-hydroxybenzoic acid to yield its 3-nitro derivative[1]. These initial explorations laid the groundwork for over a century of process optimization and application development.
The early methods, often involving the use of dilute nitric acid at elevated temperatures, were effective in producing the desired compound but were often plagued by issues of low yield and the formation of impure products[2]. This necessitated subsequent, often cumbersome, purification steps. These initial challenges spurred further research aimed at developing more efficient, selective, and scalable synthetic routes, a pursuit that continues to this day.
The Chemistry of Synthesis: A Mechanistic Deep Dive
The primary and most commercially viable route to this compound is through the electrophilic aromatic substitution of 4-hydroxybenzoic acid. The hydroxyl (-OH) and carboxylic acid (-COOH) groups on the benzene ring play a crucial role in directing the regioselectivity of the nitration reaction.
The hydroxyl group is a potent activating group and is ortho-, para- directing. Conversely, the carboxylic acid group is a deactivating group and is meta- directing. Given that the para position to the hydroxyl group is occupied by the carboxylic acid, the incoming electrophile, the nitronium ion (NO₂⁺), is directed to the positions ortho to the hydroxyl group (positions 3 and 5). Due to steric hindrance from the adjacent carboxylic acid group, the substitution predominantly occurs at the 3-position, yielding this compound as the major product.
Sources
history of 4-Hydroxy-3-nitrobenzoic acid synthesis
An In-Depth Technical Guide to the Synthesis of 4-Hydroxy-3-nitrobenzoic Acid: A Historical and Methodological Analysis for Researchers and Drug Development Professionals
Abstract
This compound is a pivotal intermediate in the synthesis of a wide array of commercially significant organic compounds, including dyes, optical brighteners, and specialty polymers.[1] Its utility also extends to the pharmaceutical industry as a precursor for active pharmaceutical ingredients. This technical guide provides a comprehensive overview of the historical evolution of its synthesis, from early foundational methods to modern, optimized industrial processes. We will delve into the chemical principles underpinning these synthetic routes, offer detailed experimental protocols for key methodologies, and present a comparative analysis of their respective efficiencies and challenges. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing both historical context and practical, actionable insights into the synthesis of this important chemical building block.
Introduction: The Significance of this compound
This compound, a pale yellow crystalline solid, holds a significant position in synthetic organic chemistry.[2] Its molecular structure, featuring a carboxylic acid, a hydroxyl group, and a nitro group on a benzene ring, provides a versatile platform for further chemical modifications. The primary application of this compound lies in its role as an intermediate. For instance, the reduction of the nitro group to an amine yields 3-amino-4-hydroxybenzoic acid, a monomer used in the production of high-performance AB polybenzoxazole ordered polymers.[3] Furthermore, it is a precursor in the synthesis of various dyes and optical brighteners.[1][4]
The synthesis of this compound is a classic example of electrophilic aromatic substitution, a fundamental reaction in organic chemistry. The history of its synthesis is a narrative of continuous improvement, driven by the need for higher yields, greater purity, and more environmentally benign processes.
Historical Perspective: The Evolution of Synthesis
The earliest documented syntheses of this compound and its esters date back to the late 19th century. These initial methods primarily involved the direct nitration of 4-hydroxybenzoic acid or its alkyl esters.
Early Methods: Challenges in Yield and Purity
Early approaches often employed harsh reaction conditions, such as elevated temperatures and concentrated nitric acid. For example, historical methods involved treating 4-hydroxybenzoic acid alkyl esters with dilute nitric acid at the temperature of a water bath.[4] Other methods utilized fuming nitric acid in glacial acetic acid.[1] These processes were often plagued by several drawbacks:
-
Low Yields: The harsh conditions could lead to the degradation of the starting material and the product.
-
Formation of Impurities: A significant issue was the formation of unwanted isomers and polynitrated byproducts. Over-nitration and decarboxylation of the starting material were common problems.[3]
-
Difficult Purification: The resulting product was often impure and required extensive purification, making the overall process inefficient.[4]
These early methods, while foundational, highlighted the need for more controlled and selective nitration techniques.
The Advent of Improved Nitration Processes
Recognizing the limitations of the early methods, subsequent research focused on developing more refined processes that could afford this compound in higher yield and purity. These improvements centered on optimizing reaction parameters such as temperature, acid concentration, and the use of catalysts.
A significant advancement was the discovery that the nitration of 4-hydroxybenzoic acid alkyl esters could be achieved with much greater efficiency using 30-62% nitric acid at a controlled temperature range of 0 to 60°C.[4] This method represented a considerable improvement in yield and resulted in a purer product.[4]
Another key development was the nitration of finely divided 4-hydroxybenzoic acid using 25-35% nitric acid at a milder temperature of 20 to 40°C.[1] A crucial aspect of this process was the addition of a catalytic amount of a nitrite, such as sodium nitrite, which facilitates the nitration.[1] This method effectively minimizes the formation of byproducts.[1]
The following diagram illustrates the general workflow for the synthesis of this compound, highlighting the key steps in the improved processes.
Figure 1: General workflow for the improved synthesis of this compound.
Core Synthetic Methodologies: A Detailed Examination
The primary route for the synthesis of this compound remains the electrophilic nitration of 4-hydroxybenzoic acid. The hydroxyl (-OH) and carboxylic acid (-COOH) groups on the benzene ring direct the incoming electrophile (the nitronium ion, NO₂⁺). The hydroxyl group is a strongly activating ortho-, para-director, while the carboxylic acid group is a deactivating meta-director. The directing effects of the powerful hydroxyl group dominate, leading to substitution at the positions ortho to it.
The following diagram illustrates the mechanism of the electrophilic nitration of 4-hydroxybenzoic acid.
Figure 2: Simplified mechanism of electrophilic nitration of 4-hydroxybenzoic acid. Note: Placeholder images are used; in a real scenario, chemical structures would be depicted.
Protocol 1: Nitration of 4-Hydroxybenzoic Acid using Nitric Acid and a Nitrite Catalyst
This method is favored for its high yield and purity of the final product.[1]
Materials:
-
4-Hydroxybenzoic acid
-
62% Nitric acid
-
Sodium nitrite
-
Deionized water
Procedure:
-
To a solution of the dipotassium salt of 4-hydroxybenzoic acid in water, slowly add 62% nitric acid with stirring. This will precipitate finely divided 4-hydroxybenzoic acid. The temperature should be maintained below 35°C.[1]
-
After the addition is complete, add a small amount of sodium nitrite. The initiation of the nitration reaction is indicated by a rise in temperature.
-
Maintain the reaction temperature between 36 and 38°C using gentle cooling.
-
Allow the reaction to proceed for 2-3 hours until the exothermic reaction subsides.
-
Dilute the reaction mixture with water at 20°C and stir for an additional hour at 20-30°C.
-
Filter the resulting suspension and wash the collected solid with water until it is free of nitrates.
-
Dry the product to obtain this compound.
Protocol 2: Nitration of 4-Hydroxybenzoic Acid Alkyl Esters
This method involves the nitration of an ester of 4-hydroxybenzoic acid, which can then be hydrolyzed to the desired product.
Materials:
-
4-Hydroxybenzoic acid alkyl ester (e.g., methyl or ethyl ester)
-
30-62% Nitric acid
Procedure:
-
Introduce the 4-hydroxybenzoic acid alkyl ester into concentrated nitric acid (30-62%) at a temperature of 20-30°C.[4]
-
Maintain the reaction temperature between 20 and 60°C (preferably 20-30°C) with external cooling.[4]
-
After the reaction is complete, the product, this compound alkyl ester, can be isolated.
-
Subsequent hydrolysis of the ester group will yield this compound.
Comparative Analysis of Synthesis Methods
The evolution of the synthesis of this compound has been driven by the pursuit of efficiency and purity. The table below provides a comparison of the different methodologies.
| Method | Nitrating Agent | Temperature | Key Features | Disadvantages |
| Early Methods | Dilute or fuming HNO₃ | Elevated | Foundational; established the basic synthetic route. | Low yield, impure product, harsh conditions. |
| Nitration in Acetic Acid | Fuming HNO₃ in glacial acetic acid | 45°C | Moderate yield (around 68%).[4] | Issues with solvent regeneration and wastewater.[4] |
| Improved Ester Nitration | 30-62% HNO₃ | 0-60°C | High yield, pure product.[4] | Requires an additional hydrolysis step. |
| Catalytic Nitration of Free Acid | 25-35% HNO₃ with a nitrite catalyst | 20-40°C | High yield and purity, avoids esterification and hydrolysis steps.[1] | Requires finely divided starting material.[1] |
Conclusion
The history of the synthesis of this compound is a testament to the progress of synthetic organic chemistry. From early, inefficient methods to modern, highly optimized processes, the journey reflects a continuous drive for greater control, higher yields, and improved product purity. The improved methods, particularly the catalytic nitration of the free acid, offer a robust and efficient route to this valuable intermediate. For researchers and professionals in drug development and materials science, a thorough understanding of these synthetic pathways is crucial for the efficient production of downstream products. The protocols and comparative data presented in this guide are intended to provide a solid foundation for further research and application.
References
- Process for preparing this compound alkyl esters.
- PROCESS FOR THE PREPARATION OF this compound.
-
This compound | C7H5NO5. PubChem. [Link]
-
Preparation of 3-amino-4-hydroxybenzoic acids. European Patent Office. [Link]
Sources
spectroscopic data for 4-Hydroxy-3-nitrobenzoic acid
An In-depth Technical Guide to the Spectroscopic Characterization of 4-Hydroxy-3-nitrobenzoic Acid
This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS 616-82-0), a key intermediate in pharmaceutical synthesis and a valuable compound in materials science. As researchers and drug development professionals, a thorough understanding of a molecule's spectroscopic fingerprint is paramount for structural confirmation, purity assessment, and quality control. This document moves beyond a simple data repository to explain the causal relationships between molecular structure and spectral output, reflecting field-proven insights into analytical chemistry.
This compound is a substituted aromatic carboxylic acid. Its structure comprises a benzene ring functionalized with a carboxyl group (-COOH), a hydroxyl group (-OH), and a nitro group (-NO₂). The relative positions of these groups (C1-COOH, C3-NO₂, C4-OH) dictate the molecule's electronic properties and, consequently, its spectroscopic behavior.
Key Physicochemical Properties:
-
Molecular Weight: 183.12 g/mol [1]
-
Appearance: Yellow to light brown crystalline powder[3]
-
Melting Point: 183-186 °C[3]
The interplay between the electron-withdrawing nitro and carboxyl groups and the electron-donating hydroxyl group creates a distinct electronic environment that is readily probed by various spectroscopic techniques.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of the substitution pattern on the aromatic ring.
¹H NMR Spectroscopy
The proton NMR spectrum reveals the number of chemically distinct protons and their neighboring environments. In a deuterated solvent like DMSO-d₆, we expect to see signals for the three aromatic protons and the acidic protons from the hydroxyl and carboxyl groups.[4]
Expertise & Causality: The choice of DMSO-d₆ as a solvent is critical. Its ability to form hydrogen bonds with the -OH and -COOH protons allows for their observation as broad singlets, which might otherwise be lost due to rapid exchange in other solvents like D₂O. The 400 MHz instrument provides sufficient resolution to clearly distinguish the coupling patterns of the aromatic protons.[4]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.4 | d | ~2.2 |
| H-5 | ~7.2 | d | ~8.7 |
| H-6 | ~8.1 | dd | ~8.7, ~2.2 |
| -OH (Phenolic) | ~11.0 | br s | N/A |
| -COOH (Carboxylic) | ~13.5 | br s | N/A |
Note: Exact chemical shifts can vary slightly based on sample concentration and purity. The values presented are typical for a 400 MHz spectrum in DMSO-d₆.[4]
Interpretation:
-
H-2: This proton is ortho to the strongly electron-withdrawing nitro group, causing it to be significantly deshielded and appear far downfield. It shows doublet coupling only to H-6.
-
H-6: This proton is ortho to the carboxyl group and meta to the nitro group. It is split into a doublet of doublets by its neighbors, H-5 (ortho coupling) and H-2 (meta coupling).
-
H-5: This proton is ortho to the electron-donating hydroxyl group, making it the most shielded (upfield) of the aromatic protons. It is split into a doublet by its ortho neighbor, H-6.
-
Acidic Protons: The phenolic and carboxylic protons are highly deshielded and appear as broad singlets at very low field, confirming their acidic nature.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (Carboxylic) | ~166.0 |
| C-4 (C-OH) | ~155.0 |
| C-3 (C-NO₂) | ~138.0 |
| C-1 (C-COOH) | ~125.0 |
| C-6 | ~131.0 |
| C-2 | ~123.0 |
| C-5 | ~118.0 |
Note: Data corresponds to a spectrum run in DMSO-d₆.[5]
Interpretation:
-
The carbonyl carbon of the carboxylic acid is the most deshielded, as expected.
-
The carbons directly attached to the electronegative oxygen (C-4) and nitrogen (C-3) atoms appear significantly downfield.
-
The remaining aromatic carbons are assigned based on established substituent effects, providing a complete structural confirmation that aligns with the ¹H NMR data.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. The spectrum of this compound is rich with characteristic absorption bands.
Trustworthiness through Self-Validation: The presence of a very broad absorption band from ~2500-3300 cm⁻¹ is a hallmark of a carboxylic acid dimer formed via hydrogen bonding. This, combined with the sharp C=O stretch, provides a self-validating system for identifying the carboxylic acid moiety.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| ~2500-3300 (very broad) | O-H | Stretch (Carboxylic Acid Dimer) |
| ~3400 (broad) | O-H | Stretch (Phenolic) |
| ~1700 | C=O | Stretch (Carboxylic Acid) |
| ~1610, ~1580 | C=C | Stretch (Aromatic Ring) |
| ~1530, ~1350 | N-O | Asymmetric & Symmetric Stretch (Nitro) |
| ~1300 | C-O | Stretch (Phenol/Carboxylic Acid) |
Data is typical for a KBr pellet or ATR-FTIR spectrum.[1][2][6]
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
ATR is a preferred method for solid samples as it requires minimal sample preparation.
-
Instrument Preparation: Ensure the Bruker Tensor 27 FT-IR spectrometer (or equivalent) is powered on and the ATR crystal (e.g., DuraSamplIR II diamond) is clean.[1]
-
Background Scan: Run a background spectrum of the empty, clean ATR crystal to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the this compound solid onto the crystal.
-
Pressure Application: Apply consistent pressure using the integrated clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The instrument software automatically ratios the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
Caption: Standard Experimental Workflow for ATR-FTIR Analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.
Authoritative Grounding: The NIST Mass Spectrometry Data Center provides reliable GC-MS data for this compound, which serves as an authoritative reference for its fragmentation pattern.[1]
| m/z | Ion | Interpretation |
| 183 | [M]⁺ | Molecular Ion |
| 166 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxyl group |
| 153 | [M - NO]⁺ or [M - H₂O - OH]⁺ | Loss of nitric oxide or sequential loss of water and hydroxyl |
| 137 | [M - NO₂]⁺ | Loss of the nitro group |
Analysis of Fragmentation: The molecular ion peak at m/z 183 confirms the molecular weight of 183.12 g/mol .[1] The fragmentation pattern is logical for the structure:
-
[M - OH]⁺ (m/z 166): A common initial fragmentation for carboxylic acids is the loss of the hydroxyl radical, forming an acylium ion. This is often a prominent peak.[1]
-
[M - NO₂]⁺ (m/z 137): Cleavage of the C-N bond results in the loss of the nitro group, a stable radical.
Caption: Proposed Primary Fragmentation Pathways in Mass Spectrometry.
Conclusion
The collective spectroscopic data provides an unambiguous and robust characterization of this compound. ¹H and ¹³C NMR confirm the precise arrangement of substituents on the aromatic ring. IR spectroscopy validates the presence of the key hydroxyl, carboxyl, and nitro functional groups. Finally, mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern. This complete dataset serves as a reliable "fingerprint," essential for ensuring identity, purity, and quality for researchers and drug development professionals working with this important chemical entity.
References
-
This compound | C7H5NO5 | CID 12033 . PubChem, National Institutes of Health. [Link]
-
Benzoic acid, 4-hydroxy-3-nitro-, methyl ester | C8H7NO5 | CID 66835 . PubChem, National Institutes of Health. [Link]
-
This compound . NIST Chemistry WebBook. [Link]
-
Electronic Supplementary Material (ESI) for RSC Advances . The Royal Society of Chemistry. [Link]
Sources
- 1. This compound | C7H5NO5 | CID 12033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound | 616-82-0 [chemicalbook.com]
- 4. This compound(616-82-0) 1H NMR [m.chemicalbook.com]
- 5. This compound(616-82-0) 13C NMR [m.chemicalbook.com]
- 6. This compound(616-82-0) IR Spectrum [chemicalbook.com]
An In-depth Technical Guide to Sourcing and Quality Control of 4-Hydroxy-3-nitrobenzoic Acid for Research and Development
Abstract: This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the procurement and quality verification of 4-Hydroxy-3-nitrobenzoic acid (CAS 616-82-0). It details critical aspects of supplier selection, handling, storage, and in-house analytical validation to ensure the integrity and reproducibility of scientific research. The document outlines step-by-step protocols for common analytical techniques and emphasizes the importance of stringent quality control in a research and development setting.
Introduction to this compound
Chemical Properties and Structure
This compound is a nitrobenzoic acid derivative with the chemical formula C₇H₅NO₅.[1] It presents as a yellow to light brown powder and possesses a molecular weight of 183.12 g/mol .[2] The structure consists of a benzoic acid core substituted with a hydroxyl group and a nitro group at positions 4 and 3, respectively. This arrangement of functional groups makes it a valuable intermediate in various chemical syntheses.[2]
Key Physicochemical Properties:
-
CAS Number: 616-82-0[3]
-
Molecular Formula: C₇H₅NO₅[1]
-
Molecular Weight: 183.12 g/mol
-
Melting Point: 183-186 °C
-
Appearance: Yellow to light brown powder[2]
Significance and Applications in Research and Drug Development
This compound serves as a crucial building block in organic synthesis. Its utility spans the production of dyes, optical brighteners, and temperature-resistant polymers.[4] In the pharmaceutical landscape, it is a key intermediate for the synthesis of more complex, biologically active molecules.[4][5] For instance, it can be reduced to 3-amino-4-hydroxybenzoic acid, a precursor for various pharmaceutical compounds.[4] Its derivatives are also used in the development of enzyme inhibitors and other therapeutic agents. Given its role as a foundational starting material, the purity and quality of this compound are paramount to the success of subsequent synthetic steps and the biological activity of the final compounds.
Rationale for Stringent Quality Control
The presence of impurities in starting materials can have a profound impact on the outcome of a research project. Impurities can lead to side reactions, lower yields, and the formation of unintended byproducts that may be difficult to separate from the desired compound. In drug development, such impurities can introduce toxicity or alter the pharmacological profile of the final active pharmaceutical ingredient (API). Therefore, rigorous quality control of this compound is not merely a matter of good laboratory practice but a critical step in ensuring the validity, reproducibility, and safety of the research.
Selecting a Commercial Supplier: A Strategic Approach
The selection of a reliable commercial supplier is the first line of defense in ensuring the quality of this compound. A thorough evaluation of potential suppliers is essential.
Key Evaluation Criteria
-
Purity and Impurity Profiling: Reputable suppliers will provide a detailed Certificate of Analysis (CoA) that specifies the purity of the compound and the methods used for its determination. Look for suppliers that offer high-purity grades (e.g., ≥98%) and provide information on potential impurities.
-
Comprehensive Documentation: Beyond the CoA, suppliers should readily provide a Safety Data Sheet (SDS) containing detailed information on handling, storage, and potential hazards.[6] Access to analytical methods used for quality control is also a strong indicator of a supplier's transparency and commitment to quality.
-
Consistency and Batch-to-Batch Reproducibility: For long-term projects, it is crucial to select a supplier that can demonstrate consistent quality across different batches. Inquire about their quality management systems and their ability to provide data on batch-to-batch variability.
-
Supply Chain and Technical Support: A reliable supply chain ensures that the material is available when needed. Furthermore, responsive and knowledgeable technical support can be invaluable in troubleshooting any issues that may arise.
Recommended Commercial Suppliers
Several well-established chemical suppliers offer this compound for research and development purposes. These include:
-
Sigma-Aldrich (Merck): A leading supplier of research chemicals, offering various grades of this compound with comprehensive documentation.
-
Thermo Scientific Chemicals (formerly Alfa Aesar): Provides this compound with detailed specifications and is a trusted name in the scientific community.[7]
-
TCI Chemicals: Offers analytical reagent grade this compound suitable for laboratory and analytical use.[8]
-
Simson Pharma Limited: A manufacturer and exporter that provides the compound with a Certificate of Analysis.
-
Amerigo Scientific: A distributor serving the life sciences that offers high-purity this compound.[9]
It is important to note that while some platforms like ChemicalBook aggregate listings from various manufacturers, it is advisable to purchase from established distributors or directly from manufacturers with a proven track record.[2]
Comparative Analysis of Supplier Offerings
| Supplier | Product Name/Grade | Purity | Available Quantities | Key Documentation |
| Sigma-Aldrich | This compound | 98% | 25g, etc. | CoA, SDS |
| Thermo Scientific | This compound, 98% | ≥97.5% | 100g | Specification Sheet, SDS[7] |
| TCI Chemicals | This compound | Analytical Reagent | Varies | SDS, CoA (on request)[8] |
| Simson Pharma | This compound | High Quality | Varies | Certificate of Analysis |
| Amerigo Scientific | This compound (98%) | 98% | Varies | Inquire with supplier[9] |
Incoming Material: Handling, Storage, and Preparation
Proper handling and storage are crucial to maintain the integrity of this compound upon its arrival in the laboratory.
Safety Precautions and Personal Protective Equipment (PPE)
This compound is classified as an irritant.[1] It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Therefore, appropriate personal protective equipment should always be worn when handling this compound.
Recommended PPE:
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Respiratory Protection: A NIOSH-approved dust mask (e.g., N95) or respirator if handling large quantities or if dust is generated.
-
Skin and Body Protection: A lab coat and appropriate footwear.
Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[10]
Optimal Storage Conditions
To prevent degradation, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place. Keep it away from incompatible materials such as strong oxidizing agents. The storage class is typically 11, for combustible solids.
Standard Solution Preparation Protocols
When preparing solutions, it is important to use high-purity solvents. The solubility of this compound should be considered for the specific application. For analytical purposes, accurate weighing of the solid and precise dilution with a suitable solvent are critical.
Independent Quality Control and Verification
While a supplier's CoA provides valuable information, it is best practice to perform in-house quality control to independently verify the identity and purity of the received material.
The Imperative of In-House Verification
In-house verification serves several critical functions:
-
Confirms Identity: Ensures that the correct compound has been received.
-
Verifies Purity: Confirms that the purity meets the requirements of the intended application.
-
Detects Degradation: Can identify any degradation that may have occurred during shipping or storage.
-
Establishes a Baseline: Provides a baseline for future comparisons and troubleshooting.
Experimental Workflow for Quality Assurance
Caption: Workflow for Supplier Selection and Quality Control.
Step-by-Step Analytical Protocols
HPLC is a powerful technique for determining the purity of a compound and identifying any impurities.
Protocol:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of methanol and water with a pH adjusted to 4.0 with formic acid.[11]
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound in the mobile phase to create a standard solution of known concentration.
-
Sample Solution Preparation: Prepare a sample solution of the received material at the same concentration as the standard.
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions. The purity of the sample can be determined by comparing the peak area of the main component to the total area of all peaks.
NMR spectroscopy is essential for confirming the chemical structure of the compound.
Protocol:
-
Sample Preparation: Dissolve a small amount of the sample (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer.
-
Data Analysis: Analyze the chemical shifts, integration, and coupling patterns of the peaks in the ¹H NMR spectrum and the chemical shifts in the ¹³C NMR spectrum. Compare the obtained spectra with reference spectra or predicted spectra for this compound.
Mass spectrometry is used to confirm the molecular weight of the compound.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Infuse the sample solution into the mass spectrometer using an appropriate ionization technique (e.g., electrospray ionization - ESI).
-
Data Analysis: Analyze the resulting mass spectrum for the presence of the molecular ion peak corresponding to the molecular weight of this compound (183.12 g/mol ).[3]
FTIR spectroscopy is a rapid method to identify the key functional groups present in the molecule.
Protocol:
-
Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.[1]
-
Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in this compound, such as the O-H stretch of the carboxylic acid and phenol, the C=O stretch of the carboxylic acid, and the N-O stretches of the nitro group.
Troubleshooting and Common Pitfalls
-
Discrepancies in Purity Analysis: If the in-house purity analysis does not match the supplier's CoA, re-run the analysis with fresh standards and solvents. If the discrepancy persists, contact the supplier's technical support with your data.
-
Handling Out-of-Specification (OOS) Results: If the material is confirmed to be out of specification, it should not be used in experiments. Document the findings and contact the supplier for a replacement or refund.
-
Impact of Impurities on Downstream Applications: Be aware that even small amounts of certain impurities can significantly affect subsequent reactions. For example, an impurity with a reactive functional group could lead to unexpected side products.
Conclusion: Ensuring Reliability in Your Research
The quality of starting materials is a cornerstone of reliable and reproducible scientific research. By implementing a strategic approach to supplier selection and conducting thorough in-house quality control of this compound, researchers can minimize variability and have greater confidence in their experimental outcomes. This diligence is particularly crucial in the field of drug development, where the purity of every component can have far-reaching implications.
References
-
Amerigo Scientific. This compound (98%). [Link]
-
PubChem. This compound. [Link]
-
Saflik Pharma. 4-Nitro-3-Hydroxybenzoic Acid. [Link]
-
NIST. This compound. [Link]
-
ResearchGate. Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. [Link]
-
Cheméo. This compound. [Link]
- Google Patents.
Sources
- 1. This compound | C7H5NO5 | CID 12033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 616-82-0 [chemicalbook.com]
- 3. This compound [webbook.nist.gov]
- 4. DE2316495B2 - PROCESS FOR THE PREPARATION OF this compound - Google Patents [patents.google.com]
- 5. 4-Hydroxy-3-methoxy-5-nitrobenzoic acid | 15785-54-3 | Benchchem [benchchem.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. Acide 4-hydroxy-3-nitrobenzoïque, 98 %, Thermo Scientific Chemicals 100 g | Buy Online [thermofisher.com]
- 8. amiscientific.com [amiscientific.com]
- 9. This compound (98%) - Amerigo Scientific [amerigoscientific.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. researchgate.net [researchgate.net]
Introduction: The Strategic Importance of 4-Hydroxy-3-Nitrobenzoic Acid
An In-depth Technical Guide to the Electrophilic Nitration of 4-Hydroxybenzoic Acid
The electrophilic nitration of 4-hydroxybenzoic acid is a cornerstone reaction in synthetic organic chemistry, yielding 4-hydroxy-3-nitrobenzoic acid. This product is not merely an academic curiosity; it is a highly valuable intermediate pivotal in the synthesis of a diverse array of commercial products, including dyes, optical brighteners, high-performance polymers, and agrochemicals.[1] Its utility also extends into the pharmaceutical sector, where it serves as a building block for more complex active pharmaceutical ingredients.[2][3]
This guide provides a comprehensive exploration of this critical transformation. Moving beyond a simple recitation of steps, we will dissect the underlying principles of the reaction mechanism, elucidate the factors governing its precise regioselectivity, and present a field-proven experimental protocol. The content herein is structured to provide researchers, scientists, and drug development professionals with the technical accuracy and practical insights necessary for successful synthesis and optimization.
Part 1: The Core Mechanism of Electrophilic Aromatic Substitution
The nitration of 4-hydroxybenzoic acid proceeds via an electrophilic aromatic substitution (EAS) pathway, a fundamental reaction class for aromatic compounds.[4] The mechanism can be logically segmented into three distinct stages: the generation of a potent electrophile, its subsequent attack by the aromatic ring, and the restoration of aromaticity.
Stage 1: Generation of the Electrophile: The Nitronium Ion (NO₂⁺)
The reaction requires a highly reactive electrophile, as the benzene ring is inherently stable. While nitric acid (HNO₃) is the source of the nitro group, it is not electrophilic enough to react directly with the aromatic ring at a practical rate.[5] The addition of a stronger acid, typically concentrated sulfuric acid (H₂SO₄), is essential. This combination is commonly referred to as "mixed acid" or a "nitrating mixture".[6][7]
In this mixture, sulfuric acid protonates the hydroxyl group of nitric acid. This creates a good leaving group (H₂O), which departs to generate the highly reactive and linear nitronium ion (NO₂⁺), the true electrophile in this reaction.[5][6][8][9]
Reaction: HNO₃ + H₂SO₄ ⇌ H₂NO₃⁺ + HSO₄⁻ → NO₂⁺ + H₂O + HSO₄⁻
Stage 2: Nucleophilic Attack and Formation of the Sigma Complex
The electron-rich π-system of the 4-hydroxybenzoic acid ring acts as a nucleophile, attacking the electrophilic nitronium ion.[9][10] This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion, or sigma complex.[8][10] The positive charge in this intermediate is delocalized across the ring, primarily at the carbons ortho and para to the point of attack.
Stage 3: Deprotonation and Re-aromatization
To restore the highly stable aromatic system, a weak base present in the mixture (such as H₂O or the HSO₄⁻ bisulfate ion) abstracts a proton from the sp³-hybridized carbon atom bearing the newly attached nitro group.[8][9] The electrons from the C-H bond return to the ring, re-establishing the π-system and yielding the final product, this compound.[9]
Part 3: Field-Proven Experimental Protocol
This protocol describes a standard laboratory procedure for the nitration of 4-hydroxybenzoic acid. It is imperative that this procedure be conducted in a well-ventilated fume hood with appropriate personal protective equipment (safety goggles, lab coat, acid-resistant gloves).
Materials and Reagents
-
4-hydroxybenzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Deionized water
-
Crushed ice
-
Ethanol (for recrystallization, optional)
Equipment
-
Round-bottom flask or Erlenmeyer flask
-
Beakers
-
Graduated cylinders
-
Magnetic stirrer and stir bar
-
Ice-salt bath
-
Dropping funnel or Pasteur pipette
-
Büchner funnel and vacuum flask
-
Filter paper
Step-by-Step Methodology
-
Preparation of the Nitrating Mixture (Self-Validating System):
-
In a small, clean, and dry beaker or flask, place a measured volume of concentrated nitric acid (e.g., 10 mL).
-
Cool this flask in an ice-salt bath to below 5 °C.
-
Causality: Pre-cooling is critical to manage the heat generated in the next step.
-
Slowly and with extreme caution, add an equal volume of concentrated sulfuric acid (10 mL) dropwise to the nitric acid while gently swirling. [6][11]The temperature must be maintained below 10 °C.
-
Trustworthiness: This slow, chilled addition prevents thermal runaway and the formation of hazardous nitrogen dioxide gas. The final clear, colorless to pale yellow mixture contains the active nitronium ion.
-
-
Reaction Setup:
-
In a separate larger flask, add a measured amount of concentrated sulfuric acid (e.g., 25 mL per 10 g of starting material).
-
Cool this flask in an ice-salt bath to 0 °C.
-
Slowly add a pre-weighed amount of 4-hydroxybenzoic acid (e.g., 10 g) in small portions to the cold sulfuric acid with continuous stirring. Ensure the substrate dissolves completely. [12]The temperature should be kept below 5 °C.
-
-
Nitration Reaction:
-
While vigorously stirring the solution of 4-hydroxybenzoic acid, slowly add the chilled nitrating mixture dropwise using a dropping funnel. [13] * Causality: The rate of addition is the primary control variable. A slow rate ensures the reaction temperature does not exceed 10 °C, which is crucial for preventing over-nitration and oxidative side reactions that lead to tar formation. [12][11] * After the addition is complete, allow the mixture to stir in the ice bath for an additional 30-60 minutes to ensure the reaction proceeds to completion.
-
-
Work-up and Isolation:
-
In a large beaker, prepare a slurry of crushed ice and water (approx. 200 g ice in 200 mL water).
-
Carefully and slowly pour the reaction mixture onto the ice slurry with constant stirring. [12][13]A yellow solid will precipitate.
-
Causality: Quenching the reaction in ice-water serves two purposes: it stops the reaction immediately and precipitates the organic product, which has low solubility in the aqueous acidic medium.
-
Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper. This removes any residual mineral acids. [13][14] * Dry the product, for example, in a desiccator over a drying agent.
-
-
Purification (Optional but Recommended):
-
The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol-water mixture, to yield a high-purity crystalline solid. [13]
-
Part 4: Data Presentation and Process Optimization
The efficiency of the nitration can be influenced by several parameters. The following table summarizes conditions reported in patent literature for the synthesis of this compound and its esters, which provides a baseline for process optimization.
| Starting Material | Nitrating Agent/Conditions | Temperature (°C) | Reported Outcome | Reference |
| 4-Hydroxybenzoic acid | 25-35% Nitric acid, catalytic NaNO₂ | 20 - 40 °C | High yield and purity | [1] |
| 4-Hydroxybenzoic acid | Fuming nitric acid in glacial acetic acid | 30 - 40 °C | Successful synthesis | [1] |
| 4-Hydroxybenzoic acid alkyl esters | 30-62% Nitric acid | 0 - 60 °C | Excellent yields | [15] |
| 4-Hydroxybenzaldehyde | Nitrogen dioxide, HZSM-5 catalyst | < 25 °C | Yield up to 66.9% | [2] |
Troubleshooting and Optimization Insights
-
Low Yield: Often caused by suboptimal temperature control. Temperatures exceeding 10-15 °C can lead to oxidative degradation of the phenol ring, resulting in tarry by-products. [16]Insufficient reaction time can also lead to incomplete conversion. Monitoring the reaction via Thin Layer Chromatography (TLC) is advisable. [17][18]* Formation of Isomers: While the reaction is highly regioselective, aggressive conditions (high temperature, excessively concentrated acids) can potentially lead to dinitration or the formation of other minor isomers. Strict adherence to low temperatures maximizes the yield of the desired 3-nitro product. [12]* Alternative Nitrating Systems: For substrates sensitive to strong mixed acid, alternative methods have been developed. A German patent describes using 25-35% nitric acid with a catalytic amount of sodium nitrite at slightly elevated temperatures (20-40 °C) to achieve high yields. [1]This highlights that the choice of nitrating system can be tailored to the substrate's reactivity and desired outcome.
Conclusion
The electrophilic nitration of 4-hydroxybenzoic acid is a robust and well-understood chemical process, governed by the fundamental principles of electrophilic aromatic substitution and substituent directing effects. The powerful activating and ortho, para-directing nature of the hydroxyl group is the decisive factor in achieving the high regioselectivity required for the synthesis of this compound. By carefully controlling key experimental parameters, most notably temperature and the rate of addition of the nitrating agent, this valuable chemical intermediate can be synthesized in high yield and purity. The insights and protocols detailed in this guide provide a solid foundation for researchers to successfully execute and optimize this important reaction.
References
-
Title: Nitrating mixture - Sciencemadness Wiki Source: Sciencemadness Wiki URL: [Link]
-
Title: Directing Effects | ChemTalk Source: ChemTalk URL: [Link]
-
Title: Activity of different positions in phenol with respect to electrophilic aromatic substitution Source: Chemistry Stack Exchange URL: [Link]
-
Title: Why do phenols are very reactive towards electrophilic aromatic substitution? Source: Quora URL: [Link]
-
Title: 22.6: Electrophilic Substitution of Phenols Source: Chemistry LibreTexts URL: [Link]
-
Title: Organic Chemistry: Phenols in Electrophilic Aromatic Substitution Source: Jack Westin URL: [Link]
- Title: DE2316495B2 - PROCESS FOR THE PREPARATION OF this compound Source: Google Patents URL
- Title: US3929864A - Process for preparing this compound alkyl esters Source: Google Patents URL
-
Title: Aromatic 2a. Nitration of Benzene. Source: YouTube URL: [Link]
-
Title: Electrophilic aromatic substitution | chemistry Source: Britannica URL: [Link]
-
Title: 5.2 Directing Effects of the Substituents on EAS Source: KPU Pressbooks URL: [Link]
-
Title: 16.4: Substituent Effects in Electrophilic Substitutions Source: Chemistry LibreTexts URL: [Link]
-
Title: Nitration - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Recent aspects of nitration: New preparative methods and mechanistic studies (A Review) Source: PNAS URL: [Link]
-
Title: Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution Source: Master Organic Chemistry URL: [Link]
-
Title: Activating and Deactivating Groups In Electrophilic Aromatic Substitution Source: Master Organic Chemistry URL: [Link]
-
Title: 18.6: Substituent Effects on the EAS Reaction Source: Chemistry LibreTexts URL: [Link]
-
Title: Nitration of Methyl Benzoate Source: YouTube URL: [Link]
-
Title: Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts Source: Scientific Research Publishing URL: [Link]
-
Title: Preparation of 3-hydroxy-4-nitrobenzoic acid Source: PrepChem.com URL: [Link]
-
Title: Nitration of Substituted Aromatic Rings and Rate Analysis Source: University of Puget Sound URL: [Link]
-
Title: Mechanism of Nitration: Electrophilic Substitution Reaction Source: YouTube URL: [Link]
-
Title: Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate Source: Truman ChemLab URL: [Link]
- Title: Regioselective nitration of aromatic compounds and the reaction products thereof Source: Google Patents URL
-
Title: Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium Source: ResearchGate URL: [Link]
-
Title: Nitration of Benzene Source: Chemistry Steps URL: [Link]
-
Title: p-NITROBENZOIC ACID Source: Organic Syntheses URL: [Link]
- Title: US3221062A - Nitration process Source: Google Patents URL
-
Title: O-hydroxy benzoic acid on nitration with nitration mixture gives (at high temperature and vigorus nitration) Source: Infinity Learn URL: [Link]
-
Title: Nitration of benzoic acid Source: YouTube URL: [Link]
Sources
- 1. DE2316495B2 - PROCESS FOR THE PREPARATION OF this compound - Google Patents [patents.google.com]
- 2. guidechem.com [guidechem.com]
- 3. pnas.org [pnas.org]
- 4. Electrophilic aromatic substitution | chemistry | Britannica [britannica.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Nitrating mixture - Sciencemadness Wiki [sciencemadness.org]
- 7. Nitration - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. quora.com [quora.com]
- 11. youtube.com [youtube.com]
- 12. chemlab.truman.edu [chemlab.truman.edu]
- 13. benchchem.com [benchchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. US3929864A - Process for preparing this compound alkyl esters - Google Patents [patents.google.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. benchchem.com [benchchem.com]
- 18. stmarys-ca.edu [stmarys-ca.edu]
Methodological & Application
Introduction: The Versatility of the 4-Hydroxy-3-nitrobenzoic Acid Scaffold
An In-Depth Technical Guide to the Synthesis of 4-Hydroxy-3-nitrobenzoic Acid and Its Derivatives
This compound is a highly functionalized aromatic compound that serves as a cornerstone intermediate in various sectors of the chemical industry. Its molecular architecture, featuring a carboxylic acid, a hydroxyl group, and a nitro group, offers three distinct points for chemical modification. This versatility makes it an invaluable precursor for the synthesis of a wide array of value-added products, including dyes, optical brighteners, high-performance polymers, and pesticides.[1] In the pharmaceutical realm, derivatives of this scaffold are crucial. For instance, its methoxy-substituted analogue, 4-hydroxy-3-methoxy-5-nitrobenzoic acid (5-nitrovanillic acid), is a key intermediate in the synthesis of Catechol-O-methyltransferase (COMT) inhibitors like Opicapone, which are used in the management of Parkinson's disease.[2]
This guide provides a comprehensive overview of the synthesis of this compound and its principal derivatives. It is designed for researchers and process chemists, offering not just step-by-step protocols but also the underlying mechanistic principles that govern these transformations.
Part 1: Synthesis of the Core Intermediate: this compound
The most direct and industrially practiced method for synthesizing this compound is through the electrophilic nitration of 4-hydroxybenzoic acid. The regioselectivity of this reaction is dictated by the electronic effects of the substituents on the benzene ring.
Mechanistic Rationale: Directing Effects in Electrophilic Aromatic Substitution
The starting material, 4-hydroxybenzoic acid, possesses two directing groups: a hydroxyl (-OH) group and a carboxylic acid (-COOH) group.
-
Hydroxyl (-OH) Group: This is a strongly activating, ortho-, para- directing group. It donates electron density into the ring via resonance, making the positions ortho and para to it electron-rich and thus more susceptible to electrophilic attack.
-
Carboxylic Acid (-COOH) Group: This is a deactivating, meta- directing group. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive overall and directing incoming electrophiles to the meta position.
In the nitration of 4-hydroxybenzoic acid, the powerful activating effect of the hydroxyl group dominates. It directs the incoming electrophile, the nitronium ion (NO₂⁺), to one of its ortho positions (C3 or C5). Since these positions are equivalent, the reaction yields a single major product: this compound.[3]
The reaction proceeds via the classic mechanism for electrophilic aromatic substitution:
-
Generation of the Electrophile: Nitric acid is protonated by a stronger acid (often sulfuric acid, though not always required for activated rings), which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).
-
Electrophilic Attack: The π-electron system of the aromatic ring attacks the nitronium ion. The attack occurs at the C3 position, which is ortho to the strongly activating -OH group. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Rearomatization: A weak base (like water) removes a proton from the C3 carbon, restoring the aromaticity of the ring and yielding the final product.
Caption: Synthesis of this compound.
Detailed Experimental Protocol: Nitration of 4-Hydroxybenzoic Acid
This protocol is adapted from established industrial processes that prioritize yield, purity, and safety by avoiding harsh conditions like fuming nitric acid or the use of organic solvents.[1]
Materials and Equipment:
-
4-Hydroxybenzoic acid (finely powdered)
-
Nitric acid (62% w/w)
-
Deionized water
-
Sodium nitrite (optional, as a catalyst)
-
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel
-
Filtration apparatus (Büchner funnel)
-
Drying oven
Procedure:
-
Reactor Setup: Charge the jacketed reactor with 138 parts by weight of finely powdered 4-hydroxybenzoic acid and 400 parts by weight of deionized water. Begin vigorous stirring to create a fine suspension.
-
Temperature Control: Circulate coolant through the reactor jacket to maintain an internal temperature of 25-30°C.
-
Reagent Addition: Slowly add 105 parts by weight of 62% nitric acid to the stirred suspension. The final concentration of the nitric acid in the reaction medium should be approximately 25-35%.[1]
-
Catalyst (Optional): For enhanced reactivity at lower temperatures, a catalytic amount of an alkali nitrite (e.g., sodium nitrite) can be added.[1]
-
Reaction: Maintain the reaction mixture at 20-40°C with continuous stirring for several hours. Monitor the reaction progress by a suitable method (e.g., TLC or HPLC) until the starting material is consumed.
-
Product Isolation: Upon completion, cool the suspension and filter the solid product using a Büchner funnel.
-
Washing and Drying: Wash the filter cake thoroughly with cold deionized water until the washings are free of nitrates. Dry the resulting yellow to light brown powder in an oven. The expected melting point is in the range of 183-186°C.[4]
Self-Validation and Process Insights:
-
Causality: Using finely divided 4-hydroxybenzoic acid increases the surface area for the reaction, leading to higher yields and purity.[1] Maintaining the temperature below 40°C is critical to prevent side reactions such as decarboxylation or the formation of dinitro- and other isomeric byproducts.[5]
-
Trustworthiness: This method has been shown to produce this compound with high purity, often suitable for direct use in subsequent reactions without further purification.[1]
Part 2: Synthesis of Key Derivatives
The functional groups of this compound provide handles for further chemical modifications, leading to a diverse range of derivatives.
Esterification of the Carboxylic Acid
Ester derivatives are important as intermediates for optical brighteners and dyestuffs.[6] The reaction is typically a Fischer esterification, where the carboxylic acid is heated with an alcohol in the presence of an acid catalyst.
Caption: General scheme for ester synthesis.
Detailed Protocol: Synthesis of Ethyl 4-hydroxy-3-nitrobenzoate This protocol outlines a standard esterification procedure.[7][8]
Materials and Equipment:
-
This compound
-
Ethanol (absolute)
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution (saturated)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 1 mole of this compound in an excess of absolute ethanol (e.g., 5-10 molar equivalents).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirred suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the starting acid.
-
Solvent Removal: Allow the mixture to cool to room temperature and remove the excess ethanol using a rotary evaporator.
-
Work-up: Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid), and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purification: Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain orange to brown crystals.[7]
Amide Bond Formation
Amide coupling is one of the most common reactions in medicinal chemistry.[9][10] It requires the activation of the carboxylic acid, typically with a coupling reagent, to facilitate reaction with an amine.
Caption: General scheme for amide synthesis.
General Protocol: Amide Coupling using EDC/HOBt This protocol uses N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) as the coupling agent and 1-Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and minimize racemization.[9]
Materials and Equipment:
-
This compound
-
Amine (aliphatic or aromatic)
-
EDC hydrochloride
-
HOBt
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Initial Setup: Dissolve this compound (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Base Addition: Add DIPEA (2.5 eq) to the mixture and stir for 10 minutes at room temperature.
-
Coupling Agent Addition: Add EDC hydrochloride (1.2 eq) portion-wise to the reaction mixture at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor completion by TLC.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude amide by column chromatography on silica gel or by recrystallization.
Reduction of the Nitro Group
The reduction of the nitro group to a primary amine is a pivotal transformation, yielding 3-amino-4-hydroxybenzoic acid. This product is a key monomer for synthesizing high-performance polybenzoxazole (PBO) polymers and serves as a precursor for various azo dyes via diazotization reactions.[5][11]
Caption: Synthesis of 3-Amino-4-hydroxybenzoic Acid.
Detailed Protocol: Catalytic Hydrogenation of this compound This protocol is based on a method using catalytic hydrogenation, which is a clean and efficient reduction method.[5]
Materials and Equipment:
-
This compound
-
5% Palladium on carbon (Pd/C) catalyst
-
Concentrated hydrochloric acid
-
Distilled water
-
Hydrogen gas source
-
High-pressure hydrogenation vessel (autoclave) with stirring and heating capabilities
Procedure:
-
Reactor Charging: To a high-pressure vessel, add this compound (1.0 eq), distilled water, a catalytic amount of 5% Pd/C (e.g., 5-10 wt%), and concentrated hydrochloric acid.[5]
-
Inerting: Seal the vessel and purge the system several times with nitrogen gas to remove all oxygen.
-
Hydrogenation: Purge the vessel with hydrogen gas. Pressurize the reactor with hydrogen (pressure will depend on the specific equipment) and heat the mixture to approximately 95°C with vigorous stirring.[5]
-
Reaction Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake.
-
Catalyst Removal: After the reaction is complete, cool the vessel to room temperature under a nitrogen atmosphere. Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled appropriately while wet.
-
Product Isolation: The resulting solution contains the hydrochloride salt of the product. The free amino acid can be precipitated by adjusting the pH of the solution. Isolate the precipitate by filtration, wash with cold water, and dry under vacuum.
Data Summary and Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized compounds.
Table 1: Physicochemical and Spectroscopic Data
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Spectroscopic Features (Expected) |
| This compound | C₇H₅NO₅ | 183.12[12] | 183-186[4] | ¹H NMR: Aromatic protons with characteristic splitting patterns, acidic protons for -OH and -COOH. IR (cm⁻¹): Broad O-H stretch (~3300-2500), C=O stretch (~1700), Ar-NO₂ stretches (~1530, 1350).[13] |
| Methyl 4-hydroxy-3-nitrobenzoate | C₈H₇NO₅ | 197.14[14] | 73 (approx.)[6] | ¹H NMR: Appearance of a singlet for the methyl ester protons (~3.9 ppm). IR (cm⁻¹): Sharp O-H stretch (~3300), ester C=O stretch (~1720), Ar-NO₂ stretches.[14] |
| 3-Amino-4-hydroxybenzoic acid | C₇H₇NO₃ | 153.14 | 182-183 (HCl salt)[5] | ¹H NMR: Disappearance of the nitro-group influenced shifts, appearance of broad -NH₂ signal. IR (cm⁻¹): N-H stretching bands (~3400-3200), disappearance of Ar-NO₂ stretches. |
Conclusion
The this compound scaffold is a synthetically tractable and highly valuable platform molecule. The protocols detailed herein describe robust and scalable methods for its synthesis and subsequent derivatization into esters, amides, and amines. The key to successful synthesis lies in understanding the underlying reaction mechanisms and carefully controlling reaction parameters—particularly temperature and reagent stoichiometry—to maximize yield and purity while ensuring operational safety. These derivatives continue to be of significant interest in the development of novel materials, agrochemicals, and pharmaceutical agents.
References
-
Mechanism of 4-Amino-3-hydroxybenzoic Acid Formation. (n.d.). Filo. Retrieved from [Link]
- Papenfuss, T. (1975). Process for preparing this compound alkyl esters. U.S. Patent No. 3,929,864. Google Patents.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66835, Benzoic acid, 4-hydroxy-3-nitro-, methyl ester. Retrieved from [Link]
- Papenfuhs, T. (1974). Process for the preparation of this compound. German Patent No. DE2316495B2. Google Patents.
-
Sybert, J. R., et al. (1989). Preparation of 3-amino-4-hydroxybenzoic acids. European Patent No. EP 0206635 B1. European Patent Office. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12033, this compound. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
-
ChemBK. (2024). This compound ETHYL ESTER. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]
- Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis. (n.d.). Google Patents.
-
Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. (n.d.). Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]
-
2, 3, and 4 hydroxybenzoic acid syntheses. (2021, January 9). YouTube. Retrieved from [Link]
-
Gunda, P., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 55(43), 5944-5947. Retrieved from [Link]
-
Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. (2024). Indo American Journal of Pharmaceutical Research. Retrieved from [Link]
-
Preparation of 3-hydroxy-4-nitrobenzoic acid. (n.d.). PrepChem.com. Retrieved from [Link]
-
Amide coupling reaction in medicinal chemistry. (n.d.). HepatoChem. Retrieved from [Link]
-
Reductive amide coupling of nitroarenes and carboxylic acids. (n.d.). University of Johannesburg. Retrieved from [Link]
-
Nitration of benzoic acid. (2021, February 18). YouTube. Retrieved from [Link]
Sources
- 1. DE2316495B2 - PROCESS FOR THE PREPARATION OF this compound - Google Patents [patents.google.com]
- 2. 4-Hydroxy-3-methoxy-5-nitrobenzoic acid | 15785-54-3 | Benchchem [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. This compound | 616-82-0 [chemicalbook.com]
- 5. data.epo.org [data.epo.org]
- 6. US3929864A - Process for preparing this compound alkyl esters - Google Patents [patents.google.com]
- 7. chembk.com [chembk.com]
- 8. iajpr.com [iajpr.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hepatochem.com [hepatochem.com]
- 11. jocpr.com [jocpr.com]
- 12. This compound | C7H5NO5 | CID 12033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound [webbook.nist.gov]
- 14. Benzoic acid, 4-hydroxy-3-nitro-, methyl ester | C8H7NO5 | CID 66835 - PubChem [pubchem.ncbi.nlm.nih.gov]
HPLC analysis of 4-Hydroxy-3-nitrobenzoic acid
An In-Depth Technical Guide to the HPLC Analysis of 4-Hydroxy-3-nitrobenzoic Acid
Authored by a Senior Application Scientist
Introduction: The Significance of this compound Analysis
This compound is a key aromatic intermediate in the synthesis of various pharmaceuticals and other complex organic molecules. Its chemical structure, featuring a carboxylic acid, a hydroxyl group, and a nitro group, lends it a unique reactivity profile.[1] Accurate and precise quantification of this compound is paramount for ensuring the quality and purity of starting materials, monitoring reaction progress, and for quality control of final products in drug development and manufacturing. This application note provides a comprehensive, field-proven guide to the analysis of this compound using High-Performance Liquid Chromatography (HPLC), designed for researchers, scientists, and drug development professionals.
The method detailed herein is built upon the principles of reversed-phase chromatography, which is adept at separating moderately polar to nonpolar compounds. The causality behind the chosen experimental conditions is explained throughout, ensuring a deep understanding of the methodology.
Core Principles of the Analytical Method
This method employs reversed-phase HPLC with UV detection. The separation is achieved on a C18 stationary phase, which retains the analyte based on hydrophobic interactions. The mobile phase consists of a mixture of an organic solvent (acetonitrile) and an acidified aqueous phase. The acidic modifier serves a critical purpose: to suppress the ionization of the carboxylic acid group of the this compound. By maintaining the analyte in its neutral form, peak tailing is minimized, and retention is more consistent, leading to a sharp, symmetrical peak shape.
Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₅NO₅ | [1] |
| Molecular Weight | 183.12 g/mol | [1] |
| Melting Point | 183-186 °C | |
| Appearance | Yellow to light brown powder | [2] |
I. High-Performance Liquid Chromatography (HPLC) Method
A robust and reliable HPLC method for the quantification of this compound is presented below. This method has been designed for optimal resolution, peak shape, and sensitivity.
Table of Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | C18 bonded silica (e.g., 250 mm x 4.6 mm, 5 µm) | Provides excellent hydrophobic retention for the aromatic ring of the analyte. |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water (40:60, v/v) | Acetonitrile is a common organic modifier in reversed-phase HPLC. Phosphoric acid acidifies the mobile phase to suppress the ionization of the analyte's carboxylic acid group, ensuring good peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and column efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 230 nm | Based on the typical UV absorbance of nitroaromatic compounds.[3] |
| Injection Volume | 10 µL | A suitable volume to achieve good sensitivity without overloading the column. |
II. Detailed Experimental Protocols
A. Preparation of Mobile Phase and Reagents
1. 0.1% Phosphoric Acid in Water (Aqueous Phase): a. Measure 999 mL of HPLC-grade water into a 1 L volumetric flask. b. Carefully add 1 mL of concentrated phosphoric acid (≥85%) to the water. c. Mix thoroughly and degas the solution using a vacuum filtration apparatus or by sonication for 15-20 minutes.
2. Mobile Phase (Acetonitrile: 0.1% Phosphoric Acid, 40:60 v/v): a. In a suitable solvent reservoir, combine 400 mL of HPLC-grade acetonitrile and 600 mL of the prepared 0.1% phosphoric acid in water. b. Mix well and degas if necessary.
B. Standard Solution Preparation
1. Standard Stock Solution (e.g., 500 µg/mL): a. Accurately weigh approximately 50 mg of this compound reference standard. b. Transfer the standard to a 100 mL volumetric flask. c. Add approximately 70 mL of the mobile phase and sonicate for 5-10 minutes to dissolve. d. Allow the solution to cool to room temperature, then dilute to the mark with the mobile phase and mix well.
2. Working Standard Solutions: a. Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
C. Sample Preparation
The appropriate sample preparation protocol will depend on the sample matrix. Below are general guidelines.
1. For Drug Substance (Bulk Powder): a. Accurately weigh an appropriate amount of the sample and dissolve it in the mobile phase to achieve a final concentration within the calibration range. b. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
2. For Pharmaceutical Formulations (e.g., Tablets, Capsules): a. Determine the average weight of the dosage form. b. Grind a representative number of units to a fine powder. c. Accurately weigh a portion of the powder equivalent to a known amount of the active pharmaceutical ingredient (API). d. Transfer to a volumetric flask and add the mobile phase. e. Extract the analyte by sonicating for 15-20 minutes, with intermittent shaking. f. Dilute to volume with the mobile phase, mix well, and allow any excipients to settle. g. Centrifuge a portion of the solution and filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
Analytical Workflow Diagram
Caption: Workflow for the .
III. Method Validation Protocol (ICH Q2(R1) Framework)
To ensure the analytical method is suitable for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5] The validation process provides a high degree of assurance that the method will consistently produce results that are accurate and precise.
A. Validation Parameters and Acceptance Criteria
The following table outlines the key validation parameters and their typical acceptance criteria for an HPLC assay of a drug substance.
| Validation Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be free from interference from the blank, placebo, and known impurities. Peak purity should be confirmed using a photodiode array (PDA) detector. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | 80% to 120% of the target assay concentration.[4][6] |
| Accuracy | Mean recovery of 98.0% to 102.0% at three concentration levels (e.g., 80%, 100%, and 120%).[7] |
| Precision | |
| - Repeatability (Intra-day) | Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections. |
| - Intermediate Precision | RSD ≤ 2.0% between two analysts, on two different days, using two different instruments. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. (Required for impurity testing) |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. (Required for impurity testing) |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., ±0.2 pH units, ±10% organic modifier, ±2°C column temperature). RSD should be within acceptable limits. |
Method Validation Inter-relationships
Caption: Inter-relationships of key HPLC method validation parameters.
IV. Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the . By following the detailed methodologies for method implementation and validation, researchers, scientists, and drug development professionals can achieve accurate, reliable, and reproducible results. The causal explanations for experimental choices are intended to empower the analyst to troubleshoot and adapt the method as needed. Adherence to the principles of method validation outlined herein is critical for ensuring data integrity and regulatory compliance.
V. References
-
Altabrisa Group. (2025). Key Validation Characteristics in ICH Q2. Available at: [Link]
-
Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Available at: [Link]
-
European Medicines Agency. (1995). ICH Q2(R1) Validation of analytical procedures: text and methodology. Available at: [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
-
ResearchGate. (n.d.). Acceptance criteria of validation parameters for HPLC. Available at: [Link]
-
Nacalai Tesque. (n.d.). Sample Pretreatment for HPLC. Available at: [Link]
-
NIST. (n.d.). This compound. In NIST Chemistry WebBook. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of 3-Nitrobenzoic acid on Newcrom R1 HPLC column. Available at: [Link]
-
Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Available at: [Link]
-
Fisher Scientific. (n.d.). This compound, 98%. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
Sources
Application Notes and Protocols: 4-Hydroxy-3-nitrobenzoic Acid as a Versatile Intermediate in Azo Dye Synthesis
Introduction: The Strategic Importance of 4-Hydroxy-3-nitrobenzoic Acid in Chromophore Development
This compound is a valuable intermediate in the synthesis of a variety of dyes, particularly azo dyes.[1] Its molecular architecture, featuring a carboxylic acid, a hydroxyl group, and a nitro group on a benzene ring, provides a unique combination of functionalities that are strategically important for chromophore development. The electron-withdrawing nature of the nitro and carboxyl groups, coupled with the electron-donating character of the hydroxyl group, influences the electronic properties of the resulting dye molecules, impacting their color and lightfastness.[2][3]
The true versatility of this compound lies in the reactivity of its functional groups. The nitro group can be readily reduced to an amino group, which is a critical precursor for diazotization—the cornerstone of azo dye synthesis.[4][5] This amino derivative can then be converted into a diazonium salt and coupled with a variety of aromatic compounds (coupling components) to generate a diverse palette of colors.[5][6][7] Furthermore, the existing hydroxyl and carboxylic acid groups can act as auxochromes, modifying the dye's color and improving its affinity for textile fibers.[8]
This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the application of this compound in dye synthesis. It details the underlying chemical principles, provides step-by-step protocols for key synthetic transformations, and presents data on the properties of the resulting dyes.
Core Synthetic Strategy: From Intermediate to Azo Dye
The primary pathway for utilizing this compound in azo dye synthesis involves a two-step process:
-
Reduction of the Nitro Group: The nitro group is reduced to a primary amine (3-amino-4-hydroxybenzoic acid). This transformation is typically achieved using reducing agents like zinc powder in the presence of an acid or through catalytic hydrogenation.[4][6]
-
Diazotization and Azo Coupling: The resulting aromatic amine is then diazotized using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a reactive diazonium salt.[7] This diazonium salt is an electrophile that readily attacks electron-rich aromatic compounds (coupling components), such as phenols and anilines, in an electrophilic aromatic substitution reaction to form the characteristic azo (-N=N-) linkage.[2][5]
The choice of the coupling component is a key determinant of the final color of the dye. By varying the structure of the coupling component, a wide range of hues can be achieved.
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-4-hydroxybenzoic Acid from this compound
This protocol describes the reduction of the nitro group of this compound to an amino group using zinc powder and hydrochloric acid.
Materials:
-
This compound
-
Zinc powder
-
Concentrated Hydrochloric Acid (HCl)
-
Ice water bath
-
Erlenmeyer flask (250 mL) with reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a 250 mL Erlenmeyer flask equipped with a reflux condenser and a magnetic stirrer, create a suspension of this compound (0.01 mole) in water.
-
Place the flask in an ice water bath to maintain a low temperature.
-
While stirring, add zinc powder (0.03 mole) to the suspension.
-
Slowly add concentrated hydrochloric acid (18 mL) dropwise through the condenser. An exothermic reaction will occur, so careful addition is crucial to control the temperature.
-
After the addition of HCl is complete, remove the flask from the ice bath and reflux the mixture for 4 hours with occasional shaking.
-
Cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove any unreacted zinc powder and other solid byproducts.
-
The filtrate, containing the 3-amino-4-hydroxybenzoic acid, can be used directly in the next step (diazotization) or the product can be isolated by neutralization and crystallization.
Causality Behind Experimental Choices:
-
Ice Water Bath: The initial reaction is exothermic, and maintaining a low temperature is essential to prevent side reactions and ensure the stability of the reactants.
-
Zinc and HCl: This combination is a classic and effective reducing agent for converting aromatic nitro compounds to amines.
-
Reflux: Heating the reaction mixture under reflux for an extended period ensures the completion of the reduction reaction.
Protocol 2: Synthesis of a Generic Azo Dye via Diazotization and Coupling
This protocol outlines the general procedure for the diazotization of 3-amino-4-hydroxybenzoic acid and its subsequent coupling with a phenolic compound to form an azo dye.
Materials:
-
3-Amino-4-hydroxybenzoic acid (from Protocol 1)
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
A chosen phenolic coupling component (e.g., phenol, resorcinol, naphthols)
-
Sodium hydroxide (NaOH)
-
Ice-salt bath
-
Beakers
-
Stirring apparatus
-
pH indicator paper
Procedure:
Part A: Diazotization of 3-Amino-4-hydroxybenzoic Acid
-
Dissolve 3-amino-4-hydroxybenzoic acid (0.01 mole) in a mixture of concentrated hydrochloric acid and water in a beaker.
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
In a separate beaker, prepare a cold solution of sodium nitrite (0.012 mole) in water.
-
Add the sodium nitrite solution dropwise to the cold solution of 3-amino-4-hydroxybenzoic acid while maintaining the temperature between 0 and 5 °C. Stir continuously for 30 minutes after the addition is complete. The formation of the diazonium salt is indicated by a clear solution.
Part B: Azo Coupling
-
In a separate beaker, dissolve the chosen phenolic coupling component (0.01 mole) in an aqueous solution of sodium hydroxide (10%).
-
Cool this alkaline solution to 0-5 °C in an ice-salt bath.
-
Slowly add the cold diazonium salt solution (from Part A) to the cold alkaline solution of the coupling component with vigorous stirring.
-
Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours. A colored precipitate of the azo dye will form.
-
Adjust the pH of the reaction mixture to be slightly acidic with dilute HCl to ensure complete precipitation of the dye.
-
Filter the precipitated dye, wash it thoroughly with cold water, and dry it in a desiccator.
Causality Behind Experimental Choices:
-
Low Temperature (0-5 °C): Diazonium salts are unstable at higher temperatures and can decompose, reducing the yield of the desired dye.
-
Sodium Nitrite and HCl: This combination generates nitrous acid in situ, which is the diazotizing agent.
-
Alkaline Conditions for Coupling: The coupling reaction with phenols is favored under alkaline conditions, which deprotonates the hydroxyl group of the phenol, making it a more powerful activating group for electrophilic aromatic substitution.
Visualization of the Synthetic Workflow
References
- 1. DE2316495B2 - PROCESS FOR THE PREPARATION OF this compound - Google Patents [patents.google.com]
- 2. ajol.info [ajol.info]
- 3. Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of 4-Amino-3-hydroxybenzoic Acid Formation Explain the mechani.. [askfilo.com]
- 5. nbinno.com [nbinno.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. New Synthesis, Solvatochromism, Halochromism and Dying Applications of Azo Compound 4-hydroxy-3-((3-nitrophenyl)diazenyl)benzaldehyde – Oriental Journal of Chemistry [orientjchem.org]
- 8. ijrpr.com [ijrpr.com]
Application Notes & Protocols: The Utility of 4-Hydroxy-3-nitrobenzoic Acid in Advanced Polymer Synthesis
Abstract
4-Hydroxy-3-nitrobenzoic acid (HNBA) is a highly functionalized aromatic monomer that serves as a valuable precursor for the synthesis of high-performance polymers. Its rigid backbone, coupled with the reactive hydroxyl, carboxylic acid, and nitro functional groups, allows for its strategic incorporation into polymer architectures, leading to materials with exceptional thermal stability and potential liquid crystalline properties. This document provides a detailed guide for researchers, outlining the chemical modifications of HNBA and subsequent polymerization protocols for synthesizing specialty aromatic polyesters and polyamides. We delve into the causality behind experimental choices, provide step-by-step methodologies, and discuss the characterization of the resulting polymers.
Introduction: The Strategic Value of this compound
This compound is a substituted aromatic compound whose structure is uniquely suited for creating rigid-rod polymers.[1][2][3][4] The para-disposed hydroxyl and carboxylic acid groups facilitate linear chain extension through polycondensation reactions. The presence of the nitro group ortho to the hydroxyl group offers two primary strategic advantages:
-
Electronic Modification: The electron-withdrawing nature of the nitro group influences the reactivity of the aromatic ring and the acidity of the adjacent hydroxyl group.
-
Chemical Handle: The nitro group can be readily reduced to an amine, transforming the monomer into 3-amino-4-hydroxybenzoic acid.[5] This conversion provides a gateway to synthesizing a different class of polymers, such as aromatic polyamides, thereby expanding the versatility of the parent monomer.
Polymers derived from HNBA and its derivatives are candidates for applications demanding high thermal performance and dimensional stability, such as in advanced composites, electronics, and aerospace components.[5][6] Their rigid, linear structure is a key feature for the formation of thermotropic liquid crystalline polymers (LCPs), which exhibit highly ordered domains in the melt phase.[7][8]
Monomer Modification & Polymerization Pathways
The direct polycondensation of HNBA is possible but can be complicated by the high temperatures required, which may lead to side reactions involving the nitro group. Therefore, two primary pathways are typically employed, starting with monomer modification.
Figure 1: Primary synthetic pathways for polymers derived from HNBA.
Synthesis Protocol 1: Aromatic Polyester via Melt Polycondensation
This protocol details the synthesis of a wholly aromatic polyester through the self-polycondensation of HNBA. A critical first step is the acetylation of the phenolic hydroxyl group. This is performed to prevent undesirable side reactions, such as decarboxylation at the high temperatures required for melt polymerization, and to produce acetic acid as a more easily removable condensation byproduct than water.[9][10]
Step 1: Acetylation of this compound
Rationale: The conversion of the hydroxyl group to an acetoxy group provides a more stable monomer for high-temperature processing and facilitates a cleaner polycondensation reaction.
-
Materials:
-
This compound (HNBA)
-
Acetic anhydride (20 mol% excess)
-
Toluene
-
Pyridine (catalytic amount)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend HNBA in toluene.
-
Add acetic anhydride and a catalytic amount of pyridine.
-
Heat the mixture to reflux for 3 hours.
-
Cool the reaction mixture. The product, 4-acetoxy-3-nitrobenzoic acid, will precipitate.
-
Collect the solid product by filtration, wash with cool toluene to remove excess acetic anhydride, and dry under vacuum.
-
Step 2: Melt Polycondensation
Rationale: Melt polycondensation is a solvent-free method that uses high temperatures and vacuum to drive the polymerization forward by removing the acetic acid byproduct.[9] This method is common for producing high molecular weight aromatic polyesters.[10]
Sources
- 1. This compound | C7H5NO5 | CID 12033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-羟基-3-硝基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. DE2316495B2 - PROCESS FOR THE PREPARATION OF this compound - Google Patents [patents.google.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. benchchem.com [benchchem.com]
- 8. Liquid-crystal polymer - Wikipedia [en.wikipedia.org]
- 9. Fully Aromatic Thermotropic Copolyesters Based on Vanillic, Hydroxybenzoic, and Hydroxybiphenylcarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Hydroxy-3-nitrobenzoic Acid in Pharmaceutical Development
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 4-Hydroxy-3-nitrobenzoic Acid in Medicinal Chemistry
This compound (4H3NBA), a substituted benzoic acid derivative, holds a significant position in the landscape of pharmaceutical development.[1][2] While not typically an active pharmaceutical ingredient (API) in itself, its true value lies in its role as a versatile and crucial chemical intermediate.[3] The strategic placement of hydroxyl, nitro, and carboxylic acid functional groups on the benzene ring makes 4H3NBA a valuable precursor for the synthesis of a range of biologically active molecules.[4][5] Its molecular structure provides a robust scaffold for medicinal chemists to elaborate upon, leading to the generation of complex drug candidates.
This technical guide provides an in-depth exploration of the applications of this compound in the pharmaceutical industry. We will delve into its primary role as a key building block in the synthesis of important drugs, most notably mesalamine, an anti-inflammatory agent. This document will furnish detailed experimental protocols, from the synthesis and purification of 4H3NBA to its subsequent conversion into pharmaceutically relevant compounds, alongside robust analytical methodologies for quality control.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its effective and safe utilization in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₇H₅NO₅ | [4][6] |
| Molecular Weight | 183.12 g/mol | [4][7] |
| Appearance | Yellow to light brown powder | [8] |
| Melting Point | 183-186 °C | [7][8] |
| CAS Number | 616-82-0 | [4][9] |
Safety and Handling: this compound is classified as a hazardous substance and requires careful handling to avoid personal contact.[10] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[4][11] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.[11] All manipulations should be performed in a well-ventilated area or a chemical fume hood.[10][11] For detailed safety information, always refer to the material safety data sheet (MSDS).[11][12]
Core Application: A Key Intermediate in Mesalamine Synthesis
The most prominent pharmaceutical application of this compound is as a direct precursor to Mesalamine (5-aminosalicylic acid), a cornerstone therapy for inflammatory bowel diseases (IBD) such as ulcerative colitis and Crohn's disease.[13][14][15] The synthesis of mesalamine from a nitro-hydroxybenzoic acid intermediate is a well-established industrial process.[14][16]
The general synthetic strategy involves the reduction of the nitro group of a nitrosalicylic acid derivative to an amine. While some routes start with the nitration of salicylic acid to 5-nitrosalicylic acid, an alternative and industrially relevant pathway can utilize this compound's isomer, 2-hydroxy-5-nitrobenzoic acid.[13][14] The fundamental chemistry of reducing a nitro group to an amine on a hydroxylated benzoic acid core is a key concept.
Below is a generalized workflow illustrating the pivotal role of a nitro-hydroxybenzoic acid intermediate in the synthesis of Mesalamine.
Sources
- 1. 4-Hydroxy-3-methoxy-5-nitrobenzoic acid | 15785-54-3 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. DE2316495B2 - PROCESS FOR THE PREPARATION OF this compound - Google Patents [patents.google.com]
- 4. This compound | C7H5NO5 | CID 12033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. This compound [webbook.nist.gov]
- 7. This compound 98 616-82-0 [sigmaaldrich.com]
- 8. This compound | 616-82-0 [chemicalbook.com]
- 9. scbt.com [scbt.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. This compound - Safety Data Sheet [chemicalbook.com]
- 13. chembk.com [chembk.com]
- 14. Bot Verification [rasayanjournal.co.in]
- 15. sciencetechindonesia.com [sciencetechindonesia.com]
- 16. CN107778189A - A kind of mesalazine industrialized process for preparing - Google Patents [patents.google.com]
Application Notes and Protocols: A Comprehensive Guide to the Nitration of 4-Hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This document provides a detailed technical guide for the nitration of 4-hydroxybenzoic acid, a crucial transformation in synthetic organic chemistry for the production of valuable intermediates. The primary product, 3-nitro-4-hydroxybenzoic acid, serves as a key building block in the synthesis of pharmaceuticals, dyes, and advanced materials. This guide offers an in-depth exploration of the reaction mechanism, a step-by-step experimental protocol, critical safety considerations, and methods for product characterization. The content is structured to provide both theoretical understanding and practical, field-proven insights to ensure successful and safe execution of this important chemical reaction.
Introduction: The Significance of Nitrating 4-Hydroxybenzoic Acid
The electrophilic nitration of aromatic compounds is a cornerstone of organic synthesis. The introduction of a nitro (-NO₂) group onto an aromatic ring, such as that of 4-hydroxybenzoic acid, dramatically alters its electronic properties and provides a versatile chemical handle for further functionalization. 4-Hydroxy-3-nitrobenzoic acid is a valuable intermediate for the production of dyes, optical brighteners, and temperature-resistant plastics and fibers.[1] For instance, the nitro group can be readily reduced to an amine (-NH₂), opening pathways to a wide array of derivatives, including 3-amino-4-hydroxybenzoic acid, a precursor for specialty polymers and pharmaceutical agents.[2][3]
Understanding and controlling the regioselectivity of the nitration of 4-hydroxybenzoic acid is paramount. The benzene ring is substituted with both an activating, ortho-, para-directing hydroxyl group and a deactivating, meta-directing carboxyl group. This interplay of electronic effects dictates the position of the incoming nitro group, making this reaction a classic example of substituent effects in electrophilic aromatic substitution.
The Chemistry of Nitration: Mechanism and Regioselectivity
The nitration of 4-hydroxybenzoic acid is an electrophilic aromatic substitution reaction. The key electrophile, the nitronium ion (NO₂⁺), is typically generated in situ from nitric acid, often with the aid of a stronger acid like sulfuric acid.
Generation of the Nitronium Ion
In a mixed acid nitration (HNO₃/H₂SO₄), sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.
Electrophilic Attack and the Sigma Complex
The electron-rich aromatic ring of 4-hydroxybenzoic acid acts as a nucleophile, attacking the nitronium ion. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The stability of this intermediate determines the regiochemical outcome of the reaction.
The hydroxyl group (-OH) is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. Conversely, the carboxylic acid group (-COOH) is a deactivating, meta-directing group because it withdraws electron density from the ring. In the case of 4-hydroxybenzoic acid, the powerful activating effect of the hydroxyl group dominates, directing the incoming electrophile to the positions ortho to it (positions 3 and 5). Steric hindrance from the adjacent carboxylic acid group may slightly disfavor substitution at position 5, leading to the primary formation of 3-nitro-4-hydroxybenzoic acid.
Reaction Mechanism: Nitration of 4-Hydroxybenzoic Acid
Caption: A streamlined workflow for the synthesis of 3-nitro-4-hydroxybenzoic acid.
Product Characterization
Proper characterization of the final product is essential to confirm its identity and purity.
| Property | Expected Value |
| Appearance | Yellow to brownish powder [4][5] |
| Molecular Formula | C₇H₅NO₅ [6][7] |
| Molecular Weight | 183.12 g/mol [6] |
| Melting Point | 182-183 °C [3]or 229-231 °C [4][5] |
Note on Melting Point: The literature reports varying melting points. The discrepancy may be due to different crystalline forms or impurities. It is crucial to compare the obtained melting point with a reliable reference standard.
Further characterization can be performed using spectroscopic methods:
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (O-H, C=O, C-NO₂, Ar-H).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the substitution pattern on the aromatic ring.
Comparative Analysis of Nitration Protocols
Different reaction conditions have been reported for the nitration of 4-hydroxybenzoic acid and its derivatives. The choice of method can influence yield, purity, and safety.
| Nitrating Agent | Solvent/Conditions | Temperature | Reported Yield | Reference |
| Dilute Nitric Acid | Water, with NaNO₂ catalyst | 36-38°C | High | [1] |
| Fuming Nitric Acid | Glacial Acetic Acid | 30-40°C | Not specified | [1] |
| Nitric Acid (30-62%) | Water | 20-30°C | High | [8] |
| Ammonium Cerium (IV) Nitrate | Acetonitrile | 20°C | 27% | [9] |
Conclusion
The nitration of 4-hydroxybenzoic acid is a fundamental and valuable reaction for synthetic chemists. By understanding the underlying mechanism, adhering to strict safety protocols, and following a well-defined experimental procedure, researchers can reliably synthesize 3-nitro-4-hydroxybenzoic acid. This guide provides the necessary theoretical and practical framework to achieve this, empowering scientists in their research and development endeavors.
References
-
PrepChem.com. Preparation of 3-hydroxy-4-nitrobenzoic acid. Available at: [Link]
-
Filo. Mechanism of 4-Amino-3-hydroxybenzoic Acid Formation. Available at: [Link]
-
YouTube. Nitration reaction safety. (2024-06-06). Available at: [Link]
-
National Academic Digital Library of Ethiopia. Chemistry, Process Design, and Safety for the Nitration Industry. (2013-11-22). Available at: [Link]
- Google Patents. DE2316495B2 - PROCESS FOR THE PREPARATION OF this compound.
- Google Patents. US3929864A - Process for preparing this compound alkyl esters.
-
University of Washington Environmental Health & Safety. NITRIC ACID SAFETY. Available at: [Link]
-
DergiPark. An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. Available at: [Link]
-
Taylor & Francis Online. Regioselective Nitration of Phenols by NaNO3 in Microemulsion. Available at: [Link]
-
ResearchGate. Scheme 23. Nitration of phenols by nitric acid. Available at: [Link]
-
VelocityEHS. Nitric Acid Safety Tips & Health Hazards. (2015-04-27). Available at: [Link]
-
University of Washington Environmental Health & Safety. Reduce your risk of a nitric acid incident. (2024-06-24). Available at: [Link]
-
ResearchGate. Regio-Selective Mono Nitration of Phenols with Ferric Nitrate in Room Temperature Ionic Liquid. (2025-08-07). Available at: [Link]
-
Taylor & Francis Online. Metal nitrate promoted highly regiospecific ortho–nitration of phenols: Application to the synthesis of nitroxynil: Synthetic Communications. (2023-03-13). Available at: [Link]
- Google Patents. CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.
-
European Patent Office. EP 0206635 B1 - Preparation of 3-amino-4-hydroxybenzoic acids. (1989-11-15). Available at: [Link]
-
PubChem - NIH. 3-Hydroxy-4-nitrobenzoic acid | C7H5NO5 | CID 69265. Available at: [Link]
-
NIST WebBook. 3-Hydroxy-4-nitrobenzoic acid. Available at: [Link]
-
LookChem. Cas 619-14-7,3-Hydroxy-4-nitrobenzoic acid. Available at: [Link]
-
Organic Syntheses Procedure. m-NITROBENZOIC ACID. Available at: [Link]
-
YouTube. Nitration of benzoic acid. (2021-02-18). Available at: [Link]
-
European Patent Office. EP 0206635 A1 - Preparation of 3-amino-4-hydroxybenzoic acids. Available at: [Link]
-
Truman ChemLab. Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Available at: [Link]
-
PubChem. 3-Nitrobenzoic acid | C7H5NO4 | CID 8497. Available at: [Link]
Sources
- 1. DE2316495B2 - PROCESS FOR THE PREPARATION OF this compound - Google Patents [patents.google.com]
- 2. CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid - Google Patents [patents.google.com]
- 3. data.epo.org [data.epo.org]
- 4. 3-Hydroxy-4-nitrobenzoic acid CAS#: 619-14-7 [m.chemicalbook.com]
- 5. Cas 619-14-7,3-Hydroxy-4-nitrobenzoic acid | lookchem [lookchem.com]
- 6. 3-Hydroxy-4-nitrobenzoic acid | C7H5NO5 | CID 69265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Hydroxy-4-nitrobenzoic acid [webbook.nist.gov]
- 8. US3929864A - Process for preparing this compound alkyl esters - Google Patents [patents.google.com]
- 9. 3-Hydroxy-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: Synthesis of 4-Hydroxy-3-nitrobenzoic Acid
Abstract
This document provides a comprehensive guide to the synthesis of 4-hydroxy-3-nitrobenzoic acid, a valuable intermediate in the production of dyes, optical brighteners, temperature-resistant polymers, and pesticides.[1] The protocol details the electrophilic nitration of 4-hydroxybenzoic acid, emphasizing not only the procedural steps but also the underlying chemical principles and critical safety considerations. This guide is designed to be a self-validating system, ensuring that researchers can confidently and safely execute this synthesis.
Introduction: The Scientific Rationale
The synthesis of this compound is a classic example of electrophilic aromatic substitution. The benzene ring of the starting material, 4-hydroxybenzoic acid, is electron-rich and thus susceptible to attack by electrophiles. In this reaction, the nitronium ion (NO₂⁺) acts as the electrophile.
The regioselectivity of this reaction—the placement of the nitro group at the 3-position—is governed by the directing effects of the substituents already present on the aromatic ring: the hydroxyl (-OH) group and the carboxylic acid (-COOH) group. The hydroxyl group is a strongly activating, ortho-, para- directing group, while the carboxylic acid group is a deactivating, meta- directing group.[2] In this case, the powerful activating effect of the hydroxyl group directs the incoming electrophile to the positions ortho to it (positions 3 and 5). Due to steric hindrance from the adjacent carboxylic acid group, the substitution predominantly occurs at the less hindered 3-position.
The Role of the Nitrating Mixture
The electrophile, the nitronium ion, is generated in situ from a mixture of concentrated nitric acid and concentrated sulfuric acid.[2] Sulfuric acid, being a stronger acid than nitric acid, protonates the nitric acid. This is a crucial step as it facilitates the loss of a water molecule from the nitric acid, leading to the formation of the highly electrophilic nitronium ion.[3][4][5][6]
The reaction is as follows:
HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻[2]
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| 4-Hydroxybenzoic Acid | C₇H₆O₃ | 138.12 | 13.8 g (0.1 mol) | Starting material |
| Concentrated Nitric Acid | HNO₃ | 63.01 | 15 mL | ~70% solution |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 35 mL | ~98% solution |
| Deionized Water | H₂O | 18.02 | As needed | For washing |
| Crushed Ice | H₂O | 18.02 | ~200 g | For precipitation |
| Ethanol | C₂H₅OH | 46.07 | As needed | For recrystallization |
Equipment
-
250 mL and 500 mL Beakers
-
100 mL Graduated cylinders
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Büchner funnel and flask
-
Filter paper
-
Melting point apparatus
-
Standard laboratory glassware
Procedure
Step 1: Preparation of the Nitrating Mixture
-
In a 100 mL beaker, carefully add 15 mL of concentrated nitric acid.
-
Cool the beaker in an ice bath.
-
Slowly and with constant stirring, add 20 mL of concentrated sulfuric acid to the nitric acid. Caution: This mixing process is highly exothermic. Maintain the temperature of the mixture below 10 °C.
-
Keep the nitrating mixture in the ice bath until ready for use.
Step 2: Reaction Setup
-
In a separate 250 mL beaker, place a magnetic stir bar and add 15 mL of concentrated sulfuric acid.
-
Cool this beaker in an ice bath to below 5 °C.
-
Slowly and in small portions, add 13.8 g of 4-hydroxybenzoic acid to the cold sulfuric acid while stirring. Ensure the temperature does not rise above 10 °C. Continue stirring until all the solid has dissolved.
Step 3: Nitration Reaction
-
While vigorously stirring the solution of 4-hydroxybenzoic acid in sulfuric acid, slowly add the chilled nitrating mixture dropwise using a dropping funnel.
-
Maintain the reaction temperature between 0 and 5 °C throughout the addition. This is critical to prevent over-nitration and the formation of byproducts.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes.
Step 4: Work-up and Isolation
-
Carefully pour the reaction mixture onto approximately 200 g of crushed ice in a 500 mL beaker with stirring. A yellow precipitate of the crude this compound will form.
-
Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crude product with several portions of cold deionized water to remove any residual acid.
Step 5: Purification
-
The crude product can be purified by recrystallization from a mixture of ethanol and water.
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
Add hot water dropwise until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.[7]
-
Dry the purified product in a desiccator or a vacuum oven at a low temperature.
Characterization
The identity and purity of the synthesized this compound can be confirmed by the following methods:
-
Melting Point: The reported melting point of this compound is in the range of 183-186 °C. A sharp melting point within this range is indicative of a pure product.
-
Spectroscopy: Further characterization can be performed using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the presence of the expected functional groups and the substitution pattern on the aromatic ring. High-Performance Liquid Chromatography (HPLC) can also be used to assess purity.[8]
Safety and Hazard Management
Nitration reactions are inherently hazardous and must be conducted with strict adherence to safety protocols.
-
Corrosive Reagents: Concentrated nitric acid and sulfuric acid are highly corrosive and can cause severe burns upon contact with skin or eyes.[9][10] Always handle these acids in a chemical fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a lab coat.[9]
-
Exothermic Reaction: The reaction is highly exothermic, and poor temperature control can lead to a runaway reaction, potentially causing boiling and splashing of the corrosive mixture.[11] Always use an ice bath and add reagents slowly.
-
Toxic Fumes: Nitric acid fumes and nitrogen dioxide gas, which can be produced during the reaction, are highly toxic and can cause respiratory irritation.[9][10] Ensure the entire procedure is performed in a well-ventilated chemical fume hood.
-
Spill Management: Have appropriate spill containment kits and neutralizing agents (such as sodium bicarbonate) readily available.[9][12]
-
Waste Disposal: Acidic waste should be neutralized before disposal according to institutional and local regulations. Do not mix nitric acid waste with other waste streams.[12]
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Ensure the reaction is stirred for the full duration. |
| Loss of product during work-up | Ensure the product is fully precipitated before filtration. Use minimal solvent for recrystallization. | |
| Dark-colored product | Over-nitration or side reactions due to high temperature | Maintain strict temperature control throughout the reaction. |
| Oily product | Impurities or incomplete reaction | Purify by recrystallization. |
Conclusion
The synthesis of this compound via electrophilic nitration of 4-hydroxybenzoic acid is a well-established and reliable procedure. By understanding the underlying chemical principles and adhering strictly to the detailed protocol and safety precautions outlined in this document, researchers can successfully and safely synthesize this important chemical intermediate.
References
-
Quora. (2021, March 15). Why is sulfuric acid used in aromatic nitration?[Link]
-
YouTube. (2024, June 6). Nitration reaction safety. [Link]
-
Proprep. (n.d.). What role do HNO3 and H2SO4 play in the nitration of aromatic compounds, and how is the reaction mechanism affected by their concentration?[Link]
-
National Academic Digital Library of Ethiopia. (2013, November 22). Chemistry, Process Design, and Safety for the Nitration Industry. [Link]
-
Chemistry LibreTexts. (2019, June 5). 18.4 Aromatic Nitration and Sulfonation. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). US3929864A - Process for preparing this compound alkyl esters.
-
University of Washington Environmental Health & Safety. (n.d.). NITRIC ACID SAFETY. [Link]
-
VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. [Link]
-
University of Washington Environmental Health & Safety. (2024, June 24). Reduce your risk of a nitric acid incident. [Link]
-
European Patent Office. (1989, November 15). EP 0206635 B1 - Preparation of 3-amino-4-hydroxybenzoic acids. [Link]
-
fvs.com.py. (n.d.). Nitration Of Benzoic Acid. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. [Link]
-
SIELC Technologies. (2018, May 16). This compound. [Link]
-
lookchem. (n.d.). Cas 619-14-7,3-Hydroxy-4-nitrobenzoic acid. [Link]
-
Medium. (2025, July 31). How to synthesize p-nitrobenzoic acid and m-nitrobenzoic acid starting from benzene?[Link]
-
YouTube. (2021, February 18). Nitration of benzoic acid. [Link]
-
Truman ChemLab. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. [Link]
-
Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. [Link]
-
Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
-
Organic Syntheses. (n.d.). p-NITROBENZOIC ACID. [Link]
- University of Massachusetts Amherst. (n.d.).
Sources
- 1. DE2316495B2 - PROCESS FOR THE PREPARATION OF this compound - Google Patents [patents.google.com]
- 2. fvs.com.py [fvs.com.py]
- 3. quora.com [quora.com]
- 4. echemi.com [echemi.com]
- 5. echemi.com [echemi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. This compound | SIELC Technologies [sielc.com]
- 9. youtube.com [youtube.com]
- 10. ehs.com [ehs.com]
- 11. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 12. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
Application Note & Protocols: A Novel Triazinyl-Stilbene Optical Brightener Derived from 4-Hydroxy-3-nitrobenzoic Acid
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Optical Brightening Agents (OBAs), or Fluorescent Whitening Agents (FWAs), are essential chemical compounds in the textile, paper, and detergent industries for enhancing the apparent whiteness of materials.[1][2] They function by absorbing light in the ultraviolet spectrum and re-emitting it in the blue region of the visible spectrum, effectively masking yellowish tints.[3] While many commercial OBAs are derivatives of stilbene, this application note details a synthetic pathway for a novel triazinyl-stilbene brightener that utilizes 4-Hydroxy-3-nitrobenzoic acid as a key precursor for a functional moiety. This guide provides a comprehensive, step-by-step protocol, from the initial reduction of the nitroaromatic precursor to the multi-step synthesis of the final OBA, followed by methods for its characterization and performance evaluation. The rationale behind key experimental choices is elucidated to provide a deeper understanding of the underlying chemical principles.
Introduction: The Rationale for a this compound-Derived Moiety
The backbone of many highly effective and widely used optical brighteners is 4,4'-diaminostilbene-2,2'-disulfonic acid (DAS).[4][5][6] This core structure is typically functionalized by reaction with cyanuric chloride, followed by the introduction of various amine-containing substituents.[1][7] These terminal amine groups are critical as they allow for the fine-tuning of the OBA's properties, including its solubility, substantivity (affinity for a substrate), and lightfastness.
This compound is a valuable intermediate for various chemical syntheses.[8] Its structure presents a unique opportunity for creating a novel OBA substituent. The primary strategic step involves the chemical reduction of its nitro group to a primary amine, yielding 3-amino-4-hydroxybenzoic acid. This derivative provides three key functional groups:
-
Aniline Amine (-NH₂): The primary reactive site for nucleophilic substitution onto a triazine ring.
-
Phenolic Hydroxyl (-OH): Influences solubility and potential for hydrogen bonding with substrates like cellulose.
-
Carboxylic Acid (-COOH): Enhances water solubility and provides a site for further derivatization if needed.
This application note outlines the synthesis of a symmetrical OBA where two equivalents of the 3-amino-4-hydroxybenzoic acid moiety are attached to a central DAS-bis-triazine core.
Physicochemical Properties of the Key Precursor
A thorough understanding of the starting material is crucial for safety and reaction planning.
| Property | Value | Source |
| Chemical Name | This compound | [9] |
| CAS Number | 616-82-0 | |
| Molecular Formula | C₇H₅NO₅ | [9] |
| Molecular Weight | 183.12 g/mol | |
| Appearance | Yellow to light brown powder | [10] |
| Melting Point | 183-186 °C | |
| Hazards | Skin, eye, and respiratory irritant | [9] |
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-4-hydroxybenzoic Acid (Intermediate A)
Causality: The foundational step is the reduction of the nitro group on this compound to a primary amine. This transformation is essential to create the nucleophilic amine required for the subsequent coupling reaction with the triazine ring. Catalytic hydrogenation is a clean and efficient method for this purpose, avoiding the use of stoichiometric heavy metal reductants.[11]
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol (reagent grade)
-
Pressurized hydrogenation vessel (Parr shaker or similar)
-
Hydrogen gas (high purity)
-
Diatomaceous earth (e.g., Celite®)
Procedure:
-
In a suitable hydrogenation vessel, dissolve 10.0 g (54.6 mmol) of this compound in 200 mL of methanol.
-
Carefully add 1.0 g of 10% Pd/C catalyst to the solution. Note: Pd/C can be pyrophoric; handle with care and preferably under an inert atmosphere.
-
Seal the reaction vessel and purge it thoroughly with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen to 50 psi (approx. 3.4 bar).
-
Commence vigorous stirring or shaking and heat the mixture to 50°C.
-
Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen gas.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with a small amount of fresh methanol to ensure complete recovery of the product.
-
Combine the filtrate and washings. Remove the methanol under reduced pressure using a rotary evaporator.
-
The resulting solid is 3-amino-4-hydroxybenzoic acid. Dry the product under vacuum. The expected yield is typically >90%. This intermediate can be used in the next step without further purification if the starting material was pure.
Protocol 2: Synthesis of the Novel Triazinyl-Stilbene Optical Brightener
This synthesis is a three-stage, one-pot process involving two sequential nucleophilic aromatic substitutions on cyanuric chloride, followed by a final substitution. Temperature and pH control are critical to ensure selective reactions.[7]
Materials:
-
4,4'-Diaminostilbene-2,2'-disulfonic acid (DAS)
-
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)
-
3-Amino-4-hydroxybenzoic acid (Intermediate A from Protocol 1)
-
Sodium carbonate (Na₂CO₃)
-
Ice
-
Acetone
-
Distilled water
Procedure:
Stage A: First Condensation (DAS + Cyanuric Chloride)
-
In a 1 L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, create an ice-water slurry by mixing 200 g of ice and 200 mL of distilled water.
-
Add 9.2 g (50 mmol) of cyanuric chloride and 50 mL of acetone. Stir vigorously to create a fine suspension. The temperature should be maintained between 0-5°C.
-
In a separate beaker, prepare a solution of 9.25 g (25 mmol) of 4,4'-diaminostilbene-2,2'-disulfonic acid (DAS) in 150 mL of water, neutralized to pH 7.0-7.5 with a 10% w/v sodium carbonate solution.
-
Add the neutralized DAS solution dropwise to the cyanuric chloride suspension over 60-90 minutes.
-
Throughout the addition, maintain the pH of the reaction mixture between 6.5 and 7.0 by concurrently adding a 10% sodium carbonate solution. Rigorous pH control is crucial to favor the disubstitution of cyanuric chloride with DAS.
-
After the addition is complete, continue stirring at 0-5°C for an additional 2 hours.
Stage B: Second Condensation (Coupling with Intermediate A)
-
To the reaction mixture from Stage A, add a solution of 8.4 g (55 mmol) of 3-amino-4-hydroxybenzoic acid (Intermediate A) dissolved in 100 mL of water and neutralized to pH 7.5 with 10% sodium carbonate.
-
Slowly raise the temperature of the reaction mixture to 40-45°C and maintain it for 3-4 hours.
-
During this period, maintain the pH at 8.0-8.5 by adding 10% sodium carbonate solution as needed. The higher temperature and pH facilitate the substitution of the second chlorine on the triazine rings.
-
Monitor the reaction completion using thin-layer chromatography (TLC).
Stage C: Product Isolation
-
Once the reaction is complete, heat the mixture to 90°C to ensure the dissolution of all components.
-
Add sodium chloride (approx. 20% w/v) to the hot solution to salt out the product.
-
Cool the mixture slowly to room temperature and then in an ice bath to complete precipitation.
-
Filter the precipitated solid using a Buchner funnel, wash it with a cold 10% NaCl solution, and finally with a small amount of cold acetone.
-
Dry the product in a vacuum oven at 60°C.
Characterization and Performance Evaluation
The synthesized OBA must be characterized to confirm its structure and evaluate its efficacy.
Protocol 3.1: Structural and Optical Characterization
Rationale: A combination of spectroscopic techniques is required to confirm the identity and purity of the synthesized compound. UV-Visible spectroscopy is essential to determine the absorption and emission properties, which are fundamental to its function as an OBA.[12] FT-IR and NMR provide confirmation of the covalent structure.
Methods:
-
UV-Visible Spectroscopy: Dissolve a small amount of the OBA in distilled water. Record the absorption spectrum (typically 200-400 nm) to find the maximum absorption wavelength (λmax).[13]
-
Fluorescence Spectroscopy: Using the determined λmax as the excitation wavelength, record the emission spectrum (typically 400-500 nm) to identify the fluorescence peak.[13]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Obtain an FT-IR spectrum of the dry powder using a KBr pellet. Key peaks to identify include S=O stretching from sulfonic acid groups (~1088 cm⁻¹), C-N stretching (~1302 cm⁻¹), and O-H/N-H stretching.[12]
-
High-Performance Liquid Chromatography (HPLC): Assess the purity of the compound using reverse-phase HPLC with a UV or fluorescence detector.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For a definitive structural confirmation, obtain ¹H and ¹³C NMR spectra in a suitable solvent like D₂O or DMSO-d₆.
Table 2: Expected Spectroscopic Data for the Synthesized OBA
| Analysis Technique | Expected Result / Key Feature |
| UV-Vis λmax | ~350-375 nm |
| Fluorescence λem | ~420-450 nm (Visible Blue) |
| FT-IR (cm⁻¹) | ~3400 (O-H, N-H), ~1680 (C=O), ~1590 (C=C aromatic), ~1300 (C-N), ~1090 (S=O) |
| HPLC Purity | >95% |
Protocol 3.2: Whiteness Index Evaluation on Cotton Fabric
Rationale: The ultimate test of an OBA is its ability to enhance the whiteness of a substrate. This is quantified by applying the OBA to a standard material (e.g., bleached cotton) and measuring the change in whiteness using a colorimeter or spectrophotometer that can calculate the CIE Whiteness Index.[2]
Procedure:
-
Prepare a 0.5% w/v stock solution of the synthesized OBA in distilled water.
-
Cut several swatches (e.g., 5x5 cm) of pre-bleached, desized cotton fabric.
-
Measure the baseline CIE Whiteness Index of an untreated swatch using a calibrated spectrophotometer.
-
Immerse the other swatches in the OBA solution at 50°C for 30 minutes with gentle agitation.
-
Remove the swatches, gently squeeze out excess liquid, and allow them to air dry in the dark.
-
Measure the CIE Whiteness Index of the treated swatches.
-
Calculate the increase in whiteness.
Table 3: Hypothetical Performance Data
| Sample | CIE Whiteness Index (Pre-Treatment) | CIE Whiteness Index (Post-Treatment) | Δ Whiteness |
| Cotton Swatch 1 | 75.2 | 135.8 | +60.6 |
| Cotton Swatch 2 | 74.9 | 136.1 | +61.2 |
| Average | 75.1 | 136.0 | +60.9 |
Diagrams and Workflows
Synthetic Pathway
Caption: Reaction scheme for the synthesis of the novel OBA.
Experimental Workflow
Caption: Overall workflow from synthesis to final analysis.
Safety and Handling
-
This compound: Causes skin, eye, and respiratory irritation. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9][15]
-
Cyanuric chloride: Highly toxic and corrosive. Reacts with water to release HCl gas. Handle only in a well-ventilated fume hood with appropriate PPE, including acid-resistant gloves.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction vessel is properly sealed and purged. The Pd/C catalyst can be pyrophoric upon exposure to air, especially when containing residual solvent. Handle with care.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[15]
References
-
A Review on the Synthesis Techniques of Optical Brighteners. (n.d.). International Journal of Research in Engineering and Science (IJRES). [Link]
-
Synthesis of 4,4'-diaminostilbene-2,2'-disulphonic acid. (n.d.). PrepChem.com. [Link]
- Stilbene optical brighteners. (2015).
-
Synthesis of a Fluorophore with Improved Optical Brightness. (2012). National Institutes of Health (NIH). [Link]
-
Synthesis and Application of Reactive Fluorescent Brightening Agents on UV Irradiated Cotton Fabric. (2015). Asian Journal of Chemistry. [Link]
-
Saeed, A., Shabir, G., & Batool, I. (2014). Novel stilbene-triazine symmetrical optical brighteners: synthesis and applications. Journal of Fluorescence, 24(4), 1119–1127. [Link]
-
Saeed, A., Shabir, G., & Batool, I. (2014). Novel Stilbene-triazine Symmetrical Optical Brighteners: Synthesis and Applications. ResearchGate. [Link]
-
4,4′-Diamino-2,2′-stilbenedisulfonic acid. (n.d.). Wikipedia. [Link]
-
4,4'-Diaminostilbene-2,2'-disulfonic Acid. (n.d.). Elex Biotech LLC. [Link]
-
This compound. (n.d.). PubChem, National Institutes of Health (NIH). [Link]
-
The Analysis of Optical Brightening Agents in Paper Samples Using Liquid Chromatography with High-Resolution Mass Spectrometry. (2011). Taylor & Francis Online. [Link]
-
Discover the best ways to test optical brighteners. (2024). Tonex Chem. [Link]
-
Preparation of 4-amino-3-hydroxybenzoic acid. (n.d.). PrepChem.com. [Link]
-
How to test Optical Brightener? (2021). Raytop Chemical. [Link]
- Process for the preparation of this compound. (1974).
- Preparation method of 3-amino-4-hydroxybenzoic acid. (2016).
-
Preparation of 3-amino-4-hydroxybenzoic acids. (1989). European Patent Office. [Link]
Sources
- 1. isca.me [isca.me]
- 2. asianpubs.org [asianpubs.org]
- 3. Synthesis of a Fluorophore with Improved Optical Brightness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP2933253A1 - Stilbene optical brighteners - Google Patents [patents.google.com]
- 5. 4,4′-Diamino-2,2′-stilbenedisulfonic acid - Wikipedia [en.wikipedia.org]
- 6. 4,4'-Diaminostilbene-2,2'-disulfonic Acid | Elex Biotech LLC [elexbiotech.com]
- 7. Novel stilbene-triazine symmetrical optical brighteners: synthesis and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DE2316495B2 - PROCESS FOR THE PREPARATION OF this compound - Google Patents [patents.google.com]
- 9. This compound | C7H5NO5 | CID 12033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | 616-82-0 [chemicalbook.com]
- 11. CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Discover the best ways to test optical brighteners - tonexchem [tonexchem.com]
- 14. How to test Optical Brightener? - Raytop Chemical [raytopoba.com]
- 15. chemicalbook.com [chemicalbook.com]
Application Note and Protocol: Derivatization of 4-Hydroxy-3-nitrobenzoic Acid for Enhanced GC-MS Analysis
Introduction
4-Hydroxy-3-nitrobenzoic acid is a compound of interest in various fields, including pharmaceutical development and environmental analysis, due to its role as a potential metabolite or intermediate in chemical syntheses. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of such compounds. However, the direct analysis of this compound by GC-MS is challenging due to its low volatility and thermal instability, which are attributable to the presence of polar hydroxyl and carboxylic acid functional groups.[1][2]
To overcome these limitations, a derivatization step is essential. Derivatization chemically modifies the analyte to increase its volatility and thermal stability, thereby improving its chromatographic behavior and detection sensitivity.[3][4] This document provides a detailed guide on the derivatization of this compound for GC-MS analysis, targeting researchers, scientists, and professionals in drug development. We will explore the most effective derivatization strategies, provide step-by-step protocols, and discuss the underlying chemical principles.
Rationale for Derivatization
The primary objective of derivatizing this compound is to replace the active hydrogens in its phenolic hydroxyl (-OH) and carboxylic acid (-COOH) groups with non-polar, thermally stable moieties.[5][6] This transformation results in a derivative that is more amenable to GC analysis, leading to:
-
Increased Volatility: The derivatized molecule has a lower boiling point, allowing it to be readily vaporized in the GC inlet without decomposition.[7]
-
Improved Thermal Stability: The derivatives are less prone to degradation at the high temperatures employed in the GC oven and injector.[8]
-
Enhanced Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks and reduced tailing, resulting in better resolution and sensitivity.
-
Characteristic Mass Spectra: The derivatives often produce unique and predictable fragmentation patterns in the mass spectrometer, aiding in structural elucidation and confirmation.[9]
Choosing the Right Derivatization Strategy
For a molecule like this compound with both a phenolic and a carboxylic acid group, two primary derivatization approaches are highly effective: silylation and methylation (esterification) .
Silylation
Silylation is a widely used and robust derivatization technique where an active hydrogen is replaced by a trimethylsilyl (TMS) group.[10] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for this purpose.[11] For compounds with hindered functional groups, a catalyst such as trimethylchlorosilane (TMCS) is often added to the silylating reagent.[10]
Mechanism of Silylation: The reaction is a nucleophilic attack of the hydroxyl and carboxyl groups on the silicon atom of the silylating agent, leading to the formation of a TMS ether and a TMS ester, respectively.[5][10]
Diagram: Silylation of this compound
Caption: General workflow for the silylation of this compound.
Methylation (Esterification)
Methylation is another effective strategy, particularly for targeting the carboxylic acid group. Diazomethane (CH₂N₂) is a highly efficient reagent that rapidly converts carboxylic acids to their corresponding methyl esters under mild conditions.[12][13][14] It can also methylate acidic phenolic hydroxyl groups. Trimethylsilyldiazomethane can be used as a safer alternative to diazomethane.[15]
Alternatively, acid-catalyzed esterification using an alcohol (e.g., methanol) in the presence of a catalyst like sulfuric acid (H₂SO₄) or boron trifluoride (BF₃) can be employed.[16][17][18] This method primarily targets the carboxylic acid group. To derivatize the phenolic group as well, a subsequent silylation step would be necessary, creating a two-step derivatization process.
Mechanism of Methylation with Diazomethane: The carboxylic acid protonates diazomethane, forming a methyldiazonium ion. The resulting carboxylate anion then acts as a nucleophile, attacking the methyl group and displacing nitrogen gas to form the methyl ester.[14][19]
Diagram: Methylation of this compound with Diazomethane
Caption: General workflow for the methylation of this compound.
Experimental Protocols
Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Diazomethane is highly toxic and explosive and should only be handled by experienced personnel with extreme caution.[13]
Protocol 1: Silylation with BSTFA and TMCS
This is the recommended one-step method due to its efficiency and the formation of a stable derivative for both functional groups.
Materials:
-
This compound standard
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS)
-
Pyridine or Acetonitrile (anhydrous, GC grade)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
-
Nitrogen gas supply for evaporation
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of anhydrous pyridine or acetonitrile in a reaction vial. If working with a sample extract, evaporate the solvent to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the chosen solvent.
-
Derivatization Reaction: Add 100 µL of BSTFA + 1% TMCS to the sample solution.[5]
-
Incubation: Tightly cap the vial and vortex for 30 seconds. Heat the mixture at 70-80°C for 45-60 minutes in a heating block or water bath.[5]
-
Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis. Inject 1 µL of the derivatized sample into the GC-MS system.
Protocol 2: Methylation with Diazomethane
This protocol is highly effective but requires stringent safety measures.
Materials:
-
This compound standard
-
Diazomethane solution in diethyl ether (prepared in situ using a diazomethane generation kit)
-
Diethyl ether and Methanol (anhydrous, GC grade)
-
Reaction vials (2 mL) with PTFE-lined caps
-
GC-MS system
Procedure:
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a 9:1 (v/v) mixture of diethyl ether and methanol.
-
Derivatization Reaction: In a fume hood, add the ethereal diazomethane solution dropwise to the sample solution at room temperature until a faint yellow color persists, indicating a slight excess of diazomethane.[13] Swirl the vial gently during the addition. The reaction is typically instantaneous, with nitrogen gas evolution.[15]
-
Quenching Excess Reagent: Let the reaction stand for 5-10 minutes. Add a few drops of acetic acid to quench any excess diazomethane until the yellow color disappears.
-
Solvent Evaporation: Gently evaporate the solvent under a stream of nitrogen to a final volume of approximately 100-200 µL.
-
Analysis: The sample is now ready for GC-MS analysis. Inject 1 µL into the GC-MS system.
GC-MS Analysis Parameters
The following are typical starting parameters for the GC-MS analysis of the derivatized this compound. These may need to be optimized for your specific instrument and column.
| Parameter | Condition |
| GC System | Agilent, Shimadzu, Thermo Fisher, or equivalent |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) |
| Injector Temperature | 280°C |
| Injection Mode | Splitless (1 µL injection volume) |
| Carrier Gas | Helium at a constant flow of 1.0-1.2 mL/min |
| Oven Program | Initial temp: 100°C, hold for 2 minRamp: 10°C/min to 280°C, hold for 5-10 min |
| MS System | Quadrupole or Ion Trap |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Source Temperature | 230°C |
| MS Quad Temperature | 150°C |
| Scan Range | m/z 50-550 |
Expected Results and Data Interpretation
-
Silylated Derivative: The di-TMS derivative of this compound will have a molecular weight of 327 g/mol . The mass spectrum will likely show a molecular ion peak (M⁺) at m/z 327. Characteristic fragment ions would include [M-15]⁺ (loss of a methyl group) at m/z 312 and a base peak corresponding to the trimethylsilyl cation at m/z 73.[9][20]
-
Methylated Derivative: The methylated derivative (methyl 4-methoxy-3-nitrobenzoate) will have a molecular weight of 211 g/mol . The mass spectrum should exhibit a molecular ion peak at m/z 211.
Troubleshooting
| Problem | Potential Cause | Solution |
| Poor peak shape/tailing | Incomplete derivatization | Increase reaction time or temperature. Ensure reagents are fresh and anhydrous. Use a catalyst (TMCS) for silylation. |
| No or low analyte peak | Analyte degradation | Lower injector temperature. Ensure complete derivatization. |
| Sample loss during preparation | Handle samples carefully during solvent evaporation. | |
| Extra peaks in chromatogram | Reagent artifacts or sample contamination | Run a reagent blank. Ensure glassware is clean. Use high-purity solvents and reagents. |
Conclusion
Derivatization is a critical step for the successful analysis of this compound by GC-MS. Both silylation and methylation are effective methods for increasing the volatility and thermal stability of the analyte. Silylation with BSTFA/TMCS is a robust and convenient one-step procedure that derivatizes both the hydroxyl and carboxylic acid groups. Methylation, particularly with diazomethane, is also highly efficient but requires stringent safety precautions. The choice of method will depend on laboratory capabilities and safety considerations. By following the detailed protocols and optimizing the GC-MS parameters provided in this guide, researchers can achieve reliable and sensitive quantification of this compound in their samples.
References
- A "Little" Mass Spec and Sailing. (n.d.). Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane.
-
ACS Publications. (2024, June 10). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Energy & Fuels. Retrieved from [Link]
- (n.d.). Acids: Derivatization for GC Analysis.
-
Pearson+. (n.d.). Diazomethane can be used to convert a carboxylic acid to a methyl.... Retrieved from [Link]
-
Master Organic Chemistry. (2025, June 22). Diazomethane (CH2N2). Retrieved from [Link]
- (2025, August 7). Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane.
-
NIH. (n.d.). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of naturally occurring phenolic compounds in aromatic plants by RP-HPLC and GC-MS after silylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 21.7: Methyl Ester Synthesis Using Diazomethane. Retrieved from [Link]
-
Global NEST Journal. (2020, January 16). Determination of phenolic compounds in industrial wastewaters by gas chromatography after extraction and preconcentration by microextraction. Retrieved from [Link]
-
ResearchGate. (n.d.). General derivatization mechanism for phenol with MTBSTFA. Retrieved from [Link]
-
EPA. (n.d.). Method 8041A: Phenols by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods. Retrieved from [Link]
- (n.d.). Method 8041A.
- (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation.
-
ACS Publications. (n.d.). GC-MS Determination of Flavonoids and Phenolic and Benzoic Acids in Human Plasma after Consumption of Cranberry Juice. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
NIH. (2023, October 7). Automated silylation of flavonoids using 3D printed microfluidics prior to chromatographic analysis: system development. Retrieved from [Link]
-
(2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
MDPI. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Retrieved from [Link]
-
Restek. (2020, October 7). Derivatization techniques for free fatty acids by GC. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). bstfa - SUPELCO.
-
Labio Scientific®. (2022, December 30). Limitations and disadvantages of GC-MS. Retrieved from [Link]
-
NIH. (2020, September 1). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. Retrieved from [Link]
-
ResearchGate. (n.d.). GC/MS chromatogram illustrating the formation of phenols from Reaction (R1) at pH = 2. Retrieved from [Link]
-
Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]
- (n.d.). Electron-impact mass spectra for PFBHA–BSTFA derivatized a HNE and b 2 H 2 -HNE.
- (n.d.). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity.
-
PubMed. (2009, February 15). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Retrieved from [Link]
-
YouTube. (2025, September 10). What Are The Limitations Of Using GC-MS? - Chemistry For Everyone. Retrieved from [Link]
-
PubMed. (n.d.). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. Retrieved from [Link]
-
ResearchGate. (2025, October 16). (PDF) Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Retrieved from [Link]
-
(2025, April 15). Common Challenges in Nitrosamine Analysis: An LCGC International Peer Exchange. Retrieved from [Link]
- (n.d.). Bulletin 909A Guide to Derivatization Reagents for GC.
-
NIH. (n.d.). This compound. PubChem. Retrieved from [Link]
-
(n.d.). Benzoic acid, 4-hydroxy-. the NIST WebBook. Retrieved from [Link]
-
Chromatographic Specialties Inc. (n.d.). A Quick Guide to Derivatization. Retrieved from [Link]
-
NIH. (2025, June 6). Analysis and risk assessment of nitrosamines in sartans using GC-MS and Monte Carlo simulation. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectra of (A) TMS derivative of 3-hydroxy-4-methoxy- benzoic.... Retrieved from [Link]
-
PubMed. (n.d.). Analysis of hydroxy fatty acids as pentafluorobenzyl ester, trimethylsilyl ether derivatives by electron ionization gas chromatography/mass spectrometry. Retrieved from [Link]
Sources
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. labioscientific.com [labioscientific.com]
- 3. benchchem.com [benchchem.com]
- 4. gcms.cz [gcms.cz]
- 5. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Blogs | Restek [discover.restek.com]
- 12. Diazomethane can be used to convert a carboxylic acid to a methyl... | Study Prep in Pearson+ [pearson.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemguide.co.uk [chemguide.co.uk]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
Crystallization Techniques for 4-Hydroxy-3-nitrobenzoic Acid: An Application Note and Protocol Guide
This comprehensive guide provides detailed application notes and protocols for the crystallization of 4-hydroxy-3-nitrobenzoic acid, a crucial intermediate in the synthesis of various pharmaceuticals and specialty chemicals. The purity of this compound is paramount for the successful outcome of subsequent reactions and the quality of the final product. This document is intended for researchers, scientists, and drug development professionals seeking to develop robust and efficient purification strategies for this compound.
Introduction: The Importance of Crystalline Purity
This compound (4H3NBA) is a substituted benzoic acid derivative whose utility in chemical synthesis is directly linked to its purity. The presence of isomers, unreacted starting materials, or by-products can significantly hinder downstream processes, leading to lower yields and impure final products. Crystallization is a powerful and widely employed technique for the purification of solid organic compounds, leveraging the principle of differential solubility. By carefully selecting a solvent or solvent system, 4H3NBA can be selectively precipitated from a solution, leaving impurities behind. This guide will explore various crystallization methods, providing the scientific rationale behind procedural steps to empower researchers to develop optimized and validated protocols.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of 4H3NBA is fundamental to designing an effective crystallization strategy.
| Property | Value | Source |
| Molecular Formula | C₇H₅NO₅ | [1] |
| Molecular Weight | 183.12 g/mol | [1] |
| Melting Point | 183-186 °C | |
| Appearance | Yellow to light brown powder | [2] |
| Solubility (Qualitative) | Limited solubility in water. More soluble in organic solvents like ethanol and acetone.[3] Solubility is influenced by pH.[3] | [3] |
The presence of both a hydroxyl and a carboxylic acid group, along with a nitro group, imparts a degree of polarity to the molecule, influencing its solubility in various solvents. The carboxylic acid moiety allows for pH-dependent solubility, with increased solubility in alkaline conditions due to deprotonation to the carboxylate salt.[3]
Solvent Selection: The Cornerstone of Crystallization
The choice of solvent is the most critical parameter in developing a successful crystallization protocol. An ideal solvent for recrystallization should exhibit a steep solubility curve for 4H3NBA, meaning it should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[4] This differential solubility is the driving force for crystallization upon cooling.
General Solvent Considerations:
-
"Like Dissolves Like": Polar solvents will generally be more effective at dissolving the polar 4H3NBA molecule.
-
Boiling Point: The solvent's boiling point should be high enough to provide a sufficient temperature differential for solubility but not so high as to make its removal from the crystals difficult.
-
Reactivity: The solvent must be inert and not react with 4H3NBA.
-
Impurity Solubility: Ideally, impurities should be either highly soluble in the cold solvent (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[4]
Based on qualitative data, the following solvents are good starting points for screening:
-
Protic Solvents: Water, Ethanol, Methanol, Isopropanol
-
Aprotic Solvents: Acetone, Ethyl Acetate
Mixed Solvent Systems:
Often, a single solvent does not provide the ideal solubility profile. In such cases, a mixed solvent system (a "good" solvent in which 4H3NBA is highly soluble and a "poor" solvent in which it is sparingly soluble) can be employed. The two solvents must be miscible. For 4H3NBA, common mixed solvent systems to explore include ethanol/water and acetone/water.
Crystallization Protocols
The following section details step-by-step protocols for three common crystallization techniques. Researchers should consider these as robust starting points and may need to optimize parameters based on the specific impurity profile of their material.
Cooling Crystallization from a Single Solvent
This is the most common recrystallization technique and is effective when a suitable solvent with a steep solubility-temperature gradient is identified.
Protocol:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., ethanol) and a boiling chip.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solvent begins to boil.
-
Achieving Saturation: Continue to add small portions of the hot solvent until the solid just dissolves completely. It is crucial to use the minimum amount of hot solvent to ensure a good yield.
-
Hot Filtration (if necessary): If insoluble impurities are present, or if decolorizing carbon was used, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling generally promotes the formation of larger, purer crystals.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals, for example, in a vacuum oven at a temperature well below the melting point.
Causality Behind Choices:
-
Slow Cooling: Promotes the formation of a well-ordered crystal lattice, which is more effective at excluding impurities.
-
Minimum Solvent: Maximizes the yield of the recrystallized product.
-
Ice Bath: Further decreases the solubility of the compound, leading to a higher recovery.
Caption: Workflow for Cooling Crystallization.
Anti-Solvent Crystallization
This technique is useful when 4H3NBA is highly soluble in a particular solvent, even at low temperatures. A second solvent (the anti-solvent), in which the compound is insoluble but which is miscible with the first solvent, is added to induce precipitation.
Protocol:
-
Dissolution: Dissolve the crude this compound in a minimum amount of a "good" solvent (e.g., acetone) at room temperature.
-
Anti-Solvent Addition: Slowly add a "poor" solvent (e.g., water) dropwise to the stirred solution.
-
Inducing Precipitation: Continue adding the anti-solvent until the solution becomes turbid, indicating the onset of precipitation.
-
Crystallization: Allow the mixture to stand undisturbed to allow for complete crystal formation. The process can be aided by gentle cooling in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the anti-solvent or a mixture of the two solvents with a high proportion of the anti-solvent.
-
Drying: Dry the purified crystals.
Causality Behind Choices:
-
Slow Addition of Anti-Solvent: Controls the rate of supersaturation, which influences crystal size and purity. Rapid addition can lead to the formation of small, impure crystals or an oil.
-
Miscible Solvents: Ensures a homogeneous solution from which crystallization can occur in a controlled manner.
Caption: Workflow for Anti-Solvent Crystallization.
Slow Evaporation
This method is suitable for obtaining high-quality single crystals for analysis (e.g., X-ray crystallography) and can also be used for purification on a smaller scale. It is particularly useful when the compound is moderately soluble at room temperature.
Protocol:
-
Dissolution: Dissolve the this compound in a suitable solvent (e.g., ethyl acetate) in a vial or beaker. The solution should not be fully saturated.
-
Evaporation: Cover the container with a perforated lid (e.g., parafilm with a few small holes) to slow down the rate of evaporation.
-
Crystal Growth: Place the container in a location free from vibrations and temperature fluctuations. Over time, as the solvent slowly evaporates, the concentration of the solute will increase, leading to the formation of crystals.
-
Isolation: Once a suitable amount of crystals has formed, they can be collected by decanting the remaining solvent or by filtration.
Causality Behind Choices:
-
Slow Evaporation Rate: Allows for the gradual formation of large, well-defined crystals with high purity.
-
Undisturbed Environment: Prevents the formation of multiple nucleation sites, which would lead to a larger number of smaller crystals.
Caption: Workflow for Slow Evaporation Crystallization.
Troubleshooting Common Crystallization Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No Crystal Formation | - Too much solvent was used.- The solution is supersaturated but requires nucleation. | - Evaporate some of the solvent and allow to cool again.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of pure 4H3NBA. |
| "Oiling Out" | - The solution is too concentrated, and the boiling point of the solvent is higher than the melting point of the solute.- The rate of cooling is too fast. | - Reheat the solution to dissolve the oil, add more solvent, and cool more slowly.- Use a lower boiling point solvent if possible. |
| Low Recovery | - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent.- Ensure the solution is thoroughly cooled in an ice bath.- Ensure the filtration apparatus is pre-heated during hot filtration. |
| Colored Crystals | - Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |
Conclusion
The crystallization of this compound is a critical step in ensuring its suitability for further chemical transformations. By understanding the physicochemical properties of the compound and the principles of crystallization, researchers can select an appropriate solvent and method to achieve high purity. The protocols provided in this guide offer a solid foundation for developing a robust and reproducible purification strategy. Optimization of these methods, guided by the principles discussed, will lead to the consistent production of high-quality this compound.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Solubility of Things. (n.d.). This compound. Retrieved from [Link]
-
University of Toronto. (n.d.). Recrystallization. Retrieved from [Link]
Sources
The Versatile Virtuoso: 4-Hydroxy-3-nitrobenzoic Acid as a Strategic Building Block in Modern Organic Synthesis
In the intricate tapestry of organic synthesis, certain molecules stand out for their exceptional versatility and strategic importance. 4-Hydroxy-3-nitrobenzoic acid is one such cornerstone, a seemingly simple aromatic compound that offers a trifecta of reactive sites—a carboxylic acid, a hydroxyl group, and a nitro group—each amenable to a wide array of chemical transformations. This unique functionality makes it an invaluable precursor in the synthesis of a diverse range of high-value molecules, from life-saving pharmaceuticals to advanced, high-performance polymers.[1][2]
This technical guide eschews a rigid, templated approach to provide researchers, scientists, and drug development professionals with an in-depth, field-proven perspective on leveraging this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, offering a comprehensive playbook for harnessing the synthetic potential of this remarkable building block.
The Strategic Anatomy of this compound
The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. The carboxylic acid and phenolic hydroxyl groups are ortho to each other, while the nitro group is meta to the carboxylic acid and ortho to the hydroxyl group. This arrangement dictates the regioselectivity of subsequent reactions and allows for a programmed, stepwise modification of the molecule.
Caption: Structure of this compound
Key Synthetic Transformations and Protocols
The true power of this compound is unlocked through a series of fundamental organic reactions. Here, we detail the most critical transformations, providing both the mechanistic rationale and detailed experimental protocols.
Esterification of the Carboxylic Acid Group
Esterification is often a primary step to protect the carboxylic acid or to modulate the solubility and reactivity of the molecule. Fischer-Speier esterification is a classic and reliable method.[3][4]
Causality of Experimental Choices: The use of a strong acid catalyst, such as sulfuric acid, is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and rendering it susceptible to nucleophilic attack by the alcohol. An excess of the alcohol is typically employed to drive the equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle.[3]
Experimental Protocol: Synthesis of Methyl 4-hydroxy-3-nitrobenzoate
-
Reactor Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 10.0 g (54.6 mmol) of this compound in 100 mL of methanol.
-
Catalyst Addition: Carefully add 2 mL of concentrated sulfuric acid to the suspension while stirring.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of methanol by approximately half using a rotary evaporator.
-
Precipitation: Pour the concentrated mixture into 200 mL of ice-cold water with stirring. The ester product will precipitate as a solid.
-
Isolation and Purification: Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry in a vacuum oven. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
| Parameter | Value | Reference |
| Starting Material | This compound | [2] |
| Reagents | Methanol, Sulfuric Acid | [3] |
| Typical Yield | >95% | [5] |
| Melting Point | 73°C | [5] |
Reduction of the Nitro Group: Gateway to Amino Derivatives
The reduction of the nitro group to an amine is arguably the most pivotal transformation of this compound, opening the door to a vast array of pharmaceuticals and specialty chemicals.[6][7][8] Catalytic hydrogenation is a clean and efficient method for this conversion.[6][9]
Causality of Experimental Choices: Palladium on carbon (Pd/C) is a highly effective catalyst for the hydrogenation of nitroarenes.[9] The reaction is typically carried out in a polar solvent like methanol or ethanol to ensure the solubility of the starting material. The use of hydrogen gas under pressure accelerates the reaction rate.
Experimental Protocol: Synthesis of 3-Amino-4-hydroxybenzoic Acid
-
Reactor Setup: In a high-pressure hydrogenation vessel (autoclave), dissolve 10.0 g (54.6 mmol) of this compound in 150 mL of methanol.
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 0.5 g of 10% Palladium on activated charcoal (Pd/C) to the solution.
-
Hydrogenation: Seal the vessel, purge with nitrogen gas, and then pressurize with hydrogen gas to 50-60 psi. Stir the reaction mixture vigorously at room temperature.
-
Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake or by TLC.
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Evaporate the methanol from the filtrate under reduced pressure to yield the crude 3-amino-4-hydroxybenzoic acid. The product can be purified by recrystallization.
| Parameter | Value | Reference |
| Starting Material | This compound | [2] |
| Reagents | H₂, 10% Pd/C, Methanol | [6][9] |
| Typical Yield | >90% | [10] |
digraph "Synthetic_Pathway" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 2: Key Synthetic Transformations", splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];A[label="this compound"]; B[label="Methyl 4-hydroxy-3-nitrobenzoate"]; C [label="3-Amino-4-hydroxybenzoic Acid"]; D [label="Methyl 3-amino-4-hydroxybenzoate"];
A -> B[label="CH₃OH, H₂SO₄ (Esterification)"]; A -> C [label="H₂, Pd/C (Nitro Reduction)"]; B -> D [label="H₂, Pd/C (Nitro Reduction)"]; C -> D [label="CH₃OH, H₂SO₄ (Esterification)"]; }
Caption: Key Synthetic Transformations
Applications in Drug Development: The Synthesis of Mesalamine
One of the most significant applications of this compound is in the synthesis of Mesalamine (5-aminosalicylic acid), a potent anti-inflammatory agent used in the treatment of inflammatory bowel disease.[11][12] The synthesis of Mesalamine from a related precursor, 2-chloro-5-nitrobenzoic acid, highlights the importance of the nitro-to-amine reduction.[13][14] A similar pathway can be envisaged starting from this compound, which would ultimately yield 3-amino-4-hydroxybenzoic acid, an isomer of Mesalamine with its own potential therapeutic applications.
The synthesis of Mesalamine itself typically starts from salicylic acid, which is nitrated and then reduced. However, the principles of nitro group reduction are universal and critical to the synthesis of many aromatic amine-containing pharmaceuticals.[15]
Applications in Materials Science: Precursors for High-Performance Polymers
Derivatives of 4-hydroxybenzoic acid are fundamental building blocks for high-performance thermotropic liquid crystal polymers (LCPs).[16][17] These materials exhibit exceptional mechanical strength, thermal stability, and chemical resistance, making them suitable for demanding applications in electronics and aerospace.[16] While 4-hydroxybenzoic acid itself is a primary monomer, its nitro- and amino-substituted derivatives can be used to introduce specific functionalities and modify the polymer properties.
The synthesis of LCPs often involves the acetylation of the hydroxyl group followed by melt polycondensation.[16][17] The amino derivatives of 4-hydroxybenzoic acid can be used to synthesize aromatic polyamides (aramids), another class of high-performance polymers.[6]
Experimental Workflow: Synthesis of an Aromatic Polyester (Conceptual)
Caption: Conceptual Workflow for Aromatic Polyester Synthesis
Conclusion
This compound is a testament to the power of functional group chemistry. Its strategic arrangement of reactive sites provides a versatile platform for the synthesis of a multitude of valuable compounds. By understanding the underlying principles of its key transformations—esterification and nitro group reduction—researchers can unlock its full potential as a building block in drug discovery and materials science. The protocols and insights provided herein serve as a robust foundation for the innovative application of this multifaceted molecule.
References
- Benchchem. Application Notes and Protocols: 4-Methyl-3-nitrobenzoic Acid in Specialty Polymer Synthesis.
- Google Patents. US3929864A - Process for preparing this compound alkyl esters.
- IP.com. An Improved Process For The Preparation Of 5 Amino 2 Hydroxy Beczoic Acid (Mesalamine).
- Sciencemadness.org. Reduction of 4-nitrobenzoic acid.
- Google Patents. DE2316495B2 - PROCESS FOR THE PREPARATION OF this compound.
- Lookchem. Cas 619-14-7,3-Hydroxy-4-nitrobenzoic acid.
- Benchchem. Application Notes and Protocols for the Esterification of 4-Hydroxybenzoic Acid.
- PubChem. This compound.
- Benchchem. Application of 4-Hydroxybenzoic Acid in the Synthesis of Liquid Crystal Polymers: A Guide for Researchers.
- Google Patents. CN107778189A - A kind of mesalazine industrialized process for preparing.
- Oriental Journal of Chemistry. Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN.
- Master Organic Chemistry. More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
- Wikipedia. Reduction of nitro compounds.
- Organic Chemistry Portal. Nitro Reduction.
- ResearchGate. A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification.
- ResearchGate. The synthesis and characterization of 5-ASB. (A) The synthetic route of...
- PubChem. 5-Aminosalicylic Acid.
- MDPI. Mechanism Studies of LCP Synthesis.
-
PubMed. 5-Amino-2-hydroxybenzoic acid 4-(5-thioxo-5H-[5][6]dithiol-3yl)-phenyl ester (ATB-429), a hydrogen sulfide-releasing derivative of mesalamine, exerts antinociceptive effects in a model of postinflammatory hypersensitivity. Available from:
Sources
- 1. DE2316495B2 - PROCESS FOR THE PREPARATION OF this compound - Google Patents [patents.google.com]
- 2. This compound | C7H5NO5 | CID 12033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. US3929864A - Process for preparing this compound alkyl esters - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 10. Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN – Oriental Journal of Chemistry [orientjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. 5-Aminosalicylic Acid | C7H7NO3 | CID 4075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. An Improved Process For The Preparation Of 5 Amino 2 Hydroxy Beczoic [quickcompany.in]
- 14. CN107778189A - A kind of mesalazine industrialized process for preparing - Google Patents [patents.google.com]
- 15. 5-Amino-2-hydroxybenzoic acid 4-(5-thioxo-5H-[1,2]dithiol-3yl)-phenyl ester (ATB-429), a hydrogen sulfide-releasing derivative of mesalamine, exerts antinociceptive effects in a model of postinflammatory hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
Application Note: A Validated Protocol for the Large-Scale Synthesis of 4-Hydroxy-3-nitrobenzoic Acid
Abstract
4-Hydroxy-3-nitrobenzoic acid is a pivotal intermediate in the synthesis of a wide array of valuable compounds, including dyes, optical brighteners, temperature-resistant polymers, and active pharmaceutical ingredients.[1] Its molecular structure, featuring hydroxyl, carboxyl, and nitro groups, provides versatile handles for further chemical modification. This document provides a comprehensive guide to its large-scale synthesis via the direct nitration of 4-hydroxybenzoic acid. The protocol herein is designed for scalability, safety, and high purity, addressing the critical considerations necessary for transitioning from laboratory to industrial production. We will delve into the reaction mechanism, a detailed step-by-step protocol, critical safety procedures for handling nitrating agents, and robust quality control measures.
Chemical & Physical Properties
A thorough understanding of the material properties is essential for safe handling and effective process control.
| Property | Value | Source |
| Molecular Formula | C₇H₅NO₅ | [2] |
| Molecular Weight | 183.12 g/mol | [2][3] |
| Appearance | Yellow to light brown powder | [4] |
| Melting Point | 183-186 °C | [3] |
| CAS Number | 616-82-0 | [2][3] |
| Solubility | Soluble in dilute alcohol | [5] |
Synthesis Pathway and Mechanism
The most direct and industrially viable route to this compound is the electrophilic aromatic substitution (EAS) of 4-hydroxybenzoic acid using nitric acid.
The Core Reaction
The hydroxyl (-OH) and carboxylic acid (-COOH) groups on the starting material, 4-hydroxybenzoic acid, direct the position of the incoming electrophile. The hydroxyl group is a strongly activating, ortho-, para-director, while the carboxylic acid group is a deactivating, meta-director. The powerful activating effect of the hydroxyl group dominates, directing the nitronium ion (NO₂⁺) to the positions ortho to it (C3 and C5). Steric hindrance from the adjacent carboxylic acid group favors substitution at the C3 position, leading to the desired product.
A German patent describes a high-yield process using 25-35% nitric acid at temperatures between 20 and 40°C, which forms the basis of this protocol.[1] This method is advantageous as it avoids the use of harsher reagents like fuming nitric acid or solvents like glacial acetic acid, which can complicate industrial-scale operations and waste management.[6]
Caption: Reaction scheme for the nitration of 4-hydroxybenzoic acid.
Critical Safety Protocols for Nitration Reactions
Nitration reactions are highly exothermic and involve corrosive and reactive materials.[7] Adherence to strict safety protocols is non-negotiable.
-
Hazard Assessment :
-
Corrosivity : Nitric acid is extremely corrosive and can cause severe burns to the skin and eyes upon contact.[8][9] Inhalation of its fumes can damage the respiratory tract.[9][10]
-
Reactivity : Nitric acid is a powerful oxidizing agent that reacts violently with organic compounds, reducing agents, and bases.[10][11]
-
Thermal Runaway : Nitration reactions generate significant heat.[7] Without adequate cooling, the reaction rate can accelerate uncontrollably, leading to a dangerous increase in temperature and pressure, potentially causing an explosion.[7]
-
-
Engineering Controls :
-
Fume Hood : All operations must be conducted in a certified chemical fume hood with sufficient ventilation.[8]
-
Material Compatibility : All reaction vessels, tubing, and storage containers must be made of acid-resistant materials (e.g., glass, PTFE). Avoid contact with metals.[8][11]
-
Cooling System : The reactor must be equipped with an efficient cooling system (e.g., a cooling jacket with a circulating chiller) to manage the reaction exotherm.
-
Emergency Equipment : Emergency eyewash and shower stations must be immediately accessible.[8] Spill containment kits with neutralizing agents (like sodium carbonate) must be on hand.[11]
-
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Chemical safety goggles and a full-face shield are mandatory.[8]
-
Hand Protection : Wear acid-resistant gloves (e.g., butyl rubber or Viton).
-
Body Protection : A chemical-resistant lab coat or apron is required to protect skin and clothing.[8]
-
Respiratory Protection : If there is any risk of fume exposure beyond the capacity of the fume hood, an approved vapor respirator should be used.[8]
-
Detailed Experimental Protocol
This protocol is adapted from established patent literature for high yield and purity.[1] It is designed for a 1 mole scale (~138 g of 4-hydroxybenzoic acid) and can be scaled proportionally with appropriate equipment adjustments.
Reagents and Equipment
| Reagent / Equipment | Quantity / Specification | Purpose |
| 4-Hydroxybenzoic Acid | 138.12 g (1.0 mol) | Starting Material |
| Nitric Acid (30% w/w aq.) | ~700 mL | Nitrating Agent |
| Sodium Nitrite (NaNO₂) | ~0.5 g | Catalyst |
| Deionized Water | As needed | Washing |
| 5 L Jacketed Glass Reactor | - | Reaction Vessel |
| Overhead Stirrer | - | Agitation |
| Chiller/Circulator | Capable of maintaining 20-30°C | Temperature Control |
| Addition Funnel (500 mL) | - | Controlled Reagent Addition |
| Buchner Funnel & Flask | - | Filtration |
| Vacuum Oven | - | Drying |
Step-by-Step Synthesis Workflow
-
Reactor Setup : Assemble the 5 L jacketed glass reactor equipped with an overhead stirrer, temperature probe, and addition funnel. Connect the jacket to the chiller and set the initial temperature to 25°C.
-
Reagent Preparation : Charge the reactor with 400 mL of 30% nitric acid.
-
Suspension Formation : In a separate beaker, create a slurry of 138.12 g of finely milled 4-hydroxybenzoic acid in 300 mL of 30% nitric acid. Using finely divided starting material is crucial for preventing unreacted pockets and ensuring a clean product.[1]
-
Initiation : Add approximately 0.5 g of sodium nitrite to the nitric acid in the reactor. This catalytic amount helps to initiate the formation of the nitronium ion electrophile.[1]
-
Controlled Addition : Slowly add the 4-hydroxybenzoic acid slurry from the beaker to the reactor via the addition funnel over a period of 2-3 hours.
-
Temperature Management : Throughout the addition, carefully monitor the internal temperature. Maintain the reaction temperature between 25°C and 30°C using the chiller. This is the most critical step. An excessive temperature can lead to the formation of byproducts through decarboxylation or further nitration.[1]
-
Reaction Completion : After the addition is complete, allow the mixture to stir at 25-30°C for an additional 3-4 hours to ensure the reaction goes to completion. The product will precipitate as a yellow solid.
-
Isolation : Isolate the solid product by vacuum filtration using a Buchner funnel.
-
Washing : Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is free of acid (test with pH paper).
-
Drying : Dry the product in a vacuum oven at 60-70°C until a constant weight is achieved. A typical yield is around 90-95%.[12]
Sources
- 1. DE2316495B2 - PROCESS FOR THE PREPARATION OF this compound - Google Patents [patents.google.com]
- 2. This compound | C7H5NO5 | CID 12033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-羟基-3-硝基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | 616-82-0 [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. US3929864A - Process for preparing this compound alkyl esters - Google Patents [patents.google.com]
- 7. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 8. m.youtube.com [m.youtube.com]
- 9. ehs.com [ehs.com]
- 10. ehs.washington.edu [ehs.washington.edu]
- 11. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
- 12. data.epo.org [data.epo.org]
Application Notes and Protocols for Enzymatic Reactions Involving 4-Hydroxy-3-nitrobenzoic Acid
Introduction: The Significance of 4-Hydroxy-3-nitrobenzoic Acid in Biocatalysis and Drug Development
This compound is a nitroaromatic compound of significant interest to researchers in biocatalysis, environmental science, and pharmaceutical development. Its enzymatic transformation, primarily through the reduction of its nitro group, opens avenues for the synthesis of valuable chemical intermediates and the bioremediation of nitroaromatic pollutants. The primary product of this reduction, 4-amino-3-hydroxybenzoic acid, serves as a crucial building block in the synthesis of complex pharmaceutical compounds, including sphingosine kinase inhibitors investigated in cancer therapy.
Bacterial nitroreductases (NTRs) are a key class of flavoenzymes that catalyze the NAD(P)H-dependent reduction of nitroaromatic compounds. These enzymes are of particular interest because they are generally absent in mammalian cells, making them a potential target for prodrug cancer therapies. Understanding the kinetics and mechanism of how these enzymes interact with substrates like this compound is paramount for harnessing their full potential.
This guide provides a detailed examination of the enzymatic reduction of this compound, offering both the theoretical underpinnings and practical, field-proven protocols for its study. We will delve into the catalytic mechanism of a model nitroreductase, provide a step-by-step protocol for determining its kinetic parameters, and discuss the broader applications of this enzymatic transformation.
Catalytic Mechanism: The Stepwise Reduction by a Bacterial Nitroreductase
The enzymatic reduction of this compound by a typical bacterial nitroreductase, such as the well-characterized enzyme from Enterobacter cloacae, proceeds via a "ping-pong bi-bi" kinetic mechanism. This intricate process involves the sequential binding and release of substrates and products in a two-stage reaction.
First, the enzyme's flavin mononucleotide (FMN) cofactor is reduced by a hydride transfer from a nicotinamide cofactor (NADH or NADPH). Subsequently, the oxidized nicotinamide cofactor is released. The reduced enzyme then binds the nitroaromatic substrate, this compound. The FMN cofactor facilitates a two-electron reduction of the nitro group to a nitroso intermediate, which is then further reduced to a hydroxylamine. A final two-electron reduction yields the amino product, 4-amino-3-hydroxybenzoic acid, which is then released from the enzyme, returning the FMN cofactor to its oxidized state, ready for another catalytic cycle.
Diagram of the Catalytic Cycle of Nitroreductase with this compound
Caption: The ping-pong bi-bi mechanism of this compound reduction.
Experimental Protocol: Determination of Nitroreductase Kinetic Parameters
This protocol is adapted from established methods for assaying nitroreductase activity with nitroaromatic substrates and is specifically tailored for this compound. The assay monitors the decrease in absorbance at 340 nm, corresponding to the oxidation of NADH to NAD+.
Materials and Reagents
-
Purified bacterial nitroreductase (e.g., from Enterobacter cloacae or Escherichia coli)
-
This compound (substrate)
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
Spectrophotometer capable of kinetic measurements at 340 nm
-
Quartz cuvettes
Experimental Workflow
Diagram of the Experimental Workflow for Kinetic Analysis
Application Notes & Protocols: 4-Hydroxy-3-nitrobenzoic Acid as a Versatile Precursor in Pesticide Synthesis
Introduction
4-Hydroxy-3-nitrobenzoic acid is a key aromatic intermediate characterized by its trifunctional nature, possessing a carboxylic acid, a hydroxyl group, and a nitro group. This unique combination of functional groups makes it a valuable and versatile precursor in the synthesis of a wide range of organic compounds, including dyes, polymers, and notably, pesticides.[1][2] Its utility in the agrochemical industry stems from the ability to readily modify these functional groups to introduce toxophoric moieties and tailor the physicochemical properties of the final active ingredient for optimal efficacy and environmental compatibility. This document provides a detailed guide for researchers and scientists on the application of this compound in the synthesis of a pesticide analog, drawing upon established principles of amide bond formation reactions.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is crucial for successful synthesis and process development.
| Property | Value | Source |
| CAS Number | 616-82-0 | |
| Molecular Formula | C₇H₅NO₅ | |
| Molecular Weight | 183.12 g/mol | |
| Appearance | Yellow to light brown powder | |
| Melting Point | 183-186 °C | |
| Purity | ≥97% | [Various Suppliers] |
Synthetic Application: Synthesis of a Niclosamide Analog
This section details the synthesis of a niclosamide analog, a molluscicide, using this compound as a precursor. The protocol is based on the well-established synthesis of niclosamide, which involves the formation of an amide bond between a salicylic acid derivative and an aniline derivative. In this protocol, this compound is first converted to its more reactive acid chloride, which then readily reacts with an appropriate amine.
Reaction Scheme
The overall two-step reaction for the synthesis of N-(2-chloro-4-nitrophenyl)-4-hydroxy-3-nitrobenzamide is presented below.
Figure 1: Two-step synthesis of a niclosamide analog.
Experimental Protocol
Materials:
-
This compound (≥97%)
-
Thionyl chloride (SOCl₂) (≥99%)
-
2-Chloro-4-nitroaniline (≥98%)
-
Toluene (anhydrous)
-
Pyridine (anhydrous)
-
Hydrochloric acid (HCl), 1 M solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flasks
-
Reflux condenser with a drying tube
-
Magnetic stirrer with a heating plate
-
Dropping funnel
-
Büchner funnel and flask
-
Rotary evaporator
-
Standard laboratory glassware
-
Melting point apparatus
-
FTIR spectrometer
-
¹H NMR spectrometer
Step 1: Synthesis of 4-Hydroxy-3-nitrobenzoyl chloride
-
In a clean, dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a calcium chloride drying tube, add 18.3 g (0.1 mol) of this compound.
-
Add 100 mL of anhydrous toluene to the flask.
-
Slowly add 14.3 g (8.7 mL, 0.12 mol) of thionyl chloride to the suspension at room temperature with continuous stirring.
-
Add a few drops of anhydrous pyridine as a catalyst.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by the cessation of HCl gas evolution (test with moist pH paper at the top of the condenser).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting solid is 4-hydroxy-3-nitrobenzoyl chloride, which should be used immediately in the next step due to its moisture sensitivity.
Step 2: Synthesis of N-(2-chloro-4-nitrophenyl)-4-hydroxy-3-nitrobenzamide
-
In a separate 500 mL round-bottom flask, dissolve 17.3 g (0.1 mol) of 2-chloro-4-nitroaniline in 150 mL of anhydrous toluene.
-
Cool the solution in an ice bath to 0-5 °C.
-
Dissolve the crude 4-hydroxy-3-nitrobenzoyl chloride from Step 1 in 100 mL of anhydrous toluene.
-
Add the acid chloride solution dropwise to the cooled aniline solution over a period of 30-45 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 80-90 °C for 2 hours.
-
Cool the reaction mixture to room temperature. A precipitate of the product should form.
-
Filter the crude product using a Büchner funnel and wash the solid sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and finally with 50 mL of brine.
-
Dry the crude product in a vacuum oven at 60 °C.
-
For further purification, recrystallize the crude product from hot ethanol to obtain a purified solid.
-
Dry the purified product under vacuum to a constant weight.
Characterization
The identity and purity of the synthesized N-(2-chloro-4-nitrophenyl)-4-hydroxy-3-nitrobenzamide should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Results |
| Melting Point | A sharp melting point range, indicating high purity. |
| FTIR (KBr) | Characteristic peaks for N-H stretching (amide), C=O stretching (amide and carboxylic acid), Ar-NO₂ stretching, and C-Cl stretching. |
| ¹H NMR (DMSO-d₆) | Aromatic protons in their expected regions with appropriate splitting patterns and integration values. A peak corresponding to the amide N-H proton. |
| Purity (HPLC) | A single major peak indicating high purity (e.g., >98%). |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Thionyl chloride is highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). Handle with extreme care.
-
Toluene is flammable and toxic. Avoid inhalation and contact with skin.
-
The synthesized pesticide analog should be handled with care, assuming it has biological activity and potential toxicity.
Workflow Diagram
Figure 2: Experimental workflow for the synthesis and analysis.
Conclusion
This compound serves as a readily available and highly effective precursor for the synthesis of complex organic molecules with significant biological activity. The protocol detailed herein provides a robust and reproducible method for the laboratory-scale synthesis of a niclosamide analog, demonstrating the utility of this intermediate in the development of new pesticide candidates. The principles and techniques described can be adapted for the synthesis of a diverse library of related compounds for structure-activity relationship studies and further agrochemical research.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). DE2316495B2 - Process for the preparation of this compound.
-
PubChem. (n.d.). Niclosamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Acnos. (2023, November 2). This compound (CAS 616-82-0): A Key Intermediate Explained. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Hydroxy-3-nitrobenzoic Acid
Welcome to the technical support center for the synthesis of 4-Hydroxy-3-nitrobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this valuable intermediate. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and make informed decisions during your experiments.
Introduction
This compound is a crucial building block in the synthesis of pharmaceuticals, dyes, and advanced polymers.[1] Its synthesis, typically achieved through the electrophilic nitration of 4-hydroxybenzoic acid, is a classic example of electrophilic aromatic substitution. However, the presence of two directing groups on the aromatic ring—the activating ortho-, para-directing hydroxyl group and the deactivating meta-directing carboxylic acid group—presents unique challenges in achieving high regioselectivity and yield. This guide provides field-proven insights to overcome these hurdles.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My overall yield is disappointingly low. What are the most likely causes?
Low yields can stem from several factors, often related to reaction control and workup procedures.[2]
-
Inadequate Temperature Control: This is the most critical parameter. The nitration of phenolic compounds is highly exothermic.
-
If Temperature is Too High (> 40°C): You risk promoting side reactions such as di-nitration, oxidation of the phenol (leading to tarry by-products), and even decarboxylation of the starting material.[2][3]
-
If Temperature is Too Low (< 20°C): The reaction rate may be too slow, leading to an incomplete conversion of the starting material.[2]
-
-
Improper Reagent Addition: Rapid addition of the nitrating agent will cause a sudden temperature spike that is difficult to control, leading to the side reactions mentioned above.[4] A slow, dropwise addition with efficient stirring and external cooling is essential.
-
Incorrect Nitric Acid Concentration: The concentration of nitric acid is a key variable. While traditional methods might use concentrated acids, high yields and purity can be achieved with dilute nitric acid (e.g., 25-35%) at controlled temperatures (20-40°C).[1] Using fuming nitric acid or a harsh nitrating mixture (HNO₃/H₂SO₄) without precise control can drastically lower yields due to by-product formation.[3][5]
-
Losses During Workup: Significant product can be lost during isolation. Ensure the product is fully precipitated from the solution, often by adding the reaction mixture to ice water.[3][4] When washing the filtered solid, use ice-cold water to minimize dissolution of the desired product.[2][4]
Q2: The reaction mixture turned dark brown or black. Is the experiment salvageable?
A dark, tar-like appearance indicates significant decomposition, likely caused by runaway side reactions.[4] This is most often due to:
-
Loss of Temperature Control: A temperature spike is the usual culprit, causing oxidation of the electron-rich phenol ring.[4][6]
-
Excessively Strong Nitrating Agent: Using a nitrating mixture that is too aggressive for the activated substrate can lead to uncontrolled oxidation and polymerization.[6]
Unfortunately, once significant tarring has occurred, the yield of the desired product is likely compromised, and purification becomes extremely difficult. The best course of action is to repeat the experiment with stricter temperature control and slower reagent addition.
Q3: My final product seems to be contaminated with isomers. How can I improve selectivity?
The hydroxyl group (-OH) is a strongly activating ortho-, para-director, while the carboxylic acid (-COOH) is a deactivating meta-director. The powerful activating effect of the -OH group dominates, directing the incoming electrophile (the nitronium ion, NO₂⁺) primarily to the positions ortho to it (C3 and C5).
To favor the desired 3-nitro isomer:
-
Maintain Optimal Temperature: Low to moderate temperatures (20-40°C) are reported to give high selectivity, yielding a product where other isomers are not chromatographically detectable.
-
Use Finely Divided Starting Material: Ensuring the 4-hydroxybenzoic acid is finely suspended or ground increases the surface area for a uniform, controlled reaction, which can improve selectivity and prevent localized overheating.[1]
-
Catalytic Amounts of Nitrite: Some patented procedures use catalytic amounts of an alkali nitrite (e.g., sodium nitrite) to initiate the reaction smoothly at lower temperatures, which helps in controlling the reaction and improving purity.[1]
Q4: What is the most effective method for purifying the crude this compound?
The most common and effective purification method is recrystallization .[2]
-
Solvent Choice: Ethanol or a mixture of ethanol and water is a suitable solvent system. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures.[2]
-
Procedure: Dissolve the crude, dried product in a minimum amount of the hot solvent. If the solution is colored with impurities, you may consider adding a small amount of activated charcoal and hot-filtering it. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Rapid cooling can trap impurities within the crystal lattice.[2]
-
Washing: After filtering the recrystallized product, wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.[2] The purified product should be a yellow to light brown powder with a sharp melting point around 183-186°C.[7]
Process Visualization & Workflow
Reaction Mechanism: Electrophilic Aromatic Substitution
The core of the synthesis is the attack of the electron-rich aromatic ring on the electrophilic nitronium ion (NO₂⁺), which is generated from nitric acid.
Caption: Electrophilic nitration of 4-hydroxybenzoic acid.
Troubleshooting Workflow for Low Yield
This diagram provides a logical path to diagnose and solve issues related to low product yield.
Caption: A logical workflow for troubleshooting low product yield.
Comparative Synthesis Data
The synthesis of this compound can be approached via several methods. The table below summarizes conditions from various sources to aid in procedural selection.
| Starting Material | Nitrating Agent | Temperature | Solvent/Conditions | Reported Yield | Reference |
| 4-Hydroxybenzoic acid | 25-35% Nitric Acid | 20-40 °C | Finely divided starting material, catalytic sodium nitrite | High | [1] |
| 4-Hydroxybenzoic acid alkyl ester | 30-62% Nitric Acid | 0-60 °C | Neat | "Excellent" | [5] |
| 4-chloro-3-nitrobenzoic acid | Sodium Hydroxide | 95 °C | Water, followed by acidification | 91% | [3] |
| 3-Hydroxybenzoic acid | Cerium Ammonium Nitrate | 20 °C | Acetonitrile | 27% | [8] |
Recommended Experimental Protocol
This protocol is based on a method optimized for high yield and purity, minimizing the formation of by-products.[1]
Materials:
-
4-hydroxybenzoic acid (finely ground)
-
62% Nitric acid
-
Deionized water
-
Sodium nitrite
-
Ice bath
-
Stir plate and magnetic stir bar
-
Reaction flask
-
Dropping funnel
-
Büchner funnel and filter paper
Procedure:
-
Preparation of Nitrating Solution: In the reaction flask, prepare a 30% nitric acid solution by carefully diluting 62% nitric acid with the appropriate amount of cold deionized water. Place the flask in an ice bath to maintain a low temperature.
-
Dispersion of Starting Material: While stirring the cold 30% nitric acid solution, slowly add 1.0 equivalent of finely divided 4-hydroxybenzoic acid to form a suspension.
-
Initiation: Add a catalytic amount (a very small crystal) of sodium nitrite to the suspension. A slight temperature increase should be observed, indicating the start of the reaction.
-
Reaction: Maintain the reaction temperature between 36-38°C using the ice bath to control the exothermic reaction. Continue stirring for 2-3 hours after the initial exotherm subsides, or until the reaction is complete (can be monitored by TLC).
-
Precipitation: Once the reaction is complete, pour the reaction mixture into a larger beaker containing a significant volume of cold water (approx. 10-15 times the reaction volume) with stirring. This will precipitate the product.
-
Isolation: Allow the mixture to stir for an additional hour in the cold. Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filtered solid thoroughly with several portions of cold deionized water until the washings are free of nitrate.
-
Drying: Dry the purified product under vacuum. The expected product is this compound as a yellow solid.
-
Purification (if necessary): If further purification is required, the dried product can be recrystallized from an ethanol/water mixture.
References
- Filo. (2025, August 3).
- DE2316495B2. PROCESS FOR THE PREPARATION OF this compound.
- US3929864A. Process for preparing this compound alkyl esters.
- Guidechem. (2024, January 30). How to synthesize 4-Hydroxy-3-NitrobenzalDehyde - FAQ.
- EP 0206635 B1. (1989, November 15). Preparation of 3-amino-4-hydroxybenzoic acids.
- Benchchem. Application Notes and Protocols: 4-Methyl-3-nitrobenzoic Acid in Specialty Polymer Synthesis.
- ChemicalBook. 3-Hydroxy-4-nitrobenzoic acid synthesis.
- YouTube. (2021, January 9). 2, 3, and 4 hydroxybenzoic acid syntheses.
- Benchchem. troubleshooting low yield in the synthesis of 4-Methyl-3-nitrobenzoic acid.
- ChemicalBook. (2024, July 22). 4-Hydroxybenzoic acid: Synthesis method and Biological activity.
- Benchchem.
- CN105669462A. 3-Hydroxyl-4-nitrobenzoic acid and preparation method thereof.
- ChemicalBook. (2025, September 10). This compound | 616-82-0.
- 432650 this compound CAS: 616-82-0.
- SIELC Technologies. (2018, May 16). This compound.
- YouTube. (2021, February 18).
- JOCPR. Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules.
- Truman ChemLab.
- Nitration of Substituted Aromatic Rings and R
- Master Organic Chemistry. (2018, April 30). Electrophilic Aromatic Substitutions (2)
Sources
- 1. DE2316495B2 - PROCESS FOR THE PREPARATION OF this compound - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. data.epo.org [data.epo.org]
- 4. benchchem.com [benchchem.com]
- 5. US3929864A - Process for preparing this compound alkyl esters - Google Patents [patents.google.com]
- 6. stmarys-ca.edu [stmarys-ca.edu]
- 7. This compound | 616-82-0 [chemicalbook.com]
- 8. 3-Hydroxy-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of Crude 4-Hydroxy-3-nitrobenzoic Acid
Welcome to the technical support center for the purification of crude 4-hydroxy-3-nitrobenzoic acid (CAS 616-82-0). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this valuable chemical intermediate. Here, we move beyond simple protocols to explain the underlying principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Section 1: Troubleshooting Guide - A First-Principles Approach
This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problems and solutions.
Issue 1: Low Yield After Recrystallization
"I'm losing a significant amount of my product during recrystallization. What are the likely causes and how can I improve my yield?"
Low yield is one of the most common frustrations in purification. The primary cause is often suboptimal solvent selection or procedural errors that lead to product loss. Let's break down the potential culprits:
-
Excessive Solvent Volume: The goal of recrystallization is to create a supersaturated solution upon cooling. Using too much hot solvent will keep the product dissolved even at low temperatures.[1]
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the hot solvent in small portions to the crude material until dissolution is just complete.[1]
-
-
Premature Crystallization: If the solution cools too quickly during hot filtration (a step to remove insoluble impurities), the product will crystallize along with the impurities on the filter paper.
-
Solution: Preheat your filtration apparatus (Buchner funnel, filter flask) in an oven or by washing with hot solvent before use. This maintains a high temperature during filtration, preventing premature crystal formation.[1]
-
-
Incomplete Precipitation: The solubility of this compound is not zero even in a cold solvent. If you don't allow sufficient time or a low enough temperature for crystallization, a significant amount of product will remain in the mother liquor.
-
Solution: After the solution has cooled to room temperature, place it in an ice bath for at least 30 minutes to an hour to maximize crystal precipitation before filtration.[1]
-
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your purified product.
Issue 2: The Product "Oils Out" Instead of Crystallizing
"Instead of forming fine crystals, my product separates as an oily liquid upon cooling. What's happening and how do I fix it?"
"Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated to the point that the solute comes out of solution as a liquid phase.[1]
-
Cause & Solution 1: High Solute Concentration/Rapid Cooling. Cooling the solution too quickly can cause the solute to crash out of solution as a supercooled liquid.
-
Remedy: Reheat the solution until the oil redissolves. You may need to add a small, measured amount of additional hot solvent. Then, allow the flask to cool much more slowly. Insulating the flask with a beaker or cotton wool can help.[2]
-
-
Cause & Solution 2: Inappropriate Solvent Choice. If the product's melting point (183-186 °C for this compound) is below the solvent's boiling point, it may melt in the hot solution and separate as an oil.[3]
-
Remedy: While water (boiling point 100 °C) is a good choice, if you are using a higher boiling point solvent, this could be the issue. A better approach is to use a solvent system. Start by dissolving the crude product in a "good" solvent (one in which it is highly soluble, like ethanol or acetone) at room temperature.[4] Then, slowly add a "poor" solvent (one in which it is insoluble, like hexane or water, depending on the "good" solvent) until the solution becomes cloudy (the cloud point). Gently heat until the solution is clear again, and then allow it to cool slowly.
-
Issue 3: Persistent Color in the Final Product
"My recrystallized this compound is still yellow or brownish. How can I obtain a purer, off-white product?"
The yellow to light brown color is characteristic of the compound itself and can be intensified by trace impurities, particularly nitrated phenolic byproducts.[3]
-
Solution 1: Activated Charcoal Treatment. Highly colored impurities can often be removed by adsorption onto activated charcoal.
-
Protocol: After dissolving the crude product in the hot recrystallization solvent, add a very small amount (a spatula tip's worth) of activated charcoal to the hot solution. Swirl the mixture for a few minutes. Caution: Adding charcoal to a boiling solution can cause it to boil over violently. Let it cool slightly first. Perform a hot filtration to remove the charcoal (and the adsorbed impurities) before allowing the filtrate to cool and crystallize. Use charcoal sparingly as it can also adsorb your desired product, leading to lower yields.[1]
-
-
Solution 2: A Second Recrystallization. If the product is still colored, a second recrystallization is often necessary to achieve high purity.
Issue 4: No Crystals Form Upon Cooling
"My solution has cooled to room temperature, and even after being in an ice bath, no crystals have appeared. What should I do?"
This is a classic case of a stable, supersaturated solution that requires a nucleation trigger.[1]
-
Solution 1: Induce Crystallization by Scratching. Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[1]
-
Solution 2: Seeding. If you have a small crystal of pure this compound, add it to the supersaturated solution. This "seed" crystal will act as a template for other molecules to crystallize upon.[1]
-
Solution 3: Reduce Solvent Volume. It is possible that too much solvent was used initially. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the solute, and then attempt to cool it again.[1]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
Common impurities arise from the synthesis, which is typically the nitration of 4-hydroxybenzoic acid. These can include:
-
Unreacted Starting Material: 4-hydroxybenzoic acid.
-
Isomeric Byproducts: Such as 3-hydroxy-4-nitrobenzoic acid or 5-nitro-salicylic acid, depending on the precise reaction conditions.
-
Polynitrated Products: Dinitro- or trinitro- derivatives if the nitration conditions are too harsh.[5]
-
Decarboxylation Products: Such as 2-nitrophenol, formed under harsh heating.
Q2: What is the best single solvent for recrystallizing this compound?
Water is an excellent choice for recrystallization. The compound has limited solubility in cold water but is significantly more soluble in hot water, which is the ideal characteristic for a recrystallization solvent.[4][6] Ethanol is also a viable option, often used in a mixed solvent system with water.[4][7]
Q3: Can I use acid-base extraction for purification?
Yes, acid-base extraction is a highly effective method for purifying this compound, especially for removing neutral or basic impurities.[8] The process leverages the acidic nature of the carboxylic acid and phenolic hydroxyl groups.
-
Principle: The crude product is dissolved in an organic solvent (like ethyl acetate). By washing this organic solution with an aqueous base (e.g., sodium bicarbonate or sodium carbonate solution), the acidic this compound is deprotonated to its salt form. This salt is soluble in the aqueous layer and is thus extracted from the organic layer, leaving non-acidic impurities behind.[8][9] The aqueous layer is then separated and acidified (e.g., with HCl), which re-protonates the salt, causing the pure this compound to precipitate out.[8]
Q4: What are the key safety precautions when handling this compound?
This compound is classified as a skin, eye, and respiratory irritant.[10]
-
Personal Protective Equipment (PPE): Always wear safety goggles, gloves, and a lab coat. When handling the solid powder, use a dust mask or work in a well-ventilated area or fume hood to avoid inhalation.[11]
-
Handling: Avoid creating dust. Store in a tightly sealed container in a cool, dry place.[12]
-
First Aid: In case of eye contact, rinse immediately with plenty of water.[13] For skin contact, wash thoroughly with soap and water.[13] If inhaled, move to fresh air.[13]
Section 3: Experimental Protocols & Data
Protocol 1: Purification by Recrystallization from Water
This protocol outlines the standard procedure for purifying the crude solid using water as the solvent.
-
Dissolution: Place the crude this compound (e.g., 5.0 g) into a 250 mL Erlenmeyer flask. Add a stir bar and approximately 50 mL of deionized water.
-
Heating: Heat the suspension on a hot plate with stirring. Bring the mixture to a gentle boil.
-
Achieve Saturation: Continue adding small portions of hot deionized water to the boiling suspension until all the solid material has just dissolved. Avoid adding a large excess of water to ensure the solution is saturated.[1]
-
(Optional) Decolorization: If the solution is highly colored, remove it from the heat, allow it to cool for a minute, and add a small amount of activated charcoal. Reheat to boiling for 2-3 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated Buchner or fluted filter paper to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. The formation of crystals should be observed.
-
Maximize Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to complete the crystallization process.[6]
-
Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold deionized water to remove any residual soluble impurities.[1]
-
Drying: Allow the crystals to dry on the filter by drawing air through them. For final drying, transfer the crystals to a watch glass and dry in a desiccator or a vacuum oven at a moderate temperature (~50-60 °C).
Protocol 2: Purification by Acid-Base Extraction
This method is excellent for removing non-acidic impurities.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate (EtOAc).
-
Basification & Extraction: Transfer the organic solution to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and shake vigorously. Vent the funnel frequently to release CO₂ pressure.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the sodium salt of your product) into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete transfer. Combine the aqueous extracts.
-
Acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly, and with stirring, add concentrated hydrochloric acid (HCl) dropwise until the solution is acidic (test with pH paper, target pH ~2). The pure this compound will precipitate as a solid.
-
Collection and Drying: Collect the precipitated solid by vacuum filtration, wash with ice-cold water, and dry as described in Protocol 1.
Data Summary: Solubility Profile
The choice of solvent is critical. The following table provides a qualitative summary of solubility for this compound.
| Solvent | Solubility | Suitability for Recrystallization |
| Water | Low in cold, moderate in hot[4] | Excellent |
| Ethanol | Soluble[4] | Good, often in a mixed system with water |
| Acetone | Soluble[4] | Good, as the "good" solvent in a pair |
| Methanol | Slightly Soluble[14] | Fair, can be used |
| DMSO | Slightly Soluble[14] | Generally used for analysis, not bulk purification |
| Dichloromethane | Very Low | Can be used as a "poor" solvent |
| Toluene | Very Low | Can be used as a "poor" solvent |
Section 4: Visualization of Workflows
Diagram 1: Recrystallization Workflow
This diagram illustrates the decision-making process during the recrystallization of this compound.
Caption: Workflow for purification by recrystallization.
Diagram 2: Acid-Base Extraction Logic
This diagram shows the separation principle behind acid-base extraction.
Caption: Separation logic for acid-base extraction.
References
- Solubility of Things. (n.d.). This compound.
- ChemicalBook. (2025). This compound - Safety Data Sheet.
- ChemicalBook. (n.d.). This compound CAS#: 616-82-0.
- Sigma-Aldrich. (n.d.). This compound 98%.
- MedChemExpress. (2024). 4-Hydroxy-3-methoxy-5-nitrobenzoic acid-SDS.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column.
- Google Patents. (n.d.). WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process.
- Google Patents. (n.d.). US2430421A - Process for the purification of mononitro aromatic compounds.
- Wikipedia. (n.d.). Acid–base extraction.
- Apollo Scientific. (n.d.). This compound.
- MST.edu. (n.d.). Aromatic Nitro Compounds.
- Google Patents. (n.d.). US3929864A - Process for preparing this compound alkyl esters.
- Google Patents. (n.d.). DE2316495B2 - PROCESS FOR THE PREPARATION OF this compound.
- BenchChem. (2025). Troubleshooting low yield in the synthesis of 4-Methyl-3-nitrobenzoic acid.
- BenchChem. (2025). Technical Support Center: Purification of Crude 4-Hydroxybenzoic Acid by Recrystallization.
- Zhang, Y., et al. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research.
- University of Missouri-St. Louis. (n.d.). Recrystallization of Benzoic Acid.
- ChemicalBook. (2025). This compound | 616-82-0.
- ECHEMI. (n.d.). 616-82-0, this compound Formula.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 616-82-0 [chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. DE2316495B2 - PROCESS FOR THE PREPARATION OF this compound - Google Patents [patents.google.com]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. researchgate.net [researchgate.net]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents [patents.google.com]
- 10. This compound | C7H5NO5 | CID 12033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. echemi.com [echemi.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. This compound CAS#: 616-82-0 [m.chemicalbook.com]
Technical Support Center: Nitration of 4-Hydroxybenzoic Acid
Welcome to the technical support center for the nitration of 4-hydroxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical electrophilic aromatic substitution. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you optimize your reaction, improve yield, and ensure the purity of your target molecule, 3-nitro-4-hydroxybenzoic acid.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the nitration of 4-hydroxybenzoic acid.
Q1: What is the expected major product of the nitration of 4-hydroxybenzoic acid, and what is the chemical reasoning behind its formation?
A1: The expected major product is 3-nitro-4-hydroxybenzoic acid . This high regioselectivity is governed by the directing effects of the two functional groups on the aromatic ring: the hydroxyl (-OH) group and the carboxylic acid (-COOH) group.
-
Hydroxyl (-OH) Group: This is a strongly activating, ortho, para-directing group. It donates electron density into the ring, making the positions ortho (C3 and C5) and para (C6) to it more nucleophilic and thus more susceptible to electrophilic attack.
-
Carboxylic Acid (-COOH) Group: This is a deactivating, meta-directing group. It withdraws electron density from the ring.
The powerful activating effect of the -OH group dominates the reaction. It directs the incoming electrophile, the nitronium ion (NO₂⁺), to the positions ortho to it. Therefore, nitration occurs primarily at the C3 and C5 positions, which are equivalent, leading to the formation of 3-nitro-4-hydroxybenzoic acid.[1]
Q2: My reaction mixture turned dark brown or black upon adding the nitrating agent. What causes this discoloration, and is the experiment salvageable?
A2: A dark brown or black coloration is a strong indicator of undesirable side reactions, primarily the oxidation of the phenol ring .[2] Phenols are electron-rich and highly susceptible to oxidation by nitric acid, especially under concentrated conditions or at elevated temperatures. This process often leads to the formation of complex, polymeric, tar-like substances, which are responsible for the dark color.
Common Causes:
-
Loss of Temperature Control: The nitration reaction is highly exothermic. If the temperature rises, typically above 10-15°C, the rate of oxidation reactions increases dramatically.[2]
-
High Concentration of Nitric Acid: Using fuming or highly concentrated nitric acid increases its oxidizing power.
-
Rapid Addition of Nitrating Agent: Adding the nitrating mixture too quickly can create localized hot spots, initiating oxidation.[2]
Salvageability: The run is likely compromised. The presence of tarry impurities makes purification of the desired product extremely difficult and significantly reduces the final yield. It is highly recommended to stop the reaction, neutralize it carefully, and begin a new experiment with stricter adherence to temperature control and reagent addition protocols.
Q3: My final yield of 3-nitro-4-hydroxybenzoic acid is significantly lower than expected. What are the most likely causes?
A3: Low yield is a common problem that can stem from several issues throughout the experimental process. The most frequent culprits are competing side reactions and mechanical losses during workup.
-
Decarboxylation: At elevated temperatures, 4-hydroxybenzoic acid can undergo decarboxylation to produce phenol.[1][3] If this happens before or during nitration, the resulting phenol will be nitrated, leading to byproducts like 2-nitrophenol and 4-nitrophenol, not your desired product. Several established processes note that decarboxylation is a key side reaction to control.[4][5]
-
Polynitration: Under conditions that are too harsh (e.g., high temperature, excess nitrating agent), a second nitro group can be added to the ring, forming dinitro-hydroxybenzoic acid.[5][6]
-
Oxidation: As discussed in Q2, oxidation consumes the starting material and product, converting them into intractable tars.[2]
-
Loss During Workup: The product has some solubility in water and organic solvents. Using excessive volumes of washing liquids or using solvents at room temperature instead of ice-cold can lead to significant product loss.[2] Incomplete precipitation when pouring the reaction mixture onto ice can also be a factor.
Troubleshooting Guide: Managing Specific Side Reactions
This section provides in-depth guidance on identifying and mitigating the three major side reactions: polynitration, decarboxylation, and oxidation.
Issue 1: Formation of Polynitrated Byproducts
Q: I've confirmed the presence of a dinitrated byproduct in my product mixture via TLC and NMR. How can I improve the selectivity for mono-nitration?
A: The formation of dinitro-hydroxybenzoic acid occurs when the reaction conditions are too forcing, allowing a second electrophilic substitution to occur on the already nitrated ring. Preventing this requires careful control over the reaction's energetics and stoichiometry.
Causality & Prevention:
-
Strict Temperature Control: This is the most critical parameter. Maintaining a low and stable temperature (ideally 0-5°C ) throughout the addition of the nitrating agent is essential. Higher temperatures provide the activation energy needed for the second, more difficult nitration step.[2][7]
-
Stoichiometry of Nitrating Agent: Use only a slight excess (e.g., 1.05-1.1 equivalents) of nitric acid. A large excess will drive the reaction towards polynitration once the starting material is consumed.
-
Choice of Nitrating Agent: The reactivity of the nitrating system can be tuned. While a mixture of concentrated H₂SO₄ and HNO₃ is standard, conditions can be moderated. Some patented processes utilize 30-62% nitric acid to achieve high purity and yield, successfully avoiding dinitrated byproducts.[6]
Table 1: Comparison of Nitrating Conditions and Expected Selectivity
| Nitrating System | Typical Temperature | Key Advantages | Potential for Polynitration |
| Conc. H₂SO₄ / Conc. HNO₃ | 0-10°C | Standard, reliable, and fast reaction.[8] | Moderate to High (if T > 10°C) |
| 30-62% Aqueous HNO₃ | 20-40°C | Reduced oxidation; high purity reported.[4][6] | Low |
| Fuming HNO₃ in Acetic Acid | 30-40°C | Alternative solvent system.[4] | High (requires strict control) |
Issue 2: Decarboxylation and Formation of Nitrophenols
Q: My analysis shows the presence of 2-nitrophenol. What causes this, and how is it related to the main reaction?
A: The presence of nitrophenols is a clear sign that decarboxylation has occurred. The C-C bond holding the carboxylic acid group can be cleaved under certain conditions (especially elevated heat and strong acid), releasing CO₂ and forming a phenol intermediate. This phenol is then nitrated.
Causality & Prevention:
-
Avoid High Temperatures: Decarboxylation of 4-hydroxybenzoic acid is known to occur at higher temperatures.[1] The risk is exacerbated by the exothermic nature of nitration. If the internal temperature of the flask rises significantly, this side reaction becomes prominent.
-
Reaction Time: Prolonged exposure to the strong acidic medium, even at moderate temperatures, can promote slow decarboxylation. Monitor the reaction by TLC and quench it as soon as the starting material is consumed.
-
Protecting the Carboxyl Group: In advanced applications where decarboxylation is a persistent issue, one might consider esterifying the carboxylic acid to a methyl or ethyl ester first. The ester is more stable to decarboxylation. The nitration is then performed on the ester, followed by hydrolysis to yield the desired product. This approach is described in several patents as a robust method to prevent decarboxylation and other impurities.[5][6]
Diagram: Competing Reaction Pathways
This diagram illustrates the desired reaction pathway versus the major side reactions.
Caption: A logical workflow for troubleshooting common nitration issues.
References
- Mechanism of 4-Amino-3-hydroxybenzoic Acid Formation. Filo.
- PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-NITROBENZOIC ACID. Google Patents (Patent DE2316495B2).
- Process for preparing this compound alkyl esters. Google Patents (Patent US3929864A).
- Preparation of 3-hydroxy-4-nitrobenzoic acid. PrepChem.com.
- 4-Hydroxybenzoic Acid: Properties, Production And Uses. Chemcess.
- Reaction mechanism of the decarboxylation of 4‐hydroxybenzoic acid with ChCl‐urea. ResearchGate.
- Preparation of 3-amino-4-hydroxybenzoic acids. European Patent Office (Patent EP 0206635 B1).
- Application Notes and Protocols: Experimental Procedure for the Nitration of 4-Methylbenzoic Acid. Benchchem.
- "optimization of reaction conditions for the nitration of 4-methylbenzoic acid". Benchchem.
- Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts. Scientific Research Publishing.
- Technical Support Center: Improving Regioselectivity in the Nitration of 4-Methylbenzoic Acid. Benchchem.
- Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Truman ChemLab.
Sources
- 1. chemcess.com [chemcess.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. DE2316495B2 - PROCESS FOR THE PREPARATION OF this compound - Google Patents [patents.google.com]
- 5. data.epo.org [data.epo.org]
- 6. US3929864A - Process for preparing this compound alkyl esters - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4-Hydroxy-3-nitrobenzoic Acid
Welcome to the technical support center for the purification of 4-Hydroxy-3-nitrobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with isomeric impurities during their work. Here, we provide in-depth, field-proven troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to ensure you can achieve the desired purity for your critical applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary isomeric impurities I should expect in crude this compound, and why do they form?
A: The most common synthesis of this compound involves the direct nitration of 4-hydroxybenzoic acid. In this electrophilic aromatic substitution reaction, the directing effects of the hydroxyl (-OH) and carboxylic acid (-COOH) groups determine the position of the incoming nitro (-NO₂) group.
-
-OH Group: A powerful activating, ortho-, para- director.
-
-COOH Group: A deactivating, meta- director.
The strongly activating -OH group dominates the reaction, directing the nitration primarily to the positions ortho to it (positions 3 and 5). Since the desired product is nitrated at the 3-position, the most common and difficult-to-remove isomeric impurity is 4-Hydroxy-5-nitrobenzoic acid .
Formation of other byproducts, such as dinitrated compounds or decarboxylation products, can occur if reaction conditions like temperature and nitric acid concentration are not carefully controlled.[1][2] However, the 5-nitro isomer is the principal challenge in purification.
Q2: My product's melting point is broad and lower than the literature value (approx. 183-186°C). How can I definitively identify isomeric impurities?
A: A broad or depressed melting point is a strong indicator of impurity. While co-elution can be a challenge, High-Performance Liquid Chromatography (HPLC) is the gold standard for confirming the presence of isomers.
Analytical Approach: A reverse-phase HPLC method is typically effective.[3] Positional isomers often exhibit slight differences in polarity, allowing for separation on a suitable column (e.g., C18). The mobile phase can be a simple acidic mixture of acetonitrile and water.[3] Comparing the chromatogram of your crude sample to a pure standard of this compound will reveal impurity peaks with distinct retention times. For challenging separations, Ultra Performance Convergence Chromatography (UPC²) can also be a powerful tool for resolving positional isomers without derivatization.[4]
Q3: What is the most practical and scalable method for removing the 4-Hydroxy-5-nitrobenzoic acid impurity on a lab scale?
A: For gram-to-kilogram scale purification, recrystallization is the most effective and economical method.[5] This technique leverages the subtle differences in solubility between the desired product and the isomeric impurity in a chosen solvent system. Water is often a suitable solvent, as the solubility of hydroxybenzoic acids increases significantly in hot water compared to cold water.[6][7] For compounds that are less soluble in water, an ethanol-water or acetone-water co-solvent system can be highly effective.
The core principle is that the desired, more abundant isomer will crystallize out of the cooling solution in a pure form, while the less abundant isomeric impurity will remain in the mother liquor.[5]
In-Depth Purification Protocols
Protocol 1: Optimized Recrystallization
This protocol is the first-line approach for purifying crude this compound.
Principle: This method exploits the differential solubility of the target compound and its impurities in a hot versus cold solvent. The goal is to create a saturated solution at high temperature from which the desired compound selectively crystallizes upon cooling.
Step-by-Step Methodology:
-
Solvent Selection: Begin with a water/ethanol mixture. The ideal solvent should dissolve the crude product completely when hot but sparingly when cold.
-
Dissolution: Place your crude this compound (e.g., 10 g) into an appropriately sized Erlenmeyer flask. Add a minimal amount of the hot solvent mixture (e.g., start with 50 mL of 50:50 water:ethanol) and bring to a gentle boil on a hot plate with stirring.
-
Achieve Saturation: Continue adding small portions of the hot solvent just until all the solid dissolves. Caution: Adding too much solvent is a common error that will significantly reduce your yield. If some solid matter refuses to dissolve, it may be an insoluble impurity; in this case, proceed to hot filtration.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot, saturated solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This step removes the charcoal and any insoluble impurities.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual mother liquor containing the dissolved impurities.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.
-
Validation: Check the melting point of the dried crystals. A sharp melting point within the expected range (e.g., 183-186°C) indicates high purity.[8] Further confirm purity by HPLC.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| "Oiling Out" (Product separates as an oil, not crystals) | The boiling point of the solvent is higher than the melting point of the compound. The solution is too supersaturated. | Add more solvent to the hot mixture to reduce saturation. Ensure the solvent system is appropriate for the compound's melting point. |
| No Crystal Formation | Too much solvent was used. The solution cooled too quickly. | Re-heat the solution to evaporate some solvent and re-concentrate. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of pure product.[7] |
| Low Recovery/Yield | Too much solvent was used. The product is significantly soluble in cold solvent. Crystals were not completely collected. | Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled in an ice bath. Use a small amount of ice-cold solvent to rinse the flask and transfer all crystals to the funnel. |
| Poor Purity After One Recrystallization | The initial impurity level was very high. The solubility difference between isomers is minimal in the chosen solvent. | Perform a second recrystallization on the purified material. Experiment with different solvent systems (e.g., acetone-water, acetic acid-water) to find one that offers better selectivity. |
Advanced Purification Strategies
Q4: Recrystallization improved purity, but it's still not sufficient. What is a more powerful separation technique?
A: When recrystallization is insufficient, you can exploit the differences in acidity (pKa values) between the isomers using a pH-Mediated Fractional Precipitation or turn to Preparative Chromatography .
By carefully adjusting the pH of an aqueous solution containing the sodium salts of both isomers, the slightly less acidic isomer will be protonated and precipitate out of the solution first.
Protocol 2: pH-Mediated Fractional Precipitation
-
Dissolution: Dissolve the impure mixture in a dilute aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) to form the water-soluble sodium salts of both isomers.
-
Acidification: While vigorously stirring, slowly add a dilute acid (e.g., 0.5 M HCl) dropwise to the solution.
-
Monitoring: Monitor the pH of the solution continuously with a calibrated pH meter.
-
Fractional Precipitation: As the pH approaches the pKa of the less acidic isomer, a precipitate will begin to form. Continue adding acid very slowly until a significant amount of precipitate has formed, then stop.
-
Isolation: Filter off this first crop of solids, which will be enriched in one of the isomers.
-
Continue Precipitation: Continue the slow, dropwise addition of acid to the filtrate to precipitate the second fraction, which will be enriched in the other, more acidic isomer.
-
Analysis: Analyze both fractions by HPLC to determine which is enriched with the desired this compound. The enriched fraction can then be further purified by recrystallization to achieve high purity.
Visual Workflow: Purification Strategy
Caption: Overall purification and analysis workflow.
Visual Logic: pH-Mediated Separation
Caption: Principle of separating isomers by fractional precipitation.
References
- Benchchem. Acidity of Nitrobenzoic Acid Isomers: A Comparative Analysis. Benchchem.
- Benchchem. Acidity and pKa value of 2-Nitrobenzoic acid. Benchchem.
- Solubility of Things. This compound. Solubility of Things.
- PubChem. 3-Nitrobenzoic acid | C7H5NO4 | CID 8497. PubChem.
- Doubtnut. pKa value of 4-nitrobenzoic acid is lower than that of benzoic acid. Doubtnut.
- Zigya. pKa value of 4-nitrobenzoic acid is lower than that of benzoic ac. Zigya.
- SIELC Technologies. Separation of this compound on Newcrom R1 HPLC column. SIELC Technologies.
- ChemicalBook. This compound CAS#: 616-82-0. ChemicalBook.
- Google Patents. US3929864A - Process for preparing this compound alkyl esters. Google Patents.
- Google Patents. DE2316495B2 - PROCESS FOR THE PREPARATION OF this compound. Google Patents.
- European Patent Office. Preparation of 3-amino-4-hydroxybenzoic acids - EP 0206635 B1. European Patent Office.
- Quora. How can you separate ortho-nitrobenzoic acid and para-nitrobenzoic acid?. Quora.
- Benchchem. 4-Hydroxy-3-methoxy-5-nitrobenzoic acid | 15785-54-3. Benchchem.
- YouTube. 2, 3, and 4 hydroxybenzoic acid syntheses. YouTube.
- Waters. Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Waters.
- PrepChem.com. Preparation of 3-hydroxy-4-nitrobenzoic acid. PrepChem.com.
- PrepChem.com. B--Preparation of this compound. PrepChem.com.
- ChemicalBook. This compound synthesis. ChemicalBook.
- PubChem. This compound | C7H5NO5 | CID 12033. PubChem.
- Google Patents. Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis. Google Patents.
- Alfa Chemistry. Recrystallization of Benzoic Acid. Alfa Chemistry.
- University of Missouri–St. Louis. Recrystallization of Benzoic Acid. UMSL.
- Benchchem. Technical Support Center: Purification of Crude 4-Hydroxybenzoic Acid by Recrystallization. Benchchem.
- Anant Pharmaceuticals Pvt. Ltd. CAS 616-82-0 this compound Impurity. Anant Pharmaceuticals Pvt. Ltd.
- ChemicalBook. 4-HYDROXY-3-METHOXY-5-NITROBENZOIC ACID | 15785-54-3. ChemicalBook.
- ResearchGate. Typical chromatogram for separation of positional isomers of o-,m- and p-nitroanline. ResearchGate.
- Fisher Scientific. This compound, 98%. Fisher Scientific.
- ChemicalBook. This compound | 616-82-0. ChemicalBook.
- PubMed. Chromatographic separation of enantiomers. PubMed.
- PubMed. Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography. PubMed.
Sources
- 1. DE2316495B2 - PROCESS FOR THE PREPARATION OF this compound - Google Patents [patents.google.com]
- 2. data.epo.org [data.epo.org]
- 3. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. waters.com [waters.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. benchchem.com [benchchem.com]
- 8. This compound | 616-82-0 [chemicalbook.com]
- 9. This compound CAS#: 616-82-0 [m.chemicalbook.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 4-Hydroxy-3-nitrobenzoic Acid
Welcome to the technical support center for the synthesis and optimization of 4-Hydroxy-3-nitrobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during this electrophilic aromatic substitution reaction. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions in your own laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct method is the electrophilic aromatic nitration of 4-hydroxybenzoic acid. This reaction utilizes a nitrating agent, typically nitric acid, to introduce a nitro group (-NO₂) onto the aromatic ring. The starting material, 4-hydroxybenzoic acid, is readily available and the reaction is generally high-yielding when properly controlled.
Q2: Why is this reaction regioselective for the 3-position?
The regioselectivity is governed by the directing effects of the two substituents on the starting material, 4-hydroxybenzoic acid.
-
The hydroxyl (-OH) group is a strongly activating, ortho-, para- director due to its ability to donate electron density to the ring through resonance.
-
The carboxylic acid (-COOH) group is a deactivating, meta- director due to its electron-withdrawing nature.
Both groups cooperatively direct the incoming electrophile (the nitronium ion, NO₂⁺) to the position ortho to the hydroxyl group and meta to the carboxylic acid group. This position is C3, resulting in the desired this compound isomer as the major product.[1]
Q3: What are the critical reaction parameters that must be controlled?
Success in this nitration reaction hinges on the careful control of three primary parameters:
-
Temperature: Nitration reactions are highly exothermic.[2] Poor temperature control can lead to a runaway reaction, decreased yield, and the formation of undesirable byproducts through over-nitration or decarboxylation.[3][4]
-
Concentration of Nitrating Agent: The strength of the nitric acid is crucial. Concentrations ranging from 25% to 62% have been successfully reported.[5][6] The choice of concentration affects the reaction rate and the potential for side reactions.
-
Reaction Time: The duration must be sufficient for the reaction to go to completion, but excessive time, especially at higher temperatures, can promote byproduct formation.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Q4: My reaction yield is consistently low. What are the likely causes and solutions?
Low yield is a common issue that can stem from several factors. The following logical flow can help diagnose the problem.
Caption: Troubleshooting logic for low reaction yield.
Q5: I am observing the formation of multiple products. How can I improve the purity and minimize side reactions?
The primary side reactions are over-nitration and decarboxylation.
-
Over-nitration: The introduction of a second nitro group is possible if the reaction conditions are too harsh (high temperature, high nitric acid concentration).[3][7] The initial product, this compound, is less reactive than the starting material, but further nitration can occur.
-
Solution: Employ milder conditions. Maintain a reaction temperature between 20-40°C and use a nitric acid concentration in the 25-35% range, which has been shown to produce high-purity product.[6]
-
-
Decarboxylation: At elevated temperatures (often cited as >200°C for the dry acid, but possible at lower temperatures in harsh acidic media), the starting material or product can lose CO₂ to form 3-nitrophenol.[1]
-
Solution: Strict temperature control is paramount. Running the reaction at or slightly above room temperature (e.g., 20-40°C) effectively prevents this side reaction.[6]
-
Q6: The reaction is proceeding too quickly and generating excessive heat. What should I do?
This indicates a potential runaway reaction, which is a significant safety hazard.[2][8]
-
Immediate Action: Ensure the reaction vessel is submerged in an adequate ice/water bath to absorb the heat.
-
Root Cause: The rate of addition of the nitrating agent is likely too fast, or the initial temperature was too high.
-
Preventative Measures: Always add the nitric acid or nitrating mixture dropwise or in small portions with vigorous stirring. Continuously monitor the internal temperature of the reaction. Starting the addition at a lower temperature (e.g., 0-10°C) provides a larger safety margin before reaching the optimal reaction temperature.
Q7: My final product is difficult to purify. What is an effective purification strategy?
The most common purification method is recrystallization.
-
Procedure: After filtering and washing the crude product with cold water to remove residual acids, it can be recrystallized.[6]
-
Solvent Choice: Dilute alcohol (ethanol/water or methanol/water) is often effective. Dissolve the crude product in a minimum amount of hot alcohol and slowly add hot water until the solution becomes turbid. Then, add a small amount of alcohol to redissolve the solid and allow the solution to cool slowly.
-
Purity Analysis: The purity of the final product can be confirmed by measuring its melting point (literature values are around 182-183°C) and using analytical techniques like HPLC or NMR.[9][10]
Experimental Protocols and Data
Comparative Table of Reaction Conditions
The following table summarizes various conditions reported in the literature for the nitration of 4-hydroxybenzoic acid or its esters. This data illustrates the range of viable parameters.
| Starting Material | Nitrating Agent | Temperature | Time | Yield | Reference |
| 4-hydroxybenzoic acid | 25-35% Nitric Acid | 20-40°C | 2-3 hours | High | [6] |
| 4-hydroxybenzoic acid alkyl esters | 30-62% Nitric Acid | 0-60°C (20-30°C pref.) | Not Specified | Excellent | [5] |
| 4-hydroxybenzoic acid | Fuming Nitric Acid in Acetic Acid | 30-40°C | Not Specified | Moderate | [6] |
| 4-hydroxybenzoic acid | Dilute Nitric Acid + NaNO₂ | 55-60°C | Not Specified | Not Specified | [6] |
Standard Operating Procedure (SOP)
This protocol is a representative method adapted from established procedures.[6][9] All operations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE).[11][12]
Caption: General workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend finely divided 4-hydroxybenzoic acid in water. The use of finely divided starting material is critical to ensure a complete reaction and prevent contamination of the final product with unreacted starting material.[6]
-
Cooling: Cool the suspension in an ice/water bath.
-
Addition of Nitric Acid: Slowly add concentrated nitric acid (e.g., 30-62% strength) dropwise via the addition funnel. Monitor the internal temperature closely and maintain it below the desired reaction temperature during the addition.[5][6]
-
Initiation: Add a catalytic amount of sodium nitrite to initiate the reaction. An exotherm should be observed.[6]
-
Reaction: Control the temperature within the target range (e.g., 35-40°C) using the ice bath as needed. Allow the reaction to stir for 2-3 hours. The completion of the reaction is often indicated by the cessation of the exotherm.
-
Quenching and Precipitation: Once the reaction is complete, pour the reaction mixture into a beaker containing cold water or crushed ice to quench the reaction and precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with several portions of cold water to remove any residual nitric or sulfuric acid. Test the filtrate with pH paper to ensure it is neutral.
-
Drying & Purification: Dry the purified solid in a vacuum oven. For higher purity, the product can be recrystallized.
Safety Considerations
Nitration reactions are inherently hazardous and require strict adherence to safety protocols.
-
Corrosivity: Concentrated nitric and sulfuric acids are highly corrosive and can cause severe chemical burns.[11][12]
-
Exothermic Nature: The reaction generates significant heat, posing a risk of thermal runaway if not properly controlled.[2]
-
Oxidizing Hazard: Nitric acid is a strong oxidizer and can react violently with organic materials.[12][13]
-
Required PPE: Always wear chemical safety goggles, a face shield, acid-resistant gloves, and a lab coat.[8]
-
Engineering Controls: All work must be conducted in a properly functioning chemical fume hood. An emergency eyewash and safety shower must be readily accessible.[8][11]
-
Waste Disposal: Nitric acid waste should be segregated and never mixed with other waste streams, especially organic solvents.[13] Neutralize acidic waste according to your institution's safety regulations.
References
- Papenfuss, T. (1975). Process for preparing this compound alkyl esters. U.S. Patent No. 3,929,864.
-
St-Onge, M. (2024). Nitration reaction safety. YouTube. [Link]
-
Guggenheim, T. L., & American Chemical Society. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. ACS Symposium Series. [Link]
- Hoeschst AG. (1974). PROCESS FOR THE PREPARATION OF this compound. German Patent No. DE2316495B2.
-
Sybert, J. R., et al. (1989). Preparation of 3-amino-4-hydroxybenzoic acids. European Patent No. EP 0206635 B1. European Patent Office. [Link]
-
University of Washington Environmental Health & Safety. (n.d.). NITRIC ACID SAFETY. UW EHS. [Link]
-
SIELC Technologies. (2018). This compound. [Link]
-
VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. [Link]
-
University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident. [Link]
-
LookChem. (n.d.). 3-Hydroxy-4-nitrobenzoic acid. [Link]
-
Profnit. (n.d.). Nitration Of Benzoic Acid. [Link]
-
ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?. [Link]
-
Filo. (2025). Mechanism of 4-Amino-3-hydroxybenzoic Acid Formation. [Link]
-
Chemistry Steps. (n.d.). Nitration of Benzene. [Link]
-
Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
-
Diemoz, K. (2010). Nitration of Substituted Aromatic Rings and Rate Analysis. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
Reddit. (2023). Di-nitration troubleshooting. r/Chempros. [Link]
-
Chemcess. (2024). 4-Hydroxybenzoic Acid: Properties, Production And Uses. [Link]
-
FVS. (n.d.). Nitration Of Benzoic Acid. [Link]
-
PrepChem. (n.d.). Preparation of 3-hydroxy-4-nitrobenzoic acid. [Link]
-
Lai, J., et al. (n.d.). Supporting Information - Development of Photoactivated Fluorescent N-Hydroxyoxindoles. CDC Stacks. [Link]
-
YouTube. (2021). 2, 3, and 4 hydroxybenzoic acid syntheses. [Link]
-
Venkiteshwaran, V., et al. (2021). Biotransformation of 4-Hydroxybenzoic Acid under Nitrate-Reducing Conditions in a MEC Bioanode. PubMed. [Link]
-
NIST. (n.d.). This compound. NIST WebBook. [Link]
- CNIPA. (2016). 3-Hydroxyl-4-nitrobenzoic acid and preparation method thereof.
Sources
- 1. chemcess.com [chemcess.com]
- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 3. sga.profnit.org.br [sga.profnit.org.br]
- 4. fvs.com.py [fvs.com.py]
- 5. US3929864A - Process for preparing this compound alkyl esters - Google Patents [patents.google.com]
- 6. DE2316495B2 - PROCESS FOR THE PREPARATION OF this compound - Google Patents [patents.google.com]
- 7. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 8. youtube.com [youtube.com]
- 9. data.epo.org [data.epo.org]
- 10. This compound(616-82-0) 1H NMR spectrum [chemicalbook.com]
- 11. ehs.washington.edu [ehs.washington.edu]
- 12. ehs.com [ehs.com]
- 13. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
Technical Support Center: Challenges in Scaling Up 4-Hydroxy-3-nitrobenzoic Acid Production
Welcome to the technical support center for the synthesis and scale-up of 4-Hydroxy-3-nitrobenzoic acid. This valuable intermediate is crucial for the development of dyes, temperature-resistant polymers, and active pharmaceutical ingredients. However, transitioning its synthesis from the laboratory bench to pilot or industrial scale presents a unique set of challenges.
This guide is designed for researchers, chemists, and process development professionals. It moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical experience. Our goal is to empower you to anticipate, diagnose, and resolve the common hurdles encountered during the scale-up of this important nitration reaction.
Core Synthesis Overview: The Nitration of 4-Hydroxybenzoic Acid
The primary route to this compound is the electrophilic aromatic substitution of 4-hydroxybenzoic acid. The hydroxyl (-OH) and carboxylic acid (-COOH) groups on the aromatic ring exert competing influences on the incoming electrophile (the nitronium ion, NO₂⁺). The strongly activating, ortho-, para-directing hydroxyl group typically governs the position of nitration, leading to the desired product. However, controlling this selectivity and managing the reaction's inherent hazards are paramount, especially at scale.
Troubleshooting Guide: From Bench to Bulk
This section addresses specific, practical problems encountered during the scale-up process in a question-and-answer format.
Section 1: Poor Regioselectivity and Isomer Control
Question: My scaled-up reaction is producing a significant amount of isomeric byproducts, primarily 4-hydroxy-5-nitrobenzoic acid and dinitrated species. How can I improve the regioselectivity for the desired 3-nitro isomer?
Answer: This is a classic challenge in the nitration of substituted phenols. The formation of unwanted isomers is often a result of reaction conditions that are too harsh or not adequately controlled, which becomes more difficult at a larger scale.
-
Causality: The hydroxyl group is a powerful activating group that directs ortho and para to itself. Since the para position is blocked by the carboxylic acid group, it directs to the two ortho positions (3 and 5). While the carboxylic acid group is a deactivating meta-director, the hydroxyl group's influence is dominant. Achieving high selectivity for the 3-position relies on carefully managing the reaction kinetics and steric factors.[1] Dinitration occurs when the reaction is too energetic or the concentration of the nitrating agent is too high.[2]
-
Troubleshooting Steps:
-
Temperature Control is Critical: Nitration is highly exothermic. At higher temperatures, the reaction becomes less selective, leading to a mixture of isomers. For scale-up, ensure your reactor's cooling capacity is sufficient to maintain a consistent, low temperature, ideally between 20-40°C, as overly cold temperatures can slow the reaction to a halt.[3][4] A gradual, controlled addition of the nitrating agent is essential to avoid localized temperature spikes.
-
Choice and Concentration of Nitrating Agent: The traditional mixed acid (HNO₃/H₂SO₄) is very powerful and can lead to over-nitration and poor selectivity.[5] Consider using a milder nitrating agent or a different solvent system.
-
Dilute Nitric Acid: Using 25-35% nitric acid can provide high yield and purity, minimizing byproducts from decarboxylation or further nitration.[3]
-
Alternative Reagents: Metal nitrates, such as copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O), have been shown to be efficient and regioselective nitrating reagents for phenols under milder conditions.[2][6]
-
-
Solvent Effects: The choice of solvent can influence regioselectivity. Acetic acid is a common solvent, but its use can pose challenges in waste treatment on an industrial scale.[7] Some processes successfully use an aqueous medium or other organic solvents that can help moderate the reaction.[3]
-
Section 2: Reaction Control and Thermal Safety
Question: During scale-up, we experienced a dangerous temperature spike (thermal runaway) during the addition of nitric acid. What are the best practices for controlling the reaction exotherm?
Answer: Thermal runaway is the most significant safety hazard in nitration reactions. The heat generated by the reaction can accelerate the reaction rate, leading to an uncontrollable feedback loop, rapid gas generation, and potentially an explosion.[8][9] Scaling up exacerbates this risk because the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.
-
Causality: The reaction between nitric acid and an organic substrate is highly exothermic. If the rate of heat generation exceeds the rate of heat removal, the temperature will rise uncontrollably.[10]
-
Mitigation Strategies:
-
Perform Calorimetry Studies: Before scaling up, a reaction calorimetry study (e.g., using a RC1 calorimeter) is essential. This will determine the heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and help ensure your pilot-plant reactor's cooling system is adequate.
-
Controlled Dosing: Never add the substrate to the full volume of the nitrating agent. The safest approach is semi-batch addition, where the nitrating agent is added slowly and controllably to the substrate solution. This ensures that the concentration of the limiting reagent is always low, keeping the instantaneous heat generation at a manageable level.
-
Efficient Agitation and Cooling: Ensure robust agitation to maintain a homogenous temperature throughout the reactor and prevent localized hot spots. The cooling jacket should be running at maximum efficiency with a suitable heat transfer fluid.
-
Emergency Preparedness: Have a quench plan in place. This involves having a pre-chilled, suitable quenching agent (e.g., a large volume of cold water) ready to rapidly cool and dilute the reaction in an emergency. The reactor should be equipped with a pressure relief valve and a rupture disc.[8]
-
Workflow for Safe Nitration Scale-Up
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. DE2316495B2 - PROCESS FOR THE PREPARATION OF this compound - Google Patents [patents.google.com]
- 4. chemlab.truman.edu [chemlab.truman.edu]
- 5. Notes on Environmental Concerns of Nitration [unacademy.com]
- 6. researchgate.net [researchgate.net]
- 7. US3929864A - Process for preparing this compound alkyl esters - Google Patents [patents.google.com]
- 8. m.youtube.com [m.youtube.com]
- 9. icheme.org [icheme.org]
- 10. Advantages and Limitations of a Nitration Reaction Performed in Batch vs. Continuous Mode. | AIChE [proceedings.aiche.org]
Technical Support Center: Degradation Pathways of 4-Hydroxy-3-nitrobenzoic Acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals investigating the degradation of 4-Hydroxy-3-nitrobenzoic acid. This guide provides in-depth technical information, troubleshooting advice, and detailed protocols in a readily accessible question-and-answer format to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary expected degradation pathways for this compound?
Based on the degradation patterns of structurally similar nitroaromatic and hydroxybenzoic acids, the degradation of this compound is expected to proceed through two main routes: microbial degradation and abiotic degradation (e.g., chemical and photodegradation).
-
Microbial Degradation: This is a key pathway in environmental settings. Bacteria, particularly strains from genera like Pseudomonas, are known to degrade nitroaromatic compounds.[1][2] The degradation of this compound would likely initiate with either the reduction of the nitro group or a dioxygenase-catalyzed attack on the aromatic ring. A plausible pathway involves the initial conversion to protocatechuic acid (3,4-dihydroxybenzoic acid), a common intermediate in the degradation of 4-hydroxybenzoic acid.[3][4][5] This intermediate then undergoes ring cleavage (either ortho or meta) and is further metabolized into the tricarboxylic acid (TCA) cycle.[3][6]
-
Abiotic Degradation (Forced Degradation): These pathways are often investigated in stability studies.
-
Hydrolysis: The compound may be susceptible to degradation under acidic and alkaline conditions, although nitrobenzoic acids are generally stable.[7]
-
Oxidation: Advanced Oxidation Processes (AOPs) utilizing hydroxyl radicals (•OH) can effectively degrade the molecule. This would involve hydroxylation of the aromatic ring, decarboxylation, and eventual ring cleavage.[2]
-
Photodegradation: Exposure to UV light can induce decomposition of nitroaromatic compounds.[8][9] The degradation kinetics can be influenced by factors like pH and the presence of other substances.[8][10]
-
Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO₂) and cleavage of the C-NO₂ bond can occur.[9][11]
-
Q2: What are the common challenges encountered when studying the degradation of this compound?
Researchers may face several challenges during degradation studies:
-
Incomplete Degradation: The electron-withdrawing nature of the nitro group can make the aromatic ring resistant to electrophilic attack, potentially leading to slow or incomplete degradation and the accumulation of stable intermediates.[2]
-
Identification of Intermediates: The degradation process can create a complex mixture of transient intermediates, making their separation and structural elucidation challenging.[2] This often requires advanced analytical techniques like LC-MS/MS or GC-MS.[4]
-
Toxicity to Microorganisms: At high concentrations, this compound or its intermediates might be toxic to the microbial consortia being used for biodegradation studies, inhibiting the degradation process.[2]
-
Matrix Effects: When analyzing real-world samples (e.g., wastewater, soil extracts), other organic and inorganic compounds can interfere with both the degradation process and the analytical methods used for quantification.[2]
Q3: Which analytical methods are best suited for monitoring the degradation of this compound and identifying its byproducts?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique for quantifying the parent compound and its major degradation products.[7][12]
-
Method Development: A reverse-phase C18 column is typically a good starting point. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.[7][12] Adjusting the pH of the mobile phase is crucial for achieving good peak shape for acidic analytes like this compound; a lower pH (around 2.5-3.5) is often beneficial.[11]
-
Intermediate Identification: For the identification of unknown degradation products, hyphenated techniques are indispensable.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Guide 1: Microbial Degradation Experiments
| Symptom / Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| No or slow degradation of the compound. | 1. Inappropriate microbial strain/consortium: The selected microorganisms may lack the necessary enzymatic machinery. 2. Suboptimal culture conditions: pH, temperature, or aeration may not be ideal for microbial activity.[2] 3. Toxicity: The initial concentration of this compound may be inhibitory.[2] 4. Lack of necessary co-substrates or nutrients. | 1. Strain Selection: Screen for and isolate microbial strains from environments contaminated with nitroaromatic compounds.[2] Consider using a mixed microbial consortium for broader metabolic capabilities.[13] 2. Optimize Conditions: Systematically vary pH, temperature, and aeration to find the optimal parameters for degradation. 3. Acclimatization: Start with a lower concentration of the target compound and gradually increase it to allow the microbial culture to adapt.[2] 4. Medium Supplementation: Supplement the medium with a readily utilizable carbon source (e.g., glucose, succinate) to promote initial growth and induce the necessary enzymes.[2] |
| Accumulation of colored intermediates. | 1. Incomplete degradation pathway: A metabolic bottleneck is causing the accumulation of an intermediate product. 2. Inhibition of downstream enzymes: The accumulated intermediate may be inhibiting subsequent enzymes in the pathway.[2] | 1. Identify Intermediates: Use HPLC-MS or GC-MS to identify the structure of the accumulating intermediates.[2] 2. Test Co-factors: Add potential co-factors or nutrients that might be required by the downstream enzymes. |
Guide 2: HPLC Analysis
| Symptom / Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Poor peak shape (e.g., tailing, fronting). | 1. Inappropriate mobile phase pH: Can lead to interactions between the analyte and the stationary phase.[11] 2. Column overload: Injecting too much sample.[11] 3. Secondary interactions with the stationary phase. | 1. Adjust pH: For an acidic compound like this compound, ensure the mobile phase pH is at least 2 units below the pKa of the carboxyl group to keep it protonated. A pH of 2.5-3.5 is a good starting point.[11] 2. Reduce Injection Volume/Concentration: Dilute the sample or reduce the injection volume.[11] 3. Use End-capped Column: Employ a high-purity, end-capped silica column to minimize silanol interactions. |
| Inconsistent retention times. | 1. Fluctuations in temperature. 2. Mobile phase composition changing over time. 3. Column degradation. | 1. Use a Column Oven: Maintain a constant column temperature. 2. Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. 3. Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis. |
| Poor separation of parent compound from degradation products. | 1. Suboptimal mobile phase composition. 2. Inappropriate column chemistry. | 1. Gradient Elution: Develop a gradient elution method to improve separation. Vary the gradient slope and time. 2. Solvent Strength: Adjust the ratio of organic solvent to aqueous buffer. 3. Try Different Columns: Test columns with different stationary phases (e.g., Phenyl-Hexyl, C8) if a C18 column does not provide adequate separation. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To generate potential degradation products of this compound under various stress conditions to develop a stability-indicating analytical method.[14]
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.[11]
-
Stress Conditions: Aim for 5-20% degradation of the active substance.[15]
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Heat at 60°C for 24 hours.[9][16]
-
Alkaline Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.[9][16]
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[9][16]
-
Thermal Degradation: Expose the solid powder of this compound to a temperature of 105°C in a hot air oven for 48 hours.[11][16]
-
Photodegradation: Expose a 1 mg/mL solution of the compound to UV light (e.g., 254 nm) and visible light as per ICH Q1B guidelines.[9][11]
-
-
Sample Analysis:
Protocol 2: Microbial Degradation Screening
Objective: To assess the capability of a microbial culture to degrade this compound as a sole carbon and energy source.
Methodology:
-
Prepare Mineral Salts Medium (MSM): Prepare a sterile MSM containing essential minerals (e.g., (NH₄)₂SO₄, K₂HPO₄, KH₂PO₄, MgSO₄·7H₂O, and trace elements).
-
Prepare Stock Solution: Prepare a sterile, concentrated stock solution of this compound (e.g., 10 g/L) and adjust the pH to ~7.0.
-
Inoculation:
-
In a sterile flask, add MSM.
-
Add the this compound stock solution to a final concentration of 50-100 mg/L.
-
Inoculate with the microbial culture (e.g., activated sludge, a pure strain, or an enriched consortium) at a 1-5% (v/v) ratio.[17]
-
Include a control flask with no inoculum and another with no carbon source.
-
-
Incubation: Incubate the flasks on a rotary shaker (e.g., 150 rpm) at an appropriate temperature (e.g., 30°C) for several days to weeks.
-
Monitoring:
-
At regular intervals, withdraw aliquots aseptically.
-
Monitor microbial growth by measuring optical density at 600 nm (OD₆₀₀).
-
Filter the sample (0.22 µm filter) and analyze the supernatant for the disappearance of the parent compound and the appearance of intermediates using HPLC.
-
Visualizations: Proposed Degradation Pathways
Caption: Proposed microbial degradation pathway of this compound.
Caption: Experimental workflow for a forced degradation study.
References
-
Bacterial degradation of m-nitrobenzoic acid. ASM Journals. [Link]
-
Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. ResearchGate. [Link]
-
Elucidation of 4-Hydroxybenzoic Acid Catabolic Pathways in Pseudarthrobacter phenanthrenivorans Sphe3. MDPI. [Link]
-
This compound | C7H5NO5 | CID 12033. PubChem - NIH. [Link]
- PROCESS FOR THE PREPARATION OF this compound.
-
Bacterial degradation of the nitrobenzoic acids. PMC - NIH. [Link]
-
Recent Advances in Microbial Degradation of 4-hydroxy-benzoate-a Review. Agricultural Biotechnology 2015, 4(4): 52-57. [Link]
-
Metabolism of 4-Amino-3-hydroxybenzoic Acid by Bordetella sp. Strain 10d. J-STAGE. [Link]
-
Biodegradation of 3-Nitrobenzoate by Bacillus flexus strain XJU-4. ResearchGate. [Link]
-
Bacterial degradation of the nitrobenzoic acids. 2. Reduction of the nitro group. PMC - NIH. [Link]
-
Benzoic acid, 4-hydroxy-3-nitro-, methyl ester | C8H7NO5 | CID 66835. PubChem. [Link]
-
Biochemical and structural characterization of enzymes in the 4-hydroxybenzoate catabolic pathway of lignin-degrading white-rot. University of Portsmouth. [Link]
-
Microbial biodegradation of nitrophenols and their derivatives: A Review. ResearchGate. [Link]
-
This compound. GSRS. [Link]
-
Degradation pathway of esters of 4-hydroxybenzoic acid into phenol by... ResearchGate. [Link]
-
Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. [Link]
-
Biodegradation of 4-hydroxybenzoic acid by Phomopsis liquidambari. ResearchGate. [Link]
-
A Review of Stability Indicating Methods and Forced Degradation Studies. ijrpr. [Link]
-
Optimization of a bacterial consortium for nitrobenzene degradation. PubMed. [Link]
-
Elucidation of 4-Hydroxybenzoic Acid Catabolic Pathways in Pseudarthrobacter phenanthrenivorans Sphe3. PMC - PubMed Central. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]
-
HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. [Link]
-
Photodegradation Kinetics and Color Removal of 2-(4-hydroxyphenylazo) Benzoic Acid by Advanced Oxidation Processes. Chemical Science International Journal. [Link]
-
Photodegradation of Pb-3,4-dihydroxybenzoic acid complex under UV light illumination. PubMed. [Link]
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Elucidation of 4-Hydroxybenzoic Acid Catabolic Pathways in Pseudarthrobacter phenanthrenivorans Sphe3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. researchgate.net [researchgate.net]
- 8. journalcsij.com [journalcsij.com]
- 9. benchchem.com [benchchem.com]
- 10. Photodegradation of Pb-3,4-dihydroxybenzoic acid complex under UV light illumination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. ijrpr.com [ijrpr.com]
- 13. Optimization of a bacterial consortium for nitrobenzene degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sgs.com [sgs.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
minimizing byproduct formation in 4-Hydroxy-3-nitrobenzoic acid synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 4-hydroxy-3-nitrobenzoic acid. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions to assist you in minimizing byproduct formation and optimizing your reaction outcomes. As Senior Application Scientists, we have compiled this guide based on established literature and extensive laboratory experience to ensure scientific integrity and practical applicability.
I. Understanding the Reaction: The Nitration of 4-Hydroxybenzoic Acid
The synthesis of this compound is primarily achieved through the electrophilic aromatic substitution of 4-hydroxybenzoic acid. The hydroxyl (-OH) and carboxyl (-COOH) groups on the aromatic ring direct the position of the incoming nitro (-NO2) group. The hydroxyl group is a strong activating, ortho-, para-director, while the carboxyl group is a deactivating, meta-director.[1][2] Consequently, the nitration predominantly occurs at the position ortho to the hydroxyl group, yielding the desired this compound.
However, the reaction is sensitive to various parameters, and deviations can lead to the formation of undesired byproducts, impacting yield and purity.
Reaction Pathway Overview
Caption: General overview of the nitration of 4-hydroxybenzoic acid.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during the synthesis, providing explanations and actionable solutions.
Question 1: Low Yield of this compound
A lower than expected yield is a frequent issue. Several factors can contribute to this, often related to suboptimal reaction conditions.[3]
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Incorrect Reaction Temperature | The nitration of benzoic acid derivatives is highly temperature-sensitive.[2][4] Elevated temperatures can promote the formation of dinitro compounds and other side products, while excessively low temperatures may lead to an incomplete reaction.[3][5] | Maintain the reaction temperature within the optimal range, typically between 20°C and 40°C.[6] Use an ice bath to control the exothermic reaction, especially during the addition of the nitrating agent.[7] |
| Improper Reagent Concentration | The concentration of nitric acid is crucial. Using a nitric acid solution that is too dilute can result in a slow or incomplete reaction.[4] Conversely, overly concentrated nitric acid can increase the risk of over-nitration. | A nitric acid concentration of 25-35% is often effective for this synthesis.[6] |
| Presence of Water | Water can interfere with the generation of the nitronium ion (NO₂⁺), the active electrophile in the reaction, leading to a decreased reaction rate.[8] | Ensure all glassware is thoroughly dried before use. Use concentrated sulfuric acid as a dehydrating agent in the reaction mixture. |
| Inadequate Mixing | Poor mixing can lead to localized "hot spots" and uneven reagent distribution, resulting in increased byproduct formation and an overall lower yield. | Employ efficient and continuous stirring throughout the reaction, particularly during the addition of the nitrating agent. |
Question 2: Formation of Isomeric Byproducts
The presence of isomeric nitro-hydroxybenzoic acids is a common purity issue.
Primary Isomeric Byproduct: 3-Hydroxy-4-nitrobenzoic acid
While the desired product is this compound, the formation of 3-hydroxy-4-nitrobenzoic acid from any m-hydroxybenzoic acid impurity in the starting material can occur.[9]
Strategies for Minimizing Isomeric Impurities:
-
High-Purity Starting Material: Begin with 4-hydroxybenzoic acid of the highest possible purity to prevent the formation of isomers from impurities.
-
Controlled Reagent Addition: Add the nitrating agent slowly and in a controlled manner to maintain a consistent reaction temperature and minimize side reactions.[8]
-
Purification: If isomeric byproducts are present, purification through recrystallization is often effective. Ethanol or a mixture of ethanol and water are suitable solvents for this purpose.[3]
Question 3: Presence of Dinitro and Other Over-Nitration Products
The formation of dinitro-hydroxybenzoic acid and other polynitrated compounds can occur if the reaction conditions are too harsh.[10][11]
Controlling Over-Nitration:
| Parameter | Rationale | Recommended Protocol |
| Reaction Temperature | Higher temperatures provide the activation energy for further nitration of the mono-nitrated product.[4] | Strictly maintain the reaction temperature below 40°C.[6] |
| Reaction Time | Prolonged exposure to the nitrating agent increases the probability of multiple nitrations.[4] | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) and quench the reaction promptly upon completion. |
| Stoichiometry of Nitrating Agent | An excess of the nitrating agent will drive the reaction towards over-nitration. | Use a carefully measured, slight excess of the nitrating agent. Avoid a large excess. |
Question 4: Decarboxylation of the Starting Material
At elevated temperatures, 4-hydroxybenzoic acid can undergo decarboxylation to form phenol, which can then be nitrated to form nitrophenols.[1][11]
Preventing Decarboxylation:
-
Temperature Control: This is the most critical factor. Maintaining the reaction temperature below the decarboxylation threshold of 4-hydroxybenzoic acid is essential.
-
Mild Reaction Conditions: The use of milder nitrating agents or reaction conditions can also reduce the likelihood of decarboxylation.
Workflow for Minimizing Byproduct Formation
Sources
- 1. chemcess.com [chemcess.com]
- 2. fvs.com.py [fvs.com.py]
- 3. benchchem.com [benchchem.com]
- 4. sga.profnit.org.br [sga.profnit.org.br]
- 5. ochem.weebly.com [ochem.weebly.com]
- 6. DE2316495B2 - PROCESS FOR THE PREPARATION OF this compound - Google Patents [patents.google.com]
- 7. chemlab.truman.edu [chemlab.truman.edu]
- 8. benchchem.com [benchchem.com]
- 9. prepchem.com [prepchem.com]
- 10. US3929864A - Process for preparing this compound alkyl esters - Google Patents [patents.google.com]
- 11. data.epo.org [data.epo.org]
Technical Support Center: Recrystallization of 4-Hydroxy-3-nitrobenzoic Acid
Prepared by the Office of the Senior Application Scientist
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the purification of 4-hydroxy-3-nitrobenzoic acid via recrystallization. This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and optimize the purification process effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common challenges encountered during the recrystallization of this compound in a direct question-and-answer format.
Q1: What is the most effective solvent system for recrystallizing this compound?
A1: A single ideal solvent for this compound is challenging to find. The key principle of recrystallization is that the solute should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures.[1][2]
-
Single Solvents: this compound displays limited solubility in water.[3] While it is more soluble in organic solvents like ethanol, methanol, and acetone, it is often too soluble even at room temperature for effective single-solvent recrystallization, which would lead to poor recovery.[3][4]
-
Mixed-Solvent System (Recommended): The most reliable approach is a mixed-solvent system. This technique uses two miscible solvents: one in which the compound is readily soluble (the "solvent") and another in which it is poorly soluble (the "anti-solvent").[1][5] For this compound, an ethanol-water or methanol-water system is highly effective. The compound dissolves well in the hot alcohol, and the addition of water then reduces the overall solubility, promoting crystallization upon cooling.[6]
Q2: My compound "oiled out" as a liquid instead of forming solid crystals. What went wrong and how do I fix it?
A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution's saturation point is exceeded too quickly, causing the solid to precipitate as a supercooled liquid. This is detrimental to purification as impurities are often trapped within the oil.
-
Causality: This often happens if the boiling point of the recrystallization solvent is higher than the melting point of the solute. However, with this compound (m.p. ~183-186°C), this is unlikely with common solvents.[7] The more probable cause is that the solution was cooled too rapidly or the anti-solvent was added too quickly.
-
Solution: If your compound has oiled out, reheat the solution until the oil completely redissolves. Add a small amount (a few drops) more of the primary solvent (e.g., ethanol) to slightly decrease the supersaturation. Then, allow the flask to cool much more slowly. Insulating the flask with glass wool or allowing it to cool on a turned-off hot plate can promote the formation of pure, ordered crystals.[8]
Q3: The solution has cooled to room temperature, but no crystals have formed. What should I do?
A3: The absence of crystals indicates that the solution is not yet supersaturated, likely because too much solvent was used.[9] Alternatively, the solution may be in a metastable state that requires a trigger for nucleation.
-
Solutions to Induce Crystallization:
-
Induce Nucleation: Scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches provide a surface for crystal growth.
-
Add a Seed Crystal: If you have a small crystal of pure this compound, adding it to the solution can initiate crystallization.
-
Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent, thereby increasing the solute concentration. Allow it to cool again slowly.
-
Drastic Cooling: As a final step, place the flask in an ice-water bath.[8] This significantly decreases the compound's solubility, which should force precipitation. Be aware that rapid cooling can sometimes lead to smaller, less pure crystals.
-
Q4: My final, dried crystals are still yellow or brownish. How can I obtain a purer, colorless product?
A4: The persistence of color indicates the presence of colored impurities that co-crystallized with your product.
-
Option 1: A Second Recrystallization: The most reliable method to improve purity is to perform the recrystallization a second time. The concentration of the impurity will be lower, making it more likely to remain in the mother liquor.
-
Option 2: Use of Activated Charcoal (Use with Caution): Activated charcoal can be used to adsorb colored impurities. However, for phenolic compounds like this compound, this is not recommended . Charcoal may contain ferric ions that can react with the phenolic hydroxyl group, forming colored complexes and introducing new impurities.[1] If you must use it, use a minimal amount and add it to the hot solution before filtering.
Solubility Profile of this compound
The selection of an appropriate solvent system is the most critical step in recrystallization. The following table provides a summary of solubility characteristics to guide your choice.
| Solvent | Solubility at Room Temp. (25°C) | Solubility in Hot Solvent | Suitability for Recrystallization |
| Water | Very Low[3] | Low to Moderate | Poor as a single solvent; excellent as an anti-solvent. |
| Ethanol | Moderate to High[3] | Very High | Poor as a single solvent (high loss); excellent as the primary solvent in a mixed system. |
| Methanol | Slightly Soluble[4][7] | High | Good as a primary solvent in a mixed system. |
| Acetone | Soluble[3] | Very High | Generally unsuitable due to high solubility at all temperatures. |
| Acetonitrile | Slightly Soluble[4] | Moderate | Potentially useful, but ethanol/water is more common. |
| DMSO | Slightly Soluble[4] | High | Not recommended due to its very high boiling point, making it difficult to remove from crystals. |
Experimental Protocol: Mixed-Solvent Recrystallization
This protocol details the purification of crude this compound using an ethanol-water solvent system.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Two Erlenmeyer flasks
-
Hot plate/stirrer
-
Stemless funnel and fluted filter paper (for hot filtration, if needed)
-
Büchner funnel and filter flask (for crystal collection)
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely at the boiling point.[2] To do this, add the ethanol in small portions while the flask is gently heated on a hot plate.[8]
-
Hot Filtration (Optional): If you observe any insoluble impurities (e.g., dust, sand), perform a hot filtration. Pre-heat a second Erlenmeyer flask and a stemless funnel with hot ethanol. Quickly filter the hot solution through fluted filter paper to remove the insoluble material. This step prevents premature crystallization in the funnel.[10]
-
Addition of Anti-Solvent: Heat a separate beaker of deionized water to boiling. While keeping your ethanol solution hot, add the hot water dropwise until you observe persistent cloudiness (turbidity).[10] This cloudiness indicates that the solution is saturated.
-
Clarification: Add one or two drops of hot ethanol to the cloudy solution until it becomes clear again. At this point, the solution is perfectly saturated and ready for cooling.
-
Cooling and Crystallization: Turn off the heat and allow the flask to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8] Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize the yield of precipitated crystals.[8]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[11]
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol-water mixture (in the same approximate ratio used for crystallization) to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Allow the crystals to dry completely by pulling air through the funnel for several minutes. For final drying, transfer the crystals to a pre-weighed watch glass and place them in a drying oven at a moderate temperature or in a vacuum desiccator.
Visual Troubleshooting Guide
The following flowchart provides a visual decision-making tool for common recrystallization issues.
Caption: Troubleshooting workflow for common recrystallization problems.
References
- Solubility of 4-hydroxy-3-nitro-benzoic acid. (n.d.). Solubility of Things.
- This compound CAS#: 616-82-0. (n.d.). ChemicalBook.
- Recrystallization. (n.d.). University of Babylon.
- Mixed-solvent recrystallisation. (n.d.). University of York, Department of Chemistry.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Papenfuss, T. (1975). Process for preparing this compound alkyl esters. U.S.
- Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare.
- Perry, C. W., & Sunder, S. (1989). Preparation of 3-amino-4-hydroxybenzoic acids.
- For a multiple solvent recrystallization- explain why and how this techniques works, ie based... (n.d.). Study.com.
-
Gandhi, H. (2015). Answer to "Can you help show me how to recrystallize the solid product...". ResearchGate. Retrieved from [Link]
- EXPERIMENT (3) Recrystallization. (n.d.). University of Technology, Iraq.
- Technical Support Center: Purification of Crude 4-Hydroxybenzoic Acid by Recrystallization. (n.d.). BenchChem.
- Recrystallization and Extractions of Organic Compounds. (2010). Leeward Community College.
-
Recrystallization - Organic Chemistry Lab Technique. (2017, September 9). Organic Chemistry at SD Miramar College [Video]. YouTube. Retrieved from [Link]
- This compound | 616-82-0. (n.d.). ChemicalBook.
Sources
- 1. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. This compound CAS#: 616-82-0 [m.chemicalbook.com]
- 5. homework.study.com [homework.study.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 616-82-0 [chemicalbook.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. home.miracosta.edu [home.miracosta.edu]
Technical Support Center: Column Chromatography for 4-Hydroxy-3-nitrobenzoic Acid Purification
Introduction
Welcome to the technical support guide for the purification of 4-hydroxy-3-nitrobenzoic acid. This molecule, with its trifecta of functional groups—a carboxylic acid, a hydroxyl group, and a nitro group—presents a unique set of challenges for purification by column chromatography.[1] Its polarity and acidic nature can lead to common issues such as poor separation, peak tailing, and low recovery.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. It is designed for researchers, medicinal chemists, and process development scientists who require a high degree of purity for their downstream applications. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific reasoning to empower you to adapt and troubleshoot effectively.
FAQs - First Principles & Method Development
This section addresses fundamental questions to establish a robust purification strategy from the ground up.
Q1: What are the key chemical properties of this compound that I must consider for purification?
Understanding the physicochemical properties of your target molecule is the bedrock of any successful separation. For this compound, the critical parameters are its polarity, acidity, and solubility.
-
High Polarity: The presence of three polar functional groups (-COOH, -OH, -NO2) on the benzene ring makes the molecule highly polar. This dictates that it will have a strong affinity for polar stationary phases like silica gel.
-
Acidity (pKa): The carboxylic acid is the most acidic functional group, with a reported pKa of approximately 3.94.[2] At a pH near or above this value, the molecule will exist partially or fully as its conjugate base (carboxylate anion). This ionized form is significantly more polar and can interact with the stationary phase in undesirable ways, often leading to severe peak tailing.
-
Solubility: The compound exhibits limited solubility in water and non-polar organic solvents but is more soluble in polar organic solvents like methanol, ethanol, and acetone.[2][3] This is crucial for selecting an appropriate solvent for sample loading and for preparing the mobile phase.
| Property | Value | Significance for Chromatography |
| Molecular Formula | C₇H₅NO₅ | - |
| Molecular Weight | 183.12 g/mol | [1][4] |
| Appearance | Solid | [2][4] |
| Melting Point | 183-186 °C | [4] |
| pKa | ~3.94 | Critical for controlling ionization and preventing peak tailing.[2] |
| Solubility | Slightly soluble in Methanol, DMSO, Acetonitrile.[2] More soluble in ethanol and acetone.[3] | Guides choice of solvent for sample loading and mobile phase. |
Q2: Which chromatography mode is best for purifying this compound: Normal-Phase or Reversed-Phase?
Both modes can be used, but they serve different primary purposes for this molecule.
-
Normal-Phase Chromatography (NPC): This is the recommended and most common method for preparative (bulk) purification of this compound in a typical organic synthesis lab. It uses a polar stationary phase (silica gel) and a less polar mobile phase. Given the compound's high polarity, it will be well-retained on silica, allowing for effective separation from less polar impurities.[5]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the preferred method for analytical purposes—that is, to accurately assess the purity of fractions. It uses a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile).[6][7] While scalable to preparative RP-HPLC, it is often more expensive and requires more specialized equipment than standard silica gel chromatography.
Q3: How do I select the right stationary phase?
For preparative normal-phase chromatography, silica gel (SiO₂) is the industry standard and the most cost-effective choice. Its surface is covered in acidic silanol (Si-OH) groups, which interact strongly with the polar functional groups of your analyte via hydrogen bonding.
Q4: How do I determine the optimal mobile phase (eluent) for my silica gel column?
The key is to find a solvent system that provides a Retention Factor (Rf) of ~0.25-0.35 for your target compound on a TLC plate. This Rf range typically ensures that the compound is retained well enough to separate from impurities but will elute in a reasonable volume without excessive band broadening.
The process begins with Thin-Layer Chromatography (TLC) analysis.
Experimental Protocols
These protocols provide a self-validating workflow, starting from method development on a TLC plate to the final purity analysis.
Protocol 1: Method Development with Thin-Layer Chromatography (TLC)
This step is critical for predicting the behavior of your compound on a silica column and selecting the right eluent.
Materials:
-
Silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄)
-
Crude sample of this compound
-
Developing chambers
-
Solvents: Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH), Acetic Acid (AcOH)
-
UV lamp (254 nm)
Procedure:
-
Prepare Sample: Dissolve a small amount of your crude product in a suitable solvent (e.g., acetone or methanol) to create a concentrated solution.
-
Spot the Plate: Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Test Solvent Systems: Develop the plate in a chamber containing a pre-equilibrated solvent system. Start with the systems recommended below and adjust as needed.
-
Visualize: View the developed plate under a UV lamp to see the spots. Calculate the Rf value for your target compound.
-
Rf = (Distance traveled by spot) / (Distance traveled by solvent front)
-
-
Optimize:
-
If Rf is too low (<0.2): The eluent is not polar enough. Increase the proportion of the more polar solvent (e.g., increase the percentage of Ethyl Acetate in a Hexane/EtOAc mixture).
-
If Rf is too high (>0.5): The eluent is too polar. Decrease the proportion of the polar solvent.
-
If spots are streaking/tailing: Add a small amount (0.5-1%) of acetic acid to the eluent. This suppresses the deprotonation of the carboxylic acid, ensuring it remains in its less polar, protonated form, which leads to cleaner separation.[8]
-
| Starting Solvent System (v/v) | Polarity | When to Use |
| 70:30 Hexane:EtOAc | Low-Medium | Good starting point if less polar impurities are expected. |
| 50:50 Hexane:EtOAc | Medium | A versatile starting point for many separations. |
| 30:70 Hexane:EtOAc | Medium-High | Likely to be effective for this polar compound. |
| 99:1 DCM:MeOH | High | Use if the compound is not moving in Hexane/EtOAc systems. |
| Add 0.5% Acetic Acid | Modifier | Add to any of the above systems to reduce peak tailing. |
Protocol 2: Packing and Running the Silica Gel Column
Once you have an optimized eluent system from TLC, you can proceed to the preparative column.
Caption: Workflow for column chromatography purification.
Procedure:
-
Column Selection: Choose a glass column with a diameter appropriate for your sample size (a general rule is a 20:1 to 100:1 ratio of silica weight to crude sample weight).
-
Packing the Column (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
In a beaker, mix silica gel with your initial, least polar eluent to form a smooth, lump-free slurry.
-
Pour the slurry into the column. Use gentle pressure (air or nitrogen) or tap the column to ensure an evenly packed, stable bed. There should be no cracks or air bubbles.
-
Add a layer of sand on top of the silica bed to prevent disruption during solvent addition.
-
-
Loading the Sample:
-
Dissolve your crude compound in the minimum amount of a strong solvent (like acetone or methanol) or the mobile phase itself.
-
Alternatively, for less soluble compounds, perform a "dry load": adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add the resulting dry powder to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the column. Never let the top of the silica bed run dry.
-
Begin collecting fractions. The elution can be isocratic (using the same solvent mixture throughout) or gradient (gradually increasing the polarity of the eluent over time, e.g., from 70:30 Hexane:EtOAc to 50:50). Gradient elution is often more effective for separating compounds with different polarities.
-
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC to identify which ones contain your pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Troubleshooting Guide
This Q&A section addresses common problems and provides logical solutions.
Elution & Separation Problems
Q: My compound is not eluting from the column ("stuck at the top"). What should I do? This is a classic sign that your mobile phase is not polar enough to displace the highly polar analyte from the highly polar silica gel.
-
Immediate Action: Gradually increase the polarity of your mobile phase. For example, if you are using 50:50 Hexane:EtOAc, switch to 30:70 Hexane:EtOAc, and then potentially to 100% EtOAc. If necessary, a small percentage (1-5%) of methanol can be added to the ethyl acetate to dramatically increase elution strength.
-
Root Cause Analysis: Your initial TLC analysis may have been misleading, or the scale-up to the column changed the dynamics. Always ensure your TLC is run in a properly saturated chamber for accurate prediction.
Q: My compound is eluting too quickly, with the solvent front (Rf ≈ 1). How can I fix this? This indicates your mobile phase is far too polar. Your compound has a higher affinity for the eluent than the stationary phase, so no separation occurs.
-
Solution: Stop the column, collect the eluted mixture, and evaporate the solvent. Re-run the column using a significantly less polar mobile phase. For example, if you used 50:50 Hexane:EtOAc, try starting with 80:20 or 90:10 Hexane:EtOAc. This must be guided by new TLC experiments.
Q: My compound is co-eluting with an impurity. How can I improve the separation (resolution)? Co-elution means the Rf values of your product and the impurity are too similar in the chosen solvent system.
-
Strategy 1 (Fine-tune Polarity): Try an intermediate polarity. If both compounds have an Rf of 0.5 in 50:50 Hexane:EtOAc, a less polar system like 60:40 might separate them.
-
Strategy 2 (Change Selectivity): If fine-tuning polarity fails, the issue is selectivity. The two compounds have similar polarities but may have different types of interactions. Switch one of the solvents in your eluent to change the nature of the mobile phase. For example, replacing Hexane/EtOAc with a Dichloromethane/Methanol system can alter the separation profile.[9]
-
Strategy 3 (Gradient Elution): Use a very shallow polarity gradient. A slow, gradual increase in eluent strength can often resolve closely running spots.
Caption: Troubleshooting logic for poor separation.
Peak Shape & Column Integrity Problems
Q: I see streaks or "tailing" of my compound on the TLC and am getting broad, overlapping fractions from the column. What causes this? Tailing is a common and frustrating issue, especially with acidic compounds like this one.
-
Primary Cause (Analyte Ionization): The primary cause is likely interaction between the ionized carboxylate form of your molecule (R-COO⁻) and the acidic silanol groups (Si-OH) on the silica surface.[8] This creates a mixed-mode separation (part partitioning, part ion-exchange), leading to a smeared band.
-
Solution: Add 0.5-1% acetic acid or formic acid to your mobile phase. The acid acts as a competitive binder to the silica surface and, more importantly, keeps your compound fully protonated (R-COOH), ensuring a single, less polar species is interacting with the column.
-
-
Secondary Cause (Overloading): You may have loaded too much sample onto the column. This saturates the stationary phase at the point of injection, causing the band to spread.
-
Solution: Use a wider column or reduce the amount of sample loaded.
-
Q: The solvent flow is very slow or has stopped completely. This indicates a blockage or excessive backpressure.
-
Cause 1 (Fine Particles): The silica gel may contain very fine particles that are clogging the column frit or the packing itself.
-
Solution: Ensure you are using silica gel with an appropriate particle size for flash chromatography (typically 40-63 µm). If the problem persists, the clog may be at the bottom frit; the column may need to be unpacked and repacked.
-
-
Cause 2 (Improper Packing): If the column was packed poorly, the silica may have settled and compacted, impeding flow.
-
Cause 3 (Sample Precipitation): If your sample is not fully soluble in the mobile phase, it may have precipitated at the top of the column upon loading.
-
Solution: Ensure the sample is fully dissolved before loading. Using a dry-loading technique can prevent this issue.
-
Q: I see cracks or channels in my silica gel bed. Is the column ruined? Yes, this column is compromised. Cracks and channels allow the solvent and sample to bypass the stationary phase, leading to zero separation.
-
Cause: This usually happens when the packed column is allowed to run dry, causing the silica bed to shrink and crack. It can also be caused by heat from an exothermic reaction (e.g., mixing solvents) if not packed carefully.
-
Solution: The column must be repacked. Never let the solvent level drop below the top of the silica bed.
References
-
Solubility of Things. (n.d.). This compound. Retrieved from [Link]
-
Waters. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
- D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal - Supporting Information. (n.d.).
-
Molecules. (n.d.). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. PMC - NIH. [Link]
-
MDPI. (n.d.). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Retrieved from [Link]
-
Sorbead India. (2024). Isolation and Purification of Natural Compounds - Column Chromatography. Retrieved from [Link]
-
Supporting Information - CDC Stacks. (n.d.). Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.5: High-Performance Liquid Chromatography. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Retrieved from [Link]
-
Teledyne ISCO. (2019, March 25). Chromatography Troubleshooting [Video]. YouTube. [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to HPLC Methods for the Separation of Nitrobenzoic Acid Isomers. Retrieved from a BenchChem technical document source.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. This compound | C7H5NO5 | CID 12033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 616-82-0 [m.chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. This compound 98 616-82-0 [sigmaaldrich.com]
- 5. column-chromatography.com [column-chromatography.com]
- 6. waters.com [waters.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 4-Hydroxy-3-methoxy-5-nitrobenzoic acid | 15785-54-3 | Benchchem [benchchem.com]
Technical Support Center: Dealing with Exothermic Reactions in Nitration
Welcome to the Technical Support Center for managing exothermic reactions during nitration. This resource is designed for researchers, scientists, and drug development professionals who handle nitration chemistry. Nitration reactions are fundamental in organic synthesis but are notoriously exothermic, posing significant safety risks if not properly controlled.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure safe and successful experimentation.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common issues encountered during nitration.
Q1: What is a "runaway reaction" and why is it a primary concern in nitration? A1: A runaway reaction is an uncontrolled, self-accelerating process where the heat generated by the reaction surpasses the cooling system's capacity to remove it.[3] This leads to a rapid spike in temperature and pressure, which can cause violent decomposition, explosions, and the release of toxic gases like nitrogen oxides.[2][4] Nitration reactions are highly exothermic, making them particularly susceptible to runaway conditions if not meticulously controlled.[5]
Q2: What are the initial signs of a developing runaway reaction? A2: Key indicators include a sudden, unexpected rise in the internal reaction temperature that doesn't stabilize with cooling, a change in the reaction mixture's color (often turning dark brown or black), and vigorous evolution of brown fumes (nitrogen oxides).[2][6]
Q3: What immediate actions should be taken if a runaway reaction is suspected? A3: If you suspect a runaway reaction, prioritize safety. If it is safe to do so, immediately cease the addition of the nitrating agent and enhance cooling by immersing the reaction vessel in a larger ice-water or ice-salt bath.[3][6] Alert a supervisor and be prepared to evacuate the area and follow your institution's established emergency protocols.[6]
Q4: How can I safely quench a nitration reaction in an emergency? A4: The standard emergency quenching procedure involves slowly pouring the reaction mixture onto a large volume of crushed ice or ice-water with vigorous stirring.[7] This dilutes the acids and helps dissipate the heat of dilution. However, be aware that the dilution of concentrated sulfuric acid is itself a highly exothermic process. This should only be performed as a last resort with appropriate personal protective equipment (PPE) and behind a safety shield.[7]
Q5: What is the difference between batch and continuous flow nitration, and which is safer? A5: In batch nitration, all reagents are combined in a single vessel. In continuous flow nitration, reactants are continuously pumped through a reactor where they mix and react.[8] Flow chemistry is generally considered safer for highly exothermic reactions like nitration.[1][8] The small reactor volume and high surface-area-to-volume ratio in flow systems allow for superior heat transfer and precise temperature control, significantly minimizing the risk of a runaway reaction.[7][9][10]
II. Troubleshooting Guide: Temperature Excursions & Control Issues
This guide provides a structured approach to diagnosing and resolving specific problems related to exothermic events during nitration.
Issue 1: Rapid, Uncontrolled Rise in Reaction Temperature
You observe the internal thermometer reading climbing rapidly, and the cooling bath is unable to maintain the set temperature.
Immediate Corrective Actions:
-
Stop Reagent Addition: Immediately cease the addition of the nitrating agent.
-
Maximize Cooling: Lower the temperature of the cooling bath (e.g., by adding salt to an ice bath) or switch to a more efficient cooling medium.
-
Increase Agitation: Ensure the stirring is vigorous to improve heat transfer and prevent the formation of localized hot spots.[3][7]
-
Emergency Quench: If the temperature continues to rise uncontrollably, execute the emergency quenching procedure as described in the FAQs.[3][7]
Potential Causes & Preventative Measures:
| Potential Cause | Explanation | Preventative Measure |
| Inadequate Cooling | The cooling bath lacks the capacity to dissipate the heat generated. | Use a larger cooling bath or a cryostat for more precise and powerful cooling. Ensure good thermal contact between the flask and the bath. |
| Rapid Reagent Addition | The nitrating agent is added too quickly, generating heat faster than the system can remove it.[3][7] | Add the nitrating agent dropwise using an addition funnel. The rate should be slow enough to maintain a stable internal temperature. |
| Poor Agitation | Inefficient stirring leads to localized high concentrations of reactants ("hot spots"), which can initiate a runaway reaction.[3][7] | Use an overhead mechanical stirrer for viscous mixtures or larger scale reactions. For smaller flasks, ensure the magnetic stir bar is of adequate size and spinning effectively. |
| Incorrect Reagent Concentration | Using overly concentrated acids increases the reaction rate and exothermicity.[7] | Carefully prepare the nitrating mixture according to a validated procedure. Always add the sulfuric acid to the nitric acid slowly and with cooling.[7] |
| Accumulation of Unreacted Reagent | If the reaction temperature is too low, the nitration rate can be slow, causing the nitrating agent to accumulate. A subsequent small temperature increase can then trigger a rapid, delayed exotherm.[7] | Maintain the temperature in a range that allows for a controlled reaction rate. A temperature that is too low can be as dangerous as one that is too high. |
Issue 2: Formation of Dark Byproducts and Gas Evolution
The reaction mixture darkens significantly (to brown or black), and you observe the evolution of brown fumes.
Explanation: These are classic signs of a runaway reaction and oxidative side reactions.[6] The high temperatures cause the decomposition of nitric acid and the oxidation of the organic substrate.[11]
Troubleshooting & Prevention:
-
Temperature Control is Paramount: This issue is almost always a result of losing temperature control. The preventative measures outlined in Issue 1 are the primary solution.
-
Substrate Reactivity: Highly activated aromatic rings (e.g., phenols, anilines) are more susceptible to oxidation.[6][11] For these substrates, it is critical to use very low temperatures (e.g., -10°C to 0°C) and sometimes a milder nitrating agent.[6][11]
-
Monitor Internal Temperature: Always monitor the internal temperature of the reaction, not the temperature of the cooling bath. There can be a significant temperature gradient.
III. Methodologies & Protocols
Protocol 1: Standard Cooled Batch Nitration of Methyl Benzoate
This protocol details a standard laboratory-scale nitration with an emphasis on temperature control.
1. Preparation of the Nitrating Mixture: a. In a clean, dry flask, place 15 mL of concentrated sulfuric acid. b. Cool the flask in an ice-water bath. c. Slowly, and with continuous stirring, add 5 mL of concentrated nitric acid to the sulfuric acid. d. Allow this nitrating mixture to cool completely in the ice bath before use.[11]
2. Reaction Setup: a. Place a 100 mL round-bottom flask containing 10 mL of methyl benzoate into a larger beaker filled with an ice-salt bath. b. Secure the flask with a clamp and add a magnetic stir bar. c. Begin stirring to pre-cool the methyl benzoate to below 5°C. d. Insert a low-temperature thermometer to monitor the internal temperature of the reaction mixture.
3. Nitration: a. Using a dropping funnel, add the pre-cooled nitrating mixture to the stirred methyl benzoate drop by drop. b. Carefully control the addition rate to ensure the internal temperature does not exceed 15°C. c. If the temperature approaches 15°C, stop the addition and allow the mixture to cool before resuming.
4. Reaction and Work-up: a. After the addition is complete, allow the mixture to stir in the ice bath for an additional 15 minutes.[11] b. Slowly and carefully pour the reaction mixture into a beaker containing 100 g of crushed ice with vigorous stirring. c. Collect the precipitated product by vacuum filtration and wash with cold water.
Protocol 2: Transitioning to Continuous Flow Nitration
For reactions that are difficult to control in batch, a continuous flow setup offers superior safety and control.
1. System Preparation: a. Use a flow chemistry system equipped with pumps and tubing resistant to concentrated acids (e.g., PFA, Hastelloy). b. Set up two separate inlet channels, one for the substrate dissolved in a suitable solvent (like sulfuric acid or an organic solvent) and one for the nitrating mixture.[9] c. The channels converge at a T-mixer before entering a temperature-controlled reactor coil or chip reactor.[12]
2. Execution: a. Set the temperature of the reactor. Flow systems can often operate at higher temperatures due to efficient heat removal, leading to faster reaction times.[13] b. Begin pumping the substrate solution and the nitrating mixture at controlled flow rates. The stoichiometry is precisely controlled by the relative flow rates.[1] c. The reaction occurs within the reactor coil. The residence time (reaction time) is determined by the reactor volume and the total flow rate.[9] d. The product stream exits the reactor and can be directed into a quenching solution (e.g., cold water) for immediate work-up.
IV. Diagrams and Visualizations
Decision Tree for Managing a Temperature Excursion
This diagram outlines the logical steps to take when faced with a sudden increase in reaction temperature.
Caption: Comparison of heat transfer in batch vs. flow systems.
V. References
-
Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing. Vapourtec. [Link]
-
YouTube. (2024). Nitration reaction safety. [Link]
-
IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. IChemE. [Link]
-
V.P. & R.P.T.P. Science College. (n.d.). 1 NITRATION. [Link]
-
Beilstein Journals. (n.d.). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. [Link]
-
Asynt. (n.d.). FlowSyn™ Application Note 22: Flow Nitration. [Link]
-
Semantic Scholar. (n.d.). Nitration and flow chemistry. [Link]
-
Science made alive. (n.d.). Violence of a nitration runaway. [Link]
-
Royal Society of Chemistry. (2022). CHAPTER 12: Nitration Reactions. In Greener Organic Transformations (pp. 90-95). [Link]
-
ACS Publications. (2024). Thermal Risk Assessment of the Complex Nitration Process through Safety Operating Space Analysis and Optimization. [Link]
-
STM Journals. (2024). Risk Assessment of Nitration Process Using HAZOP and Fault Tree. Journal of Industrial Safety Engineering, 11(03), 18-23. [Link]
-
LARYEE. (n.d.). Process Development System - Nitration Reaction. [Link]
-
National Center for Biotechnology Information. (2014). Continuous flow nitration in miniaturized devices. PMC. [Link]
-
American Chemical Society. (n.d.). Nitration: An Overview of Recent Developments and Processes. [Link]
-
ResearchGate. (n.d.). Overall reactor heat transfer coefficient. Jacket and reactor temperature profile when stirrer fails at time equal to 3 h. [Link]
Sources
- 1. vapourtec.com [vapourtec.com]
- 2. Science made alive: Chemistry/Experiments [woelen.homescience.net]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. vpscience.org [vpscience.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. BJOC - Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade [beilstein-journals.org]
- 10. Process Development System - Nitration Reaction [laryee.com]
- 11. benchchem.com [benchchem.com]
- 12. Continuous flow nitration in miniaturized devices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. asynt.com [asynt.com]
Technical Support Center: Stability and Handling of 4-Hydroxy-3-nitrobenzoic Acid
Welcome to the technical support center for 4-Hydroxy-3-nitrobenzoic acid (4H3NBA). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile chemical intermediate. Understanding the stability profile of 4H3NBA is paramount for ensuring experimental reproducibility, accuracy, and safety. This document provides in-depth troubleshooting guides and FAQs to address common challenges encountered during its use.
This compound is a valuable building block in the synthesis of dyes, temperature-resistant polymers, and various pharmaceutical agents.[1] Its utility in biochemical assays, such as for chymotrypsin, further underscores its importance in the lab.[2] However, the presence of three reactive functional groups—a carboxylic acid, a phenolic hydroxyl group, and an electron-withdrawing nitro group—on an aromatic ring creates a complex chemical profile that can be susceptible to degradation under certain conditions. This guide will help you navigate these potential stability issues.
Section 1: FAQs on Proper Storage and Handling
This section addresses the most frequently asked questions regarding the day-to-day management of this compound.
Q1: What are the ideal storage conditions for solid this compound?
Solid this compound is generally stable when stored correctly.[3] For maximum shelf-life, it should be kept in a tightly sealed container in a cool, dry, and well-ventilated area.[4][5] Protect it from sources of light, heat, and moisture. Storing it away from incompatible materials is also crucial (see Q3). The typical appearance is a yellow to light brown crystalline powder.[2][5] Any significant change in color or texture could indicate degradation.
Q2: I need to make a stock solution. How should it be stored?
Solutions are inherently less stable than the solid compound. For optimal stability, prepare solutions fresh whenever possible. If storage is necessary:
-
Solvent Choice: Use high-purity, anhydrous solvents. 4H3NBA has limited solubility in water but is more soluble in organic solvents like DMSO, methanol, and ethanol.[2][6]
-
Storage Temperature: For short-term storage (1 month), solutions can be kept at -20°C. For long-term storage (up to 6 months), aliquoting and storing at -80°C is recommended, preferably under an inert nitrogen atmosphere.[7]
-
Light Protection: Always store solutions in amber vials or wrap clear vials in aluminum foil to prevent photodegradation.
Q3: What chemicals and materials are incompatible with this compound?
To prevent hazardous reactions and sample degradation, avoid contact with the following:
-
Strong Oxidizing Agents: These can react violently with the compound.[3][8]
-
Strong Bases and Alkalis: These will deprotonate the carboxylic acid and phenolic hydroxyl groups, which can increase susceptibility to oxidative degradation.[7][8]
-
Strong Acids: May catalyze hydrolysis or other degradation reactions under certain conditions.[7]
-
Amines and Strong Reducing Agents: These can react with the nitro group.[7][8]
Q4: What are the primary safety precautions when handling this compound?
Always handle this compound in a well-ventilated area or a chemical fume hood.[9] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential.[8] Avoid generating dust when handling the solid powder to prevent inhalation.[9] In case of fire, hazardous decomposition products such as carbon oxides (CO, CO₂) and nitrogen oxides (NOx) may be released.[3]
Section 2: Troubleshooting Guide for Common Stability Issues
This section provides a question-and-answer guide to troubleshoot specific experimental problems that may arise from compound instability.
Q5: My HPLC analysis of a 4H3NBA sample shows unexpected peaks. What is the likely cause?
The appearance of new peaks in a chromatogram is a classic sign of degradation. The identity of the degradation products depends on the specific stress conditions the sample was exposed to.
-
Causality: The functional groups on 4H3NBA make it susceptible to several degradation pathways. The electron-withdrawing nitro group makes the aromatic ring electron-deficient, while the hydroxyl group is an activating, electron-donating group. This interplay governs its reactivity.
-
Troubleshooting Steps:
-
Check Your Solvent/Buffer: Ensure the pH of your solution is within a stable range (ideally slightly acidic to neutral). Highly basic or acidic conditions can promote hydrolysis of the ester (if applicable) or other degradative reactions.[10]
-
Evaluate for Photodegradation: Has the sample been exposed to light for extended periods? Nitroaromatic compounds are often photosensitive.[10] Compare a sample kept in the dark to one exposed to ambient light.
-
Consider Thermal Stress: Was the sample exposed to high temperatures? Thermal degradation can lead to decarboxylation (loss of CO₂), forming 3-nitro-4-hydroxyphenol.[11]
-
Assess Oxidative Stress: Was the sample exposed to air for a long time, or were there potential oxidizing contaminants in your reagents? The phenolic hydroxyl group is particularly susceptible to oxidation, which can lead to ring-hydroxylated byproducts or polymerization.
-
Perform a Forced Degradation Study: To systematically identify the source, a forced degradation study is the definitive approach. See Protocol 2 for a detailed workflow.
-
Q6: I'm observing a color change in my 4H3NBA solution, from light yellow to dark brown. What does this indicate?
A progressive color change, especially darkening, is often indicative of oxidative degradation and/or polymerization.
-
Causality: Phenolic compounds can oxidize to form quinone-like structures. These structures are highly conjugated and absorb visible light, appearing colored. Subsequent polymerization of these reactive intermediates can lead to the formation of dark, often insoluble, materials. This process is frequently accelerated by light, high pH, and the presence of trace metal ions.
-
Mitigation Strategies:
-
Prepare solutions fresh and use them promptly.
-
If storing solutions, degas the solvent and store under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[7]
-
Add a chelating agent like EDTA (at a low concentration, e.g., 0.1 mM) to your buffer if metal-catalyzed oxidation is suspected.
-
Ensure solutions are protected from light.[7]
-
Q7: My reaction yield is consistently lower than expected. Could 4H3NBA instability be the culprit?
Absolutely. If 4H3NBA is a starting material, its degradation before or during the reaction will directly reduce the theoretical yield.
-
Causality: The effective concentration of your starting material is lowered if a portion of it degrades. For example, if your reaction is conducted at a high temperature for an extended period, thermal decomposition could be a competing pathway. Similarly, if the reaction is run under strongly basic conditions, base-catalyzed degradation could be consuming your reactant.
-
Troubleshooting Workflow:
-
Confirm Purity of Starting Material: Before starting the reaction, run an HPLC or NMR analysis on your solid 4H3NBA to confirm its purity and ensure it hasn't degraded during storage.
-
Analyze Reaction Conditions: Review your protocol for potential stressors: high temperature, extreme pH, exposure to light, or incompatible reagents.
-
Run a Control Reaction: Set up a control experiment where the 4H3NBA is subjected to the reaction conditions (solvent, temperature, time) but without the other key reagents. Analyze the sample afterward to see if any degradation has occurred. This will isolate the effect of the conditions on your starting material.
-
Q8: How does pH specifically affect the stability of 4H3NBA in my aqueous buffer?
The pH of an aqueous solution is a critical factor governing the stability of this compound because it determines the ionization state of both the carboxylic acid and the phenolic hydroxyl groups.
-
Chemical Rationale:
-
In Acidic Solution (pH < ~3): Both the carboxylic acid and hydroxyl groups are protonated. The molecule is neutral.
-
In Mid-range pH (~3 to ~8): The more acidic carboxylic acid group (pKa ~3-4) will be deprotonated to a carboxylate (-COO⁻), while the phenolic hydroxyl group (pKa ~8-9) remains protonated. The molecule carries a negative charge.
-
In Basic Solution (pH > ~9): Both groups will be deprotonated, and the molecule will carry a double negative charge. The resulting phenoxide ion is highly activated and very susceptible to oxidation.
-
-
Practical Implications:
-
High pH (>8): This condition should generally be avoided. The deprotonated phenoxide is easily oxidized, which can lead to rapid decomposition and discoloration.
-
Low pH (<3): While generally more stable against oxidation, strongly acidic conditions coupled with heat can promote other reactions like decarboxylation.
-
Recommendation: For most applications, buffering in a slightly acidic to neutral range (pH 4-7) provides the best balance of solubility and stability. Always perform pilot stability tests within your specific buffer system.
-
Section 3: In-Depth Technical Protocols
Protocol 1: Recommended Procedure for Preparing a Stock Solution
This protocol minimizes initial degradation during solubilization.
-
Preparation: Weigh the required amount of solid this compound in a tared, clean glass vial.
-
Solvent Addition: Add a small amount of your chosen high-purity solvent (e.g., DMSO, Methanol) to wet the solid.
-
Solubilization: Sonicate the vial in a bath sonicator for 5-10 minutes. Gentle warming (to ~30-40°C) can be applied if necessary, but avoid high heat.
-
Final Volume: Once fully dissolved, add the remaining solvent to reach the final target concentration and vortex briefly to ensure homogeneity.
-
Storage: If not for immediate use, filter the solution through a 0.22 µm syringe filter into a clean, amber vial. Purge with nitrogen gas before sealing and store at -80°C.[7]
Protocol 2: Forced Degradation Study Workflow
This study deliberately exposes 4H3NBA to harsh conditions to rapidly identify potential degradation products and sensitive pathways.[11]
-
Sample Preparation: Prepare a 1 mg/mL solution of 4H3NBA in a 50:50 mixture of acetonitrile and water.
-
Stress Conditions: Aliquot the stock solution into separate vials for each condition. Include a control sample stored at 4°C in the dark.
-
Acid Hydrolysis: Add an equal volume of 1 M HCl. Heat at 80°C for 4 hours.
-
Base Hydrolysis: Add an equal volume of 1 M NaOH. Keep at room temperature for 2 hours.
-
Oxidative Degradation: Add an equal volume of 30% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation: Store a vial of the stock solution at 80°C for 24 hours.
-
Photodegradation: Expose a vial of the stock solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours, as per ICH Q1B guidelines.[12] Keep a control vial wrapped in foil at the same temperature.
-
-
Sample Analysis: Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 50 µg/mL) and analyze using a stability-indicating HPLC method (see Protocol 3).
| Stress Condition | Expected Degradation Level | Potential Primary Degradation Pathway |
| Acid Hydrolysis (1M HCl, 80°C) | Moderate | Decarboxylation |
| Base Hydrolysis (1M NaOH, RT) | High | Oxidation, Ring Opening |
| Oxidation (30% H₂O₂, RT) | High | Ring Hydroxylation, Polymerization |
| Thermal (80°C) | Low to Moderate | Decarboxylation |
| Photolysis (ICH Q1B) | Moderate to High | Complex (Oxidation, Reduction of Nitro Group) |
Protocol 3: Stability-Indicating HPLC-UV Method
This method is designed to separate the parent 4H3NBA from its potential degradation products.
-
Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[11][13]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-19 min: 90% to 10% B
-
19-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.[11]
-
Detection Wavelength: UV at 271 nm.[13]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.[13]
Section 4: Visualizing Degradation Pathways and Workflows
Diagram 1: Potential Degradation Pathways for this compound
This diagram illustrates the primary molecular transformations that 4H3NBA may undergo under various stress conditions.
Caption: Potential degradation pathways of this compound.
Diagram 2: Experimental Workflow for Investigating Stability Issues
This flowchart provides a logical sequence of steps to diagnose and solve stability problems encountered in an experiment.
Caption: A systematic workflow for troubleshooting stability issues.
References
-
Chemistry Stack Exchange. (2016, June 24). Acidic Strength of Nitrobenzoic Acid. [Link]
-
Quora. (2017, May 8). What is the order of acidic strength of benzoic acid, o-Nitro benzoic acid, p-Nitro benzoic acid and m-Nitro benzoic acid and how?. [Link]
-
Solubility of Things. This compound. [Link]
-
Quora. (2019, January 9). P-nitrobenzoic acid is a stronger acid than benzoic acid. Why?. [Link]
-
ResearchGate. (2025, August 8). Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. [Link]
-
LookChem. Cas 619-14-7,3-Hydroxy-4-nitrobenzoic acid. [Link]
- Google Patents.
-
ChemBK. (2024, April 10). This compound methyl ester. [Link]
-
IJPBS. ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. [Link]
-
Filo. (2025, August 3). Mechanism of 4-Amino-3-hydroxybenzoic Acid Formation. [Link]
-
PubChem - NIH. This compound. [Link]
-
Cheméo. This compound. [Link]
-
MDPI. (2024, January 10). Elucidation of 4-Hydroxybenzoic Acid Catabolic Pathways in Pseudarthrobacter phenanthrenivorans Sphe3. [Link]
-
Fisher Scientific. This compound, 98%. [Link]
-
PubChem - NIH. 4-Hydroxy-3-methoxy-5-nitrobenzoic acid. [Link]
-
European Medicines Agency. ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
SIELC Technologies. (2018, May 16). This compound. [Link]
-
NIST. This compound - NIST WebBook. [Link]
Sources
- 1. DE2316495B2 - PROCESS FOR THE PREPARATION OF this compound - Google Patents [patents.google.com]
- 2. This compound | 616-82-0 [chemicalbook.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. 3-Hydroxy-4-nitrobenzoic acid(619-14-7) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. fishersci.com [fishersci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of an HPLC Method for 4-Hydroxy-3-nitrobenzoic Acid Analysis
In the landscape of pharmaceutical development and chemical manufacturing, the quantitative assurance of a compound's purity, stability, and concentration is not merely a procedural step but the bedrock of product safety and efficacy. For a molecule like 4-Hydroxy-3-nitrobenzoic acid—an important intermediate in organic synthesis[1]—a robust, reliable, and validated analytical method is indispensable.
This guide provides an in-depth, experience-driven walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) method for this compound. Moving beyond a simple recitation of steps, we will explore the scientific rationale behind methodological choices and benchmark the HPLC technique against viable alternatives. The entire process is anchored in the globally recognized standards of the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring a self-validating and trustworthy protocol.[2][3][4][5]
Chapter 1: The Imperative of Method Validation
Before delving into protocols, it's crucial to understand why we validate. The objective of any analytical procedure validation is to demonstrate its suitability for the intended purpose.[3] An unvalidated method yields data without context or assurance of accuracy, rendering it scientifically and regulatorily indefensible. The ICH Q2(R1) framework provides a systematic approach to prove that an analytical method is reliable, reproducible, and accurate for the intended analysis.[2][4][5][6]
The validation process can be visualized as a logical workflow, ensuring all performance characteristics of the method are systematically tested and documented.
Caption: A streamlined workflow for HPLC method validation based on ICH Q2(R1) principles.
Chapter 2: A Validated Reversed-Phase HPLC Method
Based on the physicochemical properties of this compound—a polar aromatic organic acid[7][8]—a reversed-phase HPLC (RP-HPLC) method with UV detection is the most logical and widely applied approach.[9][10][11]
2.1: Rationale for Method Development
The selected chromatographic conditions are not arbitrary; they are a direct consequence of the analyte's chemistry.
-
Stationary Phase (Column): A C18 column is chosen for its hydrophobic stationary phase, which effectively retains the aromatic benzoic acid structure.
-
Mobile Phase: A mixture of an acidic aqueous buffer and an organic modifier (like acetonitrile or methanol) is standard. The acidic pH (e.g., pH ~3 adjusted with formic or phosphoric acid) is critical. This compound has acidic phenolic and carboxylic acid functional groups. Maintaining a pH well below the pKa of the carboxylic acid ensures it remains in its neutral, protonated form (-COOH), which enhances its retention on the C18 column and promotes sharp, symmetrical peak shapes.
-
Detection: The presence of the nitro-substituted benzene ring provides strong UV chromophores. A UV detector set at a wavelength of maximum absorbance (e.g., ~270 nm) will offer high sensitivity.
2.2: Chromatographic Conditions
The following table outlines a robust starting point for the analysis.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | 0.1% Formic Acid in Water : Acetonitrile (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 271 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Analyte | This compound |
2.3: Validation Protocol & Acceptance Criteria
Here, we detail the experimental execution for each validation parameter, grounded in ICH Q2(R1) requirements.
-
Specificity:
-
Protocol: Prepare and inject individual solutions of a diluent (mobile phase), a placebo (if applicable), a known impurity, and the this compound standard. Also, analyze a sample spiked with the known impurity.
-
Objective: To demonstrate that the method can unequivocally assess the analyte without interference from other components.[12]
-
-
Linearity:
-
Protocol: Prepare a stock solution of the analyte and perform serial dilutions to create at least five concentration levels, ranging from 50% to 150% of the expected working concentration. Inject each concentration in triplicate.
-
Objective: To establish a linear relationship between the analyte concentration and the detector response.[12]
-
-
Accuracy (Recovery):
-
Protocol: Prepare a placebo mixture and spike it with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate. Analyze the samples and calculate the percentage recovery.
-
Objective: To determine the closeness of the measured value to the true value.[12]
-
-
Precision:
-
Repeatability (Intra-day): Prepare six individual samples at 100% of the test concentration. Analyze them on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ):
-
Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
-
-
Objective: To determine the lowest amount of analyte that can be reliably detected and quantified, respectively.
-
-
Robustness:
-
Protocol: Deliberately introduce small variations to the method parameters and assess the impact on the results. Examples include:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 5°C)
-
Mobile Phase Composition (e.g., ± 2% organic content)
-
-
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.[13][14]
-
2.4: Summary of Expected Validation Results
The following table summarizes typical acceptance criteria and expected outcomes for a successful validation.
| Validation Parameter | Acceptance Criteria (ICH Q2(R1) Standard) | Expected Result for a Robust Method |
| Specificity | No interference at the analyte's retention time. | Peak is pure and well-resolved. |
| Linearity (R²) | Correlation Coefficient (R²) ≥ 0.999 | R² > 0.999 |
| Accuracy (% Recovery) | Typically 98.0% - 102.0% | 99.5% - 101.5% |
| Precision (% RSD) | Repeatability: RSD ≤ 2.0%Intermediate: RSD ≤ 2.0% | RSD < 1.0% |
| LOQ (% RSD) | RSD ≤ 10% at the LOQ concentration | Meets criteria |
| Robustness | System suitability parameters pass under all varied conditions. | All variations meet system suitability. |
Chapter 3: Comparative Analysis of Analytical Techniques
While HPLC is a powerful tool, it is not the only option. Understanding its advantages in context requires a comparison with other potential methods for quantifying organic acids.[10]
Sources
- 1. This compound | 616-82-0 [chemicalbook.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. starodub.nl [starodub.nl]
- 5. fda.gov [fda.gov]
- 6. ICH Official web site : ICH [ich.org]
- 7. This compound CAS#: 616-82-0 [m.chemicalbook.com]
- 8. This compound | C7H5NO5 | CID 12033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. shimadzu.com [shimadzu.com]
- 11. Analytical Methods for Organic Acids : Shimadzu (Europe) [shimadzu.eu]
- 12. benchchem.com [benchchem.com]
- 13. longdom.org [longdom.org]
- 14. longdom.org [longdom.org]
A Senior Application Scientist's Guide to Nitrating Agents for 4-Hydroxybenzoic Acid Synthesis
In the landscape of pharmaceutical and fine chemical synthesis, the regioselective nitration of aromatic compounds is a cornerstone transformation. 4-Hydroxy-3-nitrobenzoic acid, a key intermediate in the synthesis of various pharmaceuticals, dyes, and polymers, is primarily synthesized through the nitration of 4-hydroxybenzoic acid.[1][2][3] However, the choice of nitrating agent is critical, as it dictates the reaction's efficiency, selectivity, and safety profile. This guide provides a comprehensive comparison of common and emerging nitrating agents for this synthesis, supported by experimental data and protocols, to aid researchers in making informed decisions.
The Chemistry of Nitration: A Balancing Act of Activation and Selectivity
The nitration of 4-hydroxybenzoic acid is an electrophilic aromatic substitution reaction.[4][5] The hydroxyl (-OH) and carboxylic acid (-COOH) groups on the aromatic ring exert opposing effects on the incoming electrophile, the nitronium ion (NO₂⁺). The hydroxyl group is a strongly activating, ortho, para-directing group, while the carboxylic acid group is a deactivating, meta-directing group.[6] This interplay of electronic effects, coupled with steric hindrance, dictates the regioselectivity of the nitration, with the primary desired product being the 3-nitro isomer.
Caption: General mechanism of electrophilic aromatic nitration.
A Comparative Analysis of Nitrating Agents
The ideal nitrating agent should offer high yield and regioselectivity for the desired 3-nitro isomer, operate under mild conditions, be cost-effective, and pose minimal safety and environmental hazards. Here, we compare several common nitrating agents based on these criteria.
Mixed Acid: The Industrial Workhorse
The combination of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the most traditional and widely used nitrating agent.[7][8] Sulfuric acid acts as a catalyst, promoting the formation of the highly electrophilic nitronium ion.[5][9]
-
Advantages: High reactivity, relatively low cost, and well-established procedures.
-
Disadvantages: Harsh reaction conditions (strong acids, exothermic reaction), potential for over-nitration to 3,5-dinitrobenzoic acid, and the generation of significant acidic waste streams that require neutralization and disposal. The corrosive nature of the mixed acid also necessitates specialized equipment.[10]
Nitric Acid in Organic Solvents
Using nitric acid in conjunction with organic solvents like acetic acid or chloroform offers a milder alternative to mixed acid.[7][11]
-
Advantages: Generally, milder reaction conditions compared to mixed acid, which can lead to improved selectivity.
-
Disadvantages: The use of corrosive and potentially hazardous organic solvents raises environmental and safety concerns.[12] The reactivity is often lower than with mixed acid, potentially requiring longer reaction times or higher temperatures.
Metal Nitrates: A Milder Approach
Metal nitrates, such as iron(III) nitrate (Fe(NO₃)₃·9H₂O) or copper(II) nitrate (Cu(NO₃)₂·6H₂O), in solvents like acetonitrile, provide a regioselective method for ortho-nitration of phenols.[13]
-
Advantages: High regioselectivity for the ortho position, mild reaction conditions, and avoidance of strong acids.[13]
-
Disadvantages: The cost of metal nitrates can be higher than that of nitric acid. The use of organic solvents is still often required, and the removal of metal byproducts can complicate purification.
Green Nitrating Agents: The Future of Synthesis
Growing environmental concerns have spurred the development of greener nitrating agents.[14][15] These methods aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.
-
Solid-Supported Reagents: Reagents like ammonium nitrate and potassium hydrogen sulfate (NH₄NO₃/KHSO₄) offer a regioselective and environmentally benign approach.[16] These reactions are often carried out under mild conditions and allow for easy separation of the catalyst.
-
Enzymatic Nitration: Peroxidases, such as horseradish peroxidase, can catalyze the nitration of phenolic compounds in the presence of hydrogen peroxide and a nitrite source.[17][18][19] This method offers high selectivity under very mild, aqueous conditions. However, the cost and stability of enzymes can be a limitation for large-scale synthesis.[20]
Quantitative Comparison of Nitrating Agents
| Nitrating Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Regioselectivity (3-nitro : other) | Key Advantages | Key Disadvantages |
| HNO₃ / H₂SO₄ | - | 0 - 10 | 1 - 2 h | 80 - 90 | Good to Moderate | High reactivity, low cost | Harsh conditions, acidic waste |
| HNO₃ / Acetic Acid | Acetic Acid | 30 - 40 | 4 - 6 h | 70 - 85 | Good | Milder than mixed acid | Corrosive solvent |
| Fe(NO₃)₃·9H₂O | Acetonitrile | 90 | 2 - 4 h | Moderate to Good | High (ortho) | High regioselectivity, mild | Cost, metal waste |
| NH₄NO₃ / KHSO₄ | Acetonitrile | Reflux | 1 - 3 h | High | High (ortho) | Green, easy workup | Requires heating |
| Enzymatic (HRP) | Aqueous Buffer | Room Temp | 1 - 24 h | Variable | High | Very mild, environmentally friendly | Enzyme cost and stability |
Experimental Protocols
Protocol 1: Nitration using Mixed Acid (HNO₃/H₂SO₄)
Safety First: This reaction is highly exothermic and involves corrosive acids.[21][22][23] It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. An ice bath must be readily available for temperature control.
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0 °C in an ice-salt bath.
-
Slowly add 10 g of 4-hydroxybenzoic acid to the cold sulfuric acid with stirring until it is completely dissolved.
-
Prepare the nitrating mixture by slowly adding 10 mL of concentrated nitric acid to 20 mL of concentrated sulfuric acid in a separate flask, keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 4-hydroxybenzoic acid, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour.
-
Carefully pour the reaction mixture onto 200 g of crushed ice with stirring.
-
The precipitated product is collected by vacuum filtration, washed with cold water until the washings are neutral to litmus, and dried.
-
Recrystallize the crude product from hot water to obtain pure this compound.
Protocol 2: Green Nitration using NH₄NO₃/KHSO₄
-
In a round-bottom flask, combine 4-hydroxybenzoic acid (1 mmol), ammonium nitrate (2 mmol), and potassium hydrogen sulfate (0.05 mmol) in 5 mL of acetonitrile.[16]
-
Stir the mixture magnetically at reflux temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture and wash the residue with acetonitrile.
-
Combine the filtrates and add anhydrous sodium sulfate to remove any residual water.
-
Filter the mixture and remove the solvent under reduced pressure to obtain the product.
Decision-Making Workflow for Selecting a Nitrating Agent
Caption: A workflow to guide the selection of an appropriate nitrating agent.
Conclusion
The choice of a nitrating agent for the synthesis of this compound is a multifaceted decision that requires careful consideration of reaction scale, cost, safety, and environmental impact. While the traditional mixed acid method remains a viable option for large-scale production due to its low cost and high reactivity, the development of milder and greener alternatives offers significant advantages in terms of selectivity and sustainability. For laboratory-scale synthesis and applications where high regioselectivity is paramount, metal nitrates and solid-supported reagents present compelling alternatives. The continued innovation in enzymatic and other green nitration methods promises a future of more efficient, safer, and environmentally responsible chemical synthesis.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. jocpr.com [jocpr.com]
- 3. This compound | C7H5NO5 | CID 12033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. chemcess.com [chemcess.com]
- 8. kbr.com [kbr.com]
- 9. quora.com [quora.com]
- 10. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 11. DE2316495B2 - PROCESS FOR THE PREPARATION OF this compound - Google Patents [patents.google.com]
- 12. US3929864A - Process for preparing this compound alkyl esters - Google Patents [patents.google.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Selective Nitration of Phenolic Compounds by Green Synthetic Approaches | CoLab [colab.ws]
- 15. Selective Nitration of Phenolic Compounds by Green Synthetic Approaches | Semantic Scholar [semanticscholar.org]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. Enzymatic nitration of phytophenolics: evidence for peroxynitrite-independent nitration of plant secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Enzymatic nitration of phytophenolics: evidence for peroxynitrite-independent nitration of plant secondary metabolites. | Sigma-Aldrich [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
- 20. scilit.com [scilit.com]
- 21. ehs.washington.edu [ehs.washington.edu]
- 22. ehs.com [ehs.com]
- 23. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
A Comparative Guide to 4-Hydroxy-3-nitrobenzoic Acid and 5-Nitrosalicylic Acid for Researchers and Drug Development Professionals
In the landscape of specialty chemicals, isomeric compounds present a unique challenge and opportunity. While sharing the same molecular formula, their distinct structural arrangements can lead to vastly different physicochemical properties, reactivity, and suitability for specific applications. This guide provides an in-depth, objective comparison of two such isomers: 4-hydroxy-3-nitrobenzoic acid and 5-nitrosalicylic acid (also known as 2-hydroxy-5-nitrobenzoic acid).
This document is intended for researchers, scientists, and drug development professionals who utilize these compounds as intermediates, building blocks, or active agents. We will move beyond catalog data to explore the causal relationships between their structures and functions, supported by experimental data and established protocols.
At a Glance: Physicochemical Properties
A direct comparison of core properties is essential for initial project planning, from solubility screens to reaction condition design. The positional difference of the functional groups—specifically the hydroxyl group relative to the carboxylic acid—is the primary driver of the observed variations.
| Property | This compound | 5-Nitrosalicylic Acid | Rationale for Difference |
| Synonyms | 3-Nitro-4-hydroxybenzoic acid | 2-Hydroxy-5-nitrobenzoic acid, Anilotic acid[1] | Highlights the substitution pattern on the benzoic acid core. |
| CAS Number | 616-82-0[2] | 96-97-9[1] | Unique identifiers for each distinct chemical substance. |
| Molecular Formula | C₇H₅NO₅[3] | C₇H₅NO₅[4] | Isomers share the same elemental composition. |
| Molecular Weight | 183.12 g/mol [3] | 183.12 g/mol [4][5] | Identical molecular formulas result in identical molecular weights. |
| Appearance | Yellow to light brown powder[2] | Light yellow crystalline powder[4][6] | Slight variations in crystal lattice and electronic structure can affect color. |
| Melting Point | 183-186 °C[2] | 228-230 °C[7][8][9] | The potential for strong intramolecular hydrogen bonding in 5-nitrosalicylic acid between the ortho-hydroxyl and carboxylic acid groups leads to a more stable crystal lattice and a significantly higher melting point. |
| pKa₁ (Carboxylic Acid) | ~4 | pK1: 2.12 (at 25°C)[9][10] | The ortho-hydroxyl group in 5-nitrosalicylic acid stabilizes the carboxylate anion through hydrogen bonding, making the carboxylic proton significantly more acidic (lower pKa) than in this compound. |
| Water Solubility | Limited solubility[11] | Slightly soluble (1 g in 1475 mL)[7][8][9] | 5-Nitrosalicylic acid's intramolecular hydrogen bonding reduces its ability to form hydrogen bonds with water, making it less soluble than might be expected. Both compounds show increased solubility in alkaline conditions due to salt formation.[4][11] |
| Organic Solvent Solubility | More soluble in ethanol, acetone, methanol, DMSO[2][11] | Soluble in ethanol, methanol, acetone[4][6]. Detailed studies show solubility order: NMP > DMF > 1,4-dioxane > acetonitrile > alcohols > ethyl acetate > water.[12][13] | Both isomers are generally more soluble in polar organic solvents than in water. |
Structural Causality: The Impact of Isomerism
The fundamental differences between these two molecules originate from the placement of the hydroxyl group. In 5-nitrosalicylic acid, the hydroxyl and carboxylic acid groups are ortho to each other. This proximity allows for strong intramolecular hydrogen bonding. Conversely, in this compound, these groups are meta to each other, precluding such intramolecular interactions and favoring intermolecular hydrogen bonding.
This single structural variance has profound consequences, as detailed in the table above, most notably affecting melting point and the acidity of the carboxylic acid.
Caption: Logical flow from structural arrangement to physical properties.
Synthesis and Reactivity
Both compounds are typically synthesized via the nitration of a corresponding hydroxyl-substituted benzoic acid. The choice of starting material and reaction conditions dictates the final product.
Synthesis of 5-Nitrosalicylic Acid
The synthesis of 5-nitrosalicylic acid is a classic example of electrophilic aromatic substitution on salicylic acid. The hydroxyl (-OH) and carboxyl (-COOH) groups are both ortho-, para-directing. They work in concert to direct the incoming nitronium ion (NO₂⁺) electrophile to the 5-position, which is para to the strongly activating hydroxyl group and meta to the carboxyl group.[14][15]
Protocol: A common method involves the nitration of salicylic acid with a mixture of nitric acid and sulfuric acid.[15] Modern, safer, and more efficient methods utilize microreactors to control the highly exothermic reaction, achieving yields of over 75%.[16][17]
Synthesis of this compound
This isomer is prepared by the nitration of 4-hydroxybenzoic acid. Here, the hydroxyl group directs the incoming nitro group to the ortho position (position 3).
Protocol: The process can be achieved by nitrating 4-hydroxybenzoic acid with nitric acid.[18] Process improvements focus on using finely divided 4-hydroxybenzoic acid with 25-35% nitric acid at 20-40°C to ensure high yield and purity.[18] The nitration of 4-hydroxybenzoic acid alkyl esters is also a viable route.[19]
Caption: Simplified synthetic pathways for both isomers.
Applications and Performance
The distinct properties of these isomers make them suitable for different applications, particularly in pharmaceutical synthesis and as chemical reagents.
5-Nitrosalicylic Acid: A Key Pharmaceutical Intermediate
The most prominent application of 5-nitrosalicylic acid is as a key intermediate in the synthesis of Mesalamine (5-aminosalicylic acid or 5-ASA).[20][21][22] Mesalamine is a frontline anti-inflammatory drug used to treat inflammatory bowel diseases like ulcerative colitis and Crohn's disease.[20][23][24] The synthesis involves the reduction of the nitro group on 5-nitrosalicylic acid to an amine.
Beyond pharmaceuticals, it is used:
-
As a sensitive colorimetric reagent for quantifying reducing sugars in biochemical assays.[20]
-
As an intermediate for synthesizing various dyes and pigments.[20][21]
-
As a corrosion inhibitor for metal surfaces.[20]
This compound: A Versatile Building Block
This compound serves as a valuable intermediate for a range of products, including dyes, optical brighteners, and temperature-resistant plastics.[18] It is a standard in chymotrypsin assays and has been used to form benzimidazole derivatives.[2] Its reduction product, 3-amino-4-hydroxybenzoic acid, is also a crucial chemical intermediate.[18]
Safety and Handling
Both compounds require careful handling in a laboratory setting. They are classified as irritants and appropriate personal protective equipment (PPE) should be worn.
-
5-Nitrosalicylic Acid: Causes skin and serious eye irritation.[1][25][26] May cause respiratory irritation.[26] Users should wash hands thoroughly after handling and wear protective gloves and eye protection.[25]
-
This compound: Also causes skin, eye, and respiratory irritation. Standard handling procedures include using in a well-ventilated area and wearing dust masks, gloves, and eye protection.
Always consult the latest Safety Data Sheet (SDS) from your supplier before handling these chemicals.[1][7][25][27]
Conclusion: Selecting the Right Isomer
The choice between this compound and 5-nitrosalicylic acid is entirely application-driven.
-
Choose 5-Nitrosalicylic Acid when your synthetic target is Mesalamine (5-ASA) or requires a precursor with a hydroxyl group ortho to a carboxylic acid. Its role as a key intermediate for this major anti-inflammatory drug is its most significant industrial application.[20][22]
-
Choose this compound for syntheses requiring a 3-amino-4-hydroxybenzoic acid moiety or for applications in materials science where its specific substitution pattern is beneficial.[18]
Understanding the fundamental chemical differences—driven by the simple positional change of a hydroxyl group—is paramount to leveraging these versatile molecules effectively and safely in research and development.
References
-
Solubility of Things. This compound - Solubility. [Link]
-
Solubility of Things. 5-Nitrosalicylic acid | Solubility. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 5-Nitrosalicylic Acid, 99%. [Link]
-
Zhu Hui-qin. Preparation of 5-Nitrosalicylic Acid. Semantic Scholar. [Link]
-
PubChem. 5-Nitrosalicylic acid | C7H5NO5 | CID 7318. [Link]
-
Fengchen Group Co., Ltd. 5-Nitro Salicylic Acid BP EP USP CAS 96-97-9 Manufacturers and Suppliers. [Link]
-
Jin Gang. (2017). Synthetic method of 5-nitrosalicylic acid. SciSpace. [Link]
-
Protheragen. 5-Nitrosalicylic acid. [Link]
-
A. B. Enterprises. 5-Nitrosalicylic Acid Manufacturer & Exporter from India. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Versatile Applications of 5-Nitrosalicylic Acid in Industry. [Link]
-
ACS Publications. (2022). Equilibrium Solubility of 5-Nitrosalicylic Acid in Different Neat Solvents. Journal of Chemical & Engineering Data. [Link]
-
ResearchGate. (2022). Equilibrium Solubility of 5-Nitrosalicylic Acid in Different Neat Solvents. [Link]
-
Brainly.in. (2020). Synthesis of 5-nitrosalicylic acid from salicylic acid. [Link]
-
ACS Publications. (2022). Equilibrium Solubility of 5-Nitrosalicylic Acid in Different Neat Solvents. Journal of Chemical & Engineering Data. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Profile of 5-Nitrosalicylic Acid: Properties and Synthesis Significance. [Link]
-
PubChem. This compound | C7H5NO5 | CID 12033. [Link]
-
PubChem. Benzoic acid, 4-hydroxy-3-nitro-, methyl ester | C8H7NO5 | CID 66835. [Link]
- Google Patents.
- Google Patents. US3929864A - Process for preparing this compound alkyl esters.
- Google Patents.
-
YouTube. (2021). Synthesis of 5 and 3-nitrosalicylic acid. [Link]
-
NIST WebBook. This compound. [Link]
-
Shree Ganesh Remedies Limited. 5-Nitrosalicylic acid-96-97-9. [Link]
- Google Patents. CN107353208A - 5 nitro-salicylic acid techniques are prepared using microchannel continuous flow reactor.
-
PrepChem.com. Preparation of 3-hydroxy-4-nitrobenzoic acid. [Link]
-
ResearchGate. (2025). Reduction of 5-Nitrosalicylic Acid in Water to Give 5-Amino-salicylic Acid. [Link]
-
SIELC Technologies. (2018). This compound. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. This compound | 616-82-0 [chemicalbook.com]
- 3. This compound | C7H5NO5 | CID 12033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 5-Nitrosalicylic acid | C7H5NO5 | CID 7318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Nitro Salicylic Acid BP EP USP CAS 96-97-9 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 7. 5-Nitrosalicylic acid - Safety Data Sheet [chemicalbook.com]
- 8. 5-Nitrosalicylic acid | 96-97-9 [chemicalbook.com]
- 9. 5-Nitrosalicylic Acid Manufacturer & Exporter from India - Sihauli Chemicals Private Limited [sihaulichemicals.com]
- 10. 5-Nitrosalicylic acid - Protheragen [protheragen.ai]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. brainly.in [brainly.in]
- 15. 5-Nitrosalicylic Acid | High Purity Reagent | Supplier [benchchem.com]
- 16. Synthetic method of 5-nitrosalicylic acid (2017) | Jin Gang [scispace.com]
- 17. CN107353208A - 5 nitro-salicylic acid techniques are prepared using microchannel continuous flow reactor - Google Patents [patents.google.com]
- 18. DE2316495B2 - PROCESS FOR THE PREPARATION OF this compound - Google Patents [patents.google.com]
- 19. US3929864A - Process for preparing this compound alkyl esters - Google Patents [patents.google.com]
- 20. nbinno.com [nbinno.com]
- 21. nbinno.com [nbinno.com]
- 22. 5-Nitrosalicylic acid-96-97-9 [ganeshremedies.com]
- 23. CN106083623B - A kind of preparation method of 5-amino salicylic acid - Google Patents [patents.google.com]
- 24. researchgate.net [researchgate.net]
- 25. tcichemicals.com [tcichemicals.com]
- 26. aksci.com [aksci.com]
- 27. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
A Comparative Guide to the Synthesis of 4-Hydroxy-3-nitrobenzoic Acid for Researchers and Drug Development Professionals
Introduction
4-Hydroxy-3-nitrobenzoic acid is a valuable building block in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty polymers. Its trifunctional nature, possessing a carboxylic acid, a hydroxyl group, and a nitro group, allows for diverse chemical modifications, making it a sought-after intermediate. The strategic placement of the nitro group ortho to the hydroxyl and meta to the carboxylic acid group offers unique reactivity and substitution patterns. This guide provides a comprehensive comparison of the primary synthetic routes to this important molecule, offering detailed experimental protocols, comparative data, and mechanistic insights to aid researchers in selecting the optimal pathway for their specific needs. We will delve into the nuances of each method, evaluating them based on yield, purity, scalability, safety, and environmental impact.
Route 1: Electrophilic Nitration of 4-Hydroxybenzoic Acid and its Esters
The most direct and widely employed method for the synthesis of this compound is the electrophilic aromatic substitution of 4-hydroxybenzoic acid or its corresponding alkyl esters. The hydroxyl group is a potent activating group and an ortho-, para-director, while the carboxylic acid (or ester) group is a deactivating meta-director. The directing effects of the hydroxyl group dominate, leading to nitration primarily at the 3-position.
Reaction Mechanism
The reaction proceeds via the in-situ generation of the nitronium ion (NO₂⁺) from a nitrating agent, typically a mixture of nitric acid and a strong acid catalyst like sulfuric acid. The electron-rich aromatic ring of the 4-hydroxybenzoic acid derivative then attacks the nitronium ion, forming a sigma complex (arenium ion). Subsequent deprotonation restores the aromaticity, yielding the desired 3-nitro product.
Caption: Electrophilic nitration of 4-hydroxybenzoic acid.
Comparative Analysis of Nitrating Conditions
Different nitrating agents and reaction conditions have been developed to optimize the yield and purity of the final product while minimizing side reactions such as over-nitration and decarboxylation.
| Nitrating Agent/System | Starting Material | Temperature (°C) | Solvent | Reported Yield (%) | Key Advantages | Key Disadvantages | Reference |
| 25-35% Nitric Acid | 4-Hydroxybenzoic acid | 20-40 | Water | High | High yield and purity, avoids organic solvents. | Requires finely divided starting material. | [1] |
| 30-62% Nitric Acid | 4-Hydroxybenzoic acid alkyl ester | 0-60 | None | >90 | High yield, pure product, no organic solvent. | Requires subsequent hydrolysis of the ester. | [2] |
| Fuming Nitric Acid | Methyl 4-hydroxybenzoate | 45 | Glacial Acetic Acid | 68 | Lower yield, issues with solvent regeneration and wastewater. | [2] | |
| Nitric Acid/Sulfuric Acid | 4-Chlorobenzoic acid | 10-25 | None | 98.7 (of intermediate) | High yield of the chloro-nitro intermediate. | Multi-step process to reach the final product. | [3] |
Experimental Protocols
Protocol 1.1: Nitration of 4-Hydroxybenzoic Acid in Aqueous Nitric Acid [1]
-
To a solution of 4-hydroxybenzoic acid dipotassium salt (corresponding to 159 parts by weight of free 4-hydroxybenzoic acid) in 600 parts of water, add 1300 parts of 62% nitric acid with stirring. The 4-hydroxybenzoic acid will precipitate in a finely divided form. The temperature should not exceed 35°C.
-
Add a catalytic amount of sodium nitrite. The nitration will commence, indicated by a temperature increase, which should be maintained at 36-38°C with gentle cooling.
-
After the exothermic reaction subsides (approximately 2-3 hours), dilute the mixture with 2500 parts of water at 20°C.
-
Stir for an additional hour at 20-30°C.
-
Filter the suspension, wash the solid with water until nitrate-free, and dry to obtain this compound.
Protocol 1.2: Nitration of Methyl 4-hydroxybenzoate [2]
-
Introduce 183.8 parts by weight of moist 4-hydroxybenzoic acid methyl ester into concentrated nitric acid (strength of 30-62%) at 20-30°C.
-
Maintain the temperature between 20-60°C (preferably 20-30°C) with external cooling.
-
After the reaction is complete, the resulting methyl 4-hydroxy-3-nitrobenzoate can be isolated.
-
The ester is then hydrolyzed to this compound using standard procedures (e.g., refluxing with aqueous NaOH followed by acidification).
Route 2: Nucleophilic Aromatic Substitution of 4-Chloro-3-nitrobenzoic Acid
This route involves the displacement of a chlorine atom by a hydroxyl group via a nucleophilic aromatic substitution (SNAAr) mechanism. The presence of the electron-withdrawing nitro group ortho and para to the chlorine atom activates the ring towards nucleophilic attack.
Reaction Mechanism
The reaction proceeds through the attack of a hydroxide ion (from NaOH) on the carbon atom bearing the chlorine. This forms a resonance-stabilized Meisenheimer complex. The departure of the chloride ion restores the aromaticity, yielding the final product.
Caption: Nucleophilic aromatic substitution of 4-chloro-3-nitrobenzoic acid.
Experimental Protocol
Protocol 2.1: Hydrolysis of 4-Chloro-3-nitrobenzoic Acid [3][4]
-
In a 5-liter, 3-necked, round-bottom flask, dissolve 520 g of 4-chloro-3-nitrobenzoic acid in a solution of 532 g of NaOH in 3 liters of water.
-
Heat the solution to reflux (100°C) under a nitrogen atmosphere with stirring for 10 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the solution with concentrated hydrochloric acid to precipitate the product.
-
Isolate the product by filtration, wash with 3 liters of cold water, and dry in a vacuum oven at 30°C overnight. This procedure is reported to yield 430 g (90%) of this compound.
Route 3: Oxidation of 4-Hydroxy-3-nitrotoluene
This synthetic approach involves the oxidation of the methyl group of 4-hydroxy-3-nitrotoluene to a carboxylic acid. This method is attractive if the starting toluene derivative is readily available. A variety of oxidizing agents can be employed for this transformation.
Reaction Mechanism
The mechanism of oxidation depends on the oxidizing agent used. For strong oxidizing agents like potassium permanganate or chromic acid, the reaction generally proceeds through a series of steps involving the formation of a benzylic radical or a manganese/chromium ester, which is then further oxidized to the carboxylic acid.
Caption: Oxidation of 4-hydroxy-3-nitrotoluene.
Experimental Considerations
While specific protocols for the oxidation of 4-hydroxy-3-nitrotoluene are not as prevalent in the literature as the nitration routes, general methods for the oxidation of nitrotoluenes can be adapted. A common method involves the use of sodium dichromate in sulfuric acid.[5]
Protocol 3.1: Chromic Acid Oxidation (General Procedure Adaptation)
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend 4-hydroxy-3-nitrotoluene in water.
-
Slowly add a solution of sodium dichromate dihydrate in water.
-
Carefully add concentrated sulfuric acid dropwise with stirring. The reaction is exothermic and should be controlled with an ice bath.
-
After the addition is complete, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and filter to remove chromium salts.
-
Acidify the filtrate with a strong acid to precipitate the this compound.
-
Collect the product by filtration, wash with cold water, and recrystallize from a suitable solvent.
Alternative and Emerging Synthetic Routes
While the aforementioned routes are the most established, other synthetic strategies are plausible, though less documented for this specific target molecule.
Kolbe-Schmitt Carboxylation of 2-Nitrophenol
The Kolbe-Schmitt reaction involves the carboxylation of a phenoxide with carbon dioxide under pressure.[6] In theory, the carboxylation of 2-nitrophenoxide could yield this compound. However, the strongly electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic attack by CO₂, which may result in low yields or require harsh reaction conditions. Further research is needed to validate this as a practical route.
Reimer-Tiemann Formylation of 2-Nitrophenol followed by Oxidation
The Reimer-Tiemann reaction introduces a formyl group onto a phenol ring, typically at the ortho position.[7] Applying this to 2-nitrophenol could potentially yield 4-hydroxy-3-nitrobenzaldehyde. Subsequent oxidation of the aldehyde to a carboxylic acid would complete the synthesis. Similar to the Kolbe-Schmitt reaction, the deactivating effect of the nitro group could be a significant challenge.
Comparative Summary and Green Chemistry Perspective
| Feature | Route 1: Nitration | Route 2: Hydrolysis | Route 3: Oxidation |
| Starting Material Availability | Readily available | Requires synthesis of the chloro-nitro derivative | May require synthesis of the toluene derivative |
| Number of Steps | 1-2 | 2 (including synthesis of starting material) | 1 |
| Typical Yield | High (can be >90%) | High (around 90%) | Variable, depends on oxidant |
| Purity of Crude Product | Can be high, but may contain isomers | Generally high | Can contain over-oxidation or incomplete oxidation byproducts |
| Scalability | Well-established for industrial scale | Feasible for large scale | Can be challenging depending on the oxidant |
| Safety Concerns | Use of strong, corrosive acids; exothermic reaction | Use of strong base and acid | Use of strong, potentially toxic oxidizing agents (e.g., Cr(VI)) |
| Environmental Impact | Generation of acidic waste streams | Generation of salt waste | Generation of heavy metal waste (if applicable) |
From a green chemistry perspective, the direct nitration in aqueous media (Protocol 1.1) is advantageous as it avoids the use of organic solvents.[8][9][10][11][12] However, it still generates acidic wastewater. The oxidation route, especially if a catalytic system with a green oxidant like air or hydrogen peroxide could be developed, would be a significant improvement over methods using stoichiometric amounts of heavy metal oxidants.
Conclusion
The synthesis of this compound is most commonly and efficiently achieved through the direct nitration of 4-hydroxybenzoic acid or its esters. This route offers high yields and can be performed under relatively mild conditions, with aqueous-based protocols offering a greener alternative. The hydrolysis of 4-chloro-3-nitrobenzoic acid is also a high-yielding method but requires an additional step to prepare the starting material. The oxidation of 4-hydroxy-3-nitrotoluene is a viable alternative, provided the starting material is accessible, though optimization to avoid hazardous oxidizing agents is desirable. The Kolbe-Schmitt and Reimer-Tiemann reactions of 2-nitrophenol remain less explored and potentially challenging routes due to the deactivating nature of the nitro group. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher, including the desired scale, purity, cost considerations, and commitment to green chemistry principles.
References
-
Profnit. (n.d.). Nitration Of Benzoic Acid. Retrieved from [Link]
-
Krasnenko, V., et al. (2022). Development of Homogeneous Carboxylation of Phenolates via Kolbe–Schmitt Reaction. Molecules, 27(21), 7248. [Link]
- Hoechst AG. (1977).
- Hoechst AG. (1975). Process for preparing this compound alkyl esters (U.S.
-
Wikipedia contributors. (2023, December 12). Reimer–Tiemann reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
University of Missouri-St. Louis. (n.d.). 26. Aromatic Side Chain Oxidation: Preparation of a Benzoic Acid Derivative. Retrieved from [Link]
-
Gawande, M. B., et al. (2014). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. Mini-Reviews in Organic Chemistry, 11(2), 119-131. [Link]
-
Sheldon, R. A. (2017). Metrics of Green Chemistry and Sustainability: Past, Present, and Future. ACS Sustainable Chemistry & Engineering, 5(11), 9479-9488. [Link]
-
PrepChem. (n.d.). B--Preparation of this compound. Retrieved from [Link]
-
Wikipedia contributors. (2023, November 28). Kolbe–Schmitt reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Taylor & Francis. (n.d.). Green chemistry metrics – Knowledge and References. Retrieved from [Link]
-
Tobiszewski, M., & Namieśnik, J. (2012). Green Chemistry Metrics, A Review. Molecules, 17(9), 10542-10561. [Link]
-
Pesci, L., et al. (2017). Biocatalytic Carboxylation of Phenol Derivatives: Kinetics and Thermodynamics of the Biological Kolbe-Schmitt Synthesis. ChemCatChem, 9(12), 2216-2223. [Link]
-
Clark, J. H., & Macquarrie, D. J. (2008). The application of Green Chemistry to Organic Syntheses and Mass-Based Reaction Metrics. Organic Process Research & Development, 12(4), 580-593. [Link]
- The Dow Chemical Company. (1989).
-
Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]
-
PrepChem. (n.d.). Preparation of 3-hydroxy-4-nitrobenzoic acid. Retrieved from [Link]
-
Allen. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from [Link]
Sources
- 1. DE2316495B2 - PROCESS FOR THE PREPARATION OF this compound - Google Patents [patents.google.com]
- 2. US3929864A - Process for preparing this compound alkyl esters - Google Patents [patents.google.com]
- 3. data.epo.org [data.epo.org]
- 4. prepchem.com [prepchem.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 7. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
A Spectroscopic Guide to the Isomers of 4-Hydroxy-3-nitrobenzoic Acid: Distinguishing Positional Isomers in Pharmaceutical Research
In the landscape of pharmaceutical development and materials science, the precise identification of molecular structure is not merely a procedural step but a cornerstone of safety, efficacy, and intellectual property. Positional isomers, molecules sharing the same chemical formula but differing in the arrangement of substituent groups on a parent structure, often exhibit markedly different physical, chemical, and biological properties. This guide provides an in-depth spectroscopic comparison of 4-hydroxy-3-nitrobenzoic acid and its key isomers, offering researchers, scientists, and drug development professionals a practical framework for their unambiguous differentiation using fundamental analytical techniques.
The isomers under comparison are critical intermediates in organic synthesis. Their correct identification is paramount, as even a minor shift in the position of a nitro or hydroxyl group can drastically alter a molecule's reactivity, biological activity, and toxicity. This guide will delve into the nuances of FT-IR, UV-Vis, and NMR spectroscopy, explaining not just what is observed, but why these differences arise from the unique electronic and steric environments of each isomer.
The Isomers in Focus
Our comparative analysis will center on the following isomers of hydroxy nitrobenzoic acid:
-
This compound
-
3-Hydroxy-4-nitrobenzoic acid
-
2-Hydroxy-5-nitrobenzoic acid (5-Nitrosalicylic acid)
-
2-Hydroxy-3-nitrobenzoic acid
-
4-Hydroxy-2-nitrobenzoic acid
-
3-Hydroxy-2-nitrobenzoic acid
-
3-Hydroxy-5-nitrobenzoic acid
Experimental Workflow for Spectroscopic Analysis
A systematic approach is crucial for the accurate spectroscopic characterization of these isomers. The following workflow outlines the key steps from sample preparation to data interpretation.
Figure 1: A generalized workflow for the spectroscopic analysis of this compound isomers.
I. Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups
FT-IR spectroscopy is a powerful first-line technique for identifying the functional groups present in a molecule. The vibrational frequencies of bonds are sensitive to their immediate chemical environment, allowing for the differentiation of isomers.
Causality Behind Experimental Choices:
The choice of sample preparation, typically as a KBr pellet or a Nujol mull, is to obtain a solid-state spectrum where intermolecular interactions, such as hydrogen bonding, are prominent. These interactions provide valuable structural clues.
Interpretation of Key Vibrational Modes:
The spectra of all isomers will exhibit characteristic absorptions for the hydroxyl (-OH), carboxylic acid (-COOH), and nitro (-NO₂) groups. However, the precise wavenumbers of these vibrations will shift based on the electronic effects (inductive and resonance) of the substituents and the potential for intramolecular hydrogen bonding.
-
O-H Stretching: The carboxylic acid O-H stretch will appear as a very broad band, typically in the 2500-3300 cm⁻¹ region, due to strong hydrogen-bonded dimers. The phenolic O-H stretch will be a sharper band around 3300-3600 cm⁻¹, the position of which is sensitive to intramolecular hydrogen bonding.
-
C=O Stretching: The carbonyl (C=O) stretch of the carboxylic acid is a strong, sharp band typically found between 1680 and 1710 cm⁻¹. Its frequency can be influenced by conjugation with the aromatic ring and intramolecular hydrogen bonding.
-
N-O Stretching: The nitro group gives rise to two characteristic stretching vibrations: an asymmetric stretch (strong) between 1500 and 1570 cm⁻¹ and a symmetric stretch (medium) between 1300 and 1370 cm⁻¹. The positions of these bands are sensitive to the electronic environment of the nitro group.
-
C-H Out-of-Plane Bending: The substitution pattern on the benzene ring can be inferred from the C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region.
Comparative FT-IR Data of Selected Isomers:
| Isomer | O-H Stretch (Carboxylic Acid, cm⁻¹) | C=O Stretch (cm⁻¹) | Asymmetric NO₂ Stretch (cm⁻¹) | Symmetric NO₂ Stretch (cm⁻¹) | Phenolic O-H Stretch (cm⁻¹) |
| This compound | ~2500-3300 (broad) | ~1700 | ~1530 | ~1350 | ~3400 |
| 3-Hydroxy-4-nitrobenzoic acid | ~2500-3300 (broad) | ~1690 | ~1520 | ~1340 | ~3500 |
| 2-Hydroxy-5-nitrobenzoic acid | ~2500-3300 (broad) | ~1680 | ~1540 | ~1350 | Broadened due to strong intramolecular H-bonding |
Note: The exact peak positions can vary slightly depending on the sample preparation and instrument.
II. Ultraviolet-Visible (UV-Vis) Spectroscopy: A Window into Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorbance (λmax) is influenced by the extent of conjugation and the electronic nature of the substituents.
Causality Behind Experimental Choices:
The choice of solvent is critical in UV-Vis spectroscopy as it can influence the position and intensity of absorption bands. A polar solvent like ethanol or methanol is commonly used to dissolve these polar molecules.
Interpretation of Electronic Transitions:
The UV-Vis spectra of these isomers are expected to show π → π* transitions characteristic of the substituted benzene ring. The position of the λmax is highly dependent on the relative positions of the electron-donating hydroxyl group and the electron-withdrawing nitro and carboxylic acid groups. Isomers with greater charge-transfer character in their electronic transitions will exhibit a red-shift (longer λmax).
Comparative UV-Vis Data:
| Isomer | λmax (nm) | Key Observations |
| This compound | Data not readily available | Expected to show significant charge-transfer character. |
| 3-Hydroxy-4-nitrobenzoic acid | Data not readily available | The meta-relationship between the -OH and -NO₂ groups will influence the electronic transition. |
| 2-Hydroxy-5-nitrobenzoic acid | ~230, ~270, ~350 | The extended conjugation and intramolecular hydrogen bonding influence the electronic transitions. |
Note: UV-Vis data for many of these isomers is not consistently reported in readily accessible literature.
III. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of isomers. ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.
Causality Behind Experimental Choices:
A deuterated polar aprotic solvent like DMSO-d₆ is an excellent choice for these compounds as it can dissolve the polar analytes and its residual solvent peak does not significantly overlap with the aromatic proton signals. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0 ppm).
Interpretation of ¹H NMR Spectra:
The chemical shifts of the aromatic protons are highly sensitive to the electronic effects of the substituents. The electron-withdrawing nitro and carboxylic acid groups will deshield nearby protons, shifting their signals downfield (to higher ppm values). Conversely, the electron-donating hydroxyl group will shield adjacent protons, shifting their signals upfield. The splitting patterns (singlet, doublet, triplet, etc.) and coupling constants (J-values) provide crucial information about the connectivity of the protons on the aromatic ring.
Interpretation of ¹³C NMR Spectra:
Similar to ¹H NMR, the chemical shifts of the carbon atoms are influenced by the electronic environment. The carbon attached to the carboxylic acid group will appear significantly downfield. The carbons bearing the hydroxyl and nitro groups will also show characteristic shifts. The number of unique signals in the ¹³C NMR spectrum can reveal the symmetry of the molecule.
Comparative ¹H NMR Data (in DMSO-d₆):
| Isomer | Aromatic Proton Chemical Shifts (δ, ppm) and Splitting |
| This compound | ~8.4 (d), ~8.1 (dd), ~7.2 (d) |
| 3-Hydroxy-4-nitrobenzoic acid | ~8.0 (d), ~7.6 (d), ~7.4 (dd) |
| 2-Hydroxy-5-nitrobenzoic acid | ~8.6 (d), ~8.3 (dd), ~7.2 (d) |
| 3-Hydroxy-2-nitrobenzoic acid | ~7.5 (t), ~7.4 (dd), ~7.3 (dd)[1] |
| 4-Hydroxy-2-nitrobenzoic acid | ~7.8 (d), ~7.15 (s), ~7.05 (dd)[2] |
Comparative ¹³C NMR Data (in DMSO-d₆):
| Isomer | Aromatic Carbon Chemical Shifts (δ, ppm) | Carboxylic Carbon (δ, ppm) |
| This compound | ~118, 124, 125, 134, 138, 155 | ~165 |
| 3-Hydroxy-4-nitrobenzoic acid | ~118, 120, 125, 132, 148, 153 | ~166 |
| 2-Hydroxy-5-nitrobenzoic acid | ~115, 118, 125, 130, 140, 162 | ~169 |
Note: Chemical shifts are approximate and can vary with solvent and concentration.
Structural Isomers and Their Spectroscopic Fingerprints
The unique substitution pattern of each isomer leads to a distinct spectroscopic fingerprint.
Sources
A Comparative Guide to the Purity Analysis of 4-Hydroxy-3-nitrobenzoic Acid: NMR vs. HPLC
In the landscape of pharmaceutical development and quality control, the precise determination of a compound's purity is not merely a regulatory requirement but a cornerstone of safety and efficacy. For a key intermediate like 4-Hydroxy-3-nitrobenzoic acid, a precursor in the synthesis of various pharmaceutical agents, rigorous purity assessment is paramount to ensure the quality and consistency of the final active pharmaceutical ingredient (API).[1][2] This guide provides an in-depth, objective comparison of two powerful analytical techniques for this purpose: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, data-driven comparisons to inform the selection of the most appropriate analytical methodology for their specific needs. We will delve into the fundamental principles of each technique, provide detailed experimental protocols, and present a comparative analysis of their performance.
The Principle of Orthogonal Purity Assessment
Relying on a single analytical method for purity determination can be fraught with limitations, as any given technique may not be capable of detecting all potential impurities. An orthogonal approach, which employs multiple analytical methods based on different chemical or physical principles, provides a more comprehensive and reliable assessment of a compound's purity.[2] By cross-validating a spectroscopic method like qNMR with a chromatographic method such as HPLC, we can achieve a higher degree of confidence in the reported purity value.
Quantitative NMR (qNMR): A Primary Method for Purity Determination
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method that allows for the direct measurement of an analyte's concentration in a sample.[1] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific NMR signal and the number of nuclei contributing to that signal.[1][3][4][5] By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined without the need for a specific reference standard of the analyte itself.[1][5][6] This makes qNMR an invaluable tool, especially for the analysis of new chemical entities or when a certified standard of the analyte is unavailable.[4]
Why qNMR for this compound?
For a molecule like this compound, ¹H qNMR is particularly well-suited. The aromatic protons on the benzene ring provide distinct, well-resolved signals in regions of the spectrum that are typically free from interference from common solvents and impurities. This allows for accurate integration and, consequently, a precise purity determination.
Key Considerations for a Robust qNMR Assay
Achieving accurate and reproducible qNMR results is contingent upon meticulous planning and execution.[3] The four critical stages of a qNMR measurement are:
-
Method Planning: This involves the judicious selection of a solvent in which both the analyte and the internal standard are fully soluble, and ensuring that the analytical signals of interest do not overlap.[3][7]
-
Sample Preparation: Precise and accurate weighing of both the analyte and the internal standard is the largest source of potential error in qNMR and therefore requires the use of a calibrated microbalance.[4][8]
-
Data Collection: Optimization of NMR acquisition parameters is crucial. This includes ensuring a high signal-to-noise ratio (S/N > 250 for precision better than 1%), a sufficiently long relaxation delay (d1) to allow for complete relaxation of all relevant nuclei, and an appropriate acquisition time to prevent signal truncation.[2][3]
-
Data Processing: Careful processing of the Free Induction Decay (FID) is essential for accurate quantification. This includes proper phasing, baseline correction, and consistent integration of the selected signals.[3]
Experimental Protocol: Purity Determination of this compound by ¹H-qNMR
This protocol outlines the steps for determining the purity of this compound using an internal standard.
1. Selection of Internal Standard and Solvent:
-
Internal Standard: Maleic acid is an excellent choice as an internal standard for this analysis. It is highly pure, stable, not hygroscopic, and exhibits a sharp singlet in a region of the ¹H NMR spectrum (around 6.3 ppm in DMSO-d₆) that does not overlap with the signals of this compound.[9][10][11]
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent as it effectively dissolves both this compound and maleic acid.
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial using a calibrated analytical microbalance. Record the weight to the nearest 0.01 mg.
-
Accurately weigh approximately 5-10 mg of maleic acid (certified reference material) into the same vial. Record the weight to the nearest 0.01 mg.
-
Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Ensure complete dissolution of both the sample and the internal standard. Gentle vortexing or sonication may be used.
-
Transfer the solution to a clean, dry 5 mm NMR tube.[12]
3. NMR Data Acquisition:
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).[2]
-
Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio (>250:1 for accurate integration).[2]
-
Acquisition Time: Sufficient to resolve all peaks (typically 2-4 seconds).[2]
-
Spectral Width: To encompass all signals of interest.
4. Data Processing and Purity Calculation:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the well-resolved singlet from the internal standard (maleic acid, ~6.3 ppm, 2H) and a well-resolved signal from the analyte (e.g., the proton ortho to the carboxylic acid group, which appears as a doublet around 8.0-8.5 ppm, 1H).
-
Calculate the purity of this compound using the following equation[13]:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I_analyte = Integral of the analyte signal
-
N_analyte = Number of protons for the integrated analyte signal
-
I_IS = Integral of the internal standard signal
-
N_IS = Number of protons for the integrated internal standard signal
-
MW_analyte = Molecular weight of the analyte (183.12 g/mol )
-
MW_IS = Molecular weight of the internal standard (maleic acid, 116.07 g/mol )
-
m_analyte = Mass of the analyte
-
m_IS = Mass of the internal standard
-
P_IS = Purity of the internal standard (as a percentage)
-
High-Performance Liquid Chromatography (HPLC): The Industry Workhorse
HPLC is a cornerstone of pharmaceutical analysis, renowned for its high sensitivity and resolving power in separating components of a mixture.[14][15] For purity assessment, a detector (commonly UV-Vis) measures the response of each eluting component.[1] The purity is often determined by an area percent method, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks.[1] While highly effective for detecting trace impurities, this method's accuracy is predicated on the assumption that all components have a similar response factor at the detection wavelength, or it necessitates the use of reference standards for each impurity for precise quantification.[1][14]
Experimental Protocol: Purity Determination of this compound by HPLC-UV
This protocol is designed for the separation and quantification of this compound and potential impurities.
1. Instrumentation and Reagents:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric acid (or Formic acid for MS compatibility).
2. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Phosphoric Acid
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid
-
Gradient: A typical starting condition would be 95% A and 5% B, with a linear gradient to increase the percentage of B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by the UV maximum of this compound (e.g., 254 nm or a wavelength of maximum absorbance).
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable diluent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL.
4. Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.
Head-to-Head Comparison: qNMR vs. HPLC
The choice between qNMR and HPLC for the purity assessment of this compound depends on the specific requirements of the analysis. The following table summarizes the key performance characteristics of each technique.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Direct, primary method based on signal intensity proportional to molar concentration.[1] | Comparative method based on separation and detection.[1] |
| Accuracy | High, as it provides an absolute purity value.[1] | High, but can be influenced by the response factors of impurities.[1] |
| Precision | Excellent, typically with low relative standard deviation (RSD).[1][16] | Very good, with low RSD.[1][17] |
| Reference Standard | Requires a certified internal standard of a different compound.[5] | Typically requires a reference standard of the analyte for assay; area percent for purity. |
| Specificity | Highly specific due to the unique chemical shifts of protons. | Dependent on chromatographic resolution. Co-eluting impurities can be a challenge. |
| Sensitivity | Generally lower than HPLC. | High, excellent for detecting trace impurities. |
| Sample Throughput | Can be lower due to longer acquisition times for high precision. | High, with modern autosamplers. |
| Sample Integrity | Non-destructive, the sample can be recovered.[5][18] | Destructive. |
| Method Development | Relatively straightforward, primarily involving solvent and internal standard selection. | Can be more complex, requiring optimization of mobile phase, gradient, column, and temperature. |
Visualizing the Workflow
To better illustrate the processes involved, the following diagrams outline the experimental workflows for both qNMR and HPLC.
Caption: Workflow for purity analysis by qNMR.
Caption: Workflow for purity analysis by HPLC.
Conclusion
Both qNMR and HPLC are powerful and reliable techniques for the purity assessment of this compound. The choice between them is not a matter of which is "better," but which is more "fit for purpose."
-
qNMR serves as an excellent primary method for providing an absolute purity value, which is crucial for the certification of reference materials and in situations where a specific reference standard for the analyte is not available. Its non-destructive nature is also an advantage for precious samples.
-
HPLC excels in its ability to detect and quantify trace impurities, making it an indispensable tool for routine quality control and stability studies where high sensitivity is required.
For a comprehensive and robust quality assessment of this compound, a dual approach is recommended. Employing qNMR to establish an accurate, absolute purity value for a primary batch, and then using this batch to qualify a more rapid and sensitive HPLC method for routine analysis, represents a scientifically sound and efficient strategy. This orthogonal approach ensures the highest level of confidence in the quality of this critical pharmaceutical intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. emerypharma.com [emerypharma.com]
- 4. rssl.com [rssl.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. ethz.ch [ethz.ch]
- 9. youtube.com [youtube.com]
- 10. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 11. Development and Validation of a Quantitative NMR Method for the D...: Ingenta Connect [ingentaconnect.com]
- 12. organomation.com [organomation.com]
- 13. usp.org [usp.org]
- 14. enovatia.com [enovatia.com]
- 15. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
- 16. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 17. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Purification of 4-Hydroxy-3-nitrobenzoic Acid: A Comparative Analysis
Introduction
4-Hydroxy-3-nitrobenzoic acid is a critical intermediate in the synthesis of pharmaceuticals, dyes, and advanced materials.[1] Its utility is predicated on its purity, as contaminants can lead to undesirable side reactions, lower yields, and compromised final product quality in subsequent synthetic steps, such as its reduction to 3-amino-4-hydroxybenzoic acid.[1] The primary synthesis route, the nitration of 4-hydroxybenzoic acid, frequently yields a crude product contaminated with unreacted starting materials, isomeric byproducts (e.g., 4-hydroxy-3,5-dinitrobenzoic acid), and products of decarboxylation or other side reactions.[1][2]
This guide provides an in-depth comparative study of the three most effective laboratory- and industrial-scale purification methods for this compound: Recrystallization, Chemically Active Extraction, and Preparative Column Chromatography. We will dissect the fundamental principles of each technique, provide validated experimental protocols, and offer a comparative analysis to guide researchers and process chemists in selecting the optimal method for their specific purity, yield, and scalability requirements.
Method I: Recrystallization
Recrystallization is a cornerstone purification technique for solid organic compounds, leveraging the principle of differential solubility. The ideal solvent will dissolve the target compound sparingly at room temperature but extensively at an elevated temperature.[3] Impurities, ideally, will either be insoluble in the hot solvent or highly soluble in the cold solvent, allowing for their physical separation.
Causality of Experimental Choices: For this compound, its polar functional groups (hydroxyl, carboxyl, and nitro groups) dictate the choice of polar solvents. Water is an effective and economical choice, given the compound's significantly increased solubility in hot water versus cold.[4] For impurities that are less polar than the target compound, a mixed solvent system, such as ethanol-water or isopropanol-water, can enhance purification efficacy by fine-tuning the polarity of the crystallization medium.[4][5] The slow cooling process is critical; it allows for the selective growth of a pure crystal lattice, excluding impurity molecules, which remain in the mother liquor.[6]
Experimental Protocol: Recrystallization from an Aqueous System
-
Dissolution: Place 10.0 g of crude this compound into a 500 mL Erlenmeyer flask. Add approximately 150 mL of deionized water and a magnetic stir bar.
-
Heating: Heat the suspension on a stirring hot plate to a gentle boil. The solid should begin to dissolve.
-
Achieve Saturation: Continue adding small portions of hot deionized water (10-15 mL at a time) to the boiling suspension until the this compound is fully dissolved. Note: Avoid adding a large excess of water, as this will reduce the final yield. If a small amount of solid matter persists, it may be an insoluble impurity; proceed to the next step.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a thermally insulated surface. Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[6]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with two small portions (15-20 mL each) of ice-cold deionized water to remove residual mother liquor.
-
Drying: Dry the crystals in a vacuum oven at 60-70°C to a constant weight. The expected melting point of the pure product is 183-186°C.[7]
Recrystallization Workflow
Caption: Workflow for purification by recrystallization.
Method II: Chemically Active Extraction
This technique, also known as acid-base extraction, is exceptionally effective for separating acidic compounds like this compound from neutral or basic impurities.[8] The method hinges on altering the polarity of the target molecule through a chemical reaction. By treating the crude mixture with a base, the acidic benzoic acid derivative is deprotonated to form its corresponding carboxylate salt. This salt is ionic and thus highly soluble in an aqueous phase, while non-acidic impurities remain in the organic phase.
Causality of Experimental Choices: The choice of base is important. A strong base like sodium hydroxide (NaOH) will readily deprotonate the carboxylic acid. The organic solvent, such as ethyl acetate, is chosen for its ability to dissolve the crude mixture and its immiscibility with water. After separation, a strong acid (e.g., HCl) is added to the aqueous layer to protonate the carboxylate salt, causing the purified, water-insoluble this compound to precipitate out of the solution.[8]
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve 10.0 g of crude this compound in 100 mL of ethyl acetate in a 500 mL separatory funnel.
-
Basification: Add 75 mL of 1 M sodium hydroxide (NaOH) solution to the separatory funnel. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 1-2 minutes, venting frequently.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer, which now contains the sodium salt of the target compound, into a clean 500 mL beaker.
-
Re-extraction: Add another 50 mL portion of 1 M NaOH to the organic layer remaining in the funnel. Shake and separate as before, combining the aqueous layer with the first extract. This ensures complete extraction of the product.
-
Acidification and Precipitation: Cool the combined aqueous extracts in an ice-water bath. While stirring, slowly add 6 M hydrochloric acid (HCl) dropwise until the solution is strongly acidic (pH ~1-2, check with litmus paper). A precipitate of pure this compound will form.
-
Isolation: Let the suspension stir in the ice bath for 20 minutes to complete precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with two portions (20-25 mL each) of ice-cold deionized water to remove residual salts.
-
Drying: Dry the purified product in a vacuum oven at 60-70°C to a constant weight.
Acid-Base Extraction Workflow
Caption: Workflow for purification by acid-base extraction.
Method III: Preparative Column Chromatography
For achieving the highest possible purity, particularly when dealing with complex mixtures or impurities with similar solubility profiles, preparative column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a solid stationary phase (typically silica gel) while being carried by a liquid mobile phase.
Causality of Experimental Choices: Silica gel, a polar stationary phase, is used to separate compounds based on polarity. More polar compounds, like this compound, will adsorb more strongly to the silica and thus elute more slowly. Non-polar impurities will travel through the column faster. The mobile phase (eluent) is a mixture of solvents, typically a less polar solvent (e.g., dichloromethane or hexane) and a more polar solvent (e.g., ethyl acetate).[9] The ratio is optimized to achieve good separation between the target compound and its impurities. The gradient of the mobile phase can be increased in polarity to first elute non-polar impurities and then the product.
Experimental Protocol: Flash Column Chromatography
-
Column Packing: Prepare a glass column with silica gel (230-400 mesh) using a slurry packing method with the initial, low-polarity mobile phase (e.g., 9:1 Dichloromethane:Ethyl Acetate).
-
Sample Loading: Dissolve the crude product (e.g., 1.0 g) in a minimal amount of the mobile phase or a stronger solvent like pure ethyl acetate. Adsorb this solution onto a small amount of silica gel (~2-3 g) and evaporate the solvent to dryness. Carefully add the resulting dry powder to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes. Start with a low polarity eluent to remove non-polar impurities.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate) to elute the this compound.
-
Fraction Analysis: Monitor the collected fractions for the presence of the product using Thin-Layer Chromatography (TLC).
-
Isolation: Combine the pure fractions containing the desired product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified solid.
-
Drying: Dry the product under high vacuum to remove any residual solvent.
Column Chromatography Workflow
Caption: Workflow for purification by column chromatography.
Comparative Analysis
The choice of purification method is a trade-off between purity, yield, cost, and scale. The following table provides a comparative summary to aid in this decision-making process.
| Parameter | Recrystallization | Acid-Base Extraction | Column Chromatography |
| Achievable Purity | Good to High (>98%) | Good (>97%) | Very High to Excellent (>99.5%) |
| Typical Yield | 70-90% | 85-95% | 50-80% |
| Scalability | High (Easily scaled to kg) | High (Easily scaled to kg) | Low (Challenging above 100g scale) |
| Cost per Gram | $ (Low) | $ (Low) | |
| Time & Labor | Medium | Medium | High |
| Ideal for Removing | Impurities with different solubility profiles | Neutral and basic impurities | Isomers and impurities with similar polarity |
Conclusion and Recommendations
The selection of a purification strategy for this compound must be aligned with the specific goals of the synthesis.
-
For large-scale industrial production where high throughput and cost-effectiveness are paramount, Recrystallization is often the method of choice. It offers a robust, scalable, and economical route to a product of sufficient purity for many applications.
-
When the primary contaminants are non-acidic byproducts from the starting materials or solvents, Acid-Base Extraction provides an elegant and high-yield method for purification, which is also highly scalable.
-
For research and development, reference standard preparation, or when the highest possible purity is non-negotiable , Preparative Column Chromatography is unparalleled. Although more costly and less scalable, it offers the finest resolution for removing closely related impurities and isomers.
Ultimately, a multi-step approach may be optimal. For instance, an initial acid-base extraction to remove bulk neutral impurities followed by a final recrystallization step can be a highly effective and economical strategy to achieve excellent purity and yield on a large scale.
References
-
SIELC Technologies. (2018). This compound. Retrieved from [Link]
- Wuest, H. et al. (1975). U.S. Patent No. 3,929,864. Google Patents.
-
Centers for Disease Control and Prevention. (n.d.). Supporting Information. CDC Stacks. Retrieved from [Link]
-
Fisher Scientific. This compound, 98%. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (2023). Procuring this compound: A Guide for Chemical Buyers. Retrieved from [Link]
- Swodenk, W. et al. (1975). German Patent No. DE2316495B2. Google Patents.
- Li, J. (2016). Chinese Patent No. CN105669462A. Google Patents.
-
PrepChem. (2023). Preparation of 4-amino-3-hydroxybenzoic acid. Retrieved from [Link]
-
PrepChem. (2023). Preparation of 3-hydroxy-4-nitrobenzoic acid. Retrieved from [Link]
- Wang, Y. et al. (2020). Chinese Patent No. CN111302945A. Google Patents.
-
University of Wisconsin-Madison. (n.d.). The Extraction of Benzoic Acid from a Mixture. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
ResearchGate. (2015). Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. DE2316495B2 - PROCESS FOR THE PREPARATION OF this compound - Google Patents [patents.google.com]
- 2. US3929864A - Process for preparing this compound alkyl esters - Google Patents [patents.google.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid - Google Patents [patents.google.com]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. This compound 98 616-82-0 [sigmaaldrich.com]
- 8. The Extraction of Benzoic Acid from a Mixture [sites.pitt.edu]
- 9. stacks.cdc.gov [stacks.cdc.gov]
assessing the regioselectivity of 4-hydroxybenzoic acid nitration
An In-Depth Technical Guide to the Regioselectivity of 4-Hydroxybenzoic Acid Nitration
A Senior Application Scientist's Comparative Analysis for Researchers and Drug Development Professionals
The nitration of 4-hydroxybenzoic acid is a cornerstone reaction for the synthesis of valuable chemical intermediates, most notably 4-hydroxy-3-nitrobenzoic acid, a precursor in the manufacturing of dyes, pharmaceuticals, and advanced polymers. The synthetic challenge, however, lies not in the execution of the reaction itself, but in precisely controlling its regioselectivity. The presence of two competing directing groups on the aromatic ring—a strongly activating hydroxyl group and a moderately deactivating carboxyl group—necessitates a nuanced understanding of reaction mechanisms and conditions to achieve high yields of the desired isomer and minimize by-product formation.
This guide provides a comprehensive comparison of nitration methodologies for 4-hydroxybenzoic acid. Moving beyond a simple recitation of protocols, we will explore the causal relationships between reagent choice, reaction parameters, and isomeric outcomes, grounded in the principles of electrophilic aromatic substitution.
The Theoretical Framework: A Tale of Two Substituents
The regiochemical outcome of the nitration of 4-hydroxybenzoic acid is dictated by the electronic effects of its existing substituents. Electrophilic aromatic substitution (EAS) is driven by the attack of an electrophile (the nitronium ion, NO₂⁺) on the electron-rich benzene ring.[1] The positions of attack are determined by the ability of the substituents to stabilize the resulting carbocation intermediate, known as the arenium ion or sigma complex.
-
The Hydroxyl (-OH) Group: As a substituent, the hydroxyl group is a powerful activating group.[2] Its lone pair of electrons can be donated into the aromatic ring through resonance (+R effect), significantly increasing the electron density at the ortho and para positions.[3][4] This donation strongly stabilizes the arenium ion when the attack occurs at these positions.
-
The Carboxyl (-COOH) Group: Conversely, the carboxyl group is a deactivating group. It withdraws electron density from the ring through both inductive (-I) and resonance (-R) effects, making the ring less reactive towards electrophiles. This deactivating influence is most pronounced at the ortho and para positions, thereby directing incoming electrophiles to the meta position.[5]
In 4-hydroxybenzoic acid, these two groups are in direct competition. The hydroxyl group's powerful activating, ortho, para-directing effect overwhelmingly dominates the deactivating, meta-directing effect of the carboxyl group.[6] Since the para position relative to the -OH group is already occupied by the carboxyl group, the electrophilic attack is strongly directed to the two ortho positions (C3 and C5).
Figure 1. Competing directing effects in the nitration of 4-hydroxybenzoic acid.
Therefore, the primary product of mononitration is expected to be This compound . Under more forcing conditions, dinitration can occur to yield 4-hydroxy-3,5-dinitrobenzoic acid .[7][8]
Comparative Analysis of Nitration Methodologies
The choice of nitrating agent and reaction conditions is critical for maximizing the yield of the desired mononitrated product while preventing dinitration and other side reactions, such as oxidation or decarboxylation.[9]
| Method | Nitrating Agent | Solvent / Medium | Typical Temperature | Key Characteristics & Outcomes |
| Method 1: Dilute Nitric Acid | Dilute HNO₃ (e.g., 25-35%) with NaNO₂ catalyst | Water | 20-40°C | A milder, classic approach. The use of finely divided substrate is key to achieving high yield and purity. Minimizes by-products from decarboxylation or further nitration.[9] |
| Method 2: Mixed Acid | Conc. HNO₃ / Conc. H₂SO₄ | Concentrated H₂SO₄ | 0-10°C | The standard, powerful nitrating system. Generates the highly electrophilic nitronium ion (NO₂⁺).[1] Offers rapid reaction but carries a high risk of dinitration and oxidative degradation if not strictly controlled.[10][11] |
| Method 3: Fuming Nitric Acid | Fuming HNO₃ | Glacial Acetic Acid or Chloroform | 30-40°C | A strong nitrating system, often used when the substrate is less reactive. The solvent choice can influence reaction rate and product profile.[9] |
| Method 4: Cerium (IV) Ammonium Nitrate (CAN) | Ce(NH₄)₂(NO₃)₆ | Acetonitrile | Room Temperature | A modern, regioselective method favoring ortho-nitration of phenols.[12] It operates under mild, neutral conditions, offering a "greener" alternative with high yields of the mononitrated product and avoiding strongly acidic waste.[13] |
Experimental Protocols: A Self-Validating System
The following protocols provide detailed, step-by-step methodologies. The causality behind each step is explained to ensure a self-validating and reproducible workflow.
Protocol 1: Controlled Mononitration with Dilute Nitric Acid[9]
This method is designed for high-yield, high-purity synthesis of this compound, minimizing side reactions.
Causality: Using dilute nitric acid and moderate temperatures prevents the harsh conditions that lead to dinitration and degradation. The addition of a nitrite catalyst initiates the reaction under controlled circumstances. Suspending the starting material in a finely divided form ensures a consistent reaction rate and prevents localized overheating.
-
Preparation of Substrate Suspension: In a reaction vessel equipped with stirring and external cooling, suspend 13.8 g (0.1 mol) of finely divided 4-hydroxybenzoic acid in a solution prepared from 60 mL of water and 130 mL of 62% nitric acid. This creates a suspension of the free acid in approximately 30-35% nitric acid.
-
Initiation and Temperature Control: Cool the stirred suspension to 35°C. Add a catalytic amount (approx. 0.1 g) of sodium nitrite. The onset of the exothermic reaction will be indicated by a slight temperature increase.
-
Reaction Execution: Maintain the reaction temperature between 36-38°C for 2-3 hours using gentle cooling. The controlled temperature is paramount to ensure regioselectivity for the 3-position.
-
Work-up and Isolation: After the exothermic reaction subsides, dilute the mixture by adding it to 250 mL of cold water (20°C). Stir the resulting slurry for 1 hour at 20-30°C to ensure complete precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is free of nitrate (as tested with a suitable indicator). Dry the resulting pale yellow solid. The product, this compound, is typically obtained in high purity without needing further recrystallization.
Protocol 2: Regioselective ortho-Nitration using CAN[12]
This protocol leverages a modern reagent for a mild and highly selective nitration, ideal for applications demanding high purity and avoidance of strong acids.
Causality: Cerium (IV) Ammonium Nitrate (CAN) acts as a single-electron oxidant and a source of the nitronium ion in situ. The reaction proceeds via a radical mechanism or through a coordinated complex that favors selective delivery of the nitro group to the electron-rich ortho position of the phenol, avoiding the harshness of mixed acid.
-
Reaction Setup: In a round-bottom flask, dissolve 1.38 g (10 mmol) of 4-hydroxybenzoic acid in 50 mL of acetonitrile.
-
Reagent Addition: To the stirred solution at room temperature, add 12.06 g (22 mmol, 2.2 equivalents) of Cerium (IV) Ammonium Nitrate portion-wise over 15 minutes. The number of equivalents is crucial for driving the reaction to completion.
-
Reaction Monitoring: Stir the mixture at room temperature. The reaction is typically complete within 1-2 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, quench the reaction by adding 100 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent in vacuo. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Figure 2. Generalized workflow for the nitration of 4-hydroxybenzoic acid.
Conclusion and Recommendations
Controlling the regioselectivity in the nitration of 4-hydroxybenzoic acid is a function of carefully selected reaction conditions that leverage the intrinsic directing effects of the hydroxyl and carboxyl substituents.
-
For large-scale, high-purity synthesis of this compound , the dilute nitric acid method (Protocol 1) offers an excellent balance of yield, purity, and operational safety, effectively suppressing the formation of the 3,5-dinitro byproduct.[9]
-
For research and development or applications requiring extremely mild conditions and high regioselectivity , the Cerium (IV) Ammonium Nitrate method (Protocol 2) is a superior alternative. It avoids strong mineral acids, proceeds at room temperature, and provides a cleaner reaction profile, aligning with the principles of green chemistry.[12]
-
The mixed acid method , while potent, should be reserved for scenarios where its high reactivity is necessary and can be meticulously controlled to prevent over-reaction. Strict adherence to low temperatures (0-10°C) and slow addition rates is critical.[10]
Ultimately, the optimal method depends on the specific requirements of the synthesis, including scale, desired purity, available equipment, and environmental considerations. By understanding the chemical principles behind each protocol, researchers can make informed decisions to achieve their desired synthetic outcomes with precision and efficiency.
References
-
Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols, and of rearrangement of the intermediate 4-nitro-4-substituted-cyclohexa-2,5-dienones. RSC Publishing. Retrieved from [Link]
- Google Patents. (n.d.). DE2316495B2 - PROCESS FOR THE PREPARATION OF this compound.
- Google Patents. (n.d.). US3929864A - Process for preparing this compound alkyl esters.
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
Khan Academy. (2022, November 29). Nitration of Phenols| Electrophilic Aromatic Substitution | Organic Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]
-
ChemTalk. (n.d.). Directing Effects. Retrieved from [Link]
-
Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Sparkl. (n.d.). Revision Notes - Directing Effects of Substituents in Electrophilic Substitution. Retrieved from [Link]
-
OpenStax. (2023, September 20). 16.4 Substituent Effects in Electrophilic Substitutions. Organic Chemistry. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2016). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. JOCPR, 8(5), 385-392. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 3-hydroxy-4-nitrobenzoic acid. Retrieved from [Link]
-
SynZeal. (n.d.). 4-Hydroxy-3,5-Dinitrobenzoic Acid | CAS No. 1019-52-9. Retrieved from [Link]
-
International Journal of Organic Chemistry. (2014). Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts. 4, 1-10. Retrieved from [Link]
-
YouTube. (2021, January 9). 2, 3, and 4 hydroxybenzoic acid syntheses. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3,5-dinitrobenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis.
-
Arkat USA, Inc. (2004). Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate. ARKIVOC. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. youtube.com [youtube.com]
- 5. Directing Effects | ChemTalk [chemistrytalk.org]
- 6. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]
- 7. 4-Hydroxy-3,5-Dinitrobenzoic Acid | CAS No. 1019-52-9 | | SynZeal [synzeal.com]
- 8. CAS 1019-52-9: 4-Hydroxy-3,5-dinitrobenzoic acid [cymitquimica.com]
- 9. DE2316495B2 - PROCESS FOR THE PREPARATION OF this compound - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. quod.lib.umich.edu [quod.lib.umich.edu]
- 13. 3-Hydroxy-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to the Quantitative Analysis of 4-Hydroxy-3-nitrobenzoic Acid in a Mixture
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and impurities is a cornerstone of quality control, process optimization, and regulatory compliance. 4-Hydroxy-3-nitrobenzoic acid (4H3NBA) is a key chemical intermediate whose precise measurement in reaction mixtures or final product formulations is critical. This guide provides an in-depth comparison of two robust analytical techniques for its quantification: High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry.
This document moves beyond a simple listing of steps. It delves into the causality behind experimental choices, grounding each protocol in established scientific principles and regulatory standards to ensure a self-validating and trustworthy methodology.
Introduction to this compound and its Analytical Importance
This compound (MW: 183.12 g/mol ) is a nitroaromatic compound often used in the synthesis of more complex molecules in the pharmaceutical and fine chemical industries.[1] Its concentration in a mixture can directly influence reaction yield, impurity profiles, and the safety and efficacy of the final product. Therefore, employing a validated, accurate, and precise analytical method for its quantification is not merely a procedural step but a fundamental requirement for process control and quality assurance.
The choice of analytical method often depends on several factors, including the complexity of the sample matrix, the required sensitivity, available instrumentation, and throughput needs. Here, we compare a high-specificity chromatographic method (RP-HPLC) with a more accessible spectrophotometric method (UV-Vis).
Method 1: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is the gold standard for the analysis of organic molecules in complex mixtures. Its strength lies in its ability to physically separate the analyte of interest from other components before quantification, thereby providing exceptional specificity.
Causality of Method Design: Why Reversed-Phase HPLC?
The choice of a reversed-phase (RP) setup is dictated by the physicochemical properties of 4H3NBA.
-
Stationary Phase: A nonpolar C18 (octadecylsilane) column is selected. 4H3NBA, being a moderately polar organic molecule, will have a sufficient affinity for this stationary phase to be retained.
-
Mobile Phase: A polar mobile phase, consisting of a mixture of water and a polar organic solvent like acetonitrile, is used to elute the analyte. The polarity of the mobile phase is fine-tuned by adjusting the solvent ratio to achieve optimal retention and peak shape.
-
pH Modification: The addition of an acid (e.g., phosphoric acid or formic acid) to the mobile phase is crucial.[2] 4H3NBA is a carboxylic acid. By lowering the pH of the mobile phase well below the pKa of the carboxylic acid group, we ensure it remains in its neutral, protonated form (-COOH). This prevents ionization and the resulting poor peak shape (tailing) and inconsistent retention times that occur when an analyte exists in multiple ionic states. Formic acid is preferred for mass spectrometry (MS) compatibility.[2]
Experimental Workflow Diagram: HPLC
Caption: High-level workflow for the quantitative analysis of 4H3NBA by HPLC.
Detailed Experimental Protocol: HPLC
1. Materials and Reagents:
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric acid (analytical grade)
-
Volumetric flasks, pipettes, and autosampler vials
-
0.45 µm syringe filters (e.g., PTFE or nylon)
2. Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Chromatography data acquisition software (e.g., Empower)
3. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid in Water (v/v). The exact ratio should be optimized, starting with a 40:60 ratio.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 271 nm (based on a structurally similar compound, should be confirmed by DAD/PDA scan).[3]
-
Injection Volume: 10 µL
4. Procedure:
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of 4H3NBA reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the diluent.
-
Sample Preparation: Accurately weigh a portion of the mixture expected to contain approximately 1 mg of 4H3NBA into a 100 mL volumetric flask. Add diluent, sonicate to dissolve, and dilute to volume. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Analysis: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved. Perform a blank injection (diluent), followed by the calibration standards and then the sample solutions.
Method 2: UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a rapid, accessible, and cost-effective technique for quantitative analysis. It operates on the principle of Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.
Causality of Method Design: Why UV-Vis?
The applicability of this method hinges on the molecular structure of 4H3NBA. The presence of a benzene ring conjugated with a carboxylic acid and a nitro group creates a chromophore that strongly absorbs UV radiation.[4]
-
Key Limitation & Mitigation: The primary challenge for UV-Vis is the lack of specificity. Any other component in the mixture that absorbs at the same wavelength will interfere with the measurement, leading to inaccurate results. Therefore, this method is best suited for relatively simple mixtures where 4H3NBA is the only significant absorbing species at its wavelength of maximum absorbance (λmax), or where the background absorbance can be reliably subtracted.
-
Solvent Choice: A solvent that does not absorb in the analytical wavelength range is required. Ethanol or methanol are common choices as they are transparent in the UV region where aromatic compounds typically absorb and are good solvents for 4H3NBA.
Experimental Workflow Diagram: UV-Vis Spectrophotometry
Caption: High-level workflow for quantitative analysis of 4H3NBA by UV-Vis Spectrophotometry.
Detailed Experimental Protocol: UV-Vis
1. Materials and Reagents:
-
This compound reference standard (≥98% purity)
-
Ethanol or Methanol (Spectroscopic grade)
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
2. Instrumentation:
-
UV-Vis Spectrophotometer (double beam recommended)
3. Procedure:
-
Determination of λmax: Prepare a ~10 µg/mL solution of 4H3NBA in the chosen solvent. Scan the solution from 400 nm down to 200 nm against a solvent blank. The wavelength at which the highest absorbance is recorded is the λmax. This is a critical first step.
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of 4H3NBA reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the solvent.
-
Calibration Standards: Prepare a series of standards by diluting the stock solution to concentrations that give an absorbance between 0.1 and 1.0 AU (the typical linear range of a spectrophotometer).
-
Sample Preparation: Accurately weigh a portion of the mixture and dissolve it in the solvent. Dilute as necessary to ensure the final absorbance reading falls within the linear range of the calibration curve.
-
Measurement: Set the spectrophotometer to the predetermined λmax. Zero the instrument using a quartz cuvette filled with the solvent. Measure the absorbance of each calibration standard and the prepared sample solutions.
-
Quantification: Create a calibration curve by plotting absorbance versus concentration. Use the equation of the line from the linear regression to calculate the concentration of 4H3NBA in the sample solution.
Comparison of Method Performance
The performance of an analytical method is defined by several key validation parameters, as outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5] These parameters ensure the method is trustworthy and fit for its intended purpose.
| Parameter | HPLC | UV-Vis Spectrophotometry | Justification & Causality |
| Specificity | High | Low to Moderate | HPLC physically separates 4H3NBA from matrix components, ensuring the detector signal is unique to the analyte. UV-Vis is prone to interference from any compound that absorbs at the same λmax. |
| Linearity (R²) | Typically > 0.999 | Typically > 0.999 | Both methods can produce a highly linear response within their respective optimal ranges. |
| Range | Wide (e.g., 0.5 - 50 µg/mL or greater) | Narrow (Absorbance 0.1 - 1.0 AU) | The HPLC detector's response remains linear over several orders of magnitude. The UV-Vis method is limited by the linear range of the Beer-Lambert law. |
| Limit of Detection (LOD) | Low (e.g., ~0.1 µg/mL)[6] | Moderate (e.g., ~0.5 µg/mL) | The combination of efficient separation and sensitive UV detectors in HPLC allows for lower detection limits compared to direct spectrophotometry. |
| Limit of Quantitation (LOQ) | Low (e.g., ~0.5 µg/mL)[6] | Moderate (e.g., ~1.5 µg/mL) | LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. HPLC's superior sensitivity and specificity result in a lower LOQ. |
| Precision (%RSD) | Excellent (< 2%) | Good (< 3%) | The automated nature of HPLC injection and integration leads to very high repeatability. Manual dilutions in UV-Vis can introduce slightly more variability. |
| Accuracy (% Recovery) | Excellent (98-102%) | Good (97-103%) | HPLC's high specificity minimizes positive bias from interfering compounds, leading to higher accuracy. |
| Sample Throughput | Moderate | High | UV-Vis measurements are very fast per sample. HPLC has a longer run time per sample due to the chromatographic separation. |
| Cost & Complexity | High | Low | HPLC instruments and their maintenance are significantly more expensive and require more operator expertise than a standard UV-Vis spectrophotometer. |
Note: The LOD and LOQ values for HPLC are based on published data for the structurally similar compound 4-Hydroxybenzoic acid, as a validated method for 4H3NBA was not found in the literature search.[6] These values represent a reasonable expectation. The UV-Vis values are typical estimates for this type of analysis.
Conclusion and Recommendation
Both HPLC and UV-Vis Spectrophotometry are viable methods for the quantitative analysis of this compound, but their applicability is dictated by the specific requirements of the analysis.
-
High-Performance Liquid Chromatography (HPLC) is unequivocally the superior method when accuracy, specificity, and low-level quantification are paramount . It is the recommended choice for quality control in regulated environments (e.g., pharmaceutical GMP), for analyzing complex mixtures with potentially interfering components, and for impurity profiling. Its higher cost and complexity are justified by the reliability and trustworthiness of the data.
-
UV-Vis Spectrophotometry is a highly effective and economical alternative for simpler, well-characterized mixtures where 4H3NBA is the primary or sole absorbing species in the UV region. It is ideal for rapid, high-throughput screening, in-process checks where speed is more critical than absolute specificity, or in research environments with limited access to chromatographic equipment. The critical prerequisite for this method is a thorough evaluation of potential matrix interferences.
Ultimately, the choice of method requires a scientific and risk-based assessment of the sample matrix and the intended use of the resulting data.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12033, this compound. Retrieved from [Link].
-
SIELC Technologies (2018). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link].
-
Lanças, F. M., et al. (2013). Stability-Indicating HPLC–UV for the Determination of 4-Bromomethyl-3-Nitrobenzoic Acid, a Bioactive Nitrocompound. Journal of Chromatographic Science, 52(6), 526-532. Retrieved from [Link].
-
Goodpaster, J. V., et al. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Analytica Chimica Acta, 1188, 339042. Retrieved from [Link].
-
International Council for Harmonisation (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link].
-
Reddy, M. S. N., et al. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Journal of Chromatography & Separation Techniques, 12(11), 459. Retrieved from [Link].
Sources
- 1. This compound | C7H5NO5 | CID 12033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzoic acid, 4-hydroxy-3-nitro-, methyl ester | C8H7NO5 | CID 66835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound(616-82-0) 1H NMR spectrum [chemicalbook.com]
- 4. This compound [webbook.nist.gov]
- 5. This compound | 616-82-0 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
cross-validation of analytical techniques for 4-Hydroxy-3-nitrobenzoic acid
An Objective Comparison of Analytical Techniques for the Quantification of 4-Hydroxy-3-nitrobenzoic Acid
A Senior Application Scientist's Guide to Method Cross-Validation
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical analysis, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and related substances is paramount. This compound, a key chemical intermediate, is no exception. Its precise measurement is critical for ensuring process consistency, quality control, and the ultimate safety and efficacy of the final product. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry for the analysis of this compound, framed within the context of a cross-validation study.
The core principle of cross-validation is to ensure that different analytical procedures yield comparable, reliable results, providing a comprehensive understanding of a method's capabilities and limitations.[1][2] This is not merely a procedural checklist but a foundational exercise in establishing analytical trustworthiness. As outlined by the International Council for Harmonisation (ICH), the objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[3] This guide will dissect two common techniques, explaining the causality behind experimental choices and presenting the data in a self-validating framework.
Understanding the Analyte: this compound
This compound (MW: 183.12 g/mol ) is an aromatic compound containing both a carboxyl group and a phenolic hydroxyl group, alongside a nitro group.[4][5] These functional groups dictate its chemical behavior and inform the selection of analytical methodologies. The presence of a chromophore—the nitro-substituted benzene ring—makes it an ideal candidate for UV-based detection methods.
Method 1: High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the workhorse of modern pharmaceutical analysis, offering high specificity through physical separation of the analyte from other matrix components before quantification.[6][7] This separation-based approach is fundamental to its authority as a primary analytical technique.
Causality in Method Design
Our choice of a reversed-phase HPLC (RP-HPLC) method is deliberate. This compound is a moderately polar organic molecule, making it well-suited for retention on a nonpolar stationary phase (like C18) with a polar mobile phase.[8] The mobile phase composition—a mixture of acetonitrile and acidified water—is optimized to achieve adequate retention and sharp, symmetrical peak shape. The acid (e.g., phosphoric or formic acid) serves a critical purpose: by maintaining a low pH, it suppresses the ionization of the carboxylic acid and phenolic hydroxyl groups, ensuring a consistent retention time and preventing peak tailing.[8][9]
Experimental Workflow: HPLC-UV
Caption: Workflow for the quantification of this compound by HPLC-UV.
Detailed HPLC-UV Protocol
-
Instrumentation: A standard HPLC system equipped with a UV-Diode Array Detector (DAD), autosampler, and column oven is required.[6]
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (50:50, v/v).[8] For MS-compatibility, formic acid should be substituted for phosphoric acid.[11]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30°C.[9]
-
Detection Wavelength: Determined by scanning a standard solution; expected to be around 270 nm.
-
Injection Volume: 10 µL.
-
Preparation of Standard Solutions:
-
Prepare a stock solution (e.g., 100 µg/mL) by accurately weighing the this compound reference standard and dissolving it in the mobile phase.
-
Perform serial dilutions from the stock solution to prepare a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter prior to injection to protect the column from particulate matter.[8]
-
-
Validation Procedure:
-
Specificity: Inject a blank (mobile phase), a placebo (matrix without analyte), and the analyte solution to demonstrate that no interfering peaks co-elute at the retention time of this compound.
-
Linearity: Inject the calibration standards in triplicate. Plot the mean peak area against the concentration and determine the correlation coefficient (R²) and regression equation.
-
Accuracy (% Recovery): Analyze a sample of known concentration (or a spiked placebo) at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Calculate the percentage recovery.
-
Precision (% RSD):
-
Repeatability (Intra-day): Analyze six replicate preparations of a single sample on the same day.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. Calculate the Relative Standard Deviation (%RSD) for the results.
-
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.[10][12]
-
Method 2: UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler, faster, and more cost-effective technique than HPLC. It relies on the direct measurement of light absorbance by the analyte in a solution, governed by the Beer-Lambert Law.
Causality in Method Design
The primary limitation of this technique is its lack of specificity; any substance in the sample matrix that absorbs light at the same wavelength will interfere with the measurement, leading to inaccurate results.[6] Therefore, this method is most trustworthy when analyzing pure substances or simple mixtures where potential interferences are known to be absent.[6] The choice of solvent is crucial; it must dissolve the analyte and be transparent in the UV region of interest. A phosphate buffer is often a good choice as it can control the pH, which influences the absorbance spectrum of ionizable compounds like this compound.
Experimental Workflow: UV-Vis Spectrophotometry
Caption: Workflow for the quantification of this compound by UV-Vis.
Detailed UV-Vis Protocol
-
Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.[6]
-
Solvent Selection: 0.1 M Phosphate Buffer (pH 7.0).
-
Determination of Maximum Wavelength (λmax):
-
Prepare a dilute solution of this compound in the chosen solvent.
-
Scan the solution across the UV range (e.g., 200-400 nm) against a solvent blank to identify the wavelength of maximum absorbance (λmax).
-
-
Preparation of Standard Solutions:
-
Prepare a stock solution (e.g., 100 µg/mL) in the phosphate buffer.
-
Perform serial dilutions to create a set of calibration standards with concentrations appropriate to yield absorbances in the optimal range of the instrument (typically 0.1-1.0 AU).
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the solvent to achieve a theoretical concentration that falls within the linear range of the calibration curve. Dilution may be necessary.
-
-
Validation Procedure:
-
Specificity: Analyze a placebo solution. A significant absorbance at λmax indicates interference, rendering the method unsuitable for that specific matrix.
-
Linearity: Measure the absorbance of each calibration standard at λmax. Plot absorbance vs. concentration and determine the correlation coefficient (R²).
-
Accuracy (% Recovery): Analyze a spiked placebo at three concentration levels. Calculate the percentage recovery.
-
Precision (% RSD): Prepare and analyze six replicate samples and calculate the %RSD of the measured concentrations.
-
Cross-Validation: Comparative Performance Data
The selection of an analytical method is a trade-off between specificity, sensitivity, speed, and cost. The following table summarizes representative performance characteristics for the quantification of this compound, synthesized from typical validation results for similar benzoic acid derivatives.[6][10][13][14]
| Validation Parameter | HPLC-UV | UV-Vis Spectrophotometry | Commentary |
| Specificity | High | Low | HPLC's chromatographic separation provides high confidence that the measured signal is only from the analyte. UV-Vis is highly susceptible to interference.[6] |
| Linearity (R²) | > 0.999 | > 0.995 | Both methods can demonstrate excellent linearity, but HPLC typically shows less variability.[10][14] |
| Accuracy (% Recovery) | 98.0 – 102.0% | 97.0 – 103.0% | In a clean matrix, both methods can be accurate. Accuracy for UV-Vis degrades significantly in the presence of interfering substances.[6][15] |
| Precision (% RSD) | < 2.0% | < 3.0% | The automated nature of HPLC generally leads to better precision compared to the more manual spectrophotometric method.[6] |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | ~1-5 µg/mL | HPLC typically offers superior sensitivity, making it suitable for impurity analysis.[10][14] |
| Throughput | Medium | High | UV-Vis is significantly faster for sample analysis, making it suitable for high-throughput screening of pure samples.[6] |
Conclusion and Authoritative Recommendation
The cross-validation of these two techniques demonstrates that while both can quantify this compound, their suitability is dictated by the analytical context.
-
HPLC-UV stands as the definitive, authoritative method for quality control, stability testing, and impurity profiling. Its high specificity ensures the integrity of the results, which is a non-negotiable requirement in regulated environments. The validation data confirms its robustness, accuracy, and precision, aligning with ICH guidelines for analytical procedures.[16][17]
-
UV-Vis Spectrophotometry serves as a valuable, complementary technique. It is an excellent choice for rapid, high-throughput applications where the sample matrix is simple and well-characterized, such as in-process checks of reaction progress or analysis of the pure bulk substance. Its primary weakness is the inherent lack of specificity, which must be rigorously evaluated and deemed acceptable for its intended use.
For drug development professionals, a dual-pronged approach is recommended. Employ HPLC-UV as the primary, validated method for all GMP-regulated testing. UV-Vis spectrophotometry can then be strategically deployed for non-critical, high-volume analyses where its speed provides a significant advantage, provided its specificity has been proven adequate for the task. This ensures that analytical rigor is maintained where it is most critical, while efficiency is maximized elsewhere.
References
- SIELC Technologies. Separation of this compound on Newcrom R1 HPLC column.
- BenchChem. A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Methyl-2-nitrobenzoic Acid.
- European Medicines Agency. ICH guideline Q2(R2)
- European Bioanalysis Forum.
- Altabrisa Group.
- International Council for Harmonisation.
- Viswanathan, C. T., et al.
- HELIX Chromatography. HPLC Methods for analysis of 4-Hydroxybenzoic acid.
- Agency for Toxic Substances and Disease Registry. Analytical Methods for 1,3-Dinitrobenzene.
- AMI Scientific. This compound TCI Analytical reagent.
- Longdom Publishing.
- BenchChem. Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4-Methyl-3-nitrobenzoic Acid.
- Gavin Publishers.
- Pharmatutor.
- National Institute of Standards and Technology. This compound.
- ResearchGate. Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound.
- Fisher Scientific. This compound, 98%.
- SpectraBase. 4-Hydroxy benzoic acid - Optional[UV-VIS] - Spectrum.
- PubChem, NIH. This compound.
- Google Patents.
- ThaiScience. Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles.
- ResearchGate.
- ResearchGate. Study of the Optical Spectra of 4-Hydroxy-3-Methoxibenzoic Acid.
Sources
- 1. e-b-f.eu [e-b-f.eu]
- 2. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. This compound [webbook.nist.gov]
- 5. This compound | C7H5NO5 | CID 12033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. longdom.org [longdom.org]
- 11. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. wjarr.com [wjarr.com]
- 13. thaiscience.info [thaiscience.info]
- 14. researchgate.net [researchgate.net]
- 15. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 16. ema.europa.eu [ema.europa.eu]
- 17. altabrisagroup.com [altabrisagroup.com]
Understanding the Analyte: Physicochemical Properties of 4-Hydroxy-3-nitrobenzoic Acid
An In-Depth Guide to HPLC Column Selection for the Separation of 4-Hydroxy-3-nitrobenzoic Acid
For researchers and professionals in drug development and quality control, the accurate separation and quantification of active pharmaceutical ingredients and their intermediates is paramount. This compound, a key building block in the synthesis of various pharmaceuticals, presents a unique analytical challenge due to its polar and ionizable nature. High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for its analysis, but the choice of column is critical to achieving a robust and reliable separation.
This guide provides a comprehensive comparison of different HPLC column technologies for the analysis of this compound. Moving beyond a simple listing of methods, we will delve into the mechanistic principles behind column selection, supported by experimental data and protocols, to empower you to make informed decisions for your specific analytical needs.
A successful separation strategy begins with a thorough understanding of the target molecule. This compound is a polar aromatic compound with both a hydroxyl (-OH) and a carboxylic acid (-COOH) functional group, in addition to a nitro group (-NO2).[1] These features dictate its behavior in a chromatographic system.
-
Structure: The presence of the benzene ring, along with the polar functional groups, gives the molecule a mixed character.
-
Acidity (pKa): The carboxylic acid group is acidic, meaning the molecule's overall charge is highly dependent on the pH of the mobile phase.[2][3] At a pH below its pKa, the molecule will be in its neutral, protonated form. At a pH above its pKa, it will be in its ionized, anionic (negatively charged) form. This pH-dependent ionization is the most powerful tool for manipulating its retention in reversed-phase and mixed-mode chromatography.[4][5]
-
Polarity: The combination of hydroxyl, nitro, and carboxylic acid groups makes the molecule relatively polar. This property is key when considering retention mechanisms.
Caption: Ionization states of this compound at different pH levels.
Core Separation Strategies and Column Chemistries
The separation of this compound can be approached through several HPLC modes. The choice depends on the analytical goal, be it simple quantification, impurity profiling, or separation from other polar compounds.
Reversed-Phase (RP-HPLC) with C18 Columns
The C18 (octadecylsilane) column is the most widely used stationary phase in HPLC due to its versatility and robustness.[6][7]
-
Mechanism of Separation: The primary retention mechanism on a C18 column is hydrophobic (van der Waals) interactions between the non-polar C18 alkyl chains and the hydrophobic regions of the analyte (the benzene ring).[8] For polar compounds like this compound, retention can be limited.
-
The Critical Role of pH: To achieve adequate retention and good peak shape for acidic compounds on a C18 column, the mobile phase pH must be controlled.[5][9] By acidifying the mobile phase (e.g., with formic, acetic, or phosphoric acid) to a pH at least 2 units below the analyte's pKa, the carboxylic acid group is protonated (ion-suppressed).[9][10] This makes the molecule more neutral and hydrophobic, thereby increasing its retention on the C18 stationary phase.[9]
-
Performance: C18 columns provide reliable and reproducible results for routine quantification. A typical mobile phase consists of a mixture of acetonitrile or methanol and acidified water.[10][11]
Phenyl-Hexyl Columns: An Alternative Selectivity
Phenyl-based columns offer a different selectivity profile compared to traditional alkyl-chain columns like C18.[12][13]
-
Mechanism of Separation: Phenyl columns have phenyl groups bonded to the silica surface.[13] In addition to hydrophobic interactions, they can engage in π-π interactions with analytes that contain aromatic rings.[6][13] This secondary interaction mechanism can provide enhanced retention and unique selectivity for aromatic compounds like this compound.[14]
-
Performance: When a C18 column fails to provide adequate resolution between this compound and other aromatic impurities, a Phenyl-Hexyl column is an excellent alternative.[6] The different selectivity can alter the elution order of compounds, potentially resolving co-eluting peaks.[6][14] The choice between acetonitrile and methanol as the organic modifier can also significantly affect the π-π interactions and thus the selectivity.[8]
Mixed-Mode Chromatography (MMC) Columns
Mixed-mode chromatography is a powerful technique that utilizes stationary phases with multiple functionalities, combining mechanisms like reversed-phase and ion-exchange in a single column.[15][16][17]
-
Mechanism of Separation: A mixed-mode column designed for retaining acids might have both C18 chains (for hydrophobic interactions) and positively charged groups (for anion-exchange).[15][18] This allows for a dual retention mechanism. Even at a pH where this compound is ionized (anionic), the ion-exchange functionality can provide strong retention, eliminating the need for ion-pairing reagents.[15][19]
-
Performance: MMC offers exceptional flexibility. By adjusting mobile phase pH and ionic strength, the chromatographer can modulate the contribution of both hydrophobic and ion-exchange interactions to fine-tune selectivity.[18][20] This is particularly useful for separating complex mixtures of acidic, basic, and neutral compounds in a single run.[19] Columns like the Newcrom R1, which are mixed-mode columns, have been shown to be effective for this type of analysis.[21][22]
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an alternative technique well-suited for the separation of very polar compounds that are poorly retained in reversed-phase chromatography.[23][24][25]
-
Mechanism of Separation: In HILIC, a polar stationary phase (like bare silica) is used with a mobile phase rich in a water-miscible organic solvent (typically acetonitrile).[23][24] Retention is based on the partitioning of the polar analyte into a water-enriched layer adsorbed on the surface of the stationary phase.[23][24]
-
Performance: While less common for this specific analyte, HILIC could be a valuable tool for separating this compound from its polar isomers or other highly hydrophilic impurities.[26][27] The high organic content of the mobile phase also offers the advantage of enhanced sensitivity when using mass spectrometry (MS) detection.[25]
Performance Comparison Summary
| Column Type | Primary Separation Mechanism(s) | Recommended Mobile Phase | Key Advantages | Considerations |
| C18 (ODS) | Hydrophobic Interactions | Acetonitrile/Water or Methanol/Water with acid (e.g., 0.1% Formic Acid) | Robust, reliable, widely available, good for routine QC.[28][29] | Requires pH control (ion suppression) for good retention and peak shape.[9] May have limited selectivity for complex mixtures. |
| Phenyl-Hexyl | Hydrophobic & π-π Interactions | Acetonitrile/Water or Methanol/Water | Alternative selectivity for aromatic compounds, can resolve peaks that co-elute on C18.[6][13][14] | Selectivity is highly dependent on the organic modifier used.[8] |
| Mixed-Mode | Hydrophobic & Ion-Exchange | Acetonitrile/Water with buffer (e.g., Ammonium Acetate) | Excellent retention for ionizable compounds without ion-pairing reagents, tunable selectivity via pH and ionic strength.[15][19][20] | Method development can be more complex due to multiple interaction modes. |
| HILIC | Hydrophilic Partitioning | High % Acetonitrile with aqueous buffer | Ideal for very polar compounds, enhanced MS sensitivity.[23][25][26] | Requires careful control of water content in the mobile phase; different mechanism from RP. |
Experimental Protocols
The following protocols provide a starting point for method development. Optimization will be necessary based on the specific HPLC system, sample matrix, and separation goals.
Caption: General workflow for HPLC method development.
Protocol 1: Standard Reversed-Phase C18 Method
This protocol is a robust starting point for the routine quantification of this compound.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.[28]
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a suitable gradient, for example, 10-90% B over 15 minutes, to determine the approximate elution time, then switch to an isocratic method for optimization. A simple isocratic mobile phase could be a mix of Acetonitrile and water with an acid.[21]
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 30°C.[10]
-
Detection: UV at 271 nm.[10]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition. Filter through a 0.45 µm filter before injection.[11]
Protocol 2: Phenyl-Hexyl Method for Alternative Selectivity
Use this protocol when C18 does not provide the required resolution from impurities.
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate, pH adjusted to 2.5.
-
Mobile Phase B: Methanol or Acetonitrile. (Note: Test both to evaluate selectivity differences).[8]
-
Elution: Start with an isocratic mixture, for example, 50% B, and adjust based on retention.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 271 nm.[10]
-
Injection Volume: 10 µL.
-
Rationale: The low pH ensures the analyte is in its protonated form, while the phenyl stationary phase provides potential for π-π interactions, altering selectivity.[6][13]
Conclusion and Expert Recommendations
The selection of an HPLC column for the separation of this compound is a strategic decision guided by the specific analytical objective.
-
For routine quality control and quantification , a standard C18 column operated in reversed-phase mode with an acidified mobile phase is the most robust, reliable, and cost-effective choice. Its performance is well-documented and predictable.
-
When faced with co-eluting aromatic impurities , a Phenyl-Hexyl column should be the next choice. Its unique selectivity, derived from π-π interactions, often provides the necessary resolution that a C18 column lacks.
-
For complex samples containing a mix of polar and non-polar, acidic, and basic compounds , or when retention on a C18 column is insufficient even with ion suppression, a Mixed-Mode column offers unparalleled flexibility and resolving power.
-
HILIC remains a specialized but powerful option for separating highly polar isomers or impurities that are unretained in reversed-phase mode.
By understanding the interplay between the analyte's physicochemical properties and the chemistry of the stationary phase, researchers can confidently select the optimal column and develop a rugged, high-performance HPLC method for the analysis of this compound.
References
-
SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12033, this compound. Retrieved from [Link]
-
Waters. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66835, Benzoic acid, 4-hydroxy-3-nitro-, methyl ester. Retrieved from [Link]
-
Waters. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]
-
uHPLCs. (2025). Phenyl Column You Should Know. Retrieved from [Link]
-
Chromatography Online. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from [Link]
-
Phenomenex. (n.d.). Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Retrieved from [Link]
-
PubMed. (2017). Hydrophilic interaction liquid chromatography of hydroxy aromatic carboxylic acid positional isomers. Retrieved from [Link]
-
LCGC International. (2019). Hydrophilic Interaction Liquid Chromatography: An Update. Retrieved from [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
Crawford Scientific. (2023). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]
-
HALO Columns. (n.d.). Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. Retrieved from [Link]
-
Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Retrieved from [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Hydroxybenzoic acid. Retrieved from [Link]
-
ResearchGate. (2025). Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. Retrieved from [Link]
-
Phenomenex. (2018). Reversed Phase Selectivity. Retrieved from [Link]
-
Cytiva Life Sciences. (2024). Fundamentals of mixed mode (multimodal) chromatography. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Retrieved from [Link]
-
Agilent. (n.d.). Performance Characterizations and Comparisons of HPLC Column Options for Ultra High-Speed and High-Resolution HPLC Separations. Retrieved from [Link]
-
LCGC International. (n.d.). Hydrophilic Interaction Chromatography. Retrieved from [Link]
-
LCGC International. (n.d.). Comparison Techniques for HPLC Column Performance. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 3-Nitrobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
Sources
- 1. This compound | C7H5NO5 | CID 12033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. moravek.com [moravek.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. waters.com [waters.com]
- 5. agilent.com [agilent.com]
- 6. lcms.cz [lcms.cz]
- 7. halocolumns.com [halocolumns.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. biotage.com [biotage.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. support.waters.com [support.waters.com]
- 13. uhplcs.com [uhplcs.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. helixchrom.com [helixchrom.com]
- 16. cytivalifesciences.com [cytivalifesciences.com]
- 17. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. helixchrom.com [helixchrom.com]
- 20. apps.thermoscientific.com [apps.thermoscientific.com]
- 21. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 22. Separation of 3-Nitrobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 23. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 24. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. Hydrophilic interaction liquid chromatography of hydroxy aromatic carboxylic acid positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. chromatographyonline.com [chromatographyonline.com]
- 28. longdom.org [longdom.org]
- 29. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Synthesis of 4-Hydroxy-3-nitrobenzoic Acid: A Cost-Benefit Analysis
For researchers and professionals in drug development and fine chemical synthesis, 4-Hydroxy-3-nitrobenzoic acid (4H3NBA) is a valuable intermediate. Its utility in the production of dyes, temperature-resistant polymers, and pharmaceuticals, such as 3-amino-4-hydroxybenzoic acid—a key monomer for polybenzoxazole (PBO) fibers—necessitates efficient and scalable synthesis routes.[1][2] This guide provides an in-depth comparison of the primary methods for synthesizing 4H3NBA, offering a critical cost-benefit analysis to inform laboratory and industrial-scale production decisions.
Method 1: Direct Nitration of 4-Hydroxybenzoic Acid
This is the most conventional and widely documented approach, involving the electrophilic aromatic substitution of 4-hydroxybenzoic acid using a nitrating agent.
Reaction Principle & Mechanism
The reaction proceeds via the generation of the highly electrophilic nitronium ion (NO₂⁺) from nitric acid, a process catalyzed by a strong acid like sulfuric acid.[3] The electron-donating hydroxyl group and the meta-directing carboxyl group on the benzene ring guide the nitronium ion primarily to the ortho position relative to the hydroxyl group.
Experimental Protocol
Protocol adapted from Hoechst AG Patent (DE2316495B2)[1]
-
Preparation: A suspension of finely divided 4-hydroxybenzoic acid is prepared in 25-35% nitric acid. For example, to a solution of the dipotassium salt of 4-hydroxybenzoic acid in water, 62% nitric acid is added with stirring, causing the free acid to precipitate in a finely divided form. The temperature must be maintained below 35°C.[1]
-
Nitration: A catalytic amount of an alkali nitrite (e.g., sodium nitrite) is added to the suspension. The nitration begins, indicated by a slight temperature increase.
-
Reaction Control: The reaction mixture is stirred for several hours at a controlled temperature of 20-40°C, using gentle cooling to maintain the optimal range.[1]
-
Isolation: The resulting suspension of this compound is filtered.
-
Purification: The collected solid is washed with water until nitrate-free and then dried. The product is often obtained in high purity, suitable for subsequent reactions without further purification.[1]
Cost-Benefit Analysis
| Feature | Analysis |
| Starting Material Cost | 4-Hydroxybenzoic acid is a readily available and relatively inexpensive commodity chemical. |
| Reagent Cost | Nitric acid, sulfuric acid, and sodium nitrite are inexpensive, bulk chemicals. |
| Yield & Purity | High yields and purity are achievable under optimized conditions, minimizing the need for costly purification.[1] |
| Operational Simplicity | This is a one-step synthesis, making it operationally straightforward. |
| Safety Concerns | Nitration reactions are highly exothermic and can lead to thermal runaway if not properly controlled.[4][5] The use of concentrated acids is hazardous, requiring acid-resistant equipment and extensive personal protective equipment (PPE).[4] |
| Environmental Impact | The process generates acidic waste streams that require neutralization and treatment. The formation of hazardous nitrogen oxide (NOx) vapors is a significant environmental and health concern.[3][6] |
Method 2: Multi-Step Synthesis via Hydrolysis
This pathway involves the synthesis of an intermediate, 4-chloro-3-nitrobenzoic acid or its ester, followed by nucleophilic aromatic substitution to introduce the hydroxyl group.
Reaction Principle & Mechanism
This method relies on the principle that a halogen on an aromatic ring activated by a strong electron-withdrawing group (like a nitro group) can be displaced by a nucleophile. Here, a hydroxide ion (from NaOH) displaces the chloride ion to form the phenoxide, which is subsequently protonated to the phenol.
Experimental Protocol
Protocol adapted from The Dow Chemical Company Patent (EP0206635B1)[2]
-
Intermediate Synthesis: 4-chloro-3-nitrobenzoic acid is prepared via the nitration of 4-chlorobenzoic acid.
-
Hydrolysis: A flask is charged with sodium hydroxide, water, and the 4-chloro-3-nitro-intermediate (e.g., 4-chloro-3-nitromethylbenzoate).
-
Reaction: The mixture is heated to approximately 95°C for several hours under a nitrogen atmosphere.
-
Work-up: The reaction mixture is poured over crushed ice and acidified with a strong acid (e.g., concentrated HCl).
-
Isolation & Purification: The precipitate of this compound is isolated by filtration, washed with cold water, and dried under vacuum. This method reports a yield of 91% with a melting point of 182-183°C.[2]
Cost-Benefit Analysis
| Feature | Analysis |
| Starting Material Cost | 4-chlorobenzoic acid is generally more expensive than 4-hydroxybenzoic acid. |
| Reagent Cost | Requires reagents for both nitration and hydrolysis steps, increasing overall reagent costs. |
| Yield & Purity | Can produce high yields and a very pure product, potentially avoiding isomers that can form in direct nitration.[2] |
| Operational Simplicity | This is a multi-step process, adding operational complexity compared to direct nitration. |
| Safety Concerns | Still involves a hazardous nitration step. The hydrolysis step with hot caustic solution also requires careful handling. |
| Environmental Impact | Generates waste streams from two separate chemical transformations, including acidic nitration waste and basic hydrolysis waste. |
Method 3: Oxidation of a Substituted Toluene
This approach begins with a substituted toluene, such as m-cresol, which is first nitrated and then the methyl group is oxidized to a carboxylic acid.
Reaction Principle & Mechanism
The synthesis first introduces a nitro group onto the m-cresol ring. In the second step, a strong oxidizing agent or a catalytic system is used to convert the benzylic methyl group into a carboxyl group.
Experimental Protocol
Protocol adapted from CN105669462A[7]
-
Nitration of m-Cresol: m-Cresol is added to a reactor with sulfuric acid. Concentrated nitric acid is dripped in while maintaining a controlled temperature (e.g., 40°C). The reaction proceeds for a couple of hours to yield 5-methyl-2-nitrophenol.
-
Oxidation: The isolated 5-methyl-2-nitrophenol is dissolved in a suitable solvent (e.g., ethanol). An oxidant, such as hydrogen peroxide (H₂O₂), is added at a controlled temperature (e.g., 55°C) and pressure.
-
Reaction: The oxidation reaction is allowed to proceed for several hours.
-
Isolation & Purification: After the reaction, the solvent and excess oxidant are removed. The product, 3-hydroxy-4-nitrobenzoic acid, precipitates and is purified. The patent reports high yields (90-95%) and purity (92-94%).[7]
Cost-Benefit Analysis
| Feature | Analysis |
| Starting Material Cost | m-Cresol is an inexpensive and readily available raw material.[7] |
| Reagent Cost | Utilizes common acids for nitration. The cost of the oxidant (e.g., H₂O₂) is a key variable. While H₂O₂ is relatively green, other oxidants like KMnO₄ can be more expensive and generate hazardous waste (MnO₂). |
| Yield & Purity | High yields and purity have been reported, making it a viable industrial method.[7] |
| Operational Simplicity | This is a two-step process, which is more complex than direct nitration. |
| Safety Concerns | Involves a nitration step with its associated hazards. Oxidation reactions can also be highly exothermic and require careful control. |
| Environmental Impact | The environmental profile depends heavily on the chosen oxidant. H₂O₂ is advantageous as its byproduct is water. The initial nitration step still produces acidic waste. |
Visualization of Synthesis Pathways
The selection of a synthetic route often depends on the available starting materials and desired process characteristics.
Caption: Overview of primary synthesis routes to this compound.
Detailed Workflow: Direct Nitration
Caption: Experimental workflow for the direct nitration method.
Comparative Summary and Recommendations
| Parameter | Method 1: Direct Nitration | Method 2: Hydrolysis | Method 3: Oxidation |
| Starting Material | 4-Hydroxybenzoic Acid | 4-Chlorobenzoic Acid | m-Cresol |
| Relative Cost | Low | Medium | Low |
| Number of Steps | 1 | 2 | 2 |
| Key Advantage | Simplicity, low cost | High purity, avoids isomers | Low-cost starting material |
| Key Disadvantage | Potential for isomer formation, safety hazards | Higher cost, more complex | Two-step process, oxidant choice is critical |
| Industrial Scalability | High | Medium | High |
| Environmental Profile | Moderate (Acidic waste, NOx) | Poor (Waste from 2 steps) | Variable (Depends on oxidant) |
Recommendations
-
For Laboratory Scale & Cost-Effectiveness: Method 1 (Direct Nitration) is the most straightforward and economical choice. Its reliance on a single step and inexpensive bulk chemicals makes it ideal for research and small-scale synthesis, provided that stringent temperature control and safety measures are implemented.
-
For High Purity Requirements: Method 2 (Hydrolysis) offers a distinct advantage when exceptional purity is paramount and the formation of isomers must be avoided. While more expensive and complex, it provides a cleaner route to the final product, which can be critical for pharmaceutical applications.
-
For Industrial Production & Feedstock Flexibility: Method 3 (Oxidation) presents a compelling case for large-scale industrial production, particularly if m-cresol is a readily available and cost-advantaged feedstock.[7] Employing a green oxidant like hydrogen peroxide can significantly improve the environmental profile of the process, making it a strong candidate for sustainable manufacturing.
Ultimately, the choice of synthesis method is a strategic decision that must balance economic, operational, safety, and environmental factors. This guide provides the foundational data and analysis to empower researchers and drug development professionals to make an informed choice tailored to their specific objectives.
References
-
Unacademy. (n.d.). Notes on Environmental Concerns of Nitration. Retrieved from Unacademy. [Link]
- Papenfuhs, T. (1974). Process for the preparation of this compound. (German Patent No. DE2316495B2).
- Papenfuhs, T. (1975). Process for preparing this compound alkyl esters. (U.S. Patent No. 3,929,864).
- Albright, L. F. (n.d.). Nitration: An Overview of Recent Developments and Processes. American Chemical Society.
-
Funny EHS Info. (2024, June 7). Nitration reaction safety. YouTube. [Link]
-
Royal Society of Chemistry. (2022). Nitration Reactions. In Books. Retrieved from Royal Society of Chemistry Publishing. [Link]
- Guggenheim, T. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. ACS Symposium Series. American Chemical Society.
-
The Dow Chemical Company. (1989). Preparation of 3-amino-4-hydroxybenzoic acids. (European Patent No. EP0206635B1). European Patent Office. [Link]
- Sakaguchi, S., et al. (2001). Oxidation of Nitrotoluenes with Air Using N-Hydroxyphthalimide Analogues as Key Catalysts.
- Nantong Changqing Agrochemical Co Ltd. (2016). 3-Hydroxyl-4-nitrobenzoic acid and preparation method thereof. (Chinese Patent No. CN105669462A).
Sources
- 1. DE2316495B2 - PROCESS FOR THE PREPARATION OF this compound - Google Patents [patents.google.com]
- 2. data.epo.org [data.epo.org]
- 3. books.rsc.org [books.rsc.org]
- 4. m.youtube.com [m.youtube.com]
- 5. dokumen.pub [dokumen.pub]
- 6. Notes on Environmental Concerns of Nitration [unacademy.com]
- 7. CN105669462A - 3-Hydroxyl-4-nitrobenzoic acid and preparation method thereof - Google Patents [patents.google.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Interplay of Substituents
4-Hydroxy-3-nitrobenzoic acid is a multifaceted molecule whose chemical behavior is dictated by the electronic and steric interplay of its three functional groups: a carboxylic acid, a hydroxyl group, and a nitro group. The reactivity of the aromatic ring and the carboxylic acid moiety are significantly modulated by the powerful electron-withdrawing nature of the nitro group and the electron-donating character of the hydroxyl group. This guide will dissect these influences through the lens of two fundamental reaction types: the acidity of the carboxylic acid and its propensity to undergo esterification, and the reduction of the nitro group.
To provide a clear and objective comparison, we will evaluate this compound against three key analogs:
-
4-Hydroxybenzoic acid: Lacks the nitro group, isolating the effect of the hydroxyl group.
-
3-Nitrobenzoic acid: Lacks the hydroxyl group, isolating the effect of the nitro group.
-
Salicylic acid (2-Hydroxybenzoic acid): Features a hydroxyl group in the ortho position, introducing steric effects and the potential for intramolecular interactions.
The following diagram illustrates the logical flow of our comparative analysis, from fundamental principles to experimental validation.
Caption: Logical workflow for the comparative reactivity analysis.
Comparative Acidity: A Quantitative Look at Electronic Effects
The acidity of a benzoic acid derivative, quantified by its pKa value, offers a direct measure of the electronic influence of its substituents. Electron-withdrawing groups (EWGs) stabilize the resulting carboxylate anion through induction and resonance, thereby increasing acidity (lowering the pKa). Conversely, electron-donating groups (EDGs) destabilize the anion, decreasing acidity (raising the pKa).
The table below presents the experimental pKa values for this compound and its analogs.
| Compound | Structure | Substituents | pKa |
| This compound | ![]() | -OH (para), -NO₂ (meta) | 3.94[1] |
| 3-Nitrobenzoic acid | ![]() | -NO₂ (meta) | 3.47[2] |
| 4-Hydroxybenzoic acid | ![]() | -OH (para) | 4.54[3][4] |
| Salicylic acid | ![]() | -OH (ortho) | 2.97[5] |
Analysis of Acidity:
-
3-Nitrobenzoic acid is significantly more acidic than benzoic acid (pKa ≈ 4.20) due to the strong electron-withdrawing inductive effect of the meta-nitro group, which stabilizes the carboxylate anion.[2]
-
4-Hydroxybenzoic acid is less acidic than benzoic acid. While the hydroxyl group is inductively electron-withdrawing, its electron-donating resonance effect from the para position is dominant, destabilizing the carboxylate anion.[4]
-
This compound presents a case of competing effects. The electron-withdrawing nitro group increases acidity, while the electron-donating hydroxyl group decreases it. Its pKa of 3.94, falling between that of 3-nitrobenzoic acid and 4-hydroxybenzoic acid, reflects this dual influence.
-
Salicylic acid is the most acidic compound in this series. This enhanced acidity, known as the "ortho-effect," is attributed to the stabilization of the salicylate anion through intramolecular hydrogen bonding between the ortho-hydroxyl group and the carboxylate group. This intramolecular interaction provides an additional stabilizing factor beyond simple electronic effects.
Reactivity in Fischer Esterification
Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a fundamental transformation. The rate of this reaction is highly sensitive to both the electronic environment of the carbonyl carbon and steric hindrance around the carboxylic acid group.
Electronic and Steric Considerations:
-
Electronic Effects: Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol and thus increasing the reaction rate. Conversely, electron-donating groups decrease the reaction rate.
-
Steric Effects: Bulky groups positioned ortho to the carboxylic acid can sterically hinder the approach of the alcohol, significantly slowing the reaction rate. This is a prominent feature of the "ortho-effect".[6]
Based on these principles, the expected order of reactivity for Fischer esterification is:
3-Nitrobenzoic acid > this compound > 4-Hydroxybenzoic acid >> Salicylic acid
This predicted trend is based on the enhanced electrophilicity of the carbonyl carbon in the nitro-substituted compounds and the significant steric hindrance in salicylic acid. While quantitative, directly comparative rate data under identical conditions is scarce in the literature, the outcomes of typical experimental protocols support this general trend.
The following diagram outlines the general workflow for a comparative Fischer esterification experiment.
Caption: General workflow for comparative Fischer esterification.
Experimental Protocols for Fischer Esterification
The following are representative protocols for the esterification of the compared benzoic acid derivatives with methanol, catalyzed by sulfuric acid.
Protocol 1: Esterification of 3-Nitrobenzoic Acid [7]
-
Reaction Setup: In a 50 mL round-bottom flask, combine 1.5 g of 3-nitrobenzoic acid and 12 mL of anhydrous methanol.
-
Catalyst Addition: Carefully add 0.75 mL of concentrated sulfuric acid to the mixture.
-
Reflux: Heat the mixture to reflux for 1 hour.
-
Work-up: After cooling, pour the reaction mixture into a beaker containing approximately 30 mL of ice water.
-
Isolation: Collect the precipitated product, methyl 3-nitrobenzoate, by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from methanol. A typical yield is around 80-90%.
Protocol 2: Esterification of 4-Hydroxybenzoic Acid (Adapted from general procedures for paraben synthesis)[8]
-
Reaction Setup: In a 100 mL round-bottom flask, combine 5.0 g of 4-hydroxybenzoic acid and 25 mL of methanol.
-
Catalyst Addition: Slowly and carefully add 1.5 mL of concentrated sulfuric acid.
-
Reflux: Heat the mixture to reflux for 3-4 hours.
-
Work-up: After cooling, remove the excess methanol using a rotary evaporator.
-
Isolation and Purification: Dissolve the residue in ethyl acetate, wash with a saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 4-hydroxybenzoate. Yields are typically high, often exceeding 90%.[8]
Protocol 3: Esterification of Salicylic Acid [9]
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 2.0 g of salicylic acid in 20 mL of methanol.
-
Catalyst Addition: Carefully add 2.0 mL of concentrated sulfuric acid in small portions while swirling.
-
Reflux: Heat the mixture to reflux for 1-2 hours.
-
Work-up: After cooling, pour the mixture into a separatory funnel containing 50 mL of cold water.
-
Isolation and Purification: Extract the product with dichloromethane. Wash the organic layer with a 5% sodium bicarbonate solution until effervescence ceases, then with water. Dry the organic layer and evaporate the solvent to obtain methyl salicylate. Reported yields are often in the range of 94-98%.[10][11]
Protocol 4: Esterification of this compound (Projected Protocol)
-
Reaction Setup: In a 50 mL round-bottom flask, suspend 1.83 g of this compound in 20 mL of anhydrous methanol.
-
Catalyst Addition: Slowly add 1.0 mL of concentrated sulfuric acid.
-
Reflux: Heat the mixture to reflux for 2-3 hours, monitoring the reaction by TLC.
-
Work-up and Isolation: Follow a similar work-up procedure to that of methyl 4-hydroxybenzoate, involving removal of excess methanol, dissolution in an organic solvent, and washing with a mild base (e.g., sodium bicarbonate) to remove unreacted acid.
Reactivity in Catalytic Hydrogenation of the Nitro Group
The reduction of an aromatic nitro group to an amine is a cornerstone of synthetic chemistry, often accomplished via catalytic hydrogenation. This reaction's efficiency can be influenced by the presence of other functional groups on the aromatic ring.
Electronic Influence on Reduction:
The hydroxyl group at the para position in this compound is electron-donating, which can increase the electron density on the aromatic ring. This may have a modest influence on the rate of catalytic hydrogenation compared to 3-nitrobenzoic acid, though typically, catalytic hydrogenation is robust and effective for a wide range of substituted nitroaromatics.[12] The primary determinant of success is often the choice of catalyst and reaction conditions.
The general pathway for catalytic hydrogenation is depicted below:
Sources
- 1. Selective hydrogenation of nitroaromatics to N -arylhydroxylamines in a micropacked bed reactor with passivated catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05715K [pubs.rsc.org]
- 2. US3929864A - Process for preparing this compound alkyl esters - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. chemlab.truman.edu [chemlab.truman.edu]
- 8. benchchem.com [benchchem.com]
- 9. westfield.ma.edu [westfield.ma.edu]
- 10. ivypanda.com [ivypanda.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Establishing a Reference Standard for 4-Hydroxy-3-nitrobenzoic Acid: A Comparative Guide
Authored by: A Senior Application Scientist
Introduction: In the precise world of pharmaceutical development and analytical research, the quality of your results is fundamentally tethered to the quality of your reference standards. 4-Hydroxy-3-nitrobenzoic acid is a key building block in the synthesis of various pharmaceutical compounds and a critical component in certain enzymatic assays.[1][2] An accurately characterized reference standard is not merely a bottle of chemical; it is the benchmark against which all measurements are judged, ensuring the reliability, reproducibility, and accuracy of analytical data.
This guide provides a comprehensive framework for establishing a highly purified and thoroughly characterized reference standard for this compound. We will delve into the essential analytical techniques, present comparative data to illustrate the importance of a well-defined standard, and provide detailed experimental protocols. Our approach is grounded in the principles of scientific integrity, ensuring that each step contributes to a self-validating system of characterization.
The Imperative for a High-Purity Reference Standard
A reference standard serves as the analytical cornerstone for:
-
Identity Confirmation: Unambiguously confirming the chemical structure of the analyte.
-
Purity Assessment: Quantifying the amount of the desired compound and identifying any impurities.
-
Assay Quantification: Accurately determining the concentration of the analyte in a sample.
-
Method Validation: Establishing the performance characteristics of an analytical method.
A Comparative Analysis: Candidate Reference Standard vs. Standard Laboratory Grade
To underscore the importance of a rigorously characterized reference standard, we present a comparative analysis between a hypothetical "Candidate Reference Standard" and a "Standard Laboratory Grade" sample of this compound.
| Characteristic | Candidate Reference Standard | Standard Laboratory Grade | Significance of the Difference |
| Purity (HPLC) | > 99.9% | 98%[5] | Higher purity minimizes interference in assays and ensures more accurate quantification. |
| Identity Confirmation | Confirmed by ¹H NMR, ¹³C NMR, MS, and FTIR | Typically confirmed by melting point and one spectroscopic method | Comprehensive identity confirmation provides a higher degree of certainty and rules out isomeric impurities. |
| Impurities Profiled | All impurities > 0.05% identified and quantified | Major impurities may be listed, but a full profile is often absent | A detailed impurity profile is crucial for understanding potential cross-reactivity and for method specificity. |
| Water Content (Karl Fischer) | < 0.1% | Not specified | Undetermined water content can lead to significant errors in weighing and concentration calculations. |
| Residual Solvents (GC-HS) | < 0.05% | Not specified | Residual solvents can interfere with analytical methods and have potential toxicity. |
| Thermal Stability (DSC/TGA) | Characterized for decomposition temperature and thermal events | Melting point range provided[1][5] | Understanding thermal stability is critical for appropriate storage and handling, and for interpreting thermal analysis data. |
| Certificate of Analysis | Comprehensive, with detailed experimental data and uncertainty statement | Basic, with limited data and no uncertainty statement | A comprehensive Certificate of Analysis provides the necessary documentation for regulatory submissions and quality audits. |
The Workflow for Establishing a Reference Standard
The process of establishing a reference standard is a multi-step, systematic endeavor. The following diagram illustrates a typical workflow:
Caption: Workflow for Establishing a Reference Standard.
Experimental Protocols
Here, we provide detailed protocols for the key analytical techniques used in the characterization of a this compound reference standard.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Rationale: HPLC is the gold standard for assessing the purity of non-volatile and thermally labile compounds. A well-developed HPLC method can separate the main component from its impurities, allowing for accurate quantification. A reverse-phase method is typically suitable for this compound.[6]
Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm.
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Accurately weigh and dissolve the candidate reference standard in the mobile phase to a final concentration of 1 mg/mL.
-
Sample Preparation: Prepare the "Standard Laboratory Grade" sample in the same manner.
-
System Suitability: Inject the standard solution six times. The relative standard deviation (RSD) for the peak area should be less than 2.0%.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity Confirmation
Rationale: NMR spectroscopy provides detailed information about the chemical structure of a molecule, confirming the identity and arrangement of atoms. It is a powerful tool for unambiguous structure elucidation.
Protocol:
-
Instrumentation: 300 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Parameters:
-
Pulse Program: Standard zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
-
¹³C NMR Parameters:
-
Pulse Program: Standard zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.75 mL of DMSO-d₆.
Mass Spectrometry (MS) for Molecular Weight Verification
Rationale: Mass spectrometry provides a highly accurate measurement of the molecular weight of the compound, further confirming its identity.
Protocol:
-
Instrumentation: Liquid Chromatography-Mass Spectrometer (LC-MS) with an electrospray ionization (ESI) source.
-
Mobile Phase: A mixture of acetonitrile and water with 0.1% formic acid.[6]
-
Ionization Mode: Negative ion mode is typically suitable for acidic compounds.
-
Data Acquisition: Scan for the deprotonated molecule [M-H]⁻. The expected m/z for this compound (C₇H₅NO₅, MW = 183.12 g/mol ) is 182.01.[7]
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Rationale: FTIR spectroscopy identifies the functional groups present in a molecule, providing a characteristic fingerprint that can be used for identity confirmation.
Protocol:
-
Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for Thermal Properties
Rationale: DSC and TGA provide information about the thermal stability, melting point, and decomposition of the compound. This is crucial for determining appropriate storage and handling conditions.
Protocol:
-
Instrumentation: DSC and TGA instruments.
-
DSC Method:
-
Heat the sample from 25 °C to 250 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
-
TGA Method:
-
Heat the sample from 25 °C to 500 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan.
Data Interpretation and Comparison
The data obtained from these analyses should be carefully reviewed and compared.
Spectroscopic Data Comparison
| Technique | Candidate Reference Standard | Standard Laboratory Grade |
| ¹H NMR | Spectrum consistent with the structure of this compound. No significant impurity peaks observed. | Spectrum largely consistent, but may show small peaks attributable to impurities. |
| MS | A single major peak corresponding to the expected molecular weight. | May show additional peaks from impurities. |
| FTIR | A clean spectrum with all expected functional group vibrations. | The spectrum may be broadened or show additional small peaks due to impurities. |
Chromatographic and Thermal Data Comparison
| Technique | Candidate Reference Standard | Standard Laboratory Grade |
| HPLC Purity | > 99.9% | 98% |
| DSC Melting Point | Sharp endotherm with an onset close to the literature value (e.g., 183-186 °C).[1][5] | Broader melting endotherm at a slightly depressed temperature. |
| TGA Weight Loss | No significant weight loss before decomposition. | May show some initial weight loss due to residual solvent or water. |
Conclusion
Establishing a reference standard for this compound is a rigorous process that requires a multi-faceted analytical approach. By employing a combination of chromatographic and spectroscopic techniques, it is possible to create a well-characterized standard with a high degree of purity and a comprehensively documented identity. As demonstrated by our comparative analysis, a properly established reference standard provides a level of confidence and accuracy that is essential for reliable scientific research and the development of safe and effective pharmaceuticals.
References
-
SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. In PubChem. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). This compound IR Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Hydroxy-3-methoxy-5-nitrobenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). US3929864A - Process for preparing this compound alkyl esters.
-
Fisher Scientific. (n.d.). This compound, 98%. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzoic acid, 4-hydroxy-3-nitro-, methyl ester. In PubChem. Retrieved from [Link]
- Google Patents. (n.d.). DE2316495B2 - PROCESS FOR THE PREPARATION OF this compound.
Sources
- 1. This compound | 616-82-0 [chemicalbook.com]
- 2. This compound, 98% | Fisher Scientific [fishersci.ca]
- 3. US3929864A - Process for preparing this compound alkyl esters - Google Patents [patents.google.com]
- 4. DE2316495B2 - PROCESS FOR THE PREPARATION OF this compound - Google Patents [patents.google.com]
- 5. This compound 98 616-82-0 [sigmaaldrich.com]
- 6. This compound | SIELC Technologies [sielc.com]
- 7. This compound | C7H5NO5 | CID 12033 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Hydroxy-3-nitrobenzoic Acid
For researchers and drug development professionals, the synthesis and application of novel compounds are endeavors that demand precision, innovation, and an unwavering commitment to safety. This commitment extends beyond the benchtop and into the often-overlooked, yet critical, domain of chemical waste management. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a fundamental aspect of responsible scientific practice that safeguards both laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-hydroxy-3-nitrobenzoic acid, grounded in scientific principles and established safety standards.
The Critical Importance of Proper Chemical Disposal
Improper disposal of chemical waste can lead to a cascade of detrimental consequences, including environmental contamination, harm to public health, and significant legal and financial repercussions for the responsible organization. This compound, an aromatic nitro compound, requires careful handling and disposal due to its inherent hazardous properties. Adherence to the procedures outlined in this guide will ensure that this compound is managed in a manner that is safe, compliant, and environmentally sound.
Hazard Profile of this compound
Before initiating any disposal procedure, it is imperative to have a thorough understanding of the hazards associated with this compound. This knowledge informs the necessary safety precautions and underscores the importance of meticulous handling.
| Hazard Classification | Description | Recommended Safety Precautions |
| Acute Toxicity (Oral) | While not classified as acutely toxic, it may be harmful if swallowed. | Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling. |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] | Wear protective gloves and impervious clothing. If contact occurs, wash skin with plenty of soap and water. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2] | Wear safety goggles with side-shields. If in eyes, rinse cautiously with water for several minutes and seek medical attention. |
| Respiratory Irritation | May cause respiratory irritation.[1][2] | Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust. |
Incompatible Materials: Strong oxidizing agents, strong bases, and amines.[3] Contact with these substances should be avoided to prevent vigorous or explosive reactions.
Step-by-Step Disposal Protocol
The following protocol provides a comprehensive workflow for the safe disposal of this compound, from initial handling in the laboratory to final disposal by a licensed professional.
Step 1: Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. Before handling this compound for disposal, ensure the following PPE is worn:
-
Gloves: Butyl rubber or nitrile gloves provide good resistance to a wide range of chemicals, including nitrocompounds.[4]
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes or airborne particles.
-
Lab Coat: A flame-resistant lab coat should be worn to protect against skin contact.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved N95 dust mask or a respirator with an organic vapor cartridge should be used.[1]
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste at the source is critical to prevent dangerous reactions and to facilitate compliant disposal.
-
Dedicated Waste Container: Collect this compound waste in a clearly labeled, dedicated container. The container should be made of a compatible material, such as polyethylene or polypropylene.
-
Labeling: The waste container must be labeled with the full chemical name, "this compound," and the appropriate hazard pictograms (e.g., irritant).
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams, especially incompatible materials like strong oxidizing agents or bases.[3]
Step 3: Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
-
Evacuate and Ventilate: Non-essential personnel should be evacuated from the immediate area. Ensure adequate ventilation to disperse any airborne dust.
-
Don PPE: Wear the appropriate PPE as outlined in Step 1.
-
Contain the Spill: For solid spills, do not dry sweep, as this can generate dust. Gently cover the spill with an inert absorbent material, such as vermiculite or sand.
-
Collection: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
Step 4: Final Disposal by a Licensed Professional
The ultimate disposal of this compound must be conducted by a licensed and reputable hazardous waste disposal company.
-
Waste Characterization: While this compound is not specifically listed with its own EPA waste code, it must be evaluated for hazardous characteristics.[3] Based on its properties, it would likely be classified under one of the "D" codes for characteristic hazardous wastes (e.g., for toxicity, if it meets the criteria). The waste generator is responsible for making this determination.
-
Incineration: The preferred method for the disposal of nitroaromatic compounds is high-temperature incineration. This process ensures the complete destruction of the molecule into less harmful components like carbon dioxide, water, and nitrogen oxides, which are subsequently treated by scrubbing systems.
-
Landfill Prohibition: Direct landfilling of untreated this compound is not a permissible disposal method due to its potential to leach into the soil and groundwater.[5][6]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Sources
- 1. This compound 98 616-82-0 [sigmaaldrich.com]
- 2. This compound | C7H5NO5 | CID 12033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. extapps.dec.ny.gov [extapps.dec.ny.gov]
- 5. epa.gov [epa.gov]
- 6. EPA restricts disposal of liquids in landfills (Journal Article) | OSTI.GOV [osti.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

